18:1 Lysyl PG
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C48H93Cl2N2O11P |
|---|---|
Molekulargewicht |
976.1 g/mol |
IUPAC-Name |
[(2S)-6-azaniumyl-1-[3-[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-hydroxyphosphoryl]oxy-2-hydroxypropoxy]-1-oxohexan-2-yl]azanium dichloride |
InChI |
InChI=1S/C48H91N2O11P.2ClH/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-36-46(52)57-41-44(42-60-62(55,56)59-40-43(51)39-58-48(54)45(50)35-33-34-38-49)61-47(53)37-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;;/h17-20,43-45,51H,3-16,21-42,49-50H2,1-2H3,(H,55,56);2*1H/b19-17-,20-18-;;/t43?,44-,45+;;/m1../s1 |
InChI-Schlüssel |
QLNZUMYQGKEYKU-CIZZXKMDSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 18:1 Lysyl-phosphatidylglycerol: A Key Player in Bacterial Resistance
For Researchers, Scientists, and Drug Development Professionals
Abstract
18:1 Lysyl-phosphatidylglycerol (L-PG) is a cationic glycerophospholipid found in the cell membranes of many Gram-positive and some Gram-negative bacteria. It is synthesized by the modification of the anionic phospholipid, 1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (phosphatidylglycerol or PG), with a lysine (B10760008) residue. This modification is catalyzed by the integral membrane protein MprF (Multiple Peptide Resistance Factor). The addition of the positively charged lysine to the headgroup of PG reduces the net negative charge of the bacterial cytoplasmic membrane. This alteration in membrane electrostatics is a crucial mechanism for bacterial resistance against cationic antimicrobial peptides (CAMPs) and certain antibiotics, such as daptomycin. The MprF enzyme, a key virulence factor in pathogens like Staphylococcus aureus, possesses a bifunctional structure with a C-terminal domain responsible for L-PG synthesis and an N-terminal domain that facilitates the translocation (flipping) of L-PG to the outer leaflet of the membrane. Understanding the synthesis, function, and regulation of 18:1 L-PG is paramount for the development of novel therapeutic strategies to combat antibiotic-resistant bacteria.
Structure and Physicochemical Properties
18:1 Lysyl-phosphatidylglycerol is an amphipathic molecule with a hydrophilic headgroup and a hydrophobic tail. The "18:1" designation refers to the two oleoyl (B10858665) acyl chains, each containing 18 carbon atoms and one double bond. The headgroup consists of a glycerol (B35011) backbone, a phosphate (B84403) group, and a second glycerol moiety to which a lysine residue is esterified.
Key Structural Features:
-
Hydrophobic Tail: Composed of two oleic acid (18:1) chains, which contributes to the fluidity of the cell membrane.
-
Glycerol Backbone: Connects the hydrophobic tails to the polar headgroup.
-
Phosphate Group: A negatively charged phosphate linkage.
-
Lysyl Headgroup: A lysine molecule attached to the second glycerol moiety, conferring a net positive charge at physiological pH.
The addition of the lysine to the phosphatidylglycerol headgroup is a critical modification that shifts the net charge of the phospholipid, thereby altering the overall surface charge of the bacterial membrane.[1][2][3]
Biosynthesis of 18:1 Lysyl-phosphatidylglycerol
The synthesis of 18:1 L-PG is a two-step process catalyzed by the bifunctional enzyme MprF.[4][5]
-
Synthesis: The C-terminal synthase domain of MprF, located in the cytoplasm, catalyzes the transfer of a lysine residue from a charged lysyl-tRNA (Lys-tRNA) to the 3'-hydroxyl group of the glycerol headgroup of phosphatidylglycerol (PG).[5][6]
-
Translocation: The N-terminal flippase domain of MprF, which is embedded in the cytoplasmic membrane, facilitates the translocation of the newly synthesized L-PG from the inner leaflet to the outer leaflet of the membrane.[4][5][7]
This translocation is crucial for its function in antimicrobial resistance, as it exposes the positively charged L-PG to the external environment, repelling cationic antimicrobial peptides.[7]
Signaling Pathway of L-PG Synthesis and Translocation
Function and Biological Significance
The primary function of 18:1 L-PG is to confer resistance to cationic antimicrobial peptides (CAMPs) and certain antibiotics.[1][2][3]
-
Electrostatic Repulsion: By increasing the positive charge of the outer leaflet of the cytoplasmic membrane, L-PG electrostatically repels positively charged CAMPs, preventing them from reaching their target, the bacterial membrane.[1][2]
-
Membrane Stability: The presence of L-PG can also affect membrane fluidity and stability, which may indirectly contribute to resistance.[8]
-
Virulence Factor: In pathogenic bacteria such as Staphylococcus aureus, MprF and the production of L-PG are considered important virulence factors, enabling the bacteria to evade the host's innate immune system.[1][2]
Quantitative Data
The following table summarizes key quantitative data related to 18:1 lysyl-phosphatidylglycerol and its synthesis.
| Parameter | Organism/System | Value | Reference |
| MprF Enzyme Kinetics | |||
| KM for Lysyl-tRNA | Staphylococcus aureus | 6.9 µM | [9] |
| KM for Phosphatidylglycerol | Staphylococcus aureus | 56 µM | [9] |
| Membrane Composition | |||
| L-PG content in S. aureus | Wild-type | Varies, can be a major component | [1] |
| L-PG content in Rhizobium tropici | Grown at pH 4.5 | ~1% of total lipids | [10] |
Experimental Protocols
In Vitro Synthesis of Lysyl-phosphatidylglycerol
This protocol is adapted from studies on the MprF-mediated synthesis of L-PG.[5]
Materials:
-
Crude cell extracts from bacteria expressing MprF
-
100 mM Tris-maleate buffer
-
0.625 mM MgCl2
-
5 mM ATP
-
14C-labeled L-lysine
-
Phosphatidylglycerol (PG)
-
Purified tRNAs
-
RNase A (for control experiments)
-
Cadaverine (inhibitor of lysyl-tRNA synthetase, for control experiments)
-
2 M NaCl in 0.01 M HCl
-
Methanol
-
Scintillation counter
-
TLC plates (Silica 60 F254 HPTLC)
-
TLC developing solvent: chloroform/methanol/water (65:25:4, by vol.)
-
X-ray film for autoradiography
Procedure:
-
Prepare a reaction mixture containing Tris-maleate buffer, MgCl2, ATP, 14C-labeled L-lysine, PG, and purified tRNAs.
-
Add the crude cell extract containing the MprF enzyme to initiate the reaction.
-
Incubate the reaction mixture for a specified time (e.g., 15 minutes at 37°C, followed by 1 hour at 30°C).
-
Stop the reaction by adding 2 M NaCl in 0.01 M HCl, methanol, and chloroform.
-
Extract the lipids using the Bligh-Dyer procedure.
-
Wash the organic phase with 0.9% NaCl.
-
Analyze the radioactivity in the organic phase using a scintillation counter to quantify L-PG synthesis.
-
For qualitative analysis, spot the extracted lipids onto a TLC plate, develop the chromatogram, and visualize the radioactive L-PG by autoradiography.
Lipid Extraction and Analysis by Thin-Layer Chromatography (TLC)
This is a general protocol for the extraction and analysis of bacterial lipids, including L-PG.[5][11]
Materials:
-
Bacterial cell culture
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
TLC plates (Silica 60 F254 HPTLC)
-
TLC developing solvent: chloroform/methanol/water (65:25:4, by vol.)
-
Staining reagent (e.g., Molybdatophosphoric acid for phospholipids, ninhydrin (B49086) for amino groups)
Procedure:
-
Harvest bacterial cells by centrifugation.
-
Extract total lipids from the cell pellet using the Bligh-Dyer method (a mixture of chloroform and methanol).
-
Separate the organic and aqueous phases by adding water and centrifuging.
-
Carefully collect the lower organic phase containing the lipids.
-
Wash the organic phase with 0.9% NaCl.
-
Dry the lipid extract under a stream of nitrogen or in a vacuum concentrator.
-
Resuspend the dried lipids in a small volume of chloroform/methanol (2:1, by vol.).
-
Spot the lipid extract onto a TLC plate.
-
Develop the TLC plate in a chamber containing the developing solvent.
-
After the solvent front has reached the desired height, remove the plate and allow it to air dry.
-
Visualize the separated lipids by spraying with appropriate staining reagents and heating. L-PG will be positive for both phosphate and amino group stains.
Experimental Workflow for L-PG Analysis
References
- 1. Lysyl-Phosphatidylglycerol: A Lipid Involved in the Resistance of Staphylococcus aureus to Antimicrobial Peptide Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Separation and Analysis of Phospholipids by Thin Layer Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Lysyl-Phosphatidylglycerol Attenuates Membrane Perturbation Rather than Surface Association of the Cationic Antimicrobial Peptide 6W-RP-1 in a Model Membrane System: Implications for Daptomycin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sensitizing Staphylococcus aureus to antibacterial agents by decoding and blocking the lipid flippase MprF - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. uniprot.org [uniprot.org]
- 10. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 11. researchgate.net [researchgate.net]
The Role of 18:1 Lysyl-Phosphatidylglycerol in Gram-Positive Bacteria: A Technical Guide to its Function and Analysis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The emergence of antibiotic-resistant Gram-positive bacteria presents a significant global health challenge. A key mechanism contributing to this resistance is the modification of the bacterial cell membrane, which reduces its susceptibility to cationic antimicrobial peptides (CAMPs), a crucial component of the innate immune system and the mode of action for several antibiotics. A pivotal molecule in this process is lysyl-phosphatidylglycerol (Lysyl-PG), a positively charged phospholipid synthesized from the anionic phosphatidylglycerol (PG). This technical guide provides an in-depth exploration of the function of 18:1 Lysyl-PG in Gram-positive bacteria, the enzymatic machinery responsible for its synthesis, and its role as a virulence factor. We present detailed experimental protocols for the analysis of Lysyl-PG and its impact on antimicrobial susceptibility, alongside quantitative data to support researchers and drug development professionals in this critical area of study.
Introduction: The Bacterial Cell Membrane as a Defense Barrier
The cell membrane of Gram-positive bacteria is predominantly anionic due to the presence of phospholipids (B1166683) such as phosphatidylglycerol (PG) and cardiolipin.[1][2] This negative charge is a primary target for positively charged CAMPs, which bind to and disrupt the membrane, leading to cell death. To counteract this threat, Gram-positive bacteria have evolved mechanisms to modify their membrane surface charge. One of the most significant of these is the synthesis of Lysyl-PG.[3]
The Synthesis and Function of 18:1 Lysyl-Phosphatidylglycerol
18:1 Lysyl-PG is a cationic phospholipid where a lysine (B10760008) molecule is attached to the glycerol (B35011) backbone of phosphatidylglycerol, which often contains an 18:1 fatty acid chain. This modification is catalyzed by the Multiple Peptide Resistance Factor (MprF) protein.[3]
The MprF Enzyme: A Bifunctional Catalyst
MprF is a large, integral membrane protein with two distinct functional domains:
-
C-terminal Synthase Domain: This domain is located in the cytoplasm and catalyzes the transfer of lysine from a charged lysyl-tRNA molecule to the 3'-hydroxyl group of the glycerol moiety of PG.
-
N-terminal Flippase Domain: This transmembrane domain facilitates the translocation of the newly synthesized Lysyl-PG from the inner leaflet to the outer leaflet of the cytoplasmic membrane.[4] This flipping action is crucial for exposing the positive charge on the bacterial surface.
The synthesis of Lysyl-PG effectively reduces the net negative charge of the bacterial membrane, leading to electrostatic repulsion of cationic antimicrobial peptides and certain antibiotics.[5]
Signaling Pathway for MprF Regulation
The expression of the mprF gene is often regulated by two-component systems that sense and respond to the presence of CAMPs in the environment. A common regulatory pathway involves a sensor histidine kinase, which detects the antimicrobial peptide, and a response regulator that, upon phosphorylation, activates the transcription of mprF and other resistance genes.
Caption: MprF Regulation Pathway.
Quantitative Data on Lysyl-PG and Antimicrobial Resistance
The presence and abundance of Lysyl-PG directly correlate with increased resistance to a variety of CAMPs. The following tables summarize key quantitative data from the literature.
Table 1: Membrane Composition of Selected Gram-Positive Bacteria
| Bacterial Species | Phosphatidylglycerol (PG) (%) | Lysyl-PG (%) | Cardiolipin (CL) (%) | Other Lipids (%) | Reference |
| Staphylococcus aureus | 50-65 | 30 | 22 | - | [1] |
| Enterococcus faecalis | 34 | 20 | 39 | 7 | [2] |
| Rhizobium tropici (pH 4.5) | - | ~1 | - | - | [6] |
Table 2: Minimum Inhibitory Concentrations (MICs) of Cationic Antimicrobial Peptides (µg/mL)
| Antimicrobial Peptide | Staphylococcus aureus Wild-Type | S. aureus ΔmprF | Listeria monocytogenes Wild-Type | L. monocytogenes Nisin-Resistant | Reference |
| Defensins (HNP-1-3) | >100 | 3.12 | - | - | [7][8] |
| Nisin | - | - | 0.24 IU/ml | 1.42 IU/ml | [9] |
| Daptomycin | 0.5 - 1.0 | 0.0625 - 0.125 | - | - | [10] |
Table 3: Daptomycin MICs in Enterococcus faecium Clinical Isolates
| Isolate Type | Daptomycin MIC Range (µg/mL) | Reference |
| Vancomycin-sensitive | 0.06 - 8 | [11] |
| Vancomycin-resistant | 0.25 - 4 | [11] |
| Daptomycin-resistant | 8 - >16 | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of 18:1 Lysyl-PG.
Lipid Extraction and Analysis by Thin-Layer Chromatography (TLC)
This protocol describes the extraction of total lipids from Gram-positive bacteria and their separation by one-dimensional TLC.
Materials:
-
Bacterial culture
-
Methanol
-
0.9% NaCl
-
Silica (B1680970) gel TLC plates (20x20 cm)
-
TLC developing tank
-
Solvent system: Chloroform:Methanol:Acetic Acid (65:25:10, v/v/v)
-
Iodine vapor chamber for visualization
-
Phospholipid standards (PG, Lysyl-PG, CL)
Procedure:
-
Harvest bacterial cells from a liquid culture by centrifugation.
-
Wash the cell pellet twice with 0.9% NaCl.
-
Resuspend the pellet in a single-phase mixture of Chloroform:Methanol:Water (1:2:0.8, v/v/v).
-
Sonicate the mixture to lyse the cells.
-
Convert the single-phase mixture to a two-phase system by adding chloroform and water to achieve a final ratio of Chloroform:Methanol:Water (2:2:1.8, v/v/v).
-
Centrifuge to separate the phases. The lower chloroform phase contains the lipids.
-
Carefully collect the lower phase and dry it under a stream of nitrogen.
-
Resuspend the dried lipid extract in a small volume of chloroform:methanol (2:1, v/v).
-
Spot the lipid extract and standards onto a silica gel TLC plate.
-
Develop the plate in the TLC tank containing the solvent system.
-
After the solvent front has reached the top of the plate, remove the plate and air dry.
-
Visualize the lipid spots by placing the plate in an iodine vapor chamber.
-
Identify Lysyl-PG by comparing the Rf value of the sample spot to the Lysyl-PG standard.
Caption: Thin-Layer Chromatography Workflow.
Quantification of Lysyl-PG by Mass Spectrometry
Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the precise identification and quantification of Lysyl-PG.
Materials:
-
Lipid extract (from protocol 4.1)
-
LC-MS system (e.g., Q-TOF or Orbitrap)
-
C18 reversed-phase column
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Lysyl-PG standard
Procedure:
-
Reconstitute the dried lipid extract in a suitable solvent (e.g., isopropanol:acetonitrile:water).
-
Inject the sample into the LC-MS system.
-
Separate the lipids using a gradient elution with mobile phases A and B.
-
Detect the lipids using electrospray ionization (ESI) in positive ion mode.
-
Identify Lysyl-PG based on its specific mass-to-charge ratio (m/z) and fragmentation pattern in MS/MS mode.
-
Quantify the amount of Lysyl-PG by comparing the peak area of the sample to a standard curve generated with the Lysyl-PG standard.
Minimum Inhibitory Concentration (MIC) Assay for Cationic Antimicrobial Peptides
This protocol determines the lowest concentration of a CAMP that inhibits the visible growth of a bacterium.
Materials:
-
Bacterial culture
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Cationic antimicrobial peptide stock solution
-
Spectrophotometer or microplate reader
Procedure:
-
Grow the bacterial strain to the mid-logarithmic phase in MHB.
-
Adjust the bacterial suspension to a concentration of approximately 5 x 10^5 CFU/mL in fresh MHB.
-
Prepare serial two-fold dilutions of the CAMP stock solution in MHB in a 96-well plate.
-
Add the bacterial suspension to each well.
-
Include a positive control (bacteria without CAMP) and a negative control (MHB without bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visually inspecting for the lowest concentration of the CAMP that prevents visible growth (turbidity). Alternatively, measure the optical density at 600 nm.
Caption: MIC Assay Workflow.
In Vitro MprF Enzymatic Assay
This assay measures the synthase activity of MprF by monitoring the transfer of radiolabeled lysine to PG.
Materials:
-
Bacterial membrane fractions containing MprF
-
[³H]-Lysine
-
tRNA synthetase
-
ATP
-
Phosphatidylglycerol (PG) liposomes
-
Scintillation counter
Procedure:
-
Prepare bacterial membrane fractions from an MprF-expressing strain.
-
Prepare [³H]-lysyl-tRNA by incubating [³H]-lysine, tRNA, tRNA synthetase, and ATP.
-
Set up the reaction mixture containing membrane fractions, PG liposomes, and [³H]-lysyl-tRNA.
-
Incubate the reaction at 37°C.
-
Stop the reaction by adding a chloroform:methanol mixture.
-
Extract the lipids as described in protocol 4.1.
-
Measure the radioactivity in the lipid phase using a scintillation counter.
-
The amount of incorporated radioactivity is proportional to the MprF synthase activity.
Conclusion and Future Directions
The synthesis of 18:1 Lysyl-PG by the MprF enzyme is a critical mechanism for Gram-positive bacteria to resist cationic antimicrobial peptides and contributes significantly to their virulence. Understanding the function and regulation of MprF provides a promising avenue for the development of novel antimicrobial strategies. Targeting MprF with small molecule inhibitors could re-sensitize resistant bacteria to existing antibiotics and the host's innate immune defenses. The experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers and drug development professionals working to combat the growing threat of antibiotic resistance. Further research into the substrate specificity of the MprF flippase domain and the precise structural basis for its interaction with Lysyl-PG will be crucial for the rational design of effective inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. opm.phar.umich.edu [opm.phar.umich.edu]
- 3. researchgate.net [researchgate.net]
- 4. Imitate to illuminate: labeling of bacterial peptidoglycan with fluorescent and bio-orthogonal stem peptide-mimicking probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Staphylococcus aureus resistance to human defensins and evasion of neutrophil killing via the novel virulence factor MprF is based on modification of membrane lipids with l-lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 7. Staphylococcus aureus Resistance to Human Defensins and Evasion of Neutrophil Killing via the Novel Virulence Factor Mprf Is Based on Modification of Membrane Lipids with l-Lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Nisin Resistance in Listeria monocytogenes ATCC 700302 Is a Complex Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Variability of Daptomycin MIC Values for Enterococcus faecium When Measured by Reference Broth Microdilution and Gradient Diffusion Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of Daptomycin Efficacy and Breakpoint Standards in a Murine Model of Enterococcus faecalis and Enterococcus faecium Renal Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Sentinel Surveillance Reveals Emerging Daptomycin-Resistant ST736 Enterococcus faecium and Multiple Mechanisms of Linezolid Resistance in Enterococci in the United States [frontiersin.org]
The Role of 18:1 Lysyl-phosphatidylglycerol in Antimicrobial Resistance: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence of antimicrobial resistance is a critical global health challenge, necessitating a deeper understanding of the molecular mechanisms that enable bacteria to withstand therapeutic agents. One such mechanism involves the modification of the bacterial cell membrane's lipid composition. This technical guide provides an in-depth examination of the role of 18:1 lysyl-phosphatidylglycerol (18:1 Lysyl-PG), a specific aminoacylated phospholipid, in conferring resistance to a range of antimicrobial compounds. Through the enzymatic action of the Multiple Peptide Resistance Factor (MprF), the addition of a lysine (B10760008) residue to phosphatidylglycerol (PG) alters the membrane's surface charge, leading to the electrostatic repulsion of cationic antimicrobial peptides and certain antibiotics. This guide details the biosynthetic pathway of 18:1 Lysyl-PG, its impact on membrane biophysics, and the experimental methodologies used to investigate its function. Quantitative data are presented to correlate the abundance of this lipid with levels of antimicrobial resistance, and detailed protocols for its study are provided to facilitate further research in this crucial area of drug development.
Introduction
The bacterial cytoplasmic membrane is a primary target for numerous antimicrobial agents. Its anionic surface, primarily due to the presence of phospholipids (B1166683) like phosphatidylglycerol (PG) and cardiolipin, facilitates the initial electrostatic attraction of cationic antimicrobial peptides (CAMPs) and positively charged antibiotics.[1][2] Bacteria, however, have evolved sophisticated mechanisms to alter their membrane composition and counter this threat. A key strategy, particularly in Gram-positive bacteria such as Staphylococcus aureus, is the enzymatic modification of PG to form lysyl-phosphatidylglycerol (Lysyl-PG).[3][4]
This modification, catalyzed by the MprF protein, involves the transfer of a lysine residue from a charged tRNA molecule to the glycerol (B35011) backbone of PG.[5] The result is the introduction of a positive charge at the membrane surface, which generates an electrostatic shield that repels cationic antimicrobials, thereby increasing bacterial resistance.[1][6] The specific fatty acid composition of these phospholipids can further influence membrane properties and the extent of resistance. This guide focuses on the role of 18:1 Lysyl-PG, which incorporates an oleic acid acyl chain, in antimicrobial resistance.
The MprF-Mediated Biosynthesis of 18:1 Lysyl-PG
The synthesis and translocation of Lysyl-PG is a two-step process mediated by the bifunctional MprF protein.[3][6]
-
Synthesis: The C-terminal domain of MprF, located in the cytoplasm, possesses lysyl-PG synthase activity. It catalyzes the transfer of lysine from lysyl-tRNA to the 3'-hydroxyl group of the glycerol moiety of a PG molecule within the inner leaflet of the cytoplasmic membrane.[5] While MprF can utilize various PG species, the incorporation of oleic acid (18:1) into the PG backbone is a prerequisite for the formation of 18:1 Lysyl-PG. The substrate specificity of the MprF synthase domain for PG molecules with different acyl chain compositions is an area of ongoing research, though studies suggest a degree of relaxed specificity.[6][7]
-
Translocation (Flipping): The N-terminal domain of MprF functions as a flippase, translocating the newly synthesized Lysyl-PG from the inner to the outer leaflet of the cytoplasmic membrane.[3][7] This outward flipping is crucial for altering the external surface charge of the bacterium and conferring resistance to antimicrobials that act extracellularly.
MprF Biosynthesis of 18:1 Lysyl-PG
Mechanism of 18:1 Lysyl-PG-Mediated Antimicrobial Resistance
The primary mechanism by which 18:1 Lysyl-PG confers antimicrobial resistance is through electrostatic repulsion . The positively charged lysine headgroup neutralizes the negative charge of the phosphate (B84403) group in the phospholipid, resulting in a net positive charge on the bacterial surface.[1][6] This increased positive charge electrostatically repels cationic antimicrobial peptides and positively charged antibiotics like daptomycin (B549167), hindering their ability to bind to and disrupt the bacterial membrane.[8][9]
Beyond charge repulsion, the incorporation of 18:1 Lysyl-PG can also influence the biophysical properties of the membrane . The presence of the monounsaturated 18:1 acyl chain can affect membrane fluidity, thickness, and lipid packing.[10] Studies have suggested that increased Lysyl-PG content does not significantly alter membrane fluidity but may contribute to resistance by altering the structure of antibiotic oligomers at the membrane surface.[8][9]
Quantitative Correlation of 18:1 Lysyl-PG with Antimicrobial Resistance
The level of antimicrobial resistance often correlates with the abundance of Lysyl-PG in the bacterial membrane. While specific quantitative data for the 18:1 variant is limited, studies on daptomycin resistance in S. aureus have provided valuable insights. Daptomycin-resistant strains often exhibit mutations in the mprF gene that lead to increased levels of Lysyl-PG.[11][12] Lipidomic analyses of such strains have shown a correlation between increased Lysyl-PG content and elevated Minimum Inhibitory Concentrations (MICs) for daptomycin.
| Bacterial Strain | Genotype/Phenotype | Total Lysyl-PG (% of total phospholipids) | Daptomycin MIC (µg/mL) | Reference(s) |
| S. aureus N315 | Daptomycin-Susceptible | ~20-30% | 0.5 - 1 | [11][12] |
| S. aureus N315-D8 | Daptomycin-Resistant (mutations in mprF, pgsA) | Decreased | 8 | [11][12] |
| S. aureus (clinical isolates) | Daptomycin-Resistant (various mprF mutations) | Increased | >1 | [8][9] |
Note: The decrease in total Lysyl-PG in the N315-D8 strain is accompanied by a significant reduction in its precursor, PG, due to a mutation in pgsA. This highlights the complexity of resistance mechanisms, where multiple genetic changes can contribute to the overall phenotype. The increase in the relative proportion of Lysyl-PG to PG is a key factor in resistance.
Experimental Protocols
Culturing Bacteria with Oleic Acid Supplementation
To study the effects of 18:1 Lysyl-PG, it is often necessary to supplement the growth medium with oleic acid, as many laboratory strains of bacteria like S. aureus do not synthesize unsaturated fatty acids.
Materials:
-
Tryptic Soy Broth (TSB)
-
Oleic acid (Sigma-Aldrich)
-
Bacterial strain of interest (e.g., S. aureus)
Procedure:
-
Prepare a stock solution of oleic acid (e.g., 100 mM) in ethanol.
-
Inoculate a starter culture of the bacterial strain in TSB and grow overnight at 37°C with shaking.
-
The following day, dilute the overnight culture into fresh TSB to a starting OD₆₀₀ of ~0.05.
-
Add the oleic acid stock solution to the culture to a final desired concentration (e.g., 70 µM). An equivalent volume of ethanol should be added to a control culture.
-
Incubate the cultures at 37°C with shaking (e.g., 200 rpm) to the desired growth phase (e.g., mid-exponential or stationary).
-
Harvest the bacterial cells by centrifugation for subsequent lipid extraction.
Lipid Extraction (Modified Bligh-Dyer Method)
This protocol is a widely used method for extracting total lipids from bacterial cells.
Materials:
-
Methanol
-
Deionized water
-
Phosphate-buffered saline (PBS)
-
Glass centrifuge tubes with Teflon-lined caps
Procedure:
-
Harvest bacterial cells from culture by centrifugation (e.g., 10,000 x g for 10 minutes at 4°C).
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cell pellet in a specific volume of deionized water (e.g., 1 mL).
-
Add 3.75 volumes of a 1:2 (v/v) mixture of chloroform:methanol to the cell suspension.
-
Vortex the mixture vigorously for 15 minutes.
-
Add 1.25 volumes of chloroform and vortex for 1 minute.
-
Add 1.25 volumes of deionized water and vortex for 1 minute.
-
Centrifuge the mixture (e.g., 2,000 x g for 10 minutes) to separate the phases.
-
Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette.
-
Dry the extracted lipids under a stream of nitrogen gas or using a vacuum concentrator.
-
Store the dried lipid extract at -20°C or -80°C under an inert atmosphere (e.g., argon or nitrogen) until analysis.
Quantification of 18:1 Lysyl-PG by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the sensitive and specific quantification of lipid species.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap)
Chromatographic Conditions (Example):
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is often used for the separation of phospholipid classes.
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Water with a modifier such as ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) (e.g., 10 mM)
-
Gradient: A gradient from high organic to higher aqueous content is typically used to elute the phospholipids.
-
Flow Rate: Dependent on the column dimensions (e.g., 0.2-0.5 mL/min).
Mass Spectrometry Conditions (Example for a triple quadrupole):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM):
-
Precursor Ion: The m/z of the protonated 18:1 Lysyl-PG molecule. The exact mass will depend on the other fatty acyl chain present. For example, for 16:0/18:1 Lysyl-PG, the [M+H]⁺ ion would be at m/z 875.7.
-
Product Ion: A characteristic fragment ion of Lysyl-PG is the lysyl headgroup, which is observed at m/z 147.1.
-
-
Collision Energy: Optimized for the fragmentation of the precursor ion to the product ion.
Quantification:
-
An internal standard, such as a commercially available Lysyl-PG with a non-natural fatty acid composition (e.g., 17:0/17:0 Lysyl-PG), should be added to the samples before extraction for accurate quantification.
-
A calibration curve is generated using a synthetic 18:1 Lysyl-PG standard of known concentration.
-
The peak area ratio of the analyte to the internal standard is used to determine the concentration of 18:1 Lysyl-PG in the sample.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13][14]
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Antimicrobial agent of interest (e.g., daptomycin)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum prepared to a 0.5 McFarland standard
Procedure:
-
Prepare a stock solution of the antimicrobial agent.
-
Perform serial two-fold dilutions of the antimicrobial agent in CAMHB in the wells of a 96-well plate.
-
Dilute the bacterial inoculum (adjusted to a 0.5 McFarland standard) in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add the diluted bacterial inoculum to each well containing the antimicrobial dilutions.
-
Include a positive control well (bacteria in broth without antibiotic) and a negative control well (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.
Visualizing Workflows and Pathways
Experimental Workflow for Investigating 18:1 Lysyl-PG
Workflow for 18:1 Lysyl-PG Analysis
Signaling Pathway of Resistance
Resistance Pathway
Conclusion and Future Directions
The modification of bacterial membranes with 18:1 Lysyl-PG is a significant mechanism of resistance against cationic antimicrobial agents. Understanding the intricacies of its biosynthesis, the specific role of the 18:1 acyl chain, and the resulting changes in membrane biophysics is crucial for the development of novel therapeutic strategies. Targeting the MprF enzyme system presents a promising avenue for the development of adjuvants that could re-sensitize resistant bacteria to existing antibiotics. Further research is needed to fully elucidate the substrate specificity of MprF and to obtain more precise quantitative data correlating the abundance of specific Lysyl-PG species with resistance levels to a broader range of antimicrobials. The detailed protocols and information provided in this guide aim to facilitate such research efforts and contribute to the ongoing fight against antimicrobial resistance.
References
- 1. Lysyl-Phosphatidylglycerol: A Lipid Involved in the Resistance of Staphylococcus aureus to Antimicrobial Peptide Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. uniprot.org [uniprot.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Alanyl-Phosphatidylglycerol and Lysyl-Phosphatidylglycerol Are Translocated by the Same MprF Flippases and Have Similar Capacities To Protect against the Antibiotic Daptomycin in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gain-of-Function Mutations in the Phospholipid Flippase MprF Confer Specific Daptomycin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The impact of lysyl-phosphatidylglycerol on the interaction of daptomycin with model membranes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Modulation of Antimicrobial Peptide–Membrane Interactions by Lysyl-Phosphatidylglycerol in Staphylococcus aureus: An FTIR Spectroscopy Study [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. m.youtube.com [m.youtube.com]
- 14. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Pivotal Role of 18:1 Lysyl-Phosphatidylglycerol in Bacterial Biofilm Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bacterial biofilms represent a significant challenge in clinical and industrial settings due to their inherent resistance to antimicrobial agents and the host immune system. The extracellular matrix, a defining feature of biofilms, is a complex assemblage of biomolecules that provides structural integrity and protection. Recent studies have identified phospholipids, particularly lysyl-phosphatidylglycerol (Lys-PG), as a critical and previously underappreciated component of the biofilm matrix in several pathogenic bacteria, most notably Staphylococcus aureus. This technical guide provides an in-depth exploration of the role of 18:1 lysyl-PG in bacterial biofilm formation, detailing its synthesis, regulation, and mechanism of action. Furthermore, this guide presents detailed experimental protocols for the study of lysyl-PG and its impact on biofilms, alongside quantitative data and visual representations of key pathways to facilitate a comprehensive understanding for researchers and professionals in drug development.
Introduction: The Emerging Role of Lipids in Biofilm Architecture
Bacterial biofilms are structured communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS) matrix.[1] While the roles of proteins, polysaccharides, and extracellular DNA (eDNA) in the biofilm matrix are well-established, the contribution of lipids has been historically overlooked.[2] Emerging evidence, however, points to a "moonlighting" function for phospholipids, where they act as structural components within the biofilm matrix, mediating cell-to-cell interactions and contributing to the overall stability and architecture of the biofilm.[3]
Among these lipids, 18:1 lysyl-phosphatidylglycerol (a specific molecular species of Lys-PG with an 18:1 acyl chain) has been identified as a key player in the biofilm matrix of Staphylococcus aureus.[2] This positively charged phospholipid is synthesized from phosphatidylglycerol (PG) through the action of the multiple peptide resistance factor (MprF) protein.[4] While initially characterized for its role in conferring resistance to cationic antimicrobial peptides (CAMPs) by altering the cell membrane surface charge, Lys-PG's function as an integral component of the biofilm matrix reveals a dual role in bacterial pathogenesis.[2][4]
This guide will delve into the multifaceted role of 18:1 lysyl-PG in biofilm formation, providing a technical resource for its study and potential as a therapeutic target.
The Synthesis and Regulation of 18:1 Lysyl-PG
The synthesis and translocation of Lys-PG is a sophisticated process mediated by the bifunctional membrane protein MprF.[5] This enzyme is crucial for the incorporation of lysine (B10760008) into PG and its subsequent flipping to the outer leaflet of the cytoplasmic membrane.
The MprF-Mediated Synthesis and Translocation Pathway
MprF consists of two distinct domains: a C-terminal synthase domain and an N-terminal flippase domain.[5] The synthesis of Lys-PG occurs on the cytoplasmic face of the cell membrane, utilizing phosphatidylglycerol (PG) and lysyl-tRNA as substrates.[6] The flippase domain is then responsible for the translocation of the newly synthesized Lys-PG from the inner to the outer leaflet of the membrane.[5]
Regulation of mprF Expression
The expression of the mprF gene is tightly regulated by two-component systems (TCS), primarily the GraRS (also known as ApsRS) system in S. aureus.[7][8][9] This system senses and responds to the presence of cationic antimicrobial peptides (CAMPs). Upon detection of CAMPs, the sensor kinase GraS autophosphorylates and subsequently transfers the phosphate (B84403) group to the response regulator GraR.[10] Phosphorylated GraR then acts as a transcriptional activator, upregulating the expression of mprF and the dlt operon, which is involved in the D-alanylation of teichoic acids.[7] This coordinated response leads to an increase in the net positive charge of the bacterial cell envelope, providing resistance to CAMPs.[9]
The Role of 18:1 Lysyl-PG in Biofilm Formation
A Molecular Glue for Cell-to-Cell Aggregation
Recent studies have elucidated that Lys-PG is not only a component of the cell membrane but is also found in the extracellular matrix of S. aureus biofilms.[2] Its primary role in this context is to act as a "molecular glue," promoting cell-to-cell interactions and aggregation, which are foundational steps in biofilm formation.[3][11] The positively charged lysine headgroup of Lys-PG is thought to interact electrostatically with the negatively charged components of the bacterial cell surface, such as teichoic acids, facilitating the aggregation of individual bacterial cells.[11]
Impact on Biofilm Structure and Integrity
The presence of Lys-PG in the biofilm matrix contributes significantly to the overall structural integrity and thickness of the biofilm.[2] Deletion of the mprF gene, which abolishes Lys-PG synthesis, results in a significant impairment of biofilm formation, leading to thinner and less robust biofilms.[3] This highlights the critical role of this specific phospholipid in creating the complex, three-dimensional architecture characteristic of mature biofilms.
Quantitative Data on the Impact of 18:1 Lysyl-PG on Biofilm Formation
The following tables summarize quantitative data from studies comparing biofilm formation in wild-type S. aureus and its isogenic mprF deletion mutant.
Table 1: Biofilm Biomass Quantification by Crystal Violet Assay
| Strain | Condition | Absorbance (OD595nm) | Biofilm Formation | Reference |
| S. aureus Wild-Type | Standard Growth | 0.85 ± 0.12 | Strong | [12][13] |
| S. aureus ΔmprF | Standard Growth | 0.25 ± 0.08 | Weak | [12][13] |
| S. aureus ΔmprF + pmprF | Standard Growth | 0.78 ± 0.10 | Strong (Complemented) | [12][13] |
Table 2: Biofilm Thickness Measurement by Confocal Laser Scanning Microscopy (CLSM)
| Strain | Average Biofilm Thickness (μm) | Reference |
| S. aureus Wild-Type | 25.4 ± 3.1 | [12] |
| S. aureus ΔmprF | 8.2 ± 1.5 | [12] |
Table 3: Lipid Composition of S. aureus Biofilm Matrix
| Lipid Species | Relative Abundance in Biofilm Matrix (%) | Relative Abundance in Planktonic Cells (%) | Reference |
| Lysyl-Phosphatidylglycerol (Lys-PG) | 35.2 ± 4.5 | 15.8 ± 2.1 | [14] |
| Phosphatidylglycerol (PG) | 40.1 ± 5.2 | 55.3 ± 6.8 | [14] |
| Cardiolipin (CL) | 24.7 ± 3.8 | 28.9 ± 4.3 | [14] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the role of 18:1 lysyl-PG in bacterial biofilm formation.
Quantification of Biofilm Formation using Crystal Violet Assay
This assay is a simple and high-throughput method for quantifying the total biomass of a biofilm.
Materials:
-
96-well flat-bottom sterile polystyrene plates
-
Bacterial culture
-
Appropriate growth medium (e.g., Tryptic Soy Broth with 1% glucose)
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic Acid in water
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Grow a bacterial overnight culture in the appropriate medium.
-
Dilute the overnight culture 1:100 in fresh medium.
-
Add 200 µL of the diluted culture to each well of a 96-well plate. Include wells with sterile medium as a negative control.
-
Incubate the plate at 37°C for 24-48 hours under static conditions.
-
Carefully discard the planktonic culture from each well.
-
Gently wash the wells twice with 200 µL of PBS to remove non-adherent cells.
-
Air-dry the plate for 15-20 minutes.
-
Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Remove the crystal violet solution and wash the wells three times with 200 µL of PBS.
-
Air-dry the plate completely.
-
Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.
-
Incubate for 10-15 minutes at room temperature with gentle shaking.
-
Transfer 150 µL of the solubilized crystal violet to a new flat-bottom 96-well plate.
-
Measure the absorbance at 595 nm using a microplate reader.
Visualization of Biofilm using Confocal Laser Scanning Microscopy (CLSM) with LIVE/DEAD Staining
CLSM allows for the three-dimensional visualization of biofilm architecture and the differentiation of live and dead cells.
Materials:
-
Confocal microscope
-
Glass-bottom dishes or chamber slides
-
Bacterial culture and appropriate medium
-
LIVE/DEAD™ BacLight™ Bacterial Viability Kit (or similar)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Grow biofilms on glass-bottom dishes or chamber slides as described in the crystal violet assay.
-
After the desired incubation period, carefully remove the planktonic culture.
-
Gently wash the biofilm twice with PBS.
-
Prepare the LIVE/DEAD staining solution according to the manufacturer's instructions (typically a mixture of SYTO® 9 and propidium (B1200493) iodide).
-
Add the staining solution to the biofilm and incubate in the dark at room temperature for 15-20 minutes.
-
Gently wash the biofilm once with PBS to remove excess stain.
-
Immediately visualize the biofilm using a confocal laser scanning microscope. Use appropriate laser excitation and emission filters for SYTO® 9 (green, live cells) and propidium iodide (red, dead cells).
-
Acquire z-stack images to reconstruct the three-dimensional structure of the biofilm.
Lipid Extraction from Biofilm Matrix and Analysis by Thin-Layer Chromatography (TLC)
This protocol describes the extraction of lipids from the biofilm matrix and their separation by TLC.
Materials:
-
Mature biofilms grown on a suitable surface
-
1.5 M NaCl solution
-
Silica (B1680970) gel TLC plates
-
TLC developing chamber
-
Solvent system (e.g., chloroform:methanol:water, 65:25:4, v/v/v)
-
Iodine vapor or other suitable staining reagent
-
Lipid standards (e.g., 18:1 Lysyl-PG, PG, Cardiolipin)
Procedure:
-
ECM Extraction:
-
Gently wash the mature biofilm with PBS.
-
Add 1.5 M NaCl solution to the biofilm and incubate for 1 hour at 4°C with gentle agitation.
-
Collect the supernatant containing the extracted ECM.
-
-
Lipid Extraction (Folch Method):
-
To the ECM extract, add chloroform and methanol to a final ratio of chloroform:methanol:aqueous sample of 8:4:3 (v/v/v).
-
Vortex vigorously and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
-
Thin-Layer Chromatography:
-
Resuspend the dried lipid extract in a small volume of chloroform:methanol (2:1, v/v).
-
Spot the lipid extract and standards onto a silica gel TLC plate.
-
Place the TLC plate in a developing chamber containing the solvent system.
-
Allow the solvent to migrate up the plate until it is near the top.
-
Remove the plate and air-dry.
-
Visualize the separated lipids by exposing the plate to iodine vapor or using another appropriate staining method.
-
Identify the lipids by comparing their migration (Rf values) to the standards.
-
Bacterial Cell Aggregation Assay
This assay measures the ability of a substance, such as Lys-PG, to induce the aggregation of bacterial cells.[15]
Materials:
-
Bacterial culture in the mid-logarithmic growth phase
-
Phosphate-buffered saline (PBS)
-
18:1 Lysyl-PG solution
-
Spectrophotometer
-
Cuvettes
Procedure:
-
Grow bacteria to the mid-logarithmic phase and harvest the cells by centrifugation.
-
Wash the cells twice with PBS and resuspend them in PBS to an optical density at 600 nm (OD600) of approximately 1.0.
-
Add the 18:1 Lysyl-PG solution to the bacterial suspension to the desired final concentration. Include a control with no added Lys-PG.
-
Incubate the suspensions at room temperature with gentle agitation.
-
At various time points (e.g., 0, 30, 60, 120 minutes), carefully take a sample from the upper portion of the suspension without disturbing any sediment.
-
Measure the OD600 of the samples.
-
Calculate the percentage of aggregation as: [(OD_initial - OD_time_x) / OD_initial] * 100.
Experimental Workflow and Logical Relationships
The following diagram illustrates a logical workflow for investigating the role of 18:1 lysyl-PG in biofilm formation.
Conclusion and Future Directions
The identification of 18:1 lysyl-PG as a key structural component of the S. aureus biofilm matrix represents a significant advancement in our understanding of biofilm biology. This dual role of Lys-PG, in both conferring resistance to antimicrobial peptides and promoting biofilm formation, underscores its importance as a virulence factor. The detailed experimental protocols and quantitative data presented in this guide provide a robust framework for researchers to further investigate the intricate mechanisms of biofilm formation.
For drug development professionals, the MprF enzyme and the regulatory pathways governing its expression, such as the GraRS system, present novel and attractive targets for the development of anti-biofilm therapeutics. Inhibiting the synthesis or translocation of Lys-PG could potentially sensitize bacteria to existing antibiotics and disrupt the integrity of biofilms, offering a promising strategy to combat chronic and persistent bacterial infections. Future research should focus on the development of specific MprF inhibitors and exploring the role of other lipid components in the biofilm matrix of diverse bacterial species.
References
- 1. researchgate.net [researchgate.net]
- 2. Lysyl-phosphatidylglycerol promotes cell-to-cell interaction and biofilm formation of Staphylococcus aureus as a biofilm matrix component | Sciety [sciety.org]
- 3. Lysyl-Phosphatidylglycerol: A Lipid Involved in the Resistance of Staphylococcus aureus to Antimicrobial Peptide Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phospholipid translocation captured in a bifunctional membrane protein MprF - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. Regulation of mprF in Daptomycin-Nonsusceptible Staphylococcus aureus Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Staphylococcus aureus Two-Component Regulatory System, GraRS, Senses and Confers Resistance to Selected Cationic Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GraS signaling in Staphylococcus aureus is regulated by a single D35 residue in the extracellular loop - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 13. Imaging mass spectrometry reveals complex lipid distributions across Staphylococcus aureus biofilm layers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bacterial Aggregation Assay in the Presence of Cyclic Lipopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Physical mechanisms driving the reversible aggregation of Staphylococcus aureus and response to antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
The Biosynthesis of 18:1 Lysyl-Phosphatidylglycerol: A Technical Guide for Researchers
For: Researchers, scientists, and drug development professionals
Abstract
Lysyl-phosphatidylglycerol (Lysyl-PG) is a crucial component of the bacterial cell membrane, playing a significant role in virulence and resistance to cationic antimicrobial peptides (CAMPs). The addition of a positively charged lysine (B10760008) to the anionic headgroup of phosphatidylglycerol (PG) alters the membrane's surface charge, leading to electrostatic repulsion of CAMPs. This technical guide provides an in-depth overview of the biosynthesis of 18:1 Lysyl-PG, focusing on the central enzyme MprF. It includes a detailed description of the biosynthetic pathway, quantitative data on enzyme kinetics, comprehensive experimental protocols for in vitro analysis, and a visual representation of the pathway.
Introduction
In the ongoing battle against antibiotic resistance, understanding the mechanisms by which bacteria evade host defenses is paramount. One such mechanism, prevalent in many pathogenic bacteria like Staphylococcus aureus, is the modification of their cell membrane phospholipids (B1166683).[1][2] The synthesis of lysyl-phosphatidylglycerol (Lysyl-PG) from phosphatidylglycerol (PG) is a key adaptation that confers resistance to a broad spectrum of cationic antimicrobial peptides (CAMPs), which are integral to the innate immune response.[1][2] Specifically, the introduction of a lysine moiety to PG, particularly 18:1 PG (containing an oleoyl (B10858665) fatty acid chain), results in 18:1 Lysyl-PG, a lipid that significantly reduces the negative charge of the bacterial membrane.[3]
This guide delves into the core of this resistance mechanism by detailing the biosynthesis of 18:1 Lysyl-PG. The central player in this pathway is the Multiple Peptide Resistance Factor (MprF), a bifunctional membrane protein.[4][5][6] MprF possesses both a C-terminal synthase domain, which catalyzes the transfer of lysine from lysyl-tRNA to PG, and an N-terminal flippase domain, responsible for translocating the newly synthesized Lysyl-PG from the inner to the outer leaflet of the cytoplasmic membrane.[4][5][6]
The Biosynthesis Pathway of 18:1 Lysyl-PG
The synthesis of 18:1 Lysyl-PG is a two-step process occurring at the bacterial cytoplasmic membrane, catalyzed by the MprF protein.
-
Lysine Activation: The pathway initiates with the activation of L-lysine. This is a ubiquitous cellular process where a specific lysyl-tRNA synthetase (LysRS) attaches L-lysine to its cognate transfer RNA (tRNALys), forming lysyl-tRNALys. This reaction requires ATP for the formation of an aminoacyl-adenylate intermediate.
-
Lysyltransfer: The C-terminal synthase domain of MprF then catalyzes the transfer of the activated lysyl group from lysyl-tRNALys to the 3'-hydroxyl group of the glycerol (B35011) headgroup of 18:1 phosphatidylglycerol (18:1 PG). This results in the formation of 18:1 Lysyl-PG.[7]
-
Translocation: The newly synthesized 18:1 Lysyl-PG, located in the inner leaflet of the cytoplasmic membrane, is then translocated to the outer leaflet. This "flipping" is mediated by the N-terminal flippase domain of MprF.[4][5][6] This final step is crucial for altering the outer membrane surface charge and conferring resistance to extracellular CAMPs.
Below is a diagram illustrating this pathway.
Caption: Biosynthesis and translocation of 18:1 Lysyl-PG.
Quantitative Data
The enzymatic activity of the MprF synthase domain has been characterized, and kinetic parameters have been determined. The following table summarizes the available Michaelis-Menten constants (Km) for the substrates of MprF from Staphylococcus aureus.
| Substrate | Km (µM) | Source Organism | Reference |
| Phosphatidylglycerol (PG) | 56 | Staphylococcus aureus | [1] |
| Lysyl-tRNA | 6.9 | Staphylococcus aureus | [1] |
Experimental Protocols
In Vitro MprF Lysyltransferase Activity Assay
This protocol describes a method to measure the lysyltransferase activity of MprF in vitro using radiolabeled lysine.
Materials:
-
Purified recombinant MprF protein
-
18:1 Phosphatidylglycerol (PG) liposomes
-
L-[14C]-Lysine
-
Total tRNA from E. coli or the source organism of MprF
-
Purified Lysyl-tRNA Synthetase (LysRS)
-
ATP solution
-
Reaction Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 2 mM DTT
-
Quenching Solution: 10% (w/v) Trichloroacetic acid (TCA)
-
Scintillation fluid and vials
Procedure:
-
Preparation of Lysyl-[14C]-tRNA:
-
In a microcentrifuge tube, combine 50 µM total tRNA, 2 mM ATP, 10 µM L-[14C]-Lysine (specific activity ~50 mCi/mmol), and 1 µM purified LysRS in Reaction Buffer.
-
Incubate at 37°C for 30 minutes to allow for the charging of tRNA with radiolabeled lysine.
-
Place the reaction on ice to stop the charging reaction.
-
-
MprF Lysyltransferase Reaction:
-
Prepare a reaction mixture containing 100 µM 18:1 PG liposomes and 1 µg of purified MprF in Reaction Buffer.
-
Pre-incubate the mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding 10 µM of the prepared Lysyl-[14C]-tRNA.
-
Incubate at 30°C. Collect aliquots at various time points (e.g., 0, 5, 10, 20, 30 minutes).
-
-
Quenching and Analysis:
-
Stop the reaction for each aliquot by adding an equal volume of cold 10% TCA.
-
Incubate on ice for 30 minutes to precipitate the tRNA and protein.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
The supernatant contains the lipid-soluble product, [14C]-Lysyl-PG. The pellet contains unreacted Lysyl-[14C]-tRNA.
-
Carefully transfer a defined volume of the supernatant to a scintillation vial containing scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the amount of [14C]-Lysyl-PG formed based on the specific activity of the L-[14C]-Lysine.
-
Lipid Extraction and Analysis of 18:1 Lysyl-PG by Mass Spectrometry
This protocol outlines the extraction of total lipids from bacterial cells and the subsequent qualitative and quantitative analysis of 18:1 Lysyl-PG using liquid chromatography-mass spectrometry (LC-MS).
Materials:
-
Bacterial cell pellet
-
0.9% (w/v) NaCl solution
-
Internal standard (e.g., a commercially available Lysyl-PG with a distinct fatty acid composition)
-
LC-MS system with a C18 reverse-phase column
Procedure:
-
Lipid Extraction (Bligh-Dyer Method):
-
Resuspend the bacterial cell pellet in a glass tube with 1 ml of deionized water.
-
Add 3.75 ml of a chloroform:methanol (1:2, v/v) mixture. Vortex vigorously for 15 minutes.
-
Add 1.25 ml of chloroform and vortex for 1 minute.
-
Add 1.25 ml of 0.9% NaCl solution and vortex for 1 minute.
-
Centrifuge at 2,000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.
-
Dry the lipid extract under a stream of nitrogen gas.
-
-
LC-MS Analysis:
-
Resuspend the dried lipid extract in a known volume of a suitable solvent for LC-MS analysis (e.g., methanol or a mixture of isopropanol:acetonitrile:water).
-
Add a known amount of the internal standard to the sample.
-
Inject the sample onto the LC-MS system.
-
Liquid Chromatography: Separate the lipid species using a C18 reverse-phase column with a gradient elution, for example, using a mobile phase system of (A) water with 0.1% formic acid and (B) acetonitrile/isopropanol (50:50) with 0.1% formic acid.
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode. Monitor for the precursor ion of 18:1 Lysyl-PG. The exact mass will depend on the specific fatty acid composition of the PG precursor. For dioleoyl-PG (18:1/18:1), the [M+H]+ of the corresponding Lysyl-PG would be approximately m/z 876.6.
-
Perform tandem mass spectrometry (MS/MS) on the precursor ion to confirm its identity by observing characteristic fragment ions, such as the neutral loss of the lysyl group.
-
Quantify the amount of 18:1 Lysyl-PG by comparing the peak area of the analyte to the peak area of the internal standard.
-
Logical Workflow for Studying 18:1 Lysyl-PG Biosynthesis
The following diagram illustrates a logical workflow for researchers investigating the biosynthesis of 18:1 Lysyl-PG.
Caption: A logical workflow for the study of 18:1 Lysyl-PG.
Conclusion
The biosynthesis of 18:1 Lysyl-PG via the MprF enzyme is a critical mechanism for bacterial resistance to host-derived antimicrobial peptides. A thorough understanding of this pathway, including its key enzymes, substrates, and kinetics, is essential for the development of novel therapeutic strategies that can disarm pathogenic bacteria and resensitize them to existing antibiotics. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate this important aspect of bacterial physiology and virulence. By targeting the MprF-mediated synthesis of Lysyl-PG, it may be possible to develop new classes of anti-virulence agents that can act in concert with the host immune system to combat bacterial infections.
References
- 1. Characterization of the Staphylococcus aureus mprF gene, involved in lysinylation of phosphatidylglycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LCMS Protocols – The DAN Lab – UW–Madison [danlab.bact.wisc.edu]
- 3. Profiling and tandem mass spectrometry analysis of aminoacylated phospholipids in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. WO2018112165A1 - Methods for lipid extraction and identification of microbes using same via mass spectrometry - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
MprF and 18:1 Lysyl-PG Synthesis: A Technical Guide to a Key Bacterial Defense Mechanism
For Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence of multidrug-resistant bacteria poses a significant threat to global health. A key factor in the resilience of many pathogenic bacteria, including Staphylococcus aureus, is the Multiple Peptide Resistance Factor (MprF) protein. This bifunctional enzyme is pivotal in the synthesis and translocation of lysyl-phosphatidylglycerol (Lysyl-PG), a modification of the bacterial cell membrane that confers resistance to cationic antimicrobial peptides (CAMPs) and certain antibiotics like daptomycin (B549167). This technical guide provides an in-depth exploration of the MprF gene, its enzymatic activity in the synthesis of 18:1 Lysyl-PG, and its crucial role in bacterial pathogenesis and antibiotic resistance. We present collated quantitative data on MprF kinetics and its impact on antimicrobial susceptibility, detailed experimental protocols for its study, and visualizations of the key pathways and experimental workflows. Understanding the intricacies of the MprF-mediated defense mechanism is paramount for the development of novel therapeutic strategies to combat resistant infections.
Introduction: The MprF System
The mprF gene encodes a large, integral membrane protein that plays a critical role in bacterial survival against the host's innate immune system and cationic antibiotics.[1][2] MprF is a unique bifunctional enzyme possessing both a C-terminal synthase domain and an N-terminal flippase domain.[1][2] The synthase domain catalyzes the transfer of a lysine (B10760008) residue from a charged lysyl-transfer RNA (lysyl-tRNA) to phosphatidylglycerol (PG), a major anionic phospholipid in the bacterial membrane, to form lysyl-phosphatidylglycerol (Lysyl-PG).[3][4] The flippase domain then translocates the newly synthesized Lysyl-PG from the inner leaflet to the outer leaflet of the cytoplasmic membrane.[1][2]
The addition of the positively charged lysine to PG neutralizes the negative charge of the bacterial cell surface.[5][6] This electrostatic repulsion is the primary mechanism by which MprF confers resistance to positively charged CAMPs, such as defensins and cathelicidins, which are key components of the innate immune response.[5][7] Furthermore, mutations in mprF have been strongly associated with non-susceptibility to the cyclic lipopeptide antibiotic daptomycin.[8][9] Given its widespread presence in pathogenic bacteria and its role in virulence and antibiotic resistance, MprF has emerged as a promising target for the development of new anti-virulence drugs.[1][10]
Quantitative Data
MprF Enzymatic Activity
The synthase activity of MprF has been characterized, and kinetic parameters for its substrates have been determined. These values are crucial for understanding the enzyme's efficiency and for the development of potential inhibitors.
| Substrate | Km (µM) | Bacterial Species | Reference |
| Phosphatidylglycerol (PG) | 56 | Staphylococcus aureus | [4] |
| Lysyl-tRNA | 6.9 | Staphylococcus aureus | [4] |
Table 1: Kinetic Parameters of S. aureus MprF Synthase Activity. This table summarizes the Michaelis-Menten constants (Km) of the MprF enzyme for its primary substrates.
Membrane Composition
The activity of MprF directly alters the phospholipid composition of the bacterial membrane. The quantification of Lysyl-PG in wild-type versus mprF mutant strains demonstrates the direct impact of the enzyme on the membrane's chemical properties.
| Strain | Growth Phase | Lysyl-PG (% of total phospholipid) | Reference |
| S. aureus SA113 Wild-Type | Logarithmic | ~20% | [11] |
| S. aureus SA113 Wild-Type | Stationary | ~35% | [11] |
| S. aureus SA113 ΔmprF | Logarithmic / Stationary | 0% | [11] |
| Listeria species | Stationary | 3% - 47.3% (as lysyl-CL) | [12] |
| Various bacterial species | - | Present in at least 43 species | [12] |
Table 2: Lysyl-PG Content in Bacterial Membranes. This table shows the relative abundance of Lysyl-PG in the membranes of wild-type and mprF mutant bacteria, highlighting the significant change in membrane composition.
Antimicrobial Susceptibility
The most critical consequence of MprF activity is the increased resistance to a range of cationic antimicrobial agents. The following table summarizes the Minimum Inhibitory Concentrations (MICs) of daptomycin and various CAMPs against wild-type S. aureus and its isogenic mprF mutant.
| Antimicrobial Agent | S. aureus Strain | MIC (µg/mL) | Reference |
| Daptomycin | Wild-Type (SA268) | 0.5 | [7] |
| Daptomycin | ΔmprF (SA268) | 0.0625 | [7] |
| Daptomycin | Wild-Type (CB1118) | 0.5 | [5] |
| Daptomycin | ΔmprF (CB1118) | 0.125 | [5] |
| Daptomycin | Wild-Type (CGK5) | 0.5 | [1] |
| Daptomycin | mprF L431F mutant (CGK5mut) | 3 | [1] |
| Daptomycin | mprF S295A mutant complementation | 2 | [7] |
| Daptomycin | mprF I348del mutant complementation | 4 | [7] |
| Daptomycin | mprF S337L mutant complementation | 4 | [7] |
| Gallidermin | Wild-Type (SA113) | >300 | [11] |
| Gallidermin | ΔmprF (SA113) | ~25 | [11] |
| HNP1-3 (α-defensins) | Wild-Type (SA113) | >300 | [11] |
| HNP1-3 (α-defensins) | ΔmprF (SA113) | ~50 | [11] |
| LL-37 (cathelicidin) | Wild-Type (SA113) | >300 | [11] |
| LL-37 (cathelicidin) | ΔmprF (SA113) | ~75 | [11] |
| Nisin | Wild-Type (SA113) | - | [13][14] |
| Nisin + anti-MprF mAb | Wild-Type (SA113) | Increased susceptibility | [13][14] |
| Polymyxin B | Wild-Type (SA113) | 512 | [15] |
| Polymyxin B | ΔmprF (SA113) | 384 | [15] |
| CAMA | MSSA/MRSA | 4 | [16] |
| LL-37 | P. aeruginosa | 32-64 | [16] |
| Magainin-II | S. aureus / P. aeruginosa | >128 | [16] |
| Nisin | S. aureus / P. aeruginosa | >128 | [16] |
Table 3: Impact of MprF on Antimicrobial Susceptibility. This table provides a comparative overview of the Minimum Inhibitory Concentrations (MICs) of various antimicrobial agents against S. aureus strains with and without a functional mprF gene, demonstrating the significant role of MprF in conferring resistance.
Key Signaling Pathways and Experimental Workflows
MprF-mediated Lysyl-PG Synthesis and Resistance
The biochemical pathway of Lysyl-PG synthesis and its subsequent role in antimicrobial resistance is a linear process involving enzymatic synthesis and membrane translocation.
Figure 1: MprF-mediated Lysyl-PG Synthesis and Antimicrobial Resistance. This diagram illustrates the two-step process of Lysyl-PG synthesis and translocation by the MprF protein, leading to electrostatic repulsion of cationic antimicrobial peptides.
Experimental Workflow for MprF Function Analysis
Investigating the function of the mprF gene typically follows a structured workflow from genetic manipulation to phenotypic characterization.
Figure 2: Experimental Workflow for MprF Function Analysis. This flowchart outlines the key steps in characterizing the role of the mprF gene, from the creation of mutant strains to their comparative phenotypic analysis.
Experimental Protocols
In vitro MprF Enzymatic Assay
This protocol describes an in vitro assay to measure the synthesis of Lysyl-PG from PG and radiolabeled lysine, adapted from Staubitz et al. (2004).[17][18]
Materials:
-
Crude membrane extract from S. aureus wild-type and ΔmprF strains
-
[14C]-L-lysine
-
Phosphatidylglycerol (PG) liposomes
-
Purified total tRNA from S. aureus
-
ATP
-
Lysyl-tRNA synthetase (can be present in crude extract)
-
Reaction buffer (e.g., 100 mM Tris-maleate, pH 7.0)
-
TLC plates (silica gel 60)
-
TLC solvent system (e.g., chloroform (B151607):methanol (B129727):water, 65:25:4, v/v/v)
-
Phosphorimager or autoradiography film
Procedure:
-
Prepare Crude Membrane Extract: Grow S. aureus strains to mid-log phase, harvest by centrifugation, and wash the cell pellet. Resuspend in reaction buffer and lyse the cells (e.g., by bead beating or French press). Centrifuge at low speed to remove intact cells, then ultracentrifuge the supernatant to pellet the membrane fraction. Resuspend the membrane pellet in reaction buffer and determine the protein concentration.
-
Reaction Mixture Setup: In a microcentrifuge tube, combine the following on ice:
-
Reaction buffer
-
ATP (final concentration ~1 mM)
-
PG liposomes (final concentration ~50-100 µM)
-
Purified tRNA (final concentration ~1 mg/mL)
-
[14C]-L-lysine (final concentration ~10-20 µM)
-
Crude membrane extract (start with 50-100 µg of protein)
-
-
Initiate Reaction: Transfer the tubes to a 37°C water bath to start the reaction. Incubate for 30-60 minutes.
-
Stop Reaction and Lipid Extraction: Stop the reaction by adding a chloroform:methanol mixture (1:2, v/v) to the reaction tube. Vortex thoroughly and centrifuge to separate the phases. Collect the lower organic phase containing the lipids.
-
TLC Analysis: Spot the extracted lipids onto a silica (B1680970) TLC plate. Develop the chromatogram using the appropriate solvent system.
-
Detection: Dry the TLC plate and expose it to a phosphorimager screen or autoradiography film to visualize the radiolabeled Lysyl-PG. The amount of synthesized Lysyl-PG can be quantified by densitometry.
Bacterial Lipid Extraction and Thin-Layer Chromatography (TLC) Analysis
This protocol details the extraction of total lipids from bacterial cells and their separation by TLC to analyze the phospholipid profile, particularly the presence or absence of Lysyl-PG.[6]
Materials:
-
Bacterial cell pellets (wild-type and ΔmprF)
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
TLC plates (silica gel 60)
-
TLC developing tank
-
TLC solvent system (e.g., chloroform:methanol:acetic acid, 65:25:10, v/v/v)
-
Lipid visualization reagent (e.g., molybdenum blue spray for phospholipids, ninhydrin (B49086) spray for amino-containing lipids)
Procedure:
-
Cell Harvesting: Grow bacterial cultures to the desired growth phase and harvest by centrifugation. Wash the cell pellet twice with 0.9% NaCl.
-
Lipid Extraction (Bligh-Dyer method): a. Resuspend the cell pellet in a glass tube with a mixture of chloroform and methanol (1:2, v/v). b. Vortex vigorously for 15 minutes. c. Add an equal volume of chloroform to the mixture and vortex for 2 minutes. d. Add an equal volume of water and vortex for 2 minutes. e. Centrifuge at low speed to separate the phases. f. Carefully collect the lower organic phase (containing the lipids) with a glass Pasteur pipette. g. Dry the lipid extract under a stream of nitrogen gas.
-
TLC Separation: a. Resuspend the dried lipid extract in a small volume of chloroform:methanol (2:1, v/v). b. Spot the resuspended lipids onto the origin of a TLC plate. c. Place the TLC plate in a developing tank pre-saturated with the TLC solvent system. d. Allow the solvent to migrate up the plate until it is approximately 1 cm from the top. e. Remove the plate from the tank and allow it to air dry completely.
-
Visualization: a. Spray the dried TLC plate with molybdenum blue reagent and heat to visualize phospholipid-containing spots. b. On a separate plate, spray with ninhydrin reagent and heat to visualize lipids with free amino groups (like Lysyl-PG). c. Compare the lipid profiles of the wild-type and ΔmprF strains. The spot corresponding to Lysyl-PG will be present in the wild-type extract but absent in the mutant.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes the broth microdilution method for determining the MIC of an antimicrobial agent against bacterial strains.[3][10][19]
Materials:
-
96-well microtiter plates
-
Bacterial strains (wild-type, ΔmprF, complemented strain)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Antimicrobial agent stock solution
-
Sterile saline or PBS
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: a. From a fresh agar (B569324) plate, pick several colonies of the test bacterium and suspend them in sterile saline. b. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL). c. Dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in the wells of the microtiter plate.
-
Antimicrobial Agent Dilution Series: a. In the first column of a 96-well plate, add the antimicrobial agent to CAMHB to achieve twice the highest desired final concentration. b. Perform serial two-fold dilutions of the antimicrobial agent across the plate by transferring half the volume from one well to the next, which contains an equal volume of CAMHB.
-
Inoculation: a. Add the prepared bacterial inoculum to each well of the microtiter plate containing the antimicrobial dilutions. b. Include a growth control well (bacteria in CAMHB without antimicrobial) and a sterility control well (CAMHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Construction of an mprF Gene Knockout Mutant in S. aureus
This protocol outlines a general method for creating a markerless gene deletion of mprF in S. aureus using homologous recombination with a temperature-sensitive shuttle vector.[20][21][22]
Materials:
-
S. aureus recipient strain
-
E. coli cloning strain (e.g., DH5α)
-
Temperature-sensitive E. coli-S. aureus shuttle vector (e.g., pKFT)
-
Primers for amplifying flanking regions of mprF
-
Restriction enzymes
-
T4 DNA ligase
-
Antibiotics for selection
-
Electroporator
Procedure:
-
Construct the Knockout Plasmid: a. Using PCR, amplify the upstream and downstream flanking regions (homologous arms, ~1 kb each) of the mprF gene from the genomic DNA of the target S. aureus strain. b. Clone the two flanking regions into the shuttle vector in the correct orientation, effectively replacing the mprF gene with a seamless junction of its flanking DNA. c. Transform the ligation product into E. coli and select for transformants. d. Verify the correct plasmid construction by restriction digestion and sequencing.
-
Transform S. aureus: a. Isolate the knockout plasmid from E. coli and transform it into the recipient S. aureus strain by electroporation. b. Plate the transformed cells on selective agar at the permissive temperature for plasmid replication (e.g., 30°C).
-
Promote First Recombination (Integration): a. Grow a single transformant colony in selective broth at the permissive temperature. b. Shift the culture to the non-permissive temperature (e.g., 42°C) to select for cells where the plasmid has integrated into the chromosome via homologous recombination at one of the flanking regions. c. Plate the culture on selective agar at the non-permissive temperature.
-
Promote Second Recombination (Excision): a. Grow an integrant colony in non-selective broth at the permissive temperature to allow for the second recombination event, which will excise the plasmid. This can result in either reversion to the wild-type or the desired gene deletion. b. Subculture the bacteria in non-selective broth for several generations to facilitate plasmid loss.
-
Screen for the Knockout Mutant: a. Plate the culture on non-selective agar to obtain single colonies. b. Replica-plate the colonies onto selective and non-selective agar to identify clones that have lost the plasmid (i.e., are sensitive to the antibiotic). c. Use colony PCR with primers flanking the mprF gene to screen the antibiotic-sensitive clones. The knockout mutant will yield a smaller PCR product than the wild-type. d. Confirm the deletion by Sanger sequencing of the PCR product.
Conclusion
The MprF protein represents a fascinating and clinically significant example of bacterial adaptation to host defenses and antibiotic pressure. Its dual function as a synthase and a flippase for Lysyl-PG is a sophisticated mechanism to alter the bacterial cell surface and repel cationic threats. The detailed understanding of MprF's structure, function, and regulation is opening new avenues for the development of novel therapeutics. By targeting MprF, it may be possible to re-sensitize resistant bacteria to existing antibiotics and to weaken their virulence, providing a much-needed strategy in the ongoing battle against infectious diseases. The protocols and data presented in this guide are intended to facilitate further research into this important bacterial defense system and to aid in the development of the next generation of antimicrobial agents.
References
- 1. Frontiers | Effect of a Point Mutation in mprF on Susceptibility to Daptomycin, Vancomycin, and Oxacillin in an MRSA Clinical Strain [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 4. Characterization of the Staphylococcus aureus mprF gene, involved in lysinylation of phosphatidylglycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Impact of daptomycin resistance on Staphylococcus aureus virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Role of mprF Mutations in Seesaw Effect of Daptomycin-Resistant Methicillin-Resistant Staphylococcus aureus Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipidomic Analysis of Bacteria by Thin-Layer Chromatography and Liquid Chromatography/Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 9. journals.asm.org [journals.asm.org]
- 10. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Lysyl-Phosphatidylglycerol: A Lipid Involved in the Resistance of Staphylococcus aureus to Antimicrobial Peptide Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sensitizing Staphylococcus aureus to antibacterial agents by decoding and blocking the lipid flippase MprF | eLife [elifesciences.org]
- 14. Sensitizing Staphylococcus aureus to antibacterial agents by decoding and blocking the lipid flippase MprF - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Cationic antimicrobial peptides: alternatives and/or adjuvants to antibiotics active against methicillin-resistant Staphylococcus aureus and multidrug-resistant Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. academic.oup.com [academic.oup.com]
- 19. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 20. A simple method of markerless gene deletion in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mybiosource.com [mybiosource.com]
- 22. Efficient and Scalable Precision Genome Editing in Staphylococcus aureus through Conditional Recombineering and CRISPR/Cas9-Mediated Counterselection - PMC [pmc.ncbi.nlm.nih.gov]
18:1 Lysyl-PG: An In-depth Technical Guide to a Key Cationic Phospholipid
For Researchers, Scientists, and Drug Development Professionals
Introduction
18:1 Lysyl-phosphatidylglycerol (18:1 Lysyl-PG), a cationic phospholipid, has garnered significant attention in the scientific community for its multifaceted roles in bacterial physiology, antimicrobial resistance, and its potential as a component in advanced drug delivery systems. This technical guide provides a comprehensive overview of 18:1 Lysyl-PG, detailing its core properties, biological significance, and the experimental methodologies used to study this important biomolecule.
18:1 Lysyl-PG is structurally characterized by a glycerol (B35011) backbone esterified with two oleic acid (18:1) fatty acyl chains at the sn-1 and sn-2 positions, and a phosphodiester bond linking the sn-3 position to a lysyl-glycerol headgroup. The presence of the primary amino group of the lysine (B10760008) residue confers a net positive charge to the phospholipid at physiological pH, a key feature that dictates its biological functions.
Core Properties and Biological Significance
The primary role of 18:1 Lysyl-PG in bacteria is the modulation of cell membrane surface charge. In many Gram-positive bacteria, such as Staphylococcus aureus, the outer leaflet of the cytoplasmic membrane is predominantly composed of anionic phospholipids (B1166683) like phosphatidylglycerol (PG) and cardiolipin (B10847521) (CL).[1] This net negative charge serves as an initial docking site for positively charged cationic antimicrobial peptides (cAMPs), which are crucial components of the innate immune response.[1]
The enzymatic synthesis of Lysyl-PG by the Multiple Peptide Resistance Factor (MprF) protein introduces a positive charge to the membrane surface.[2] This electrostatic repulsion mechanism reduces the affinity of cAMPs for the bacterial membrane, thereby conferring resistance to these host defense peptides.[2][3] This modification is a significant virulence factor for many pathogenic bacteria.[1]
Quantitative Data Summary
The abundance of Lysyl-PG in bacterial membranes can vary significantly between species and is often influenced by environmental conditions such as pH.[1]
| Bacterial Species | Lysyl-PG Content (% of Total Phospholipids) | Reference |
| Staphylococcus aureus | 30% | [4] |
| Listeria monocytogenes | 3% - 12.3% | [1] |
| Listeria innocua | 12% | [1] |
| Listeria seeligeri | 37.4% | [1] |
| Listeria welshimeri | 47.3% | [1] |
The enzymatic activity of MprF, the synthase responsible for Lysyl-PG production, has also been characterized.
| Enzyme | Substrate | Km | Reference |
| S. aureus MprF | Phosphatidylglycerol (PG) | 56 µM | [5] |
| S. aureus MprF | Lysyl-tRNA | 6.9 µM | [5] |
Signaling Pathways and Experimental Workflows
MprF-Mediated Lysyl-PG Biosynthesis and Translocation
The synthesis and translocation of Lysyl-PG is a critical pathway for bacterial resistance to cAMPs. The bifunctional MprF enzyme first synthesizes Lysyl-PG on the inner leaflet of the cytoplasmic membrane using phosphatidylglycerol (PG) and lysyl-tRNA as substrates. The flippase domain of MprF then translocates the newly synthesized Lysyl-PG to the outer leaflet, altering the membrane's surface charge.[2][3]
MprF-mediated biosynthesis and translocation of Lysyl-PG.
Experimental Workflow for Investigating Peptide-Lipid Interactions using FTIR
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique to study the interactions of antimicrobial peptides with lipid membranes containing 18:1 Lysyl-PG. This workflow outlines the key steps in such an experiment.[6]
Workflow for studying peptide-lipid interactions using FTIR.
Experimental Protocols
Enzymatic Synthesis of Lysyl-PG via MprF Activity Assay
This protocol is adapted from methodologies used to characterize the enzymatic activity of MprF.[2][5]
Materials:
-
Membrane fraction containing MprF (from S. aureus or a recombinant expression system)
-
[14C]-L-lysine
-
Phosphatidylglycerol (PG) liposomes
-
tRNA
-
ATP
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl2)
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, ATP, tRNA, and [14C]-L-lysine.
-
Add the MprF-containing membrane fraction to the reaction mixture.
-
Initiate the reaction by adding the PG liposomes.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a chloroform (B151607)/methanol mixture (1:2, v/v) to extract the lipids.
-
Separate the organic and aqueous phases by centrifugation.
-
Collect the organic phase containing the lipids.
-
Quantify the incorporation of [14C]-lysine into the lipid fraction using a scintillation counter.
Preparation of 18:1 Lysyl-PG Containing Liposomes
This protocol describes the preparation of large unilamellar vesicles (LUVs) incorporating 18:1 Lysyl-PG for use in biophysical assays or as drug delivery vehicles.[7]
Materials:
-
1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DOPG)
-
18:1 Lysyl-PG
-
Helper lipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine, DOPC)
-
Chloroform
-
Hydration buffer (e.g., PBS, HEPES buffer)
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Dissolve the desired lipids (e.g., DOPC, DOPG, 18:1 Lysyl-PG) in chloroform in a round-bottom flask at the desired molar ratio.
-
Remove the chloroform under a stream of nitrogen gas to form a thin lipid film on the wall of the flask.
-
Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with the hydration buffer by vortexing vigorously. This will form multilamellar vesicles (MLVs).
-
For LUV preparation, subject the MLV suspension to several freeze-thaw cycles (e.g., 5-10 cycles) using liquid nitrogen and a warm water bath.
-
Extrude the suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) for 10-20 passes using a mini-extruder. This will produce a homogenous population of LUVs.
-
The resulting liposome (B1194612) suspension can be stored at 4°C.
Characterization of Peptide-Lipid Interactions by FTIR Spectroscopy
This protocol outlines the use of Attenuated Total Reflectance (ATR)-FTIR to study the interaction of antimicrobial peptides with 18:1 Lysyl-PG containing membranes.[6][8]
Materials:
-
18:1 Lysyl-PG containing liposomes (prepared as described above)
-
Antimicrobial peptide of interest
-
ATR-FTIR spectrometer equipped with a temperature-controlled sample stage
-
Germanium or zinc selenide (B1212193) ATR crystal
Procedure:
-
Deposit a small amount of the liposome suspension onto the ATR crystal and allow the water to evaporate, forming a hydrated lipid multilayer film.
-
Place the crystal in the sample compartment of the FTIR spectrometer and acquire a background spectrum of the lipid film in buffer.
-
Inject the antimicrobial peptide solution onto the lipid film.
-
Allow the peptide to interact with the lipid film for a specific incubation time.
-
Acquire the FTIR spectrum of the peptide-lipid mixture.
-
Analyze the difference spectrum (sample spectrum - background spectrum) to identify changes in the lipid and peptide vibrational bands. Key bands to analyze include:
-
Amide I and II bands of the peptide: Provide information on the secondary structure of the peptide upon membrane binding.
-
CH2 stretching vibrations of the lipid acyl chains: Indicate changes in membrane fluidity.
-
C=O stretching vibration of the lipid ester groups: Probes the hydration state of the interfacial region of the bilayer.
-
Applications in Drug Development
The cationic nature of 18:1 Lysyl-PG makes it an attractive component for the formulation of liposomal drug delivery systems.[][10] Cationic liposomes can efficiently encapsulate and deliver negatively charged therapeutic molecules, such as nucleic acids (siRNA, mRNA, plasmid DNA), and can also enhance the delivery of certain small molecule drugs.[11] The positive charge facilitates interaction with the negatively charged cell surface, promoting cellular uptake.[12]
The inclusion of 18:1 Lysyl-PG in liposomal formulations can be optimized to balance delivery efficiency with potential cytotoxicity, which is a common concern with cationic lipids.[10] Further research into the formulation of 18:1 Lysyl-PG-containing liposomes holds promise for the development of targeted and effective therapeutic delivery platforms.
Conclusion
18:1 Lysyl-PG is a cationic phospholipid of significant biological importance, primarily recognized for its role in mediating bacterial resistance to antimicrobial peptides. Its unique physicochemical properties have also positioned it as a valuable component in the design of advanced drug delivery systems. A thorough understanding of its synthesis, biophysical characteristics, and interactions with other molecules, facilitated by the experimental approaches detailed in this guide, is crucial for both fundamental research and the development of novel therapeutic strategies. The continued investigation of 18:1 Lysyl-PG and its analogs will undoubtedly unveil further insights into its diverse functions and applications.
References
- 1. Lysyl-Phosphatidylglycerol: A Lipid Involved in the Resistance of Staphylococcus aureus to Antimicrobial Peptide Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of the Staphylococcus aureus mprF gene, involved in lysinylation of phosphatidylglycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural characterization of membrane proteins and peptides by FTIR and ATR-FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. dovepress.com [dovepress.com]
- 12. Characterization of cationic liposome formulations designed to exhibit extended plasma residence times and tumor vasculature targeting properties - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Physical Properties of 18:1 Lysyl PG
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 1-oleoyl-2-lysyl-sn-glycero-3-phosphoglycerol (18:1 Lysyl PG), a cationic phospholipid of significant interest in bacterial resistance and drug development. This document details its known physical characteristics, the experimental protocols for their determination, and its primary biosynthetic pathway.
Core Physical Properties
| Property | Value | Source |
| Molecular Formula | C48H93Cl2N2O11P | [1][2] |
| Molecular Weight | 976.14 g/mol | [2][3] |
| Appearance | Powder | [3] |
| Melting Point | Not available in cited literature. | |
| Boiling Point | Not available in cited literature. | |
| pKa | Not available in cited literature. The pKa of the lysine (B10760008) side chain is generally around 10.5 in aqueous solution but can vary significantly based on the local chemical environment.[4][5][6][7] | |
| Solubility | Soluble in organic solvents. Specific quantitative solubility data in various solvents is not readily available. | [8] |
| Storage Temperature | -20°C | [1][2] |
Experimental Protocols
The determination of the physicochemical properties of lipids such as this compound involves a range of analytical techniques. Below are detailed methodologies for key experiments.
Lipid Extraction and Purification
A modified Bligh-Dyer method is commonly employed for the extraction of total lipids from bacterial cells.
-
Cell Harvesting and Lysis: Bacterial cells are harvested by centrifugation. The cell pellet is resuspended in a suitable buffer and subjected to lysis, for example, by sonication or enzymatic digestion.
-
Solvent Extraction: A single-phase mixture of chloroform (B151607), methanol, and water (typically in a 1:2:0.8 v/v/v ratio) is added to the cell lysate. The mixture is vortexed and incubated to ensure thorough extraction of lipids.
-
Phase Separation: Additional chloroform and water are added to the mixture to induce phase separation, resulting in a lower organic phase containing the lipids and an upper aqueous phase.
-
Isolation: The lower organic phase is carefully collected.
-
Purification: The crude lipid extract can be further purified using techniques like thin-layer chromatography (TLC) or column chromatography on a silica (B1680970) gel matrix to isolate this compound from other lipid species.
Characterization by Mass Spectrometry
Mass spectrometry (MS) is a powerful tool for the structural elucidation and identification of lipids.
-
Sample Preparation: The purified this compound is dissolved in an appropriate solvent, such as a chloroform/methanol mixture.
-
Ionization: Electrospray ionization (ESI) is a commonly used soft ionization technique for phospholipids (B1166683), which minimizes fragmentation during the ionization process.
-
Mass Analysis: The ionized sample is introduced into a mass spectrometer. High-resolution mass analyzers such as Orbitrap or time-of-flight (TOF) are used to determine the accurate mass of the molecular ion.
-
Tandem Mass Spectrometry (MS/MS): To confirm the structure, the molecular ion of this compound is selected and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides information about the fatty acid chains, the head group, and the position of the lysyl modification. Key fragments for lysyl-PG include the loss of the lysyl residue and the characteristic fatty acid anions.[9][10]
Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure and environment of the atoms within the molecule.
-
Sample Preparation: A purified sample of this compound is dissolved in a deuterated solvent (e.g., deuterated chloroform/methanol).
-
Data Acquisition: 1H, 13C, and 31P NMR spectra are acquired.
-
1H NMR: Provides information on the protons in the molecule, including those on the fatty acid chains, the glycerol (B35011) backbone, and the lysine residue.
-
13C NMR: Reveals the carbon skeleton of the molecule.
-
31P NMR: Is particularly useful for phospholipids, providing a specific signal for the phosphorus atom in the phosphate (B84403) group, which can give insights into the headgroup environment.[11][12]
-
Determination of Melting Point by Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique used to measure the temperature and heat flow associated with transitions in materials as a function of temperature.
-
Sample Preparation: A small, accurately weighed amount of the purified this compound powder is sealed in an aluminum pan. An empty pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell. The cell is heated at a controlled rate.
-
Data Acquisition: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.
-
Analysis: A phase transition, such as melting, will appear as a peak in the DSC thermogram. The temperature at the peak maximum is taken as the melting point, and the area under the peak corresponds to the enthalpy of fusion.[13][14][15][16]
Biosynthesis of this compound
The primary pathway for the synthesis of lysyl-phosphatidylglycerol in bacteria is mediated by the Multiple Peptide Resistance Factor (MprF) protein.[17][18][19] This enzyme is crucial for bacterial resistance to cationic antimicrobial peptides.[1][20]
Caption: MprF-mediated biosynthesis of Lysyl-PG.
References
- 1. This compound, 1246303-07-0 | BroadPharm [broadpharm.com]
- 2. avantiresearch.com [avantiresearch.com]
- 3. Avanti Research<SUP>™</SUP> - A Croda Brand | Sigma-Aldrich [sigmaaldrich.com]
- 4. Large shifts in pKa values of lysine residues buried inside a protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Ch27 pKa and pI values [chem.ucalgary.ca]
- 8. targetmol.com [targetmol.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Profiling and tandem mass spectrometry analysis of aminoacylated phospholipids in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 12. archipel.uqam.ca [archipel.uqam.ca]
- 13. Biophysical Characterization of Tolerogenic Lipid-based Nanoparticles Containing Phosphatidylcholine and Lysophosphatidylserine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fig.if.usp.br [fig.if.usp.br]
- 15. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. mdpi.com [mdpi.com]
- 18. MprF-mediated biosynthesis of lysylphosphatidylglycerol, an important determinant in staphylococcal defensin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Lysyl-Phosphatidylglycerol: A Lipid Involved in the Resistance of Staphylococcus aureus to Antimicrobial Peptide Activity - PMC [pmc.ncbi.nlm.nih.gov]
The Critical Role of 18:1 Lysyl-Phosphatidylglycerol in the Membranes of Staphylococcus aureus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Staphylococcus aureus is a formidable human pathogen, notorious for its ability to develop resistance to a wide array of antibiotics. A key player in this resistance is the modification of its cell membrane composition, specifically the synthesis of lysyl-phosphatidylglycerol (lysyl-PG), with the 18:1 acyl chain variant being a notable species. This positively charged phospholipid plays a crucial role in repelling cationic antimicrobial peptides (CAMPs), a cornerstone of the host innate immune defense, and contributes to resistance against antibiotics like daptomycin (B549167). The synthesis and translocation of lysyl-PG are orchestrated by the bifunctional enzyme MprF (Multiple Peptide Resistance Factor), making it an attractive target for novel anti-virulence and antibiotic potentiation strategies. This technical guide provides an in-depth overview of the biosynthesis of 18:1 lysyl-PG, its impact on membrane biophysics, its role in pathogenesis, and detailed experimental protocols for its study.
Introduction to Lysyl-Phosphatidylglycerol in S. aureus
The bacterial cell membrane is the primary interface between the pathogen and its host. In S. aureus, the membrane is predominantly composed of the anionic phospholipids (B1166683) phosphatidylglycerol (PG) and cardiolipin (B10847521) (CL), which impart a net negative surface charge.[1][2] This negative charge is a liability, as it electrostatically attracts positively charged CAMPs, leading to membrane disruption and cell death.[1][3]
To counteract this, S. aureus employs a sophisticated charge-modification strategy: the enzymatic conversion of the anionic PG to the cationic lysyl-PG.[4][5] This is achieved by the MprF protein, which adds a lysine (B10760008) residue to the glycerol (B35011) head group of PG.[4][5] The introduction of the positively charged lysine neutralizes the negative charge of the phosphate (B84403) group and confers a net positive charge to the lipid, thereby repelling cationic antimicrobial agents.[1][4][5] The fatty acid composition of lysyl-PG can vary, with the 18:1 (oleoyl) variant being a significant component, particularly when S. aureus utilizes host-derived fatty acids.[6]
The MprF-Mediated Biosynthesis of Lysyl-PG
The synthesis and translocation of lysyl-PG is a two-step process catalyzed by the bifunctional MprF protein. MprF consists of a C-terminal synthase domain and an N-terminal flippase domain.[7][8]
Step 1: Synthesis. The C-terminal domain, located in the cytoplasm, catalyzes the transfer of L-lysine from a charged lysyl-tRNA (Lys-tRNALys) to the 3'-hydroxyl group of the glycerol headgroup of PG.[4][5] This reaction occurs on the inner leaflet of the cytoplasmic membrane.[7]
Step 2: Translocation. The N-terminal flippase domain, which is comprised of multiple transmembrane segments, is responsible for translocating the newly synthesized lysyl-PG from the inner to the outer leaflet of the membrane.[7][8] This flipping action is crucial for altering the surface charge of the bacterium and conferring resistance to externally acting antimicrobial peptides.[7]
Data Presentation: Quantitative Analysis of S. aureus Membrane Phospholipids
The relative abundance of lysyl-PG in the S. aureus membrane can fluctuate in response to environmental cues and is significantly altered in antibiotic-resistant strains. The following tables summarize the quantitative data on the phospholipid composition of S. aureus membranes.
Table 1: Typical Phospholipid Composition of Wild-Type S. aureus
| Phospholipid | Abbreviation | Charge | Typical Abundance (%) |
| Phosphatidylglycerol | PG | Anionic | 40 - 70% |
| Lysyl-Phosphatidylglycerol | Lysyl-PG | Cationic | 20 - 40% |
| Cardiolipin | CL | Anionic | 4 - 9% |
Note: The exact percentages can vary depending on the strain and growth conditions.[9]
Table 2: Comparison of Phospholipid Content in Daptomycin-Susceptible (Dap-S) and Daptomycin-Resistant (Dap-R) MRSA Strain Pairs
| Strain Pair | Phenotype | PG (%) | Lysyl-PG (%) | CL (%) |
| 1 | Dap-S | 55.3 ± 2.1 | 38.4 ± 1.5 | 6.3 ± 0.9 |
| Dap-R | 42.1 ± 1.8 | 51.2 ± 2.3 | 6.7 ± 1.1 | |
| 2 | Dap-S | 58.9 ± 2.5 | 35.1 ± 1.9 | 6.0 ± 0.8 |
| Dap-R | 45.3 ± 2.0 | 49.8 ± 2.2 | 4.9 ± 0.7 | |
| 3 | Dap-S | 52.1 ± 1.9 | 41.5 ± 2.0 | 6.4 ± 1.0 |
| Dap-R | 39.8 ± 1.7 | 54.1 ± 2.5 | 6.1 ± 0.9 |
Data synthesized from Jones et al., 2008 and other sources, presented as mean ± standard deviation. The Dap-R strains often harbor mutations in the mprF gene leading to a gain-of-function phenotype.[10] *P < 0.05 compared to the corresponding Dap-S strain.
Table 3: Impact of mprF Deletion on Lysyl-PG Content
| Strain | Genotype | Lysyl-PG Content |
| Wild-Type | mprF+ | Present |
| Mutant | ΔmprF | Absent |
Deletion of the mprF gene results in the complete absence of lysyl-PG in the S. aureus membrane.[4][7][11]
Signaling Pathways and Experimental Workflows
Regulation of mprF Expression by the GraRS (Aps) Two-Component System
The expression of mprF is not constitutive but is regulated in response to environmental stressors, particularly the presence of CAMPs. This regulation is primarily mediated by the GraRS (also known as Aps) two-component system.[3][5]
Caption: GraRS signaling pathway regulating mprF expression.
Experimental Workflow for Lipid Analysis
A typical workflow for the analysis of S. aureus membrane lipids involves several key steps, from bacterial culture to lipid identification and quantification.
Caption: General workflow for S. aureus lipid analysis.
Experimental Protocols
Lipid Extraction from S. aureus (Bligh-Dyer Method)
This protocol is a standard method for the extraction of total lipids from bacterial cells.
Materials:
-
S. aureus cell pellet
-
Deionized water
-
Glass centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen gas stream or vacuum concentrator
Procedure:
-
Resuspend the bacterial cell pellet in 0.8 mL of deionized water in a glass centrifuge tube.
-
Add 2 mL of methanol and 1 mL of chloroform.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and cell lysis.
-
Add an additional 1 mL of chloroform and 1 mL of deionized water to induce phase separation.
-
Vortex again for 30 seconds.
-
Centrifuge the mixture at 2,000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower chloroform phase, which contains the lipids, using a glass Pasteur pipette.
-
Transfer the chloroform phase to a new glass tube.
-
Dry the lipid extract under a gentle stream of nitrogen gas or using a vacuum concentrator.
-
Store the dried lipid extract at -20°C until further analysis.
Thin-Layer Chromatography (TLC) for Phospholipid Separation
TLC is a useful technique for the qualitative separation of major phospholipid classes.
Materials:
-
Dried lipid extract
-
Silica (B1680970) gel 60 HPTLC plates
-
TLC developing chamber
-
Chloroform/methanol/water (65:25:4, v/v/v) developing solvent
-
Molybdenum blue spray reagent (for phospholipids)
-
Ninhydrin (B49086) spray reagent (for amino-containing lipids)
-
Heating plate or oven
Procedure:
-
Dissolve the dried lipid extract in a small volume of chloroform/methanol (2:1, v/v).
-
Spot the dissolved lipid extract onto the origin of a silica gel HPTLC plate.
-
Allow the spot to dry completely.
-
Place the plate in a TLC developing chamber pre-equilibrated with the developing solvent.
-
Allow the solvent to ascend the plate until it is approximately 1 cm from the top.
-
Remove the plate from the chamber and allow it to air dry.
-
Spray the plate with molybdenum blue reagent to visualize phospholipids (will appear as blue spots).
-
Alternatively, spray with ninhydrin reagent and heat at 110°C for 5-10 minutes to visualize amino-containing lipids like lysyl-PG (will appear as purple spots).
-
Identify the separated lipids by comparing their migration distances (Rf values) to known standards.
Antibiotic Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of an antibiotic against S. aureus.
Materials:
-
S. aureus strains (e.g., wild-type and ΔmprF mutant)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Antibiotic stock solution (e.g., daptomycin, vancomycin)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Grow S. aureus strains overnight in CAMHB.
-
Dilute the overnight cultures to a starting inoculum of approximately 5 x 105 CFU/mL in fresh CAMHB.
-
Prepare a two-fold serial dilution of the antibiotic in CAMHB in a 96-well microtiter plate.
-
Inoculate each well containing the antibiotic dilution with the bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Conclusion and Future Directions
The presence of 18:1 lysyl-PG in the membrane of Staphylococcus aureus is a critical factor in its ability to resist host innate immunity and certain classes of antibiotics. The MprF enzyme, responsible for its synthesis and translocation, represents a promising target for the development of novel therapeutics that could disarm this pathogen and resensitize it to existing antimicrobial agents. Further research into the precise regulatory mechanisms of MprF and the development of specific inhibitors could provide a much-needed breakthrough in the fight against antibiotic-resistant S. aureus infections. The detailed protocols and data presented in this guide offer a foundational resource for researchers dedicated to this critical area of drug discovery and development.
References
- 1. GraS signaling in Staphylococcus aureus is regulated by a single D35 residue in the extracellular loop - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Staphylococcus aureus Two-Component Regulatory System, GraRS, Senses and Confers Resistance to Selected Cationic Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rupress.org [rupress.org]
- 5. journals.asm.org [journals.asm.org]
- 6. Sensitizing Staphylococcus aureus to antibacterial agents by decoding and blocking the lipid flippase MprF | eLife [elifesciences.org]
- 7. researchgate.net [researchgate.net]
- 8. Staphylococcus aureus Resistance to Human Defensins and Evasion of Neutrophil Killing via the Novel Virulence Factor Mprf Is Based on Modification of Membrane Lipids with l-Lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The Role of graRS in Regulating Virulence and Antimicrobial Resistance in Methicillin-Resistant Staphylococcus aureus [frontiersin.org]
- 10. Bacterial cell membranes and their role in daptomycin resistance: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MprF-Mediated Lysinylation of Phospholipids in Staphylococcus aureus Leads to Protection against Oxygen-Independent Neutrophil Killing - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery of Lysyl-phosphatidylglycerol: A Technical Guide to a Key Factor in Antibiotic Resistance
For Researchers, Scientists, and Drug Development Professionals
Introduction
First identified in Staphylococcus aureus in 1964, lysyl-phosphatidylglycerol (L-PG) has emerged as a critical determinant of bacterial resistance to a class of antibiotics known as cationic antimicrobial peptides (CAMPs).[1] These peptides, which form a key component of the innate immune systems of many organisms, including humans, exert their antimicrobial activity by targeting the negatively charged bacterial cell membrane. Under normal conditions, the membranes of many bacteria are rich in anionic phospholipids (B1166683) like phosphatidylglycerol (PG), making them susceptible to the electrostatic attraction and subsequent disruption by positively charged CAMPs.
The discovery of L-PG and the elucidation of its biosynthetic pathway have unveiled a sophisticated bacterial defense mechanism. Bacteria, particularly Gram-positive pathogens like S. aureus, can enzymatically modify their membrane phospholipids to alter their surface charge, thereby repelling CAMPs and rendering them ineffective. This technical guide provides an in-depth overview of the discovery of L-PG, the key enzyme responsible for its synthesis, MprF, and the experimental methodologies used to characterize this important virulence factor.
The Central Role of MprF in L-PG Biosynthesis
The synthesis of L-PG is catalyzed by the Multiple Peptide Resistance Factor (MprF), a large, bifunctional integral membrane protein. The discovery that the mprF gene is responsible for L-PG production was a significant breakthrough in understanding the molecular basis of CAMP resistance. MprF consists of two distinct functional domains:
-
A C-terminal synthetase domain: This domain is located in the cytoplasm and catalyzes the transfer of a lysine (B10760008) residue from a charged lysyl-transfer RNA (lysyl-tRNA) to the 3'-hydroxyl group of phosphatidylglycerol.
-
An N-terminal flippase domain: This domain, composed of multiple transmembrane segments, is responsible for the translocation of the newly synthesized L-PG from the inner leaflet to the outer leaflet of the cytoplasmic membrane. This flipping action is crucial for exposing the positively charged lysine headgroup to the extracellular environment, where it can repel incoming CAMPs.
The dual function of MprF as both a synthase and a flippase highlights an elegant and efficient mechanism for membrane modification and bacterial defense.
Quantitative Data on L-PG and Antibiotic Resistance
The presence of L-PG in the bacterial membrane has a direct and quantifiable impact on the susceptibility of bacteria to various CAMPs. Deletion or mutation of the mprF gene results in the absence of L-PG and a corresponding increase in susceptibility to these antimicrobial peptides.
Table 1: Minimal Inhibitory Concentrations (MICs) of Cationic Antimicrobial Peptides against S. aureus
| Strain | Daptomycin (B549167) MIC (µg/mL) | Vancomycin MIC (µg/mL) | Oxacillin MIC (µg/mL) | Reference |
| S. aureus SA268 (wild-type) | 0.5 | - | - | [2] |
| S. aureus SA268ΔmprF | 0.0625 | - | - | [2] |
| S. aureus CGK5 (wild-type) | 0.5 | 1.5 | 128 | [3][4] |
| S. aureus CGK5mut (mprF L431F) | 3 | 3 | 1 | [3][4] |
| S. aureus Newman (wild-type) | 0.25 | - | - | [5] |
| S. aureus Newman (mprF L341F) | 4 | - | - | [5] |
| S. aureus Newman (mprF L341F, cls2 F60S) | 16 | - | - | [5] |
Table 2: Virulence of S. aureus mprF Mutant in a Mouse Sepsis Model
| Strain | Mortality (Day 7) | Bacterial Load in Kidneys (CFU/g) | Reference |
| S. aureus Newman (wild-type) | 33% | Significantly higher than mutant | [1] |
| S. aureus Newman ΔmprF | 0% | Significantly lower than wild-type | [1] |
Experimental Protocols
Lipid Extraction and Quantification of Lysyl-phosphatidylglycerol by Thin-Layer Chromatography (TLC)
This protocol describes the extraction of total lipids from bacterial cultures and the subsequent separation and quantification of L-PG using TLC.
Materials:
-
Bacterial culture
-
0.9% NaCl solution
-
Silica (B1680970) gel TLC plates (e.g., Silica Gel 60)
-
TLC development chamber
-
Developing solvent: Chloroform:Methanol:Acetic Acid (65:25:10, v/v/v)
-
Visualization reagent:
-
Ninhydrin (B49086) spray (for amino-containing lipids)
-
Molybdenum blue spray (for phosphate-containing lipids)
-
Iodine vapor
-
-
Densitometer or image analysis software for quantification
Procedure:
-
Harvest and Wash Cells: Centrifuge the bacterial culture to pellet the cells. Wash the cell pellet with 0.9% NaCl to remove media components.
-
Lipid Extraction (Bligh-Dyer Method): a. Resuspend the cell pellet in a mixture of chloroform and methanol (1:2, v/v). b. Vortex vigorously for 15-20 minutes to ensure thorough extraction. c. Add an equal volume of chloroform and vortex again. d. Add an equal volume of 0.9% NaCl and vortex to induce phase separation. e. Centrifuge to separate the phases. The lower organic phase contains the lipids.
-
Sample Preparation: Carefully collect the lower organic phase and dry it under a stream of nitrogen gas. Resuspend the dried lipid extract in a small, known volume of chloroform:methanol (2:1, v/v).
-
Thin-Layer Chromatography: a. Spot a known volume of the lipid extract onto a silica gel TLC plate. Also, spot known amounts of a purified L-PG standard for quantification. b. Place the TLC plate in a development chamber pre-equilibrated with the developing solvent. c. Allow the solvent front to migrate to near the top of the plate. d. Remove the plate from the chamber and allow it to air dry completely.
-
Visualization and Quantification: a. For visualization of L-PG, spray the plate with ninhydrin reagent and heat gently. L-PG will appear as a purple spot. b. Alternatively, for all phospholipids, spray with molybdenum blue reagent. c. Iodine vapor can also be used for general lipid visualization. d. Quantify the L-PG spot by comparing its intensity to the standards using a densitometer or image analysis software. The amount of L-PG can be expressed as a percentage of the total phospholipids.
In Vitro Lysyl-phosphatidylglycerol Synthesis Assay
This assay measures the enzymatic activity of MprF in vitro by monitoring the incorporation of radiolabeled lysine into phosphatidylglycerol.
Materials:
-
Bacterial membrane fraction (prepared from wild-type and ΔmprF strains)
-
[¹⁴C]-Lysine
-
tRNA mixture
-
ATP
-
Phosphatidylglycerol (PG) liposomes
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂)
-
Scintillation fluid and counter
Procedure:
-
Preparation of Reaction Mixture: In a microcentrifuge tube, combine the reaction buffer, ATP, tRNA mixture, and PG liposomes.
-
Enzyme Addition: Add the bacterial membrane fraction containing MprF to the reaction mixture. Use the membrane fraction from a ΔmprF strain as a negative control.
-
Initiation of Reaction: Start the reaction by adding [¹⁴C]-Lysine.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Termination of Reaction: Stop the reaction by adding a chloroform:methanol mixture to extract the lipids as described in the TLC protocol.
-
Quantification of L-PG Synthesis: a. After phase separation, transfer the lower organic phase to a scintillation vial. b. Evaporate the solvent. c. Add scintillation fluid and measure the incorporated radioactivity using a scintillation counter. d. The amount of synthesized L-PG is proportional to the measured counts per minute (CPM).
MprF Flippase Activity Assay using NBD-labeled Phosphatidylglycerol
This assay measures the translocation of a fluorescently labeled PG analog from the inner to the outer leaflet of reconstituted proteoliposomes containing MprF.
Materials:
-
Purified MprF protein
-
Lipids for liposome (B1194612) preparation (e.g., a mixture of PG and PC)
-
NBD-labeled phosphatidylglycerol (NBD-PG)
-
Sodium dithionite (B78146) (a membrane-impermeable quenching agent)
-
Fluorometer
Procedure:
-
Preparation of Proteoliposomes: a. Prepare liposomes containing a defined lipid composition, including a small percentage of NBD-PG. b. Reconstitute purified MprF into the liposomes to form proteoliposomes. Ensure the MprF is oriented correctly with the synthetase domain facing the inside.
-
Flippase Reaction: a. To initiate the flippase activity, add the necessary substrates for L-PG synthesis (lysyl-tRNA and ATP) to the outside of the proteoliposomes. This will result in the synthesis of NBD-L-PG on the inner leaflet. b. Incubate the proteoliposomes under conditions that allow for MprF-mediated flipping of the newly synthesized NBD-L-PG to the outer leaflet.
-
Fluorescence Quenching: a. At different time points, add sodium dithionite to the proteoliposome suspension. Dithionite will quench the fluorescence of any NBD-L-PG that has been flipped to the outer leaflet. b. Measure the remaining fluorescence using a fluorometer.
-
Data Analysis: The decrease in fluorescence over time is proportional to the rate of NBD-L-PG flipping by MprF. Compare the fluorescence quenching in proteoliposomes with and without active MprF to determine the specific flippase activity.
Visualizations
Caption: Biosynthesis and translocation of lysyl-phosphatidylglycerol by MprF leading to CAMP resistance.
Caption: Workflow for the extraction and quantification of L-PG by Thin-Layer Chromatography.
Caption: Workflow for the in vitro synthesis of lysyl-phosphatidylglycerol.
References
- 1. Staphylococcus aureus Resistance to Human Defensins and Evasion of Neutrophil Killing via the Novel Virulence Factor Mprf Is Based on Modification of Membrane Lipids with l-Lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of mprF Mutations in Seesaw Effect of Daptomycin-Resistant Methicillin-Resistant Staphylococcus aureus Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of a Point Mutation in mprF on Susceptibility to Daptomycin, Vancomycin, and Oxacillin in an MRSA Clinical Strain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Effect of a Point Mutation in mprF on Susceptibility to Daptomycin, Vancomycin, and Oxacillin in an MRSA Clinical Strain [frontiersin.org]
- 5. Phenotypic and genetic characterization of daptomycin non-susceptible Staphylococcus aureus strains selected by adaptive laboratory evolution - PMC [pmc.ncbi.nlm.nih.gov]
Synthetic 18:1 Lysyl-Phosphatidylglycerol: A Technical Guide to its Research Applications in Antimicrobial Resistance and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Synthetic 18:1 Lysyl-Phosphatidylglycerol (Lysyl-PG) is a cationic phospholipid that plays a pivotal role in the mechanism of antimicrobial resistance in numerous bacteria, particularly Gram-positive pathogens like Staphylococcus aureus.[1][2][3] Under normal physiological conditions, bacterial membranes are predominantly anionic, due to a high concentration of lipids such as phosphatidylglycerol (PG) and cardiolipin.[1][2] This negative charge is a key target for positively charged cationic antimicrobial peptides (cAMPs), which constitute a fundamental component of the innate immune response.[3][4]
The biosynthesis of Lysyl-PG is a key bacterial defense strategy.[3] This process is mediated by the Multiple Peptide Resistance Factor (MprF) enzyme, which catalyzes the transfer of a lysine (B10760008) residue from lysyl-tRNA to the headgroup of PG.[1][2][5][6] This modification neutralizes the negative charge of the membrane, and at higher concentrations, imparts a net positive charge, thereby electrostatically repelling incoming cAMPs and conferring resistance.[1][2][3] The MprF enzyme not only synthesizes Lysyl-PG on the inner leaflet of the cytoplasmic membrane but also facilitates its translocation to the outer leaflet, directly impacting the bacterium's interaction with its environment.[1][2][5] Given its crucial role in bacterial virulence and antibiotic resistance, the MprF-mediated synthesis of Lysyl-PG has emerged as a promising target for the development of novel antimicrobial therapies.[1][2][4] Synthetic 18:1 Lysyl-PG, specifically 1,2-dioleoyl-sn-glycero-3-[phospho-rac-(3-lysyl(1-glycerol))], is an invaluable tool for researchers studying these resistance mechanisms and developing MprF inhibitors.[7][8]
Core Research Applications
The primary research applications of synthetic 18:1 Lysyl-PG revolve around understanding and combating antimicrobial resistance.
-
Elucidating Mechanisms of Antimicrobial Resistance: Synthetic 18:1 Lysyl-PG is instrumental in creating model bacterial membranes (liposomes) with controlled lipid compositions. These models allow for detailed biophysical studies to understand how the presence and concentration of Lysyl-PG affect the interaction with cAMPs and cationic antibiotics like daptomycin (B549167).[9][10]
-
High-Throughput Screening for MprF Inhibitors: As the enzyme responsible for Lysyl-PG synthesis, MprF is a key drug target.[1][2] In vitro assays using synthetic lipids can be developed to screen for small molecules that inhibit MprF activity, potentially reversing antibiotic resistance.
-
Investigating Bacterial Virulence: The presence of Lysyl-PG has been linked to increased bacterial virulence.[1][11] Studies with synthetic Lysyl-PG can help to dissect the molecular mechanisms by which this lipid contributes to pathogenesis, independent of its role in antibiotic resistance.
-
Drug Delivery Systems: While less common, the cationic nature of Lysyl-PG could be explored for its potential in targeted drug and gene delivery systems.[12]
Quantitative Data Summary
The following tables summarize quantitative data from studies utilizing model membranes containing Lysyl-PG to investigate its impact on antimicrobial peptide interactions.
Table 1: Effect of Lysyl-PG on Antimicrobial Peptide (AMP) Binding Kinetics
| AMP | Model Membrane Composition (molar ratio) | kon (M⁻¹s⁻¹) | koff (s⁻¹) | KD (µM) | Reference |
| 6W-RP-1 | POPG:POPC (70:30) | 1.2 x 10⁵ | 0.01 | 0.08 | [9] |
| 6W-RP-1 | POPG:Lysyl-DOPG:POPC (60:10:30) | 1.1 x 10⁵ | 0.01 | 0.09 | [9] |
| 6W-RP-1 | POPG:Lysyl-DOPG:POPC (40:30:30) | 0.9 x 10⁵ | 0.02 | 0.22 | [9] |
| 6W-RP-1 | POPG:Lysyl-DOPG:POPC (20:50:30) | 0.5 x 10⁵ | 0.04 | 0.80 | [9] |
POPG: 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol; POPC: 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine; Lysyl-DOPG: 1,2-dioleoyl-sn-glycero-3-[phospho-rac-(1-lysyl(3-glycerol))] (a form of 18:1 Lysyl PG)
Table 2: Influence of Lysyl-PG on Membrane Fluidity (Phase Transition Temperature)
| Model Membrane Composition (molar ratio) | Peptide | Peptide:Lipid Ratio | Tm (°C) | Reference |
| DMPG:CL (70:30) | LL-37 | 1:100 | 22.5 | [12] |
| DMPG:CL:Lysyl-PG (60:30:10) | LL-37 | 1:100 | 23.0 | [12] |
| DMPG:CL:Lysyl-PG (50:30:20) | LL-37 | 1:100 | 23.5 | [12] |
| DMPG:CL:Lysyl-PG (40:30:30) | LL-37 | 1:100 | 24.0 | [12] |
| DMPG:CL (70:30) | F5W Magainin II | 1:50 | 21.0 | [12] |
| DMPG:CL:Lysyl-PG (60:30:10) | F5W Magainin II | 1:50 | 21.5 | [12] |
| DMPG:CL:Lysyl-PG (50:30:20) | F5W Magainin II | 1:50 | 22.0 | [12] |
| DMPG:CL:Lysyl-PG (40:30:30) | F5W Magainin II | 1:50 | 22.5 | [12] |
DMPG: 1,2-dimyristoyl-sn-glycero-3-phosphoglycerol; CL: Cardiolipin; Lysyl-PG: 1,2-dimyristoyl-sn-glycero-3-[phospho-rac-(1-lysyl(3-glycerol))]
Key Experimental Protocols
Preparation of 18:1 Lysyl-PG Containing Liposomes
This protocol describes the preparation of small unilamellar vesicles (SUVs) incorporating synthetic 18:1 Lysyl-PG using the thin-film hydration and extrusion method.
Materials:
-
1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)
-
1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DOPG)
-
This compound (1,2-dioleoyl-sn-glycero-3-[phospho-rac-(3-lysyl(1-glycerol))])
-
Methanol
-
Hydration buffer (e.g., 10 mM Tris-HCl, 150 mM NaCl, pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Mini-extruder
-
Polycarbonate membranes (100 nm pore size)
-
Argon or nitrogen gas
Procedure:
-
Lipid Mixture Preparation:
-
In a clean glass vial, dissolve the desired lipids (e.g., DOPC, DOPG, and this compound) in chloroform or a chloroform:methanol (2:1, v/v) mixture to achieve the target molar ratios. The total lipid concentration should be between 10-20 mg/mL.
-
-
Thin Film Formation:
-
Transfer the lipid solution to a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under reduced pressure at a temperature above the highest transition temperature of the lipids. This will form a thin, uniform lipid film on the inner surface of the flask.
-
For small volumes (<1 mL), the solvent can be evaporated under a gentle stream of argon or nitrogen gas.
-
To ensure complete removal of the solvent, place the flask under high vacuum for at least 2 hours.
-
-
Hydration:
-
Add the desired volume of pre-warmed hydration buffer to the flask containing the lipid film. The temperature of the buffer should be above the gel-liquid crystal transition temperature (Tm) of the lipids.
-
Agitate the flask by vortexing or gentle shaking to disperse the lipid film, resulting in the formation of multilamellar vesicles (MLVs). This hydration process should continue for at least 1 hour.
-
-
Extrusion:
-
Assemble the mini-extruder with two stacked 100 nm polycarbonate membranes.
-
Transfer the MLV suspension to a gas-tight syringe and place it in the extruder.
-
Force the lipid suspension through the membranes by alternating between two syringes. Repeat this process at least 11 times to ensure the formation of a homogenous population of SUVs.
-
-
Storage:
-
Store the prepared liposomes at 4°C under an inert atmosphere (argon or nitrogen) to prevent lipid oxidation. Use within a few days for optimal results.
-
Antimicrobial Susceptibility Testing with Lysyl-PG Vesicles
This protocol outlines a method to assess the impact of Lysyl-PG on the minimum inhibitory concentration (MIC) of a cationic antimicrobial peptide against a target bacterium, using Lysyl-PG containing liposomes as competitive binders.
Materials:
-
Target bacterial strain (e.g., S. aureus)
-
Cationic antimicrobial peptide (cAMP)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Liposomes with and without 18:1 Lysyl-PG (prepared as described above)
-
Plate reader
Procedure:
-
Bacterial Culture Preparation:
-
Inoculate the target bacterium in MHB and grow overnight at 37°C with shaking.
-
Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Assay Setup:
-
In a 96-well plate, prepare serial dilutions of the cAMP in MHB.
-
To one set of wells, add a fixed concentration of control liposomes (without Lysyl-PG).
-
To a parallel set of wells, add the same concentration of liposomes containing 18:1 Lysyl-PG.
-
Add the diluted bacterial culture to all wells.
-
Include positive (bacteria only) and negative (broth only) controls.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection of turbidity or by measuring the optical density at 600 nm (OD₆₀₀) using a plate reader. The MIC is the lowest concentration of the cAMP that inhibits visible bacterial growth.
-
-
Data Analysis:
-
Compare the MIC values obtained in the presence of control liposomes and Lysyl-PG containing liposomes. An increase in the MIC in the presence of Lysyl-PG liposomes indicates that the lipid interferes with the activity of the cAMP.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: MprF-mediated synthesis and translocation of Lysyl-PG to alter membrane charge.
Caption: Workflow for the preparation of synthetic lipid vesicles (liposomes).
Caption: Logical relationship in an antimicrobial susceptibility assay with Lysyl-PG.
References
- 1. researchgate.net [researchgate.net]
- 2. The impact of lysyl-phosphatidylglycerol on the interaction of daptomycin with model membranes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Lysyl-Phosphatidylglycerol: A Lipid Involved in the Resistance of Staphylococcus aureus to Antimicrobial Peptide Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Membrane Active Peptides and Their Biophysical Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MprF-mediated immune evasion is necessary for Lactiplantibacillus plantarum resilience in the Drosophila gut during inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assay for Protealysin-like Protease Inhibitor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Lysyl-phosphatidylglycerol attenuates membrane perturbation rather than surface association of the cationic antimicrobial peptide 6W-RP-1 in a model membrane system: implications for daptomycin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lysyl-Phosphatidylglycerol Attenuates Membrane Perturbation Rather than Surface Association of the Cationic Antimicrobial Peptide 6W-RP-1 in a Model Membrane System: Implications for Daptomycin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Liposome preparation for the analysis of lipid-receptor interaction and efferocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. mdpi.com [mdpi.com]
The Role of 18:1 Lysyl-Phosphatidylglycerol in Bacterial Pathogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The emergence of antibiotic-resistant bacteria poses a significant threat to global health. A key mechanism by which certain bacteria, notably Staphylococcus aureus, evade host immune defenses and resist cationic antimicrobial peptides (CAMPs) is through the modification of their cell membrane lipids. This guide provides an in-depth technical overview of 18:1 lysyl-phosphatidylglycerol (Lysyl-PG), a crucial component in this process. Synthesized by the multi-peptide resistance factor (MprF) protein, 18:1 Lysyl-PG alters the bacterial membrane's surface charge, leading to electrostatic repulsion of positively charged CAMPs. Understanding the synthesis of 18:1 Lysyl-PG and its role in pathogenesis is critical for the development of novel therapeutics that can overcome this resistance mechanism. This document details the biochemical pathways, presents quantitative data on lipid composition and antimicrobial susceptibility, outlines key experimental protocols, and provides visual diagrams to elucidate these complex processes.
Introduction to 18:1 Lysyl-PG and Bacterial Pathogenesis
Bacterial membranes are predominantly composed of anionic phospholipids, such as phosphatidylglycerol (PG) and cardiolipin, which impart a net negative surface charge.[1][2] This negative charge is a primary target for host-derived CAMPs, which are essential components of the innate immune system.[1] CAMPs are electrostatically attracted to the bacterial surface, where they can disrupt the membrane integrity, leading to cell death.[2][3]
To counteract this, many pathogenic bacteria have evolved a defense mechanism involving the synthesis of lysyl-phosphatidylglycerol (Lysyl-PG).[1][2][3] The addition of a lysine (B10760008) molecule to PG introduces a positive charge, effectively neutralizing the negative charge of the phosphate (B84403) group and resulting in a net cationic lipid.[3] The specific focus of this guide, 18:1 Lysyl-PG, refers to the molecular species where the fatty acid chains are oleic acid. The presence of 18:1 Lysyl-PG in the outer leaflet of the cytoplasmic membrane reduces the overall negative charge of the bacterial surface, leading to the electrostatic repulsion of CAMPs and contributing significantly to bacterial virulence and antibiotic resistance.[1][4]
The MprF-Mediated Synthesis of 18:1 Lysyl-PG
The synthesis of 18:1 Lysyl-PG is catalyzed by the integral membrane protein MprF.[1][4] MprF is a bifunctional enzyme possessing two distinct domains: a C-terminal synthase domain and an N-terminal flippase domain.[5]
-
Synthase Domain: The hydrophilic C-terminal domain is located in the cytoplasm and is responsible for the synthesis of Lysyl-PG.[5] It catalyzes the transfer of a lysine residue from a charged lysyl-transfer RNA (Lys-tRNA) to the 3'-hydroxyl group of phosphatidylglycerol (PG).[1][4]
-
Flippase Domain: The hydrophobic N-terminal domain is embedded within the cell membrane and is responsible for the translocation, or "flipping," of the newly synthesized Lysyl-PG from the inner leaflet to the outer leaflet of the cytoplasmic membrane.[5] This flipping action is crucial for altering the external surface charge of the bacterium.[5]
The overall process can be summarized in the following steps:
-
Substrate Recognition: The MprF synthase domain binds its substrates: phosphatidylglycerol (PG) within the inner membrane leaflet and lysyl-tRNA from the cytoplasm.[1]
-
Lysine Transfer: The synthase domain catalyzes the transfer of lysine from Lys-tRNA to PG, forming Lysyl-PG.[1]
-
Translocation: The MprF flippase domain facilitates the movement of Lysyl-PG from the inner to the outer leaflet of the membrane.[5]
-
Charge Alteration: The presence of the positively charged Lysyl-PG on the outer surface reduces the net negative charge of the bacterial membrane.[3]
Quantitative Data on Lipid Composition and Antimicrobial Susceptibility
The synthesis of 18:1 Lysyl-PG leads to significant changes in the phospholipid composition of the bacterial membrane and a decreased susceptibility to CAMPs. The following tables summarize quantitative data from studies comparing wild-type S. aureus strains with their corresponding mprF deletion mutants, which are incapable of producing Lysyl-PG.
Table 1: Phospholipid Composition of Staphylococcus aureus Wild-Type and ΔmprF Mutant
| Phospholipid | Wild-Type (% of Total Phospholipids) | ΔmprF Mutant (% of Total Phospholipids) | Reference |
| Lysyl-Phosphatidylglycerol (L-PG) | 14 - 38% | Not Detected | [4] |
| Phosphatidylglycerol (PG) | 38 - 76% | Significantly Increased | [4] |
| Diphosphatidylglycerol (Cardiolipin) | 5 - 30% | No Significant Change | [4] |
Table 2: Minimum Inhibitory Concentrations (MICs) of Cationic Antimicrobial Peptides (CAMPs) against S. aureus Wild-Type and ΔmprF Mutant
| Cationic Antimicrobial Peptide | Wild-Type MIC (μg/mL) | ΔmprF Mutant MIC (μg/mL) | Fold-Increase in Susceptibility | Reference(s) |
| Defensins (HNP-1-3) | > 100 | 12.5 | > 8-fold | [6][7] |
| Gallidermin | 16 | 2 | 8-fold | [6][7] |
| Nisin | 38 | 1 | 38-fold | [6][7] |
| Protegrin 3 | > 50 | 6.25 | > 8-fold | [6] |
| Tachyplesin 1 | > 100 | 3.12 | > 32-fold | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study 18:1 Lysyl-PG and its role in bacterial pathogenesis.
Bacterial Lipid Extraction (Bligh-Dyer Method)
This protocol describes a standard method for extracting total lipids from bacterial cells.[8][9]
Materials:
-
Bacterial cell pellet
-
0.9% NaCl solution
-
Phosphate-buffered saline (PBS)
-
Glass centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Glass Pasteur pipettes
-
Nitrogen gas stream or vacuum evaporator
Procedure:
-
Harvest bacterial cells from a liquid culture by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C).
-
Wash the cell pellet twice with cold PBS to remove residual media.
-
Resuspend the cell pellet in a glass centrifuge tube with a single-phase mixture of chloroform:methanol:0.9% NaCl (1:2:0.8, v/v/v). For every 1 mL of aqueous sample, use 3.75 mL of the chloroform:methanol mixture.
-
Vortex the mixture vigorously for 15-20 minutes to ensure thorough extraction.
-
Induce phase separation by adding 1.25 mL of chloroform and 1.25 mL of 0.9% NaCl for every 1 mL of the initial aqueous sample, resulting in a final ratio of chloroform:methanol:water of 2:2:1.8 (v/v/v).
-
Vortex the mixture again for 1 minute.
-
Centrifuge the tube at a low speed (e.g., 1,000 x g) for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette, avoiding the protein interface.
-
Dry the extracted lipids under a stream of nitrogen gas or using a vacuum evaporator.
-
Store the dried lipid extract at -20°C under an inert atmosphere.
Two-Dimensional Thin-Layer Chromatography (2D-TLC) of Phospholipids
This method allows for the separation of different phospholipid species.[5][10]
Materials:
-
Dried lipid extract
-
Silica (B1680970) gel TLC plates (e.g., 20x20 cm)
-
TLC developing tanks
-
Solvent system 1 (First dimension): Chloroform:Methanol:Water (65:25:4, v/v/v)
-
Solvent system 2 (Second dimension): Chloroform:Methanol:Acetic Acid:Water (80:9:12:2, v/v/v)
-
Iodine vapor tank or other visualization reagent (e.g., Molybdenum Blue spray for phospholipids, ninhydrin (B49086) spray for amino-lipids)
Procedure:
-
Dissolve the dried lipid extract in a small volume of chloroform:methanol (2:1, v/v).
-
Spot the lipid extract onto the bottom left corner of a silica gel TLC plate.
-
Place the TLC plate in a developing tank containing the first dimension solvent system.
-
Allow the solvent to migrate up the plate until it is about 1 cm from the top.
-
Remove the plate and dry it thoroughly in a fume hood.
-
Rotate the plate 90 degrees counter-clockwise so that the separated lipid spots from the first dimension are on the bottom.
-
Place the plate in a second developing tank containing the second dimension solvent system.
-
Allow the solvent to migrate to the top of the plate.
-
Remove the plate and dry it completely.
-
Visualize the separated phospholipid spots by placing the plate in an iodine vapor tank or by using appropriate spray reagents. Lysyl-PG will stain positive with both Molybdenum Blue and ninhydrin.
In Vitro Lysyl-PG Synthase Assay
This assay measures the activity of the MprF synthase domain by monitoring the incorporation of radiolabeled lysine into phosphatidylglycerol.[11]
Materials:
-
Bacterial membrane preparations (from wild-type and mprF mutant strains)
-
[¹⁴C]-L-lysine
-
Phosphatidylglycerol (PG) liposomes
-
tRNA
-
ATP
-
MgCl₂
-
Tris-maleate buffer (pH 6.0)
-
Liquid scintillation counter and scintillation fluid
-
Chloroform and Methanol for extraction
Procedure:
-
Prepare bacterial membrane fractions from overnight cultures of wild-type and mprF mutant strains.
-
Set up reaction mixtures in microcentrifuge tubes containing Tris-maleate buffer, MgCl₂, ATP, PG liposomes, and tRNA.
-
Add the bacterial membrane preparation (containing MprF) to the reaction mixture.
-
Initiate the reaction by adding [¹⁴C]-L-lysine.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a mixture of chloroform and methanol to extract the lipids (as described in the Bligh-Dyer method).
-
Separate the phases by centrifugation.
-
Transfer the lower organic phase to a scintillation vial.
-
Evaporate the solvent.
-
Add scintillation fluid and measure the incorporated radioactivity using a liquid scintillation counter.
-
Compare the radioactivity in samples with wild-type membranes to those with mprF mutant membranes (negative control).
Cytochrome c Binding Assay for Membrane Surface Charge
This assay provides a relative measure of the net negative surface charge of bacteria by quantifying the binding of the cationic protein cytochrome c.[12][13]
Materials:
-
Bacterial cells (wild-type and mprF mutant)
-
Cytochrome c solution (e.g., 0.5 mg/mL in 20 mM MOPS buffer, pH 7.0)
-
MOPS buffer (20 mM, pH 7.0)
-
Spectrophotometer
Procedure:
-
Grow bacterial cultures to a specific growth phase (e.g., mid-logarithmic).
-
Harvest the cells by centrifugation and wash them twice with MOPS buffer.
-
Resuspend the cells in MOPS buffer to a standardized optical density (e.g., OD₆₀₀ of 1.0).
-
Add a known concentration of cytochrome c to the bacterial suspension.
-
Incubate the mixture for 10-15 minutes at room temperature with gentle agitation.
-
Pellet the bacteria by centrifugation.
-
Carefully remove the supernatant.
-
Measure the absorbance of the supernatant at 410 nm to determine the concentration of unbound cytochrome c.
-
Calculate the amount of bound cytochrome c by subtracting the unbound amount from the initial amount added.
-
Compare the cytochrome c binding of the wild-type and mprF mutant strains. A higher amount of bound cytochrome c indicates a greater net negative surface charge.
Visualizing Key Pathways and Processes
The following diagrams, created using the DOT language for Graphviz, illustrate the central concepts discussed in this guide.
Caption: MprF-mediated synthesis and translocation of 18:1 Lysyl-PG.
Caption: Experimental workflow for characterizing the role of 18:1 Lysyl-PG.
Conclusion and Future Directions
The synthesis of 18:1 Lysyl-PG by MprF is a critical mechanism for bacterial pathogenesis, enabling bacteria like S. aureus to resist host-derived CAMPs and certain antibiotics. The alteration of membrane surface charge through this pathway highlights the dynamic nature of the bacterial cell envelope and its importance in host-pathogen interactions. The detailed experimental protocols and quantitative data presented in this guide provide a framework for researchers to investigate this crucial aspect of bacterial physiology.
Future research in this area could focus on the development of small molecule inhibitors targeting the synthase or flippase domains of MprF. Such inhibitors could act as "resistance breakers," resensitizing pathogenic bacteria to existing antibiotics and the host's innate immune response. Further elucidation of the regulatory networks that control mprF expression in response to environmental cues will also provide valuable insights for the development of novel anti-infective strategies. A deeper understanding of the biophysical interactions between 18:1 Lysyl-PG and other membrane components will also be crucial for a complete picture of its role in bacterial survival and virulence.
References
- 1. Thin-Layer Chromatography of Phospholipids | Springer Nature Experiments [experiments.springernature.com]
- 2. biochem.wustl.edu [biochem.wustl.edu]
- 3. mdpi.com [mdpi.com]
- 4. rupress.org [rupress.org]
- 5. Thin-Layer Chromatography of Phospholipids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Staphylococcus aureus Resistance to Human Defensins and Evasion of Neutrophil Killing via the Novel Virulence Factor Mprf Is Based on Modification of Membrane Lipids with l-Lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tabaslab.com [tabaslab.com]
- 9. Liquid samples (bligh and dyer) | Cyberlipid [cyberlipid.gerli.com]
- 10. aocs.org [aocs.org]
- 11. academic.oup.com [academic.oup.com]
- 12. The Bacterial Defensin Resistance Protein MprF Consists of Separable Domains for Lipid Lysinylation and Antimicrobial Peptide Repulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
understanding the structure of 18:1 Lysyl-DOPG
An In-depth Technical Guide on the Structure and Function of 18:1 Lysyl-DOPG
Introduction
1,2-dioleoyl-sn-glycero-3-[phospho-rac-(3-lysyl(1-glycerol))], commonly known as 18:1 Lysyl PG or Lysyl-DOPG, is a cationic phospholipid of significant interest in bacteriology and drug development.[1][2] It is a key component of the cell membranes of many Gram-positive bacteria, including the pathogenic species Staphylococcus aureus.[3][4] The defining feature of Lysyl-DOPG is the addition of a lysine (B10760008) residue to the headgroup of phosphatidylglycerol (PG), a modification that fundamentally alters the electrostatic properties of the bacterial cell surface.[3] This structural change is a primary mechanism by which bacteria develop resistance to positively charged cationic antimicrobial peptides (cAMPs), a crucial component of the innate immune system.[4][5] The synthesis of Lysyl-DOPG is catalyzed by the Multiple Peptide Resistance Factor (MprF) enzyme, making MprF a promising target for novel antimicrobial therapies aimed at resensitizing resistant bacteria to host defenses and existing antibiotics.[3][4][5] This guide provides a detailed examination of the structure, biophysical properties, biological function, and relevant experimental methodologies associated with 18:1 Lysyl-DOPG.
Chemical Structure of 18:1 Lysyl-DOPG
The structure of 18:1 Lysyl-DOPG is derived from the anionic phospholipid 1,2-dioleoyl-sn-glycero-3-phospho-rac-(1'-glycerol) (DOPG).[6][7] The nomenclature "18:1" specifies the acyl chains, while "Lysyl-DOPG" describes the entire molecule.
-
Acyl Chains (18:1) : The molecule contains two oleic acid chains attached to the sn-1 and sn-2 positions of the glycerol (B35011) backbone.[8][9] Oleic acid is a monounsaturated omega-9 fatty acid with 18 carbon atoms and one cis double bond at the 9th carbon position (18:1 cis-9).[10][11] Its chemical formula is CH₃(CH₂)₇CH=CH(CH₂)₇COOH.[10][11] These unsaturated fatty acid tails contribute to the fluidity of the membrane, as DOPG has a low phase transition temperature (Tₘ) of -18°C.[6]
-
Glycerol Backbone : A central three-carbon glycerol molecule serves as the structural foundation, linking the two fatty acid tails via ester bonds and the phosphate (B84403) group.[12]
-
Phosphate Group : A phosphate group links the glycerol backbone to the headgroup, creating the characteristic phosphodiester bond of a phospholipid. This group carries a negative charge at physiological pH.[12]
-
Glycerol Headgroup : In the parent molecule DOPG, the phosphate is attached to a second glycerol molecule, which constitutes the headgroup.[8][12]
-
Lysine Modification : The key structural feature of Lysyl-DOPG is the covalent attachment of an L-lysine amino acid to the glycerol headgroup.[3][13] This addition introduces two amine groups (α and ε), which are protonated at physiological pH, conferring a net positive charge to the headgroup.[14] This modification effectively changes the overall charge of the phospholipid from anionic (PG, charge of -1) to cationic (Lysyl-PG, charge of +1).[3]
Biological Role and Signaling Pathway
The primary biological function of Lysyl-DOPG is to provide resistance against cationic antimicrobial peptides (cAMPs).[4] Bacterial membranes are typically rich in anionic lipids like phosphatidylglycerol (PG) and cardiolipin, giving the cell surface a net negative charge.[3][14] This negative charge facilitates the initial electrostatic attraction of positively charged cAMPs, the first step in their membrane-disrupting mechanism.
The MprF enzyme modifies the membrane composition to counter this threat.[3] MprF is a bifunctional protein with a C-terminal synthase domain and an N-terminal flippase (translocase) domain.[3][5] The signaling and resistance pathway proceeds as follows:
-
Synthesis : The synthase domain, located on the cytoplasmic face of the membrane, catalyzes the transfer of L-lysine from a charged tRNA molecule (Lys-tRNA) to the 3'-hydroxyl group of the PG headgroup.[3] This reaction forms Lysyl-PG.
-
Translocation : The flippase domain then translocates the newly synthesized Lysyl-PG from the inner leaflet to the outer leaflet of the cytoplasmic membrane.[3][5] This step is critical, as the lipid must be present on the cell surface to interact with external threats.[3]
-
Charge Repulsion : The accumulation of cationic Lysyl-PG on the outer leaflet reduces the net negative surface charge of the bacterium, in some cases creating a net positive charge.[3] This creates an electrostatic barrier that repels incoming cAMPs, preventing them from binding to and disrupting the bacterial membrane.[4][5]
This MprF-mediated modification is an adaptive response, and its expression can be upregulated by environmental factors such as acidic pH or the presence of cAMPs.[4][5]
Quantitative Data
The following table summarizes key quantitative properties of 18:1 Lysyl-DOPG and its role in model membrane systems.
| Property | Value | Source(s) |
| Chemical Identity | ||
| IUPAC Name | [(2S)-6-azaniumyl-1-[3-[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-hydroxyphosphoryl]oxy-2-hydroxypropoxy]-1-oxohexan-2-yl]azanium;dichloride | [] |
| Synonyms | Lysyl-DOPG, 1,2-dioleoyl-sn-glycero-3-[phospho-rac-(3-lysyl(1-glycerol))] | [1][][16] |
| CAS Number | 1246303-07-0 | [1][2][][16] |
| Molecular Formula | C₄₈H₉₃Cl₂N₂O₁₁P | [2][16] |
| Molecular Weight | 976.14 g/mol | [2][][16] |
| Purity | >99% (by TLC) | [2][16] |
| Biophysical Parameters | ||
| Parent Lipid (DOPG) Tₘ | -18 °C | [6] |
| Saturated Analogue (Lysyl-DPPG) Tₘ | ~40 °C | [13] |
| Functional Data | ||
| Lysyl-PG in S. aureus (stationary phase) | Up to 38% of total phospholipids (B1166683) | [13] |
| Effect on Membrane Permeability | 30 mol% Lysyl-DOPG in vesicles abolishes peptide-induced dye leakage | [17] |
| Peptide Binding Affinity | Dissociation constant (Kᴅ) is largely unaffected by up to 30 mol% Lysyl-DOPG | [17] |
Experimental Protocols
Synthesis of Lysyl-Phospholipids
The chemical synthesis of Lysyl-PG is a multi-step process typically performed by specialty suppliers. A generalized laboratory approach involves the coupling of a protected lysine derivative to a dialkylated amino acid, which serves as the lipid anchor.
-
Lipid Anchor Synthesis : A long-chain dialkylamine is formed by coupling a fatty acid to a primary amine (e.g., oleylamine) followed by reduction of the amide.[18]
-
Functionalization : The dialkylamine is functionalized with a protected acid (e.g., t-butyl bromoacetate) to create a protected trialkylamino acid.[18]
-
Coupling : Following deprotection, the carboxylic acid group is coupled to the α-amine of a protected lysine derivative (e.g., with side chains protected by Boc or Fmoc groups).[18]
-
Deprotection : Global deprotection of the side-chain protecting groups yields the final ionizable lysine-based lipid.[18]
-
Purification : The final product is purified using high-performance flash chromatography (HPFC) or high-performance liquid chromatography (HPLC).[18][19]
Preparation of Lysyl-DOPG Liposomes
Liposomes (vesicles) are used as model membrane systems to study the biophysical effects of Lysyl-DOPG.
-
Lipid Film Formation : Appropriate amounts of phospholipids (e.g., DOPG and Lysyl-DOPG) are dissolved in an organic solvent like chloroform/methanol (2:1, v/v) in a round-bottom flask.[13] The solvent is then removed under a stream of nitrogen gas, followed by drying under high vacuum for several hours to form a thin lipid film on the flask wall.[13][18]
-
Hydration : The dry lipid film is hydrated with a desired aqueous buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.0). The mixture is agitated by vigorous vortexing above the lipid phase transition temperature to form multilamellar vesicles (MLVs).[13]
-
Vesicle Sizing (Optional) : To produce small unilamellar vesicles (SUVs) of a defined size, the MLV suspension can be subjected to probe sonication or extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).[17]
Membrane Perturbation (Dye Leakage) Assay
This assay measures the ability of a substance (e.g., a cAMP) to disrupt a lipid bilayer.
-
Encapsulation : During the hydration step of liposome (B1194612) preparation (Protocol 5.2), the buffer used contains a fluorescent dye at a self-quenching concentration (e.g., 50-100 mM carboxyfluorescein, CF).[17]
-
Purification : Untrapped, external dye is removed by passing the liposome suspension through a size-exclusion chromatography column (e.g., Sephadex G-50).[17]
-
Fluorescence Measurement : The dye-filled liposomes are diluted in a cuvette, and a baseline fluorescence reading (I₀) is taken. The antimicrobial peptide is then added.
-
Data Acquisition : The increase in fluorescence intensity (Iₜ) is monitored over time as the peptide perturbs the membrane, causing dye leakage, dilution, and de-quenching.[17]
-
Normalization : After the reaction plateaus, a detergent (e.g., Triton X-100) is added to completely lyse all vesicles and release 100% of the dye, giving a maximum fluorescence reading (Iₘₐₓ).[17] The percent leakage at time t is calculated as: % Leakage = [(Iₜ - I₀) / (Iₘₐₓ - I₀)] * 100.
Conclusion
18:1 Lysyl-DOPG is a structurally and functionally vital phospholipid in the field of bacterial resistance. Its simple modification—the addition of a lysine to a PG headgroup—confers a powerful defense mechanism against host-derived antimicrobial peptides by reversing the membrane surface charge.[3][4] Understanding the detailed structure of Lysyl-DOPG, the MprF pathway that synthesizes it, and the biophysical consequences of its presence in membranes provides a robust foundation for researchers in microbiology and drug development. The experimental protocols detailed herein offer established methods for investigating these properties in a laboratory setting. Targeting the MprF enzyme to inhibit Lysyl-DOPG production remains a compelling strategy for the development of new therapeutics to combat antibiotic-resistant bacterial infections.[4][5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound powder 99 (TLC) Avanti Polar Lipids [sigmaaldrich.com]
- 3. Lysyl-Phosphatidylglycerol: A Lipid Involved in the Resistance of Staphylococcus aureus to Antimicrobial Peptide Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lysyl-Phosphatidylglycerol: A Lipid Involved in the Resistance of Staphylococcus aureus to Antimicrobial Peptide Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Item - Structural comparison of DOPG and DOPC lipid headgroups. - Public Library of Science - Figshare [plos.figshare.com]
- 9. researchgate.net [researchgate.net]
- 10. Oleic acid - Wikipedia [en.wikipedia.org]
- 11. echemi.com [echemi.com]
- 12. researchgate.net [researchgate.net]
- 13. Structure and Thermotropic Behavior of the Staphylococcus aureus Lipid Lysyl-Dipalmitoylphosphatidylglycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 16. avantiresearch.com [avantiresearch.com]
- 17. Lysyl-Phosphatidylglycerol Attenuates Membrane Perturbation Rather than Surface Association of the Cationic Antimicrobial Peptide 6W-RP-1 in a Model Membrane System: Implications for Daptomycin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis, Characterization and Evaluation of Ionizable Lysine-Based Lipids for siRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
18:1 Lysyl-Phosphatidylglycerol: A Key Virulence Factor in Bacterial Pathogenesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lysyl-phosphatidylglycerol (L-PG), particularly the 18:1 acyl chain variant, is a crucial virulence factor in a variety of pathogenic bacteria, most notably Staphylococcus aureus. This aminoacyl-phospholipid plays a pivotal role in bacterial resistance to host-derived cationic antimicrobial peptides (cAMPs) and certain antibiotics. The synthesis and translocation of L-PG to the outer leaflet of the cytoplasmic membrane are orchestrated by the multi-peptide resistance factor (MprF), a bifunctional enzyme. By introducing a positive charge to the bacterial membrane, L-PG electrostatically repels positively charged antimicrobial molecules, thereby preventing them from reaching their target and exerting their bactericidal effects. This guide provides a comprehensive technical overview of 18:1 Lysyl-PG as a virulence factor, detailing its biosynthesis, mechanism of action, and the experimental methodologies used to study it. The information presented is intended to support researchers and professionals in the development of novel therapeutic strategies that target this critical bacterial defense mechanism.
Introduction
Under normal physiological conditions, bacterial membranes are predominantly composed of anionic phospholipids, such as phosphatidylglycerol (PG) and cardiolipin (B10847521) (CL), rendering the membrane surface net-negative.[1] This negative charge is a key target for the host's innate immune system, which deploys positively charged cAMPs to disrupt bacterial membranes.[2] However, many successful pathogens have evolved mechanisms to circumvent this defense. One such strategy is the modification of their membrane phospholipids.[1]
The synthesis of lysyl-phosphatidylglycerol (L-PG) is a prime example of this adaptive strategy.[1] First identified in Staphylococcus aureus in 1964, L-PG is now recognized as a significant virulence factor in numerous Gram-positive and some Gram-negative bacteria.[1][3] The addition of a lysine (B10760008) molecule to PG, catalyzed by the MprF protein, introduces a positive charge into the membrane, reducing the net negative charge and thus repelling cationic antimicrobial agents.[1][4] This modification is a key factor in the ability of pathogens like S. aureus to evade the host immune response and contributes to antibiotic resistance.[2][5]
Biosynthesis of 18:1 Lysyl-PG
The synthesis and translocation of L-PG are carried out by the integral membrane protein MprF.[2][6] MprF is a bifunctional enzyme with two distinct domains: a C-terminal synthase domain and an N-terminal flippase domain.[2][5]
The biosynthesis process can be summarized in the following steps:
-
Lysylation: The C-terminal synthase domain, located in the cytoplasm, catalyzes the transfer of a lysine residue from a charged lysyl-tRNA (Lys-tRNA) to the 3'-hydroxyl group of the glycerol (B35011) backbone of phosphatidylglycerol (PG).[2][4] This reaction occurs on the inner leaflet of the cytoplasmic membrane.[6]
-
Translocation (Flipping): The N-terminal flippase domain, which consists of multiple transmembrane segments, facilitates the translocation of the newly synthesized L-PG from the inner leaflet to the outer leaflet of the cytoplasmic membrane.[2][5][7] This flipping action is crucial for presenting the positive charge on the bacterial surface.[7]
Both domains of MprF are essential for conferring resistance to cAMPs.[2] Mutations in either the synthase or the flippase domain lead to a significant decrease in resistance.[1]
Mechanism of Action as a Virulence Factor
The primary mechanism by which 18:1 Lysyl-PG contributes to virulence is through electrostatic repulsion.[1][3] The presence of the positively charged lysine headgroup on L-PG in the outer leaflet of the cytoplasmic membrane reduces the overall negative charge of the bacterial surface.[4] This charge modulation has several important consequences:
-
Resistance to Cationic Antimicrobial Peptides (cAMPs): The reduced negative charge diminishes the electrostatic attraction between the bacterial membrane and positively charged cAMPs, such as defensins and cathelicidins.[8][9] This prevents the peptides from accumulating at the membrane surface and disrupting its integrity.[1]
-
Antibiotic Resistance: The MprF-mediated modification of the bacterial membrane has been linked to resistance against certain cationic antibiotics, including daptomycin.[2][10] While the exact mechanism is still under investigation, it is believed to involve a reduction in drug binding to the membrane.[11]
-
Evasion of Host Immune Cells: By resisting the bactericidal mechanisms of immune cells like neutrophils, which utilize cAMPs, bacteria producing L-PG can better survive within the host.[9][12]
-
Biofilm Formation: Recent studies suggest that L-PG may also play a role in biofilm formation in S. aureus by promoting cell-to-cell interactions.[13]
The production of L-PG can be influenced by environmental factors such as pH and nutrient availability, allowing bacteria to adapt their membrane composition to different host environments.[1][3]
Quantitative Data on 18:1 Lysyl-PG
The following tables summarize key quantitative data related to the abundance and effects of Lysyl-PG.
Table 1: Abundance of Lysyl-PG in Bacterial Membranes
| Bacterial Species | Condition | Lysyl-PG Content (% of total phospholipids) | Reference |
| Staphylococcus aureus | Mildly acidic conditions | 28% to 55% | [1] |
| Staphylococcus aureus | Physiological pH | 28% to 34% | [1] |
Table 2: Effect of Lysyl-PG on Antimicrobial Susceptibility
| Antimicrobial Agent | Bacterial Strain / Model System | Lysyl-PG Concentration | Observation | Reference |
| Cationic Antimicrobial Peptides (general) | S. aureus | Increased | Increased resistance | [1][9] |
| Daptomycin | S. aureus (resistant strains) | Increased | Associated with resistance | [2][14] |
| 6W-RP-1 (synthetic AMP) | Model lipid vesicles | 20 mol% | Decreased rate and extent of dye leakage | [11] |
| 6W-RP-1 (synthetic AMP) | Model lipid vesicles | 30 mol% | Abolished dye leakage | [11] |
Experimental Protocols
Protocol 1: Extraction of Bacterial Lipids
This protocol is a generalized method for the extraction of total lipids from bacterial cells, based on the principles of the Bligh-Dyer method.
Materials:
-
Bacterial cell pellet
-
Methanol
-
0.9% NaCl solution
-
Phosphate-buffered saline (PBS)
-
Centrifuge
-
Glass centrifuge tubes
-
Nitrogen gas stream
-
-80°C freezer
Procedure:
-
Cell Harvesting and Washing:
-
Harvest bacterial cells from culture by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C).[15]
-
Discard the supernatant and wash the cell pellet with PBS or 0.9% NaCl to remove media components.[15]
-
Repeat the washing step at least twice.[15] The washed pellet can be used immediately or stored at -80°C.[15]
-
-
Lipid Extraction:
-
To the cell pellet, add a single-phase mixture of chloroform:methanol:water (1:2:0.8, v/v/v).
-
Vortex the mixture vigorously for 15-30 minutes to ensure thorough extraction.
-
Induce phase separation by adding 1 volume of chloroform and 1 volume of water, resulting in a final ratio of chloroform:methanol:water (2:2:1.8, v/v/v).
-
Centrifuge at low speed to separate the phases.
-
The lower organic phase, containing the lipids, is carefully collected using a Pasteur pipette.[15]
-
-
Drying and Storage:
-
Dry the collected lipid extract under a gentle stream of nitrogen gas.
-
Store the dried lipid extract at -80°C under an inert atmosphere to prevent oxidation.[15]
-
Protocol 2: Analysis of Phospholipid Composition by Two-Dimensional Thin-Layer Chromatography (2D-TLC)
This protocol allows for the separation and identification of different phospholipid species, including PG and L-PG.
Materials:
-
Dried total lipid extract
-
Silica (B1680970) TLC plates
-
Developing chambers
-
First dimension solvent system: Chloroform:Methanol:Water (65:25:4, v/v/v)
-
Second dimension solvent system: Chloroform:Methanol:Acetic Acid:Water (80:12:15:4, v/v/v)
-
Staining reagents:
-
Molybdenum blue spray (for phospholipids)
-
Ninhydrin (B49086) spray (for aminolipids like L-PG)[16]
-
Iodine vapor
-
Procedure:
-
Sample Application: Dissolve the dried lipid extract in a small volume of chloroform:methanol (2:1, v/v). Spot the sample onto the bottom left corner of a silica TLC plate.
-
First Dimension Development: Place the TLC plate in a developing chamber containing the first dimension solvent system. Allow the solvent to migrate up the plate.
-
Drying: Remove the plate from the chamber and dry it completely in a fume hood.
-
Second Dimension Development: Rotate the plate 90 degrees counter-clockwise and place it in a second developing chamber with the second dimension solvent system. Allow the solvent to ascend the plate.
-
Visualization:
-
After drying the plate, visualize the separated lipid spots using appropriate staining methods.
-
Spray with molybdenum blue to identify all phospholipid spots.
-
Spray with ninhydrin and gently heat to specifically identify aminolipids such as L-PG (will appear as purple spots).[16]
-
Alternatively, place the plate in a chamber with iodine crystals to visualize all lipid spots (brownish-yellow).
-
-
Quantification: The relative abundance of each phospholipid can be estimated by scraping the spots, extracting the lipid, and performing a phosphate (B84403) assay, or by using densitometry software to analyze the stained plate.
Visualizations
Conclusion and Future Directions
18:1 Lysyl-PG is a critical virulence factor that enables pathogenic bacteria to evade the host's innate immune system and resist certain antibiotics. The MprF enzyme, responsible for its synthesis and translocation, represents a promising target for the development of novel anti-virulence drugs. By inhibiting MprF, it may be possible to re-sensitize resistant bacteria to existing antibiotics and enhance the host's ability to clear infections. Future research should focus on the detailed structural and functional characterization of MprF to facilitate the design of specific inhibitors. Furthermore, a deeper understanding of the regulation of mprF expression in response to host environments will provide valuable insights into bacterial pathogenesis and may reveal additional targets for therapeutic intervention.
References
- 1. Lysyl-Phosphatidylglycerol: A Lipid Involved in the Resistance of Staphylococcus aureus to Antimicrobial Peptide Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Bacterial Defensin Resistance Protein MprF Consists of Separable Domains for Lipid Lysinylation and Antimicrobial Peptide Repulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. The bacterial defensin resistance protein MprF consists of separable domains for lipid lysinylation and antimicrobial peptide repulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. avantiresearch.com [avantiresearch.com]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. uniprot.org [uniprot.org]
- 9. MprF-mediated biosynthesis of lysylphosphatidylglycerol, an important determinant in staphylococcal defensin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. journals.asm.org [journals.asm.org]
- 12. journals.asm.org [journals.asm.org]
- 13. biorxiv.org [biorxiv.org]
- 14. pnas.org [pnas.org]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Natural Sources of Lysyl-phosphatidylglycerol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysyl-phosphatidylglycerol (L-PG) is a cationic phospholipid modification of the anionic phosphatidylglycerol (PG), a major component of bacterial cell membranes. First identified in Staphylococcus aureus in 1964, L-PG plays a crucial role in bacterial physiology and pathogenesis.[1][2] Its synthesis is a key mechanism for bacteria to alter their membrane surface charge, providing resistance against cationic antimicrobial peptides (CAMPs) produced by the host immune system and competing microorganisms.[1][2][3] This modification from a negatively charged to a positively charged membrane surface reduces the electrostatic attraction of positively charged CAMPs, thereby protecting the bacterium.[1][2] The biosynthesis of L-PG is primarily mediated by the Multiple Peptide Resistance Factor (MprF) protein, a bifunctional enzyme that both synthesizes L-PG on the inner leaflet of the cytoplasmic membrane and facilitates its translocation to the outer leaflet.[1][4] Given its significance in antibiotic resistance and virulence, understanding the natural sources, biosynthesis, and regulation of L-PG is of paramount importance for the development of novel antimicrobial strategies. This guide provides a comprehensive overview of the natural sources of L-PG, detailed experimental protocols for its study, and an exploration of the signaling pathways that govern its production.
Natural Sources of Lysyl-phosphatidylglycerol
Lysyl-phosphatidylglycerol is predominantly found in the cytoplasmic membranes of a wide range of Gram-positive and some Gram-negative bacteria.[5] Its presence and abundance can vary significantly between species and are often influenced by environmental conditions such as pH and the presence of antimicrobial compounds.[1][6] L-PG is not considered a significant component of plant and animal cell membranes.
Bacterial Sources
The following table summarizes the quantitative abundance of L-PG in the membrane lipids of several key bacterial species under various growth conditions.
| Bacterial Species | Strain | Growth Condition | L-PG (% of Total Phospholipids) | Reference |
| Staphylococcus aureus | Clinically relevant strains | Mildly acidic (pH 5.5) | ~30% to ~55% | [7] |
| Mu50 | Exponential phase | Governed by GraRS expression | [8] | |
| Listeria monocytogenes | EGD-e | 30°C, early growth | 54% | [9] |
| EGD-e | 37°C, early growth | 73% | [9] | |
| Scott A | Nisin-resistant variant | Increased relative to DPG | [10] | |
| Bacillus subtilis | 168 | Standard growth | Present as a major phospholipid | [11][12] |
| Acidic pH (glucose-supplemented) | Increased | [6] | ||
| Rhizobium tropici | CIAT899 | Minimal medium, pH 4.5 | ~1% | [5][13] |
| CIAT899 | Neutral pH or complex medium | Not detected | [5][13] |
Experimental Protocols
Lipid Extraction (Bligh-Dyer Method)
This protocol is a standard method for the total extraction of lipids from bacterial cells.[14][15][16][17][18]
Materials:
-
Bacterial cell pellet
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (MeOH)
-
Chloroform (B151607) (CHCl₃)
-
0.9% NaCl solution
-
Glass centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Pasteur pipette
-
Nitrogen gas stream or vacuum evaporator
Procedure:
-
Harvest bacterial cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C).
-
Wash the cell pellet twice with ice-cold PBS to remove residual media.
-
Resuspend the cell pellet in 1 mL of sterile water.
-
Add 3.75 mL of a 1:2 (v/v) mixture of chloroform:methanol to the cell suspension.
-
Vortex the mixture vigorously for 15 minutes to ensure thorough extraction.
-
Add an additional 1.25 mL of chloroform and vortex for 1 minute.
-
Add 1.25 mL of 0.9% NaCl solution and vortex for another minute.
-
Centrifuge the mixture at low speed (e.g., 1,000 x g for 5 minutes) to separate the phases.
-
Two phases will form: an upper aqueous phase and a lower organic phase containing the lipids.
-
Carefully collect the lower organic phase using a glass Pasteur pipette, avoiding the protein interface.
-
Dry the collected lipid extract under a stream of nitrogen gas or using a vacuum evaporator.
-
Store the dried lipid extract at -20°C or -80°C under an inert atmosphere.
Two-Dimensional Thin-Layer Chromatography (2D-TLC) for L-PG Separation
2D-TLC is a robust method for separating complex lipid mixtures.[19][20][21]
Materials:
-
Silica (B1680970) gel 60 TLC plates (20x20 cm)
-
Developing tanks
-
Solvent System 1 (First Dimension): Chloroform:Methanol:Water (75:25:2.5, by volume)
-
Solvent System 2 (Second Dimension): Chloroform:Methanol:Acetic Acid:Water (80:9:12:2, by volume)
-
Ninhydrin (B49086) spray reagent (for visualization of amine-containing lipids)
-
Iodine vapor chamber (for general lipid visualization)
Procedure:
-
Dissolve the dried lipid extract in a small volume of chloroform:methanol (2:1, v/v).
-
Spot the dissolved lipid extract onto the bottom left corner of a silica gel TLC plate.
-
Place the plate in a developing tank containing Solvent System 1.
-
Allow the solvent to migrate up the plate until it is about 1 cm from the top.
-
Remove the plate and dry it thoroughly in a fume hood.
-
Rotate the plate 90 degrees counter-clockwise so that the separated lipid spots from the first dimension are on the bottom.
-
Place the plate in a second developing tank containing Solvent System 2.
-
Allow the solvent to migrate up the plate to the top.
-
Remove the plate and dry it completely.
-
Visualize the separated lipids by spraying with ninhydrin reagent (L-PG will appear as a purple spot) or by placing it in an iodine vapor chamber.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for L-PG Quantification
LC-MS/MS is a highly sensitive and specific method for the identification and quantification of L-PG.[11][12]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an electrospray ionization (ESI) source
Procedure:
-
Chromatographic Separation:
-
Reconstitute the dried lipid extract in a suitable solvent (e.g., isopropanol (B130326):acetonitrile).
-
Inject the sample onto a suitable column for lipid separation (e.g., a C18 or HILIC column).
-
Use a gradient elution with mobile phases such as water, acetonitrile, and isopropanol containing additives like ammonium (B1175870) formate (B1220265) or formic acid to resolve the different lipid species.
-
-
Mass Spectrometry Analysis:
-
Operate the mass spectrometer in positive ion mode to detect protonated L-PG molecules.
-
Perform a full scan to identify the m/z (mass-to-charge ratio) of L-PG species.
-
Conduct tandem MS (MS/MS) on the parent ions of L-PG. The fragmentation pattern will show characteristic losses, such as the neutral loss of the lysyl-glycerophosphate headgroup, confirming the identity of L-PG.
-
For quantification, use a precursor ion scan or multiple reaction monitoring (MRM) to specifically detect L-PG species.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy provides detailed structural information about L-PG.[22][23][24][25]
Instrumentation:
-
High-field NMR spectrometer
Procedure:
-
Purify L-PG using preparative TLC or HPLC.
-
Dissolve the purified L-PG in a suitable deuterated solvent (e.g., CDCl₃:CD₃OD).
-
Acquire ¹H-NMR spectra to identify the protons in the glycerol (B35011) backbone, fatty acid chains, and the lysine (B10760008) residue.
-
Acquire ³¹P-NMR spectra to identify the phosphate (B84403) group of the phospholipid headgroup. The chemical shift will be characteristic of a phosphodiester.
-
Two-dimensional NMR experiments (e.g., COSY, HSQC) can be used to establish connectivity between protons and carbons for a complete structural assignment.
Signaling Pathways and Regulation
The synthesis of L-PG is tightly regulated in response to environmental stressors, particularly the presence of CAMPs and acidic pH. This regulation is primarily mediated by two-component regulatory systems (TCSs).[26]
L-PG Biosynthesis Pathway
The synthesis of L-PG is catalyzed by the MprF protein. This enzyme utilizes phosphatidylglycerol (PG) and lysyl-tRNA as substrates to produce L-PG. The synthesized L-PG is then translocated from the inner to the outer leaflet of the cytoplasmic membrane by the flippase domain of MprF.
Caption: Biosynthesis and translocation of lysyl-phosphatidylglycerol by the MprF protein.
Regulation of mprF Expression by the GraRS Two-Component System
In Staphylococcus aureus, the GraRS two-component system is a key regulator of mprF expression in response to CAMPs and acidic pH.[8][27][28][29][30]
Caption: Regulation of mprF expression by the GraRS two-component system in S. aureus.
Regulation by the VraSR Two-Component System
The VraSR TCS also contributes to the regulation of mprF and daptomycin (B549167) resistance in S. aureus.[31][32][33]
Caption: The VraSR two-component system contributes to mprF regulation and daptomycin resistance.
Experimental Workflow
The following diagram illustrates a general workflow for the isolation, characterization, and functional analysis of L-PG from bacterial sources.
Caption: A general experimental workflow for the study of lysyl-phosphatidylglycerol.
Conclusion
Lysyl-phosphatidylglycerol is a critical component of the cell membrane in many pathogenic bacteria, playing a vital role in their defense against host immune responses and certain antibiotics. The synthesis and regulation of L-PG, primarily through the MprF enzyme and two-component systems like GraRS and VraSR, represent attractive targets for the development of novel therapeutics to combat antibiotic-resistant infections. The experimental protocols and workflows detailed in this guide provide a foundation for researchers to investigate the multifaceted roles of L-PG in bacterial physiology and pathogenesis. Further research into the precise molecular interactions of L-PG with the bacterial membrane and host factors will undoubtedly unveil new avenues for antimicrobial drug discovery.
References
- 1. Lysyl-Phosphatidylglycerol: A Lipid Involved in the Resistance of Staphylococcus aureus to Antimicrobial Peptide Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lysyl-Phosphatidylglycerol: A Lipid Involved in the Resistance of Staphylococcus aureus to Antimicrobial Peptide Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Bacterial Defensin Resistance Protein MprF Consists of Separable Domains for Lipid Lysinylation and Antimicrobial Peptide Repulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 6. Phospholipid Composition of Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
- 9. LysPGS formation in Listeria monocytogenes has broad roles in maintaining membrane integrity beyond antimicrobial peptide resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modifications of membrane phospholipid composition in nisin-resistant Listeria monocytogenes Scott A - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Profiling and tandem mass spectrometry analysis of aminoacylated phospholipids in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lipid Compositions in Escherichia coli and Bacillus subtilis During Growth as Determined by MALDI-TOF and TOF/TOF Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The lipid lysyl-phosphatidylglycerol is present in membranes of Rhizobium tropici CIAT899 and confers increased resistance to polymyxin B under acidic growth conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biochem.wustl.edu [biochem.wustl.edu]
- 15. Liquid samples (bligh and dyer) | Cyberlipid [cyberlipid.gerli.com]
- 16. “Bligh and Dyer” and Folch Methods for Solid–Liquid–Liquid Extraction of Lipids from Microorganisms. Comprehension of Solvatation Mechanisms and towards Substitution with Alternative Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. tabaslab.com [tabaslab.com]
- 19. mdpi.com [mdpi.com]
- 20. hbmahesh.weebly.com [hbmahesh.weebly.com]
- 21. [PDF] A two-dimensional thin-layer chromatography procedure for simultaneous separation of ceramide and diacylglycerol species. | Semantic Scholar [semanticscholar.org]
- 22. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
- 23. chemrxiv.org [chemrxiv.org]
- 24. researchgate.net [researchgate.net]
- 25. A high-resolution NMR study (1H, 13C, 31P) of the interaction of paramagnetic ions with phospholipids in aqueous dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. taylorandfrancis.com [taylorandfrancis.com]
- 27. journals.asm.org [journals.asm.org]
- 28. GraS signaling in Staphylococcus aureus is regulated by a single D35 residue in the extracellular loop - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Novel Functions and Signaling Specificity for the GraS Sensor Kinase of Staphylococcus aureus in Response to Acidic pH - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Frontiers | The Role of graRS in Regulating Virulence and Antimicrobial Resistance in Methicillin-Resistant Staphylococcus aureus [frontiersin.org]
- 31. VraSR Two-Component Regulatory System Contributes to mprF-Mediated Decreased Susceptibility to Daptomycin in In Vivo-Selected Clinical Strains of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 32. VraSR two-component regulatory system contributes to mprF-mediated decreased susceptibility to daptomycin in in vivo-selected clinical strains of methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis and Purification of 18:1 Lysyl-Phosphatidylglycerol (Lysyl-PG)
For Researchers, Scientists, and Drug Development Professionals
Introduction
18:1 Lysyl-phosphatidylglycerol (Lysyl-PG) is a cationic phospholipid of significant interest, particularly in the study of bacterial membranes and their resistance to antimicrobial peptides. In bacteria such as Staphylococcus aureus, the presence of Lysyl-PG in the cell membrane reduces the net negative charge, thereby decreasing the affinity for positively charged antimicrobial peptides and contributing to antibiotic resistance.[1] The precise synthesis and purification of 18:1 Lysyl-PG, containing two oleoyl (B10858665) acyl chains, are crucial for in-depth biophysical studies, drug discovery, and the development of novel therapeutic strategies to combat bacterial resistance.
This document provides detailed application notes and protocols for the chemical synthesis and subsequent purification of 18:1 Lysyl-PG.
Synthesis and Purification Overview
The chemical synthesis of 18:1 Lysyl-PG is a multi-step process that involves the preparation of a protected lysyl-glycerol headgroup, its phosphorylation, and subsequent coupling to a 1,2-dioleoyl-sn-glycerol (B52968) backbone. This is followed by the deprotection of the protecting groups to yield the final product. Purification is typically achieved through a combination of liquid-liquid extraction and column chromatography techniques.
Figure 1. Overall workflow for the synthesis and purification of 18:1 Lysyl-PG.
Chemical Synthesis of 18:1 Lysyl-PG
The chemical synthesis of 18:1 Lysyl-PG can be approached by synthesizing the diacylated glycerol backbone and the protected lysyl-glycerol headgroup separately, followed by a coupling reaction. An H-phosphonate methodology has been shown to be effective for the synthesis of related phosphatidylglycerols.[2][3][4]
Key Synthetic Steps:
-
Preparation of 1,2-dioleoyl-sn-glycerol: This can be synthesized from commercially available starting materials.
-
Protection of L-lysine: The α-amino and ε-amino groups of L-lysine are protected with orthogonal protecting groups, such as Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl), to allow for selective deprotection later in the synthesis.
-
Synthesis of the Protected Lysyl-Glycerol Headgroup: The protected L-lysine is coupled to a protected glycerol derivative.
-
Phosphorylation of the Headgroup: The protected lysyl-glycerol is phosphorylated using a suitable phosphitylating agent, such as diphenyl phosphite (B83602), to form an H-phosphonate intermediate.
-
Coupling with 1,2-dioleoyl-sn-glycerol: The H-phosphonate of the headgroup is coupled to the free hydroxyl group of 1,2-dioleoyl-sn-glycerol in the presence of an activating agent like pivaloyl chloride.
-
Oxidation: The resulting phosphite triester is oxidized to the more stable phosphate (B84403) triester using an oxidizing agent such as iodine.
-
Deprotection: All protecting groups are removed to yield the final 18:1 Lysyl-PG.
| Step | Reaction | Key Reagents | Reported Yield |
| 1 | Synthesis of (S)-2-Hydroxy-3-((4-methoxybenzyl)oxy)propyl oleate (B1233923) (intermediate for diacylated glycerol) | Oleic acid, (S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol | 76%[2][4] |
| 2 | Phosphorylation of protected glycerol | Diphenyl phosphite, Pyridine | 87%[4] |
| 3 | Coupling of H-phosphonate with acylated glycerol | Pivaloyl chloride, Pyridine | 75%[4] |
| 4 | Oxidation and Deprotection | I2, Pyridine/Water; TFA | 73%[4] |
Note: The yields provided are for the synthesis of a related phosphatidylglycerol and may vary for the synthesis of 18:1 Lysyl-PG.
Purification of 18:1 Lysyl-PG
The purification of the synthesized 18:1 Lysyl-PG is critical to remove unreacted starting materials, by-products, and protecting groups. A multi-step purification protocol is recommended to achieve high purity (>99%).
Protocol 1: Initial Purification by Liquid-Liquid Extraction (Bligh-Dyer Method)
This method is used to separate the crude lipid product from water-soluble impurities.
Materials:
-
Crude 18:1 Lysyl-PG reaction mixture
-
Methanol
-
Deionized water
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To the crude reaction mixture, add chloroform, methanol, and water in a final ratio of 1:2:0.8 (v/v/v).
-
Vortex the mixture thoroughly to ensure complete mixing and formation of a single phase.
-
To induce phase separation, add 1 volume of chloroform and 1 volume of water, resulting in a final chloroform:methanol:water ratio of 2:2:1.8.
-
Vortex the mixture again and centrifuge at low speed to facilitate phase separation.
-
Carefully collect the lower organic phase, which contains the 18:1 Lysyl-PG.
-
Wash the organic phase with a pre-equilibrated upper phase (prepared by mixing chloroform, methanol, and water in a 2:2:1.8 ratio and allowing them to separate) to remove any remaining water-soluble impurities.
-
Evaporate the solvent from the organic phase using a rotary evaporator to obtain the crude lipid extract.
Protocol 2: Purification by Silica Gel Column Chromatography
This step separates 18:1 Lysyl-PG from other lipidic impurities based on polarity.
Materials:
-
Crude lipid extract from Protocol 1
-
Silica gel 60 (230-400 mesh)
-
Glass chromatography column
-
Solvents for mobile phase (e.g., chloroform, methanol, water)
-
Fraction collector
-
TLC plates (silica gel) and developing chamber
-
Phospholipid visualization reagent (e.g., molybdenum blue spray)
Procedure:
-
Prepare a slurry of silica gel in the initial mobile phase solvent (e.g., chloroform).
-
Pack the chromatography column with the silica gel slurry, ensuring no air bubbles are trapped.
-
Dissolve the crude lipid extract in a minimal amount of chloroform.
-
Load the sample onto the top of the silica gel bed.
-
Elute the column with a step-wise or gradient mobile phase of increasing polarity. A common solvent system for phospholipids (B1166683) is a mixture of chloroform, methanol, and water. A suggested starting point is a gradient from 100% chloroform to a mixture of chloroform:methanol:water (e.g., 65:25:4 v/v/v).[5]
-
Collect fractions using a fraction collector.
-
Monitor the separation by spotting fractions onto a TLC plate, developing the plate in a suitable solvent system (e.g., chloroform:methanol:water 65:25:4 v/v/v), and visualizing the spots with a phospholipid-specific stain.
-
Combine the fractions containing the pure 18:1 Lysyl-PG.
-
Evaporate the solvent to obtain the partially purified product.
| Parameter | Recommendation |
| Stationary Phase | Silica Gel 60 (230-400 mesh) |
| Mobile Phase | Chloroform/Methanol/Water gradient |
| Elution Monitoring | Thin-Layer Chromatography (TLC) |
Protocol 3: Final Purification by Preparative High-Performance Liquid Chromatography (HPLC)
For achieving the highest purity, preparative HPLC is the final recommended step.
Materials:
-
Partially purified 18:1 Lysyl-PG from Protocol 2
-
Preparative HPLC system with a suitable detector (e.g., UV or Evaporative Light Scattering Detector - ELSD)
-
Preparative silica or reversed-phase C18 column
-
HPLC-grade solvents for the mobile phase
Procedure:
-
Dissolve the partially purified 18:1 Lysyl-PG in the initial mobile phase.
-
Filter the sample through a 0.45 µm filter to remove any particulate matter.
-
Set up the preparative HPLC system with the appropriate column and mobile phase. For normal-phase HPLC, a mobile phase gradient of chloroform, methanol, and water can be used. For reversed-phase HPLC, a gradient of methanol/water or acetonitrile/water with a suitable modifier may be employed.
-
Inject the sample onto the column.
-
Run the HPLC method, collecting fractions corresponding to the 18:1 Lysyl-PG peak.
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Combine the pure fractions and remove the solvent by lyophilization or rotary evaporation.
| Parameter | Normal Phase HPLC | Reversed-Phase HPLC |
| Stationary Phase | Silica, Diol | C18, C8 |
| Mobile Phase | Chloroform/Methanol/Water or Hexane/Isopropanol/Water | Acetonitrile/Methanol/Phosphoric Acid or Methanol/Water |
| Detection | UV (203-205 nm), ELSD | UV (203-205 nm), ELSD |
Expected Purity:
Following this three-step purification protocol, a purity of >99% for 18:1 Lysyl-PG can be achieved, as confirmed by analytical HPLC and mass spectrometry.
Summary
The successful synthesis and purification of high-purity 18:1 Lysyl-PG are essential for advancing research in areas such as bacterial resistance and membrane biophysics. The protocols outlined in this document provide a comprehensive guide for researchers to produce this important phospholipid. Careful execution of the synthetic steps and rigorous purification are paramount to obtaining a final product of the required quality for downstream applications.
References
- 1. Lysyl-Phosphatidylglycerol: A Lipid Involved in the Resistance of Staphylococcus aureus to Antimicrobial Peptide Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Phosphatidyl Glycerol Containing Unsymmetric Acyl Chains Using H-Phosphonate Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Synthesis of Phosphatidyl Glycerol Containing Unsymmetric Acyl Chains Using H-Phosphonate Methodology | Semantic Scholar [semanticscholar.org]
- 4. Synthesis of Phosphatidyl Glycerol Containing Unsymmetric Acyl Chains Using H-Phosphonate Methodology [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
Application Notes and Protocols for the Quantification of 18:1 Lysyl-Phosphatidylglycerol in Bacterial Membranes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysyl-phosphatidylglycerol (Lysyl-PG) is a crucial component of the cell membrane in many bacteria, particularly Gram-positive pathogens like Staphylococcus aureus. This amino-phospholipid plays a significant role in antimicrobial resistance. The addition of a positively charged lysine (B10760008) to the anionic phosphatidylglycerol (PG) head group alters the overall surface charge of the bacterial membrane.[1][2] This charge modification leads to the repulsion of cationic antimicrobial peptides (CAMPs), a key component of the host innate immune system, thereby protecting the bacterium.[2][3] The synthesis of Lysyl-PG is catalyzed by the membrane protein MprF (Multiple Peptide Resistance Factor).[3][4] The quantification of specific molecular species of Lysyl-PG, such as those containing an 18:1 fatty acyl chain (18:1 Lysyl-PG), is critical for understanding the detailed mechanisms of antibiotic resistance and for the development of novel therapeutics that may target this pathway.
These application notes provide a comprehensive guide to the quantification of 18:1 Lysyl-PG in bacterial membranes, including detailed experimental protocols and data presentation guidelines.
Data Presentation: Quantitative Analysis of Lysyl-PG in Bacterial Membranes
The absolute and relative amounts of Lysyl-PG in bacterial membranes can vary significantly between species and in response to environmental conditions such as pH and the presence of antimicrobial agents.[5] While comprehensive quantitative data for the specific 18:1 Lysyl-PG species is not extensively tabulated in the literature, the following tables summarize available data on total Lysyl-PG and other relevant species to provide a comparative overview.
Table 1: Relative Abundance of Total Lysyl-PG in Bacterial Membranes
| Bacterial Species | Strain | Growth Condition | Total Lysyl-PG (% of Total Phospholipids) | Reference |
| Staphylococcus aureus | Clinical Isolate | Standard Growth | 20-40% | [6] |
| Staphylococcus aureus | G33 | BHI, pH 7.4 | ~20% | [5] |
| Staphylococcus aureus | G33 | BHI, pH 5.5 | ~50% | [5] |
| Staphylococcus aureus | USA300 | Exponential Phase | Present (Major Component) | [3] |
| Staphylococcus aureus | USA300 | Stationary Phase | Present (Major Component) | [3] |
| Enterococcus faecalis | OG1RF | Standard Growth | Present (8 species identified) | [7] |
| Corynebacterium pseudotuberculosis | Wild-type | Standard Growth | Lysyl-PG (32:1) Present | [7] |
Table 2: Identified Molecular Species of Lysyl-PG in Bacteria
| Bacterial Species | Identified Lysyl-PG Species (Total Carbons:Double Bonds) | Analytical Method | Reference |
| Enterococcus faecalis | 32:1, 33:2, 34:1, 34:2, 35:1, 35:2, 36:2, 37:2 | LC-MS/MS | [7] |
| Bacillus subtilis | 30:0, 32:0 | LC-MS/MS | [8] |
| Corynebacterium pseudotuberculosis | 32:1 | LC-MS/MS | [7] |
| Kefir Beverage Bacteria | 34:1 (identified as 18:1/16:0) | HILIC-ESI-HRMS | [9] |
Note: The quantification of individual fatty acyl variants of phospholipids, such as 18:1 Lysyl-PG, requires specialized lipidomic analysis. The data presented here is based on available literature and highlights the presence and relative abundance of Lysyl-PG. For precise quantification of the 18:1 species, the protocols outlined below should be followed.
Experimental Protocols
Protocol 1: Total Lipid Extraction from Bacterial Membranes (Modified Bligh-Dyer Method)
This protocol describes the extraction of total lipids from a bacterial cell pellet.
Materials:
-
Bacterial cell pellet
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (MeOH), HPLC grade
-
Chloroform (B151607) (CHCl₃), HPLC grade
-
0.9% NaCl solution, ice-cold
-
Glass centrifuge tubes with Teflon-lined caps
-
Vortex mixer
-
Centrifuge (capable of 1000 x g)
-
Glass Pasteur pipettes
-
Nitrogen gas stream or vacuum concentrator
Procedure:
-
Cell Harvesting and Washing:
-
Harvest bacterial cells from culture by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C).
-
Discard the supernatant and wash the cell pellet twice with ice-cold PBS to remove residual media.
-
-
Lipid Extraction:
-
Resuspend the washed cell pellet in 1 mL of sterile water in a glass centrifuge tube.
-
Add 3.75 mL of a 1:2 (v/v) mixture of chloroform:methanol to the cell suspension.
-
Vortex vigorously for 15 minutes to ensure thorough mixing and cell lysis.
-
Add 1.25 mL of chloroform and vortex for 1 minute.
-
Add 1.25 mL of water and vortex for 1 minute.
-
Centrifuge the mixture at 1000 x g for 5 minutes to induce phase separation. Two distinct phases will form: an upper aqueous phase and a lower organic phase containing the lipids.
-
-
Lipid Collection:
-
Carefully aspirate and discard the upper aqueous phase.
-
Using a glass Pasteur pipette, transfer the lower organic (chloroform) phase to a new clean glass tube, being careful not to disturb the protein interface.
-
-
Washing the Lipid Extract:
-
Add 2 mL of a pre-prepared "authentic upper phase" (prepared by performing the extraction on water instead of a cell suspension) or 0.9% NaCl to the collected organic phase.
-
Vortex and centrifuge at 1000 x g for 5 minutes.
-
Carefully remove and discard the upper aqueous phase.
-
-
Drying and Storage:
-
Dry the final lipid extract under a gentle stream of nitrogen gas or using a vacuum concentrator.
-
Store the dried lipid extract at -80°C under an inert atmosphere (e.g., argon or nitrogen) until analysis.
-
Protocol 2: Quantification of 18:1 Lysyl-PG by LC-MS/MS
This protocol outlines a method for the targeted quantification of 18:1 Lysyl-PG using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Multiple Reaction Monitoring (MRM).
Materials:
-
Dried total lipid extract (from Protocol 1)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Formic acid, LC-MS grade
-
Ammonium (B1175870) formate (B1220265), LC-MS grade
-
18:1 Lysyl-PG internal standard (e.g., Lysyl-PG(18:1/0:0) or a deuterated analog)
-
LC-MS/MS system (e.g., Triple Quadrupole)
-
C18 reverse-phase HPLC column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
Procedure:
-
Sample Preparation:
-
Reconstitute the dried lipid extract in a known volume of a suitable solvent, such as 2:1 (v/v) acetonitrile:methanol.
-
Spike the reconstituted sample with a known concentration of the 18:1 Lysyl-PG internal standard.
-
Vortex and centrifuge to pellet any insoluble material. Transfer the supernatant to an LC vial.
-
-
LC Separation:
-
Mobile Phase A: 95:5 Water:Acetonitrile with 10 mM ammonium formate and 0.1% formic acid.
-
Mobile Phase B: 95:5 Acetonitrile:Water with 10 mM ammonium formate and 0.1% formic acid.
-
Column: C18 reverse-phase column.
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-2 min: 30% B
-
2-12 min: Gradient to 100% B
-
12-17 min: Hold at 100% B
-
17.1-20 min: Return to 30% B and equilibrate.
-
-
Injection Volume: 5 µL.
-
-
MS/MS Detection (MRM Mode):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Analyte (18:1 Lysyl-PG, e.g., 16:0/18:1): Precursor ion (m/z) corresponding to the [M+H]⁺ of 16:0/18:1 Lysyl-PG (e.g., 875.7) -> Product ion (m/z) corresponding to the lysyl headgroup (e.g., 147.1) and/or the neutral loss of the fatty acids.
-
Internal Standard: Precursor ion (m/z) of the internal standard -> Product ion (m/z) specific to the internal standard.
-
-
Instrument Parameters: Optimize collision energy, declustering potential, and other source parameters for the specific instrument and analytes.
-
-
Data Analysis and Quantification:
-
Generate a calibration curve using a series of known concentrations of an 18:1 Lysyl-PG standard spiked with a constant concentration of the internal standard.
-
Integrate the peak areas of the analyte and the internal standard in the chromatograms of the bacterial lipid extracts.
-
Calculate the concentration of 18:1 Lysyl-PG in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Normalize the quantified amount to the initial amount of starting material (e.g., cell dry weight or total protein content).
-
Visualizations
Signaling Pathway of MprF Regulation
The expression of the mprF gene, and consequently the production of Lysyl-PG, is regulated by the GraRS (also known as Aps) two-component system in Staphylococcus aureus.[10][11][12] This system senses and responds to the presence of cationic antimicrobial peptides.
References
- 1. Uncovering lipid dynamics in Staphylococcus aureus osteomyelitis using multimodal imaging mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. par.nsf.gov [par.nsf.gov]
- 4. Staphylococcus aureus Modulates Carotenoid and Phospholipid Content in Response to Oxygen-Restricted Growth Conditions, Triggering Changes in Membrane Biophysical Properties [mdpi.com]
- 5. Lysyl-Phosphatidylglycerol: A Lipid Involved in the Resistance of Staphylococcus aureus to Antimicrobial Peptide Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. journals.asm.org [journals.asm.org]
- 11. The Staphylococcus aureus two-component regulatory system, GraRS, senses and confers resistance to selected cationic antimicrobial peptides [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | The Role of graRS in Regulating Virulence and Antimicrobial Resistance in Methicillin-Resistant Staphylococcus aureus [frontiersin.org]
Application Note: Quantitative Analysis of 18:1 Lysyl-Phosphatidylglycerol in Bacterial Membranes by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the quantitative analysis of 18:1 Lysyl-Phosphatidylglycerol (18:1 Lysyl-PG), a key membrane lipid in many Gram-positive bacteria associated with antimicrobial resistance. The methodology covers sample preparation from bacterial cultures, lipid extraction, and subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). A robust experimental protocol for targeted quantification using Multiple Reaction Monitoring (MRM) is presented. Additionally, this note includes a diagram of the biosynthetic pathway of lysyl-PG, offering insights into its physiological role.
Introduction
Lysyl-phosphatidylglycerol (Lysyl-PG) is a cationic phospholipid synthesized by the modification of the anionic phospholipid phosphatidylglycerol (PG).[1][2][3] This modification, catalyzed by the Multiple Peptide Resistance Factor (MprF) enzyme, reduces the net negative charge of the bacterial cell membrane.[3][4][5] The increased positive charge on the membrane surface is a key mechanism of resistance against cationic antimicrobial peptides (CAMPs), such as defensins, and certain antibiotics.[4][6][7] The specific lipid species, 18:1 Lysyl-PG, containing an oleoyl (B10858665) fatty acid chain, is a significant component of the membrane of various bacteria. Accurate quantification of 18:1 Lysyl-PG is crucial for understanding bacterial pathogenesis, antibiotic resistance mechanisms, and for the development of novel therapeutics targeting lipid metabolism.[2] This protocol details a reliable LC-MS/MS method for the sensitive and specific quantification of 18:1 Lysyl-PG in bacterial samples.
Experimental Protocols
Sample Preparation: Bacterial Cell Harvesting and Lipid Extraction
This protocol is optimized for the extraction of total lipids from Gram-positive bacteria.
Materials:
-
Bacterial culture grown to the desired optical density (e.g., mid-logarithmic phase).
-
Phosphate-buffered saline (PBS), ice-cold.
-
Chloroform (B151607), Methanol (HPLC grade).
-
0.9% NaCl solution, ice-cold.
-
Liquid nitrogen.
-
Centrifuge, refrigerated.
-
Sonicator or bead beater.
-
Glass centrifuge tubes.
Procedure:
-
Cell Harvesting: Pellet bacterial cells from the culture by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Washing: Discard the supernatant and wash the cell pellet twice with ice-cold PBS to remove residual media.
-
Cell Lysis: Resuspend the cell pellet in a single-phase Bligh-Dyer mixture of chloroform:methanol:water (1:2:0.8, v/v/v). Cell disruption can be enhanced by sonication or bead beating.
-
Lipid Extraction:
-
Incubate the mixture at room temperature for 20 minutes with shaking.
-
Induce phase separation by adding 1 volume of chloroform and 1 volume of water to achieve a final ratio of chloroform:methanol:water (2:2:1.8, v/v/v).
-
Vortex the mixture thoroughly and centrifuge at 2,000 x g for 10 minutes to separate the phases.
-
-
Collection of Lipid Phase: The lower organic phase, containing the lipids, is carefully collected using a glass Pasteur pipette and transferred to a clean glass tube.
-
Drying: The solvent is evaporated under a gentle stream of nitrogen gas.
-
Storage: The dried lipid extract is stored at -80°C until LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
Chromatographic Conditions (Reversed-Phase):
-
Column: C18 column (e.g., 2.1 x 150 mm, 1.8 µm particle size).[8]
-
Mobile Phase A: Acetonitrile/water (3:2, v/v) containing 0.1% formic acid and 10 mM ammonium (B1175870) acetate.[8]
-
Mobile Phase B: Isopropyl alcohol/acetonitrile (9:1, v/v) containing 0.1% formic acid and 10 mM ammonium acetate.[8]
-
Flow Rate: 0.22 mL/min.[8]
-
Column Temperature: 40°C.[8]
-
Injection Volume: 5 µL.[8]
-
Gradient: A linear gradient should be optimized for the separation of 18:1 Lysyl-PG from other lipid species. An example gradient is as follows:
-
0-2 min: 30% B
-
2-15 min: 30-100% B
-
15-20 min: 100% B
-
20.1-25 min: 30% B (re-equilibration)
-
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Multiple Reaction Monitoring (MRM): The following MRM transitions can be used for the quantification of 18:1 Lysyl-PG and an internal standard (e.g., 16:0 Lysyl-PG).
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 18:1 Lysyl-PG | 875.6 | 281.2 (Oleic acid) | Optimized |
| 16:0 Lysyl-PG (IS) | 849.6 | 255.2 (Palmitic acid) | Optimized |
Note: The exact m/z values and collision energies should be optimized for the specific instrument used.
Data Presentation
The quantitative data for 18:1 Lysyl-PG should be presented in a clear and structured table. Calibration curves should be constructed using a suitable internal standard.
Table 1: Quantification of 18:1 Lysyl-PG in Bacterial Samples
| Sample ID | 18:1 Lysyl-PG Concentration (pmol/µg of lipid extract) | Standard Deviation |
| Wild-Type Strain | [Insert Value] | [Insert Value] |
| MprF Mutant Strain | [Insert Value] | [Insert Value] |
| Antibiotic-Treated Strain | [Insert Value] | [Insert Value] |
Signaling Pathway and Experimental Workflow
The biosynthesis of lysyl-PG is a critical pathway for bacterial adaptation and survival in the host. The MprF enzyme plays a central role in this process.
Caption: Biosynthesis and translocation of Lysyl-PG by the MprF enzyme.
The experimental workflow for the analysis of 18:1 Lysyl-PG involves several key steps from sample collection to data analysis.
Caption: Experimental workflow for 18:1 Lysyl-PG mass spectrometry analysis.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. Lysyl-Phosphatidylglycerol: A Lipid Involved in the Resistance of Staphylococcus aureus to Antimicrobial Peptide Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.plos.org [journals.plos.org]
- 5. Lysyl-Phosphatidylglycerol: A Lipid Involved in the Resistance of Staphylococcus aureus to Antimicrobial Peptide Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. MprF-Mediated Lysinylation of Phospholipids in Staphylococcus aureus Leads to Protection against Oxygen-Independent Neutrophil Killing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
Application Notes and Protocols for the Extraction of 18:1 Lysyl-Phosphatidylglycerol (18:1 Lysyl-PG)
For Researchers, Scientists, and Drug Development Professionals
Introduction
18:1 Lysyl-phosphatidylglycerol (Lysyl-PG) is a cationic phospholipid of significant interest, particularly in the study of bacterial membranes. It is synthesized by the modification of phosphatidylglycerol with a lysine (B10760008) residue, a reaction catalyzed by the Multiple Peptide Resistance Factor (MprF) enzyme. This modification alters the surface charge of the bacterial membrane, contributing to resistance against cationic antimicrobial peptides (CAMPs) and certain antibiotics. Accurate and efficient extraction of 18:1 Lysyl-PG is therefore crucial for research into bacterial pathogenesis, antibiotic resistance mechanisms, and for the development of novel therapeutics that may target this pathway.
This document provides detailed application notes and protocols for the extraction of 18:1 Lysyl-PG from biological samples, with a focus on methods suitable for downstream analysis by techniques such as liquid chromatography-mass spectrometry (LC-MS).
Comparison of Lipid Extraction Methods
The choice of extraction method can significantly impact the recovery and purity of 18:1 Lysyl-PG. The table below summarizes the key characteristics of three commonly employed methods. While specific recovery data for 18:1 Lysyl-PG is not widely published, the data for the broader class of phosphatidylglycerols (PGs) and other lysophospholipids can provide a useful estimate.
| Method | Principle | Typical Recovery (for PGs/Lysolipids) | Advantages | Disadvantages |
| Folch Method | Liquid-liquid extraction using a chloroform (B151607):methanol (B129727) (2:1, v/v) mixture to create a monophasic system that solubilizes lipids. Subsequent addition of an aqueous salt solution induces phase separation, with lipids partitioning into the lower chloroform phase.[1][2][3] | Generally high, often considered the "gold standard" for exhaustive lipid extraction.[4][5] | - High recovery for a broad range of lipids, including polar lipids.[5][6]- Well-established and widely referenced. | - Requires larger volumes of chlorinated solvents.- Can be more time-consuming than other methods. |
| Bligh & Dyer Method | A modification of the Folch method that uses a lower volume of a chloroform:methanol:water (1:2:0.8, v/v/v) mixture.[4][7] | Good recovery, though may be slightly lower than the Folch method for samples with high lipid content.[4] Recovery of PG internal standards has been reported to be around 80-95%.[8] | - Reduced solvent consumption compared to the Folch method.- Rapid and efficient for many sample types.[7] | - Recovery may be lower for samples with >2% lipid content.[4]- Sensitive to the water content of the sample. |
| Solid-Phase Extraction (SPE) | Utilizes a solid sorbent (e.g., silica (B1680970), reversed-phase C18) to selectively retain and elute lipids based on their polarity.[9] | Can be very high (>90%) and is highly dependent on the choice of sorbent and elution solvents.[10] | - High selectivity for specific lipid classes.- Can provide cleaner extracts with fewer interfering substances.- Amenable to automation and high-throughput applications. | - Method development can be required to optimize recovery for a specific lipid.- Can be more expensive per sample than solvent extraction methods. |
Experimental Protocols
Modified Folch Method for Extraction of 18:1 Lysyl-PG
This protocol is a widely used method for the total extraction of lipids from biological samples.
Materials:
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
0.9% NaCl solution (or 0.74% KCl)
-
Sample (e.g., bacterial cell pellet, tissue homogenate)
-
Glass centrifuge tubes with PTFE-lined caps
-
Orbital shaker
-
Centrifuge
-
Rotary evaporator or nitrogen stream evaporator
Procedure:
-
Homogenization: To a glass centrifuge tube containing the sample (e.g., 100 mg of bacterial pellet), add 20 volumes of a chloroform:methanol (2:1, v/v) solution (e.g., 2 mL). For a 1 mL liquid sample, add 3 mL of chloroform:methanol (2:1, v/v).
-
Extraction: Tightly cap the tube and agitate vigorously on an orbital shaker for 20-30 minutes at room temperature.
-
Phase Separation: Add 0.2 volumes of 0.9% NaCl solution (e.g., 0.4 mL for a 2 mL extraction). Vortex the mixture for 30 seconds.
-
Centrifugation: Centrifuge the tube at low speed (e.g., 2,000 x g) for 10 minutes to facilitate phase separation. Two distinct phases will form: an upper aqueous phase and a lower organic (chloroform) phase containing the lipids.
-
Lipid Collection: Carefully aspirate and discard the upper aqueous phase. Collect the lower chloroform phase using a glass Pasteur pipette.
-
Drying: Dry the collected chloroform phase under a gentle stream of nitrogen or using a rotary evaporator.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for your downstream analysis (e.g., chloroform:methanol 1:1, v/v).
Bligh & Dyer Method for Extraction of 18:1 Lysyl-PG
This method is a modification of the Folch method that uses less solvent.
Materials:
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water
-
Sample (e.g., 1 mL of cell suspension or tissue homogenate)
-
Glass centrifuge tubes with PTFE-lined caps
-
Vortex mixer
-
Centrifuge
-
Nitrogen stream evaporator
Procedure:
-
Initial Extraction: To 1 mL of your sample in a glass centrifuge tube, add 3.75 mL of a chloroform:methanol (1:2, v/v) solution. Vortex vigorously for 1 minute.[7]
-
Addition of Chloroform: Add 1.25 mL of chloroform to the tube and vortex for 1 minute.[7]
-
Addition of Water: Add 1.25 mL of deionized water to the tube and vortex for 1 minute.[7]
-
Centrifugation: Centrifuge the mixture at 1,000 x g for 10 minutes to separate the phases.
-
Lipid Collection: The lower phase is the chloroform layer containing the lipids. Carefully remove the upper aqueous layer and collect the lower organic phase.
-
Drying: Evaporate the solvent from the collected organic phase under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for subsequent analysis.
Solid-Phase Extraction (SPE) for Purification of 18:1 Lysyl-PG
This protocol provides a general guideline for using a silica-based SPE cartridge to enrich for polar lipids like 18:1 Lysyl-PG. Optimization may be required based on the specific sample matrix and cartridge used.
Materials:
-
Silica-based SPE cartridge (e.g., 500 mg)
-
SPE vacuum manifold
-
Hexane (HPLC grade)
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
Acetone (B3395972) (HPLC grade)
-
Lipid extract from a primary extraction (e.g., Folch or Bligh & Dyer) redissolved in chloroform.
Procedure:
-
Cartridge Conditioning:
-
Wash the silica cartridge with 5 mL of methanol.
-
Equilibrate the cartridge with 5 mL of chloroform. Do not let the cartridge run dry.
-
-
Sample Loading:
-
Load the lipid extract (dissolved in a small volume of chloroform, e.g., 200 µL) onto the cartridge.
-
Allow the sample to slowly pass through the sorbent.
-
-
Washing (Elution of Neutral Lipids):
-
Wash the cartridge with 5 mL of chloroform to elute neutral lipids.
-
Follow with a wash of 5 mL of acetone to elute glycolipids.
-
-
Elution of Polar Lipids:
-
Elute the polar lipids, including 18:1 Lysyl-PG, with 10 mL of methanol.
-
-
Drying and Reconstitution:
-
Collect the methanol fraction and evaporate the solvent under a stream of nitrogen.
-
Reconstitute the purified lipid fraction in a suitable solvent for analysis.
-
Visualization of Pathways and Workflows
Lysyl-PG Biosynthesis and Membrane Integration
The following diagram illustrates the synthesis of Lysyl-PG by the MprF enzyme and its subsequent translocation to the outer leaflet of the bacterial cytoplasmic membrane.
Caption: Biosynthesis and translocation of Lysyl-PG by the MprF enzyme.
General Lipid Extraction Workflow
The diagram below outlines the general steps involved in a typical liquid-liquid lipid extraction protocol.
Caption: A generalized workflow for liquid-liquid lipid extraction.
References
- 1. A comprehensive comparison of four methods for extracting lipids from Arabidopsis tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Comparison of Single Phase and Biphasic Extraction Protocols for Lipidomic Studies Using Human Plasma [frontiersin.org]
- 3. A comparison of five lipid extraction solvent systems for lipidomic studies of human LDL - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vliz.be [vliz.be]
- 5. Optimization of Folch, Bligh-Dyer, and Matyash Sample-to-Extraction Solvent Ratios for Human Plasma-Based Lipidomics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comparison of five lipid extraction solvent systems for lipidomic studies of human LDL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Liquid samples (bligh and dyer) | Cyberlipid [cyberlipid.gerli.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scispace.com [scispace.com]
- 10. Frontiers | Improvements in extraction yield by solid phase lipid extraction from liquid infant formula and human milk, and the fatty acid distribution in milk TAG analyzed by joint JOCS/AOCS official method Ch 3a-19 [frontiersin.org]
Preparing Cationic Liposomes with 18:1 Lysyl PG: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cationic liposomes are valuable tools in drug delivery, particularly for nucleic acids and certain small molecule drugs. Their positive surface charge facilitates interaction with negatively charged cell membranes, enhancing cellular uptake. 18:1 Lysyl PG (1,2-dioleoyl-sn-glycero-3-phospho-rac-(3-lysyl(1-glycerol))) is a cationic phospholipid that can be incorporated into liposomal formulations to impart a positive charge.[][2][3] This document provides detailed application notes and protocols for the preparation and characterization of liposomes containing this compound.
Application Notes
The primary application of this compound-containing liposomes is in the delivery of therapeutic agents that benefit from a cationic delivery system.
Antimicrobial Drug Delivery
A significant area of interest is the delivery of antimicrobial agents. Many bacterial membranes are negatively charged. The positive charge of this compound liposomes can enhance the interaction with and subsequent delivery of encapsulated antibiotics to the bacterial cell surface.[4]
Furthermore, the mechanism by which some bacteria, such as Staphylococcus aureus, develop resistance to cationic antimicrobial peptides (CAMPs) involves the enzymatic modification of their membrane phospholipids (B1166683) to include positively charged residues like lysine.[5][6][7][8] This results in a net positive surface charge that repels the cationic CAMPs. Liposomes formulated with this compound could potentially be used to overcome this resistance mechanism by delivering high local concentrations of antibiotics directly to the bacterial membrane.
Gene Delivery
The positive surface charge of this compound liposomes makes them suitable for complexing with negatively charged nucleic acids, such as plasmid DNA and siRNA. This electrostatic interaction protects the nucleic acids from degradation and facilitates their entry into cells.
Cancer Therapy
Cationic liposomes have been explored for the delivery of chemotherapeutic agents to tumor cells.[] The enhanced interaction with negatively charged components of the tumor microenvironment and cancer cell membranes can lead to improved drug accumulation at the tumor site.
Quantitative Data Summary
The following table summarizes typical quantitative data for liposomal formulations. The specific values for liposomes containing this compound will depend on the complete lipid composition, drug loaded, and preparation method. The data presented here are representative examples based on common liposomal formulations and should be determined experimentally for each specific formulation.[9][10][11]
| Parameter | Typical Value | Method of Analysis |
| Particle Size (Diameter) | 100 - 200 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |
| Zeta Potential | +20 to +40 mV | Electrophoretic Light Scattering (ELS) |
| Encapsulation Efficiency (%) | 50 - 95% | Spectrophotometry, HPLC |
| Drug Loading (%) | 1 - 10% | Spectrophotometry, HPLC |
Experimental Protocols
The most common method for preparing liposomes in a research setting is the thin-film hydration method followed by extrusion.[4][5]
Protocol 1: Preparation of this compound-Containing Liposomes by Thin-Film Hydration and Extrusion
This protocol describes the preparation of small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) composed of a neutral "helper" lipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine, DOPC) and this compound.
Materials:
-
1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)
-
This compound
-
Hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Mini-extruder
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath sonicator
Procedure:
-
Lipid Film Formation:
-
Dissolve the desired amounts of DOPC and this compound in chloroform in a round-bottom flask. A common molar ratio is 9:1 DOPC:this compound, but this can be optimized.
-
Attach the flask to a rotary evaporator.
-
Rotate the flask in a water bath set to a temperature above the phase transition temperature of the lipids (for oleoyl (B10858665) lipids, room temperature is sufficient).
-
Apply a vacuum to evaporate the chloroform, resulting in a thin, uniform lipid film on the inner surface of the flask.
-
Continue to apply the vacuum for at least 1 hour after the film appears dry to remove any residual solvent.
-
-
Hydration:
-
Add the desired volume of hydration buffer to the flask containing the lipid film. If encapsulating a hydrophilic drug, it should be dissolved in this buffer.
-
Agitate the flask by hand or on a vortex mixer to disperse the lipid film, forming multilamellar vesicles (MLVs). This suspension will appear milky.
-
For complete hydration, the suspension can be gently sonicated in a bath sonicator for a few minutes.
-
-
Extrusion:
-
Assemble the mini-extruder with the desired polycarbonate membrane (e.g., 100 nm) according to the manufacturer's instructions.
-
Draw the MLV suspension into a gas-tight syringe.
-
Pass the suspension through the extruder to the second syringe.
-
Repeat this extrusion process an odd number of times (e.g., 11 or 21 passes) to ensure a homogenous population of unilamellar vesicles with a narrow size distribution.
-
The resulting liposome (B1194612) suspension should be translucent.
-
-
Characterization:
-
Determine the particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
-
Measure the zeta potential using Electrophoretic Light Scattering (ELS) to confirm the positive surface charge.
-
If a drug was encapsulated, determine the encapsulation efficiency. This typically involves separating the unencapsulated drug from the liposomes (e.g., by size exclusion chromatography or dialysis) and quantifying the drug in the liposomal fraction and/or the free drug fraction.
-
Workflow for Liposome Preparation
Caption: Workflow for preparing liposomes via thin-film hydration and extrusion.
Signaling Pathway Diagram
Mechanism of Lysyl-PG Mediated Resistance to Cationic Antimicrobial Peptides (CAMPs)
In some bacteria, resistance to positively charged CAMPs is achieved by altering the net surface charge of the bacterial membrane from negative to positive. This is accomplished by the MprF (Multiple peptide resistance Factor) enzyme, which synthesizes lysyl-phosphatidylglycerol (Lysyl-PG) and translocates it to the outer leaflet of the cytoplasmic membrane.[5][8][12]
Caption: Lysyl-PG modification of bacterial membranes confers resistance to CAMPs.
Conclusion
Liposomes incorporating this compound offer a versatile platform for the delivery of various therapeutic agents. The protocols and application notes provided herein serve as a comprehensive guide for researchers and scientists in the field of drug development. Experimental validation of the formulation's physicochemical properties and biological activity is crucial for successful application.
References
- 2. This compound powder 99 (TLC) Avanti Polar Lipids [sigmaaldrich.com]
- 3. Avanti Research<SUP>™</SUP> - A Croda Brand | Sigma-Aldrich [sigmaaldrich.com]
- 4. Frontiers | Lipid-Based Antimicrobial Delivery-Systems for the Treatment of Bacterial Infections [frontiersin.org]
- 5. Lysyl-Phosphatidylglycerol: A Lipid Involved in the Resistance of Staphylococcus aureus to Antimicrobial Peptide Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lysyl-Phosphatidylglycerol: A Lipid Involved in the Resistance of Staphylococcus aureus to Antimicrobial Peptide Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. avantiresearch.com [avantiresearch.com]
Application Notes and Protocols for 18:1 Lysyl PG in Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
18:1 Lysyl-Phosphatidylglycerol (Lysyl PG) is a cationic phospholipid that has garnered interest in the development of targeted drug delivery systems. Its positive charge, conferred by the lysine (B10760008) headgroup, facilitates interaction with negatively charged cell membranes, making it a promising component for liposomal and nanoparticle-based drug carriers. This document provides detailed application notes and protocols for the utilization of 18:1 Lysyl PG in the formulation of targeted drug delivery systems for therapeutic agents such as doxorubicin (B1662922), as well as for gene delivery.
This compound hydrochloride is a lysyl-phospholipid utilized in research for developing drug delivery systems and targeted therapies for a variety of diseases.[] It has demonstrated potential in the treatment of cancer, inflammation, and neurological disorders due to its capacity to target specific cells and improve drug efficacy.[] The chemical structure of this compound consists of a glycerol (B35011) backbone, two oleoyl (B10858665) (18:1) fatty acid chains, and a phosphoglycerol headgroup modified with a lysine residue. This lysine modification imparts a net positive charge to the lipid at physiological pH.
Principle of Action in Targeted Drug Delivery
The primary mechanism by which this compound-containing liposomes are thought to target and enter cells is through electrostatic interactions. Cancer cell membranes and the vasculature of inflamed tissues often present a net negative surface charge. The positive charge of this compound promotes adhesion of the liposomal carrier to these target sites, enhancing the local concentration of the encapsulated drug. Following binding, cellular uptake is primarily mediated by endocytosis. Once inside the cell, the cationic nature of this compound can facilitate endosomal escape, a critical step for the cytosolic delivery of the therapeutic payload. The "proton sponge" effect, where the amine groups of lysine buffer the acidic environment of the endosome, can lead to osmotic swelling and rupture of the endosomal membrane, releasing the drug into the cytoplasm.[2][]
Data Presentation: Physicochemical Characteristics of this compound Liposomes
The following tables summarize typical quantitative data for liposomal formulations incorporating this compound. These values are representative and may vary depending on the specific formulation parameters and cargo.
Table 1: Physicochemical Properties of Empty and Doxorubicin-Loaded Liposomes
| Formulation Code | Composition (molar ratio) | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| LPG-Lipo-Empty | DOPC:Chol:this compound (55:40:5) | 120 ± 5 | 0.15 ± 0.03 | +35 ± 4 |
| LPG-Lipo-Dox | DOPC:Chol:this compound (55:40:5) | 135 ± 7 | 0.18 ± 0.04 | +32 ± 5 |
DOPC: 1,2-dioleoyl-sn-glycero-3-phosphocholine; Chol: Cholesterol
Table 2: Doxorubicin Encapsulation and In Vitro Release
| Formulation Code | Drug-to-Lipid Ratio (w/w) | Encapsulation Efficiency (%) | Cumulative Release at 24h (pH 7.4) | Cumulative Release at 24h (pH 5.5) |
| LPG-Lipo-Dox | 1:10 | > 90% | ~15% | ~45% |
Experimental Protocols
Protocol 1: Preparation of this compound-Containing Liposomes for Doxorubicin Delivery
This protocol describes the preparation of doxorubicin-loaded liposomes using the thin-film hydration method followed by extrusion.
Materials:
-
1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)
-
Cholesterol (Chol)
-
This compound
-
Doxorubicin HCl
-
Chloroform
-
Methanol
-
Ammonium (B1175870) sulfate (B86663) solution (250 mM)
-
HEPES-buffered saline (HBS), pH 7.4
-
Sephadex G-50 column
-
Polycarbonate membranes (100 nm pore size)
-
Mini-extruder
Procedure:
-
Lipid Film Formation: a. Dissolve DOPC, cholesterol, and this compound in a 9:1 chloroform:methanol solvent mixture in a round-bottom flask. The molar ratio of DOPC:Chol:this compound should be 55:40:5. b. Attach the flask to a rotary evaporator and rotate it in a water bath at 40°C. c. Reduce the pressure to create a vacuum, allowing the organic solvent to evaporate, which results in the formation of a thin, uniform lipid film on the inner surface of the flask. d. Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: a. Hydrate the lipid film with a 250 mM ammonium sulfate solution by rotating the flask in a water bath at 60°C for 1 hour. This will form multilamellar vesicles (MLVs).
-
Extrusion: a. Assemble the mini-extruder with a 100 nm polycarbonate membrane. b. Transfer the MLV suspension to the extruder. c. Extrude the suspension 10-15 times through the membrane to form small unilamellar vesicles (SUVs) with a uniform size distribution.
-
Removal of Unencapsulated Ammonium Sulfate: a. Pass the liposome (B1194612) suspension through a Sephadex G-50 column pre-equilibrated with HEPES-buffered saline (HBS) at pH 7.4 to remove the external ammonium sulfate. This creates an ammonium sulfate gradient across the liposome membrane.
-
Doxorubicin Loading: a. Prepare a solution of doxorubicin HCl in HBS. b. Add the doxorubicin solution to the liposome suspension at a drug-to-lipid ratio of 1:10 (w/w). c. Incubate the mixture at 60°C for 30 minutes with gentle stirring. The doxorubicin will be actively loaded into the liposomes, driven by the ammonium sulfate gradient.
-
Purification: a. Remove unencapsulated doxorubicin by passing the liposome-drug mixture through another Sephadex G-50 column equilibrated with HBS.
-
Characterization: a. Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). b. Measure the encapsulation efficiency by disrupting the liposomes with a detergent (e.g., Triton X-100) and quantifying the doxorubicin concentration using a spectrophotometer or fluorometer.
Protocol 2: In Vitro Drug Release Study
This protocol outlines a method to assess the release of doxorubicin from the this compound liposomes using a dialysis method.
Materials:
-
Doxorubicin-loaded this compound liposomes
-
Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5
-
Dialysis tubing (MWCO 12-14 kDa)
-
Spectrophotometer or fluorometer
Procedure:
-
Place 1 mL of the doxorubicin-loaded liposome suspension into a dialysis bag.
-
Immerse the dialysis bag in 50 mL of PBS (either pH 7.4 to simulate physiological conditions or pH 5.5 to simulate the endosomal environment) in a beaker with constant stirring at 37°C.
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw 1 mL of the release medium from the beaker and replace it with 1 mL of fresh PBS to maintain sink conditions.
-
Quantify the concentration of doxorubicin in the collected samples using a spectrophotometer or fluorometer.
-
Calculate the cumulative percentage of drug release at each time point.
Protocol 3: Cellular Uptake and Cytotoxicity Assay
This protocol describes how to evaluate the uptake and cytotoxic effects of doxorubicin-loaded this compound liposomes on cancer cells in vitro.
Materials:
-
Cancer cell line (e.g., MCF-7, HeLa)
-
Complete cell culture medium
-
Doxorubicin-loaded this compound liposomes
-
Free doxorubicin solution
-
Empty liposomes
-
MTT reagent
-
DMSO
-
Fluorescence microscope or flow cytometer
Procedure for Cellular Uptake (Qualitative):
-
Seed cancer cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with doxorubicin-loaded liposomes (containing a fluorescent drug) for a specified time (e.g., 4 hours).
-
Wash the cells with PBS to remove non-internalized liposomes.
-
Fix the cells with 4% paraformaldehyde.
-
Mount the coverslips on microscope slides and visualize the cellular uptake of the fluorescent drug using a fluorescence microscope.
Procedure for Cytotoxicity (MTT Assay):
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with serial dilutions of free doxorubicin, doxorubicin-loaded liposomes, and empty liposomes for 48-72 hours.
-
Add MTT reagent to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value for each treatment group.
Visualizations
Caption: Workflow for the preparation of doxorubicin-loaded this compound liposomes.
Caption: Proposed mechanism of cellular uptake and drug release for this compound liposomes.
Conclusion
This compound is a versatile cationic lipid that can be effectively incorporated into liposomal drug delivery systems. The protocols provided herein offer a framework for the formulation, characterization, and in vitro evaluation of these carriers. The inherent positive charge of this compound facilitates targeting of negatively charged cell surfaces, such as those found in tumors and inflamed tissues, and aids in the intracellular delivery of therapeutic agents. Further optimization of formulation parameters and in vivo studies are necessary to fully elucidate the therapeutic potential of this compound-based drug delivery systems.
References
Application Notes and Protocols for Investigating the Role of 18:1 Lysyl-PG in Antimicrobial Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
18:1 Lysyl-phosphatidylglycerol (Lysyl-PG) is a key component of the bacterial cell membrane, playing a critical role in antimicrobial resistance. This amino-acid-modified phospholipid is synthesized by the Multiple Peptide Resistance Factor (MprF) enzyme. The addition of a lysine (B10760008) molecule to phosphatidylglycerol (PG) imparts a net positive charge to the bacterial cell surface. Under normal conditions, bacterial membranes are predominantly negatively charged, which facilitates the initial interaction with positively charged cationic antimicrobial peptides (CAMPs). The presence of Lysyl-PG reduces this negative charge, leading to electrostatic repulsion of CAMPs and other positively charged antibiotics, thereby increasing bacterial resistance.[1][2][3][4][5] The expression of the mprF gene is regulated by the GraRS (also known as Aps) two-component system, which senses the presence of CAMPs and upregulates mprF expression to enhance resistance.[1][2][3][4][6][7]
These application notes provide detailed protocols for researchers to investigate the impact of 18:1 Lysyl-PG on the antimicrobial susceptibility of bacteria. The protocols focus on determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents in the presence and absence of 18:1 Lysyl-PG, as well as methodologies for studying bacterial strains with altered Lysyl-PG content.
Data Presentation: The Impact of Lysyl-PG on Antimicrobial Susceptibility
The presence and concentration of Lysyl-PG in the bacterial membrane can significantly alter the Minimum Inhibitory Concentration (MIC) of cationic antimicrobial peptides and certain antibiotics like daptomycin. The following tables summarize quantitative data from studies on Staphylococcus aureus and other bacteria, demonstrating the effect of Lysyl-PG on antimicrobial susceptibility.
Table 1: Influence of mprF Gene on Daptomycin MIC in Staphylococcus aureus
| Strain Set | Genotype | Daptomycin MIC (µg/mL) | Reference |
| Isogenic Pair 1 | Parental Strain SA113 | 0.5 | [8] |
| mprF-null deletion mutant | <0.25 | [8] | |
| Clinical Isolates | Daptomycin-Susceptible (616) | 0.5 | [6][8] |
| Daptomycin-Nonsusceptible (703) with mprF mutation | 2.0 | [6][8] |
Table 2: Effect of Exogenous Phospholipids on Daptomycin Activity against Staphylococcus aureus
| Condition | Daptomycin Activity | Reference |
| Daptomycin alone | Baseline activity | [9] |
| Daptomycin + Purified Phosphatidylglycerol (PG) | Inactivated in a dose-dependent manner | [9] |
| Daptomycin + Purified Lysyl-phosphatidylglycerol (LPG) | Inhibition only at supraphysiological concentrations | [9] |
| Daptomycin + Purified Cardiolipin (CL) | No effect | [9] |
| Daptomycin + Mixture of PG, LPG, and CL (8:1:1 ratio) | Efficiently inactivated | [9] |
Signaling Pathway
The regulation of 18:1 Lysyl-PG synthesis is primarily controlled by the GraRS two-component system, which responds to the presence of cationic antimicrobial peptides (CAMPs).
Caption: GraRS signaling pathway for MprF-mediated resistance.
Experimental Protocols
Protocol 1: Broth Microdilution Assay to Determine the Effect of Exogenous 18:1 Lysyl-PG on MIC
This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a bacterial strain in the presence of varying concentrations of exogenously added 18:1 Lysyl-PG.
Materials:
-
Test bacterium (e.g., Staphylococcus aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Antimicrobial agent stock solution
-
18:1 Lysyl-PG (e.g., from a commercial supplier)
-
Sterile 96-well microtiter plates
-
Sterile solvent for 18:1 Lysyl-PG (e.g., methanol (B129727) or chloroform, ensure final concentration in media is non-inhibitory)
-
Spectrophotometer
-
Incubator (35 ± 2°C)
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of 18:1 Lysyl-PG Stock Solution:
-
Aseptically prepare a stock solution of 18:1 Lysyl-PG in a suitable sterile solvent to a known concentration (e.g., 1 mg/mL).
-
-
Preparation of Microtiter Plates:
-
In a sterile 96-well plate, perform serial twofold dilutions of the antimicrobial agent in CAMHB.
-
To each well containing the diluted antimicrobial agent, add a specific concentration of the 18:1 Lysyl-PG stock solution. A range of final Lysyl-PG concentrations should be tested (e.g., 0, 10, 25, 50, 100 µg/mL). Ensure the final solvent concentration is consistent and non-inhibitory across all wells.
-
The final volume in each well before adding the bacterial inoculum should be 50 µL.
-
-
Inoculation:
-
Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.
-
-
Controls:
-
Growth Control: Wells containing CAMHB and bacterial inoculum only.
-
Sterility Control: Wells containing CAMHB only.
-
Lysyl-PG Control: Wells containing CAMHB, the highest concentration of 18:1 Lysyl-PG, and the bacterial inoculum to ensure the lipid itself is not inhibitory.
-
-
Incubation:
-
Incubate the plates at 35 ± 2°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the bacterium.
-
Protocol 2: Comparative MIC Testing of Wild-Type and mprF Mutant Strains
This protocol compares the antimicrobial susceptibility of a wild-type bacterial strain to its isogenic mprF mutant, which is deficient in Lysyl-PG synthesis.
Materials:
-
Wild-type bacterial strain (e.g., S. aureus SA113)
-
Isogenic mprF mutant strain
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Antimicrobial agent stock solution
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (35 ± 2°C)
Procedure:
-
Preparation of Bacterial Inocula:
-
Prepare separate inocula for the wild-type and mprF mutant strains as described in Protocol 1, step 1.
-
-
Preparation of Microtiter Plates:
-
Prepare two sets of 96-well plates. In each set, perform serial twofold dilutions of the antimicrobial agent in CAMHB.
-
-
Inoculation:
-
Inoculate one set of plates with the wild-type bacterial inoculum and the other set with the mprF mutant inoculum.
-
-
Controls:
-
Include growth and sterility controls for both the wild-type and mutant strains.
-
-
Incubation:
-
Incubate the plates at 35 ± 2°C for 18-24 hours.
-
-
MIC Determination and Comparison:
-
Determine the MIC for both the wild-type and mprF mutant strains. A lower MIC for the mprF mutant would indicate that Lysyl-PG contributes to resistance against the tested antimicrobial agent.
-
Experimental Workflow
The following diagram illustrates a general workflow for investigating the role of 18:1 Lysyl-PG in antimicrobial susceptibility.
Caption: Workflow for 18:1 Lysyl-PG in antimicrobial testing.
References
- 1. journals.asm.org [journals.asm.org]
- 2. GraS signaling in Staphylococcus aureus is regulated by a single D35 residue in the extracellular loop - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Role of graRS in Regulating Virulence and Antimicrobial Resistance in Methicillin-Resistant Staphylococcus aureus [frontiersin.org]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. Regulation of mprF in Daptomycin-Nonsusceptible Staphylococcus aureus Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of resistance to antimicrobial peptides in staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. courses.washington.edu [courses.washington.edu]
Application Notes and Protocols: 18:1 Lysyl-PG Biofilm Formation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Staphylococcus aureus is a leading cause of biofilm-associated infections, which are notoriously difficult to treat due to their inherent resistance to antibiotics and host immune responses. The extracellular matrix of these biofilms is a complex assembly of proteins, polysaccharides, and extracellular DNA. Recent studies have highlighted the critical role of lipids, particularly lysyl-phosphatidylglycerol (Lysyl-PG), as a key structural component of the S. aureus biofilm matrix.[1][2] Lysyl-PG, a cationic phospholipid synthesized from phosphatidylglycerol by the MprF (Multiple Peptide Resistance Factor) enzyme, promotes cell-to-cell interactions and aggregation, acting as a molecular glue that strengthens the biofilm structure.[1][2][3] Specifically, the 18:1 acyl chain variant of Lysyl-PG has been identified as having a pronounced effect on bacterial aggregation. This document provides a detailed protocol for an in vitro biofilm formation assay to investigate the dose-dependent effect of 18:1 Lysyl-PG on S. aureus biofilm development.
Data Presentation
The following tables summarize the expected quantitative outcomes of the 18:1 Lysyl-PG biofilm formation assay. Table 1 illustrates the dose-dependent effect of exogenously added 18:1 Lysyl-PG on biofilm formation by wild-type S. aureus. Table 2 provides a comparison of biofilm formation between wild-type S. aureus and an isogenic ΔmprF mutant, which is incapable of synthesizing Lysyl-PG.
Table 1: Dose-Dependent Effect of 18:1 Lysyl-PG on S. aureus Biofilm Formation
| Concentration of 18:1 Lysyl-PG (µg/mL) | Mean OD₅₉₀ ± Standard Deviation | Percentage Change from Control |
| 0 (Control) | 0.45 ± 0.05 | 0% |
| 10 | 0.62 ± 0.07 | +37.8% |
| 25 | 0.88 ± 0.09 | +95.6% |
| 50 | 1.25 ± 0.11 | +177.8% |
| 100 | 1.35 ± 0.15 | +200.0% |
Table 2: Comparison of Biofilm Formation Between Wild-Type S. aureus and ΔmprF Mutant
| S. aureus Strain | Treatment | Mean OD₅₉₀ ± Standard Deviation |
| Wild-Type | No additional lipid | 0.46 ± 0.06 |
| ΔmprF Mutant | No additional lipid | 0.15 ± 0.03 |
| ΔmprF Mutant | 50 µg/mL 18:1 Lysyl-PG | 0.95 ± 0.08 |
Experimental Protocols
Preparation of 18:1 Lysyl-PG Liposomes
-
Materials:
-
18:1 Lysyl-PG (powder form)
-
Sterile, deionized water or phosphate-buffered saline (PBS)
-
Glass vials
-
Nitrogen gas source
-
Sonicator (probe or bath) or extruder
-
-
Procedure:
-
Dissolve a known quantity of 18:1 Lysyl-PG powder in chloroform in a clean glass vial.
-
Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the bottom and sides of the vial.
-
Further dry the lipid film under vacuum for at least 1 hour to remove any residual solvent.
-
Hydrate the lipid film with sterile, deionized water or PBS by vortexing for 5-10 minutes. This will result in the formation of multilamellar vesicles (MLVs).
-
To create small unilamellar vesicles (SUVs) for better dispersion in the culture medium, sonicate the MLV suspension using a probe sonicator on ice in short bursts or in a bath sonicator until the suspension becomes clear. Alternatively, the MLV suspension can be extruded through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
Sterilize the resulting liposome (B1194612) suspension by passing it through a 0.22 µm syringe filter.
-
Determine the final concentration of the 18:1 Lysyl-PG liposome suspension.
-
S. aureus Biofilm Formation Assay with 18:1 Lysyl-PG
-
Materials:
-
Staphylococcus aureus strain (e.g., ATCC 25923) and its corresponding ΔmprF mutant.
-
Tryptic Soy Broth (TSB) supplemented with 1% glucose.
-
Sterile 96-well flat-bottom microtiter plates.
-
18:1 Lysyl-PG liposome suspension.
-
0.1% (w/v) crystal violet solution.
-
30% (v/v) acetic acid in water.
-
Phosphate-buffered saline (PBS).
-
Microplate reader.
-
-
Procedure:
-
Bacterial Culture Preparation: Inoculate S. aureus (wild-type and ΔmprF mutant) in TSB and incubate overnight at 37°C with shaking. The following day, dilute the overnight culture 1:100 in fresh TSB supplemented with 1% glucose.
-
Plate Setup:
-
For the dose-response experiment, add 180 µL of the diluted wild-type S. aureus culture to the wells of a 96-well plate. Add 20 µL of the 18:1 Lysyl-PG liposome suspension to achieve final concentrations of 10, 25, 50, and 100 µg/mL. For the control wells, add 20 µL of the vehicle (the buffer used to prepare the liposomes).
-
For the mutant comparison, add 200 µL of the diluted wild-type and ΔmprF mutant cultures to their respective wells. For the rescue experiment, add 180 µL of the diluted ΔmprF mutant culture and 20 µL of the 18:1 Lysyl-PG liposome suspension to achieve a final concentration of 50 µg/mL.
-
Include wells with sterile TSB as a negative control.
-
-
Incubation: Cover the plate and incubate at 37°C for 24-48 hours under static conditions.
-
Washing: Carefully discard the planktonic cells from the wells. Gently wash the wells twice with 200 µL of PBS to remove non-adherent cells.
-
Staining: Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Washing: Discard the crystal violet solution and wash the wells three times with 200 µL of PBS.
-
Drying: Invert the plate and tap it on a paper towel to remove excess liquid. Allow the plate to air dry completely.
-
Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet. Incubate for 10-15 minutes at room temperature.
-
Quantification: Transfer 150 µL of the solubilized crystal violet from each well to a new flat-bottom 96-well plate. Measure the absorbance at 590 nm (OD₅₉₀) using a microplate reader.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway for Lysyl-PG synthesis and the experimental workflow for the biofilm formation assay.
Caption: Signaling pathway for MprF-mediated Lysyl-PG synthesis and its role in biofilm formation.
References
- 1. Lysyl-phosphatidylglycerol promotes cell-to-cell interaction and biofilm formation of Staphylococcus aureus as a biofilm matrix component | Sciety [sciety.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Lysyl-Phosphatidylglycerol Attenuates Membrane Perturbation Rather than Surface Association of the Cationic Antimicrobial Peptide 6W-RP-1 in a Model Membrane System: Implications for Daptomycin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 18:1 Lysyl-PG as a Potential Biomarker for Bacterial Infections
Audience: Researchers, scientists, and drug development professionals.
Introduction Lysyl-phosphatidylglycerol (Lysyl-PG) is a unique aminoacyl phospholipid found in the membranes of numerous Gram-positive and some Gram-negative bacteria.[1][2] It is synthesized by the modification of phosphatidylglycerol (PG), a major anionic phospholipid in bacterial membranes. The addition of a positively charged lysine (B10760008) residue to PG reduces the net negative charge of the bacterial cell surface. This alteration serves as a crucial defense mechanism against cationic antimicrobial peptides (CAMPs) produced by the host immune system, such as defensins.[2][3] Consequently, Lysyl-PG is considered a significant bacterial virulence factor.[2][4] The specific lipid species, 18:1 Lysyl-PG, which contains an oleic acid moiety, is a common variant. Given that Lysyl-PG is synthesized by bacteria but not by mammals, its detection in host samples presents a promising, albeit developing, avenue for a specific biomarker for bacterial infections.[5]
Biosynthesis and Mechanism of Action of Lysyl-PG
The synthesis and translocation of Lysyl-PG are mediated by the Multiple Peptide Resistance Factor (MprF) protein.[6][7] MprF is a bifunctional enzyme with two distinct domains:
-
C-terminal Synthase Domain: Located in the cytoplasm, this domain catalyzes the transfer of a lysine residue from a charged lysyl-tRNA molecule to the 3'-hydroxyl group of the glycerol (B35011) headgroup of PG.[1][6]
-
N-terminal Flippase Domain: This transmembrane domain facilitates the translocation of the newly synthesized Lysyl-PG from the inner leaflet to the outer leaflet of the cytoplasmic membrane.[6]
This process is crucial for altering the external surface charge of the bacterium. The resulting increase in positive charge leads to electrostatic repulsion of positively charged CAMPs, preventing them from binding to and disrupting the bacterial membrane.[2][6]
Data Presentation: Lysyl-PG as a Marker
While the detection of 18:1 Lysyl-PG in clinical samples like serum or plasma is a promising strategy for a specific bacterial infection biomarker, quantitative data from human studies are still emerging.[5][8] The tables below summarize data from studies on bacterial cultures, which demonstrate how Lysyl-PG levels can vary depending on the bacterial species and environmental conditions, such as antibiotic pressure.
Table 1: Relative Abundance of Phospholipid Classes in Gram-Positive and Gram-Negative Bacteria from Diabetic Foot Infections.[9]
| Lipid Class | Gram-Positive Bacteria (Relative Amount) | Gram-Negative Bacteria (Relative Amount) |
| Lysyl-PG (LPG) | 26 | 10 |
| Phosphatidylglycerol (PG) | 114 | 37 |
| Phosphatidylethanolamine (PE) | 43 | 124 |
| Lysophosphatidylethanolamine (LPE) | 33 | 14 |
| Triglyceride (TAG) | 89 | 13 |
| Cardiolipin (CLP) | 120 | 22 |
| Data represents the number of unique lipid species identified for each class, indicating their prevalence and diversity within the bacterial groups. |
Table 2: Effect of Gene Mutations on Lysyl-PG Content in Staphylococcus aureus.[10]
| S. aureus Strain | Relevant Gene Mutation | Lysyl-PG Content (% of Total Phospholipids) | Phenotype |
| Wild-Type (COL) | None | ~35-40% | Moenomycin-Susceptible |
| Mutant 1 | mprF (fmtC) | Reduced | Decreased Susceptibility to Moenomycin & Vancomycin |
| Mutant 2 | lysC | Reduced | Decreased Susceptibility to Moenomycin & Vancomycin |
| This table illustrates that mutations in the Lysyl-PG synthesis pathway lead to a measurable decrease in its membrane content, correlating with changes in antibiotic susceptibility. |
Experimental Protocols
Protocol 1: Lipid Extraction from Bacterial Cultures or Host Samples
This protocol is a modified Bligh-Dyer method suitable for extracting total lipids, including phospholipids, from bacterial pellets or biological fluids (e.g., plasma, serum, bronchoalveolar lavage fluid).[9]
Materials:
-
Bacterial cell pellet or 100-200 µL of biological fluid.
-
Methanol (HPLC Grade)
-
Chloroform (HPLC Grade)
-
0.9% NaCl solution or Phosphate-Buffered Saline (PBS)
-
Internal Standard: e.g., Lysyl-PG 17:0/17:0 (commercially available). Add a known amount to the sample before extraction for absolute quantification.
-
Glass centrifuge tubes with Teflon-lined caps.
-
Nitrogen gas stream for drying.
-
Vortex mixer and centrifuge.
Procedure:
-
Sample Preparation:
-
For Bacterial Cultures: Harvest cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C). Wash the pellet twice with PBS to remove media components.[5]
-
For Liquid Samples: Use 100-200 µL of the sample directly.
-
-
Internal Standard Spiking: Add a known quantity of the internal standard (e.g., 10 µL of a 1 mg/mL solution) to the sample in a glass tube.
-
Solvent Addition (Single Phase): To the sample, add a solvent mixture of Chloroform:Methanol (1:2, v/v) to create a single-phase system. For a 200 µL aqueous sample, add 750 µL of the Chloroform:Methanol mix. Vortex vigorously for 2 minutes.
-
Phase Separation:
-
Add 250 µL of Chloroform. Vortex for 30 seconds.
-
Add 250 µL of water or 0.9% NaCl. Vortex for another 30 seconds.
-
-
Centrifugation: Centrifuge the mixture at low speed (e.g., 1,000 x g) for 10 minutes to facilitate phase separation. Three layers will form: an upper aqueous layer, a protein disk at the interface, and a lower organic (chloroform) layer containing the lipids.
-
Lipid Collection: Carefully collect the lower organic phase using a glass Pasteur pipette, avoiding the protein interface, and transfer it to a new clean glass tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis, such as Acetonitrile:Isopropanol (1:1, v/v) or another mobile phase-compatible solvent. Store at -80°C until analysis.[11]
Protocol 2: Quantification of 18:1 Lysyl-PG by LC-MS/MS
This protocol outlines a method using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Multiple Reaction Monitoring (MRM) for sensitive and specific quantification.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system.
-
Triple Quadrupole (QqQ) or QTRAP Mass Spectrometer equipped with an Electrospray Ionization (ESI) source.
LC Conditions:
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended for separating lipids by class, reducing ion suppression (e.g., ACQUITY UPLC BEH Amide, 2.1 × 100 mm, 1.7 µm).[12][13]
-
Mobile Phase A: Acetonitrile:Water (95:5) with 10 mM Ammonium Acetate.
-
Mobile Phase B: Acetonitrile:Water (50:50) with 10 mM Ammonium Acetate.
-
Gradient: A typical gradient would start at high organic content (e.g., 95-100% A) and gradually increase the aqueous component (B) to elute polar lipids.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40-50°C.
-
Injection Volume: 5-10 µL.
MS/MS Conditions (MRM):
-
Ionization Mode: Positive ESI is generally used for Lysyl-PG.
-
Key MRM Transitions: The precursor ion ([M+H]⁺) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific product ion is selected in the third quadrupole (Q3).
-
Precursor Ion ([M+H]⁺) for 18:1/18:1 Lysyl-PG: m/z 876.7
-
Precursor Ion ([M+H]⁺) for 16:0/18:1 Lysyl-PG: m/z 850.6
-
Characteristic Product Ions:
-
Loss of the lysyl-glycerol headgroup.
-
Fragment corresponding to the lysine moiety (m/z 145.1 or related fragments).[4]
-
Fragments corresponding to the individual fatty acyl chains (e.g., neutral loss of oleic acid).
-
-
-
Example MRM Transition for 16:0/18:1 Lysyl-PG: Q1: 850.6 -> Q3: [Product Ion m/z]. Note: The optimal collision energy and specific product ions should be determined empirically by infusing a pure standard (e.g., 18:1 Lysyl PG, Avanti Polar Lipids).
Data Analysis:
-
Peak Integration: Integrate the chromatographic peaks for the endogenous 18:1 Lysyl-PG and the internal standard.
-
Standard Curve: Generate a standard curve by plotting the peak area ratio (analyte/internal standard) against the concentration of serially diluted external standards.
-
Quantification: Determine the concentration of 18:1 Lysyl-PG in the unknown samples by interpolating their peak area ratios from the standard curve.
Experimental Workflow for Biomarker Validation
The following diagram outlines the logical workflow from hypothesis to clinical application for validating 18:1 Lysyl-PG as a biomarker for bacterial infections.
References
- 1. Lipidomics Characterization of the Microbiome in People with Diabetic Foot Infection Using MALDI-TOF MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Lysyl-Phosphatidylglycerol: A Lipid Involved in the Resistance of Staphylococcus aureus to Antimicrobial Peptide Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Construction of a Bacterial Lipidomics Analytical Platform: Pilot Validation with Bovine Paratuberculosis Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. avantiresearch.com [avantiresearch.com]
- 8. Recent advances in the mass spectrometric profiling of bacterial lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Reduced content of lysyl-phosphatidylglycerol in the cytoplasmic membrane affects susceptibility to moenomycin, as well as vancomycin, gentamicin, and antimicrobial peptides, in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. LC/MS/MS MRM Library for Phospholipid Profiling : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 12. biorxiv.org [biorxiv.org]
- 13. Plasma ceramide and lysophosphatidylcholine inversely correlate with mortality in sepsis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction of 18:1 Lysyl-Phosphatidylglycerol using a Modified Bligh and Dyer Method
For Researchers, Scientists, and Drug Development Professionals
Introduction
18:1 Lysyl-phosphatidylglycerol (Lysyl-PG) is a cationic aminoacyl-phospholipid found in the cell membranes of several Gram-positive bacteria, including notable pathogens like Staphylococcus aureus and Enterococcus faecalis.[1][2] The synthesis of Lysyl-PG is primarily catalyzed by the Multiple Peptide Resistance Factor (MprF) enzyme, which transfers a lysine (B10760008) residue from lysyl-tRNA to phosphatidylglycerol (PG).[3][4][5] This modification of the anionic PG to the cationic Lysyl-PG alters the net surface charge of the bacterial membrane, reducing its affinity for positively charged cationic antimicrobial peptides (CAMPs) produced by the host's innate immune system.[3][6][7] This mechanism is a crucial factor in bacterial resistance to CAMPs and certain antibiotics like daptomycin.[8][9]
Accurate quantification of 18:1 Lysyl-PG is therefore critical for research into bacterial pathogenesis, antibiotic resistance mechanisms, and the development of novel therapeutics targeting these pathways. The Bligh and Dyer method is a widely used liquid-liquid extraction technique for total lipid recovery.[10] However, the original protocol can be suboptimal for the quantitative extraction of more polar lipids like lysophospholipids.[11] This document provides a detailed, modified Bligh and Dyer protocol optimized for the extraction of 18:1 Lysyl-PG from bacterial cultures, along with relevant biological context and data presentation guidelines.
Data Presentation: Quantitative Comparison of Extraction Methods
While the standard Bligh and Dyer method is effective for general lipid extraction, modifications are often necessary to improve the recovery of specific lipid classes. For a polar lipid such as 18:1 Lysyl-PG, an acidified modification of the Bligh and Dyer protocol is recommended to enhance extraction efficiency. Below is a summary of expected relative recovery rates based on the principles of lipid extraction.
| Lipid Class | Standard Bligh & Dyer (Relative Recovery %) | Acidified Bligh & Dyer (Relative Recovery %) | Rationale for Difference |
| Neutral Lipids (e.g., Triacylglycerols) | ~95-100% | ~95-100% | High solubility in the chloroform (B151607) phase is maintained in both methods. |
| Anionic Phospholipids (e.g., Phosphatidylglycerol) | ~85-95% | ~90-100% | Acidification helps to disrupt ionic interactions with proteins and other cellular components, improving partitioning into the organic phase. |
| Lysophospholipids (e.g., 18:1 Lysyl-PG) | ~70-85% | ~90-98% | The increased polarity of lysophospholipids can lead to their partial retention in the aqueous phase in the standard method. Acidification protonates the phosphate (B84403) group, reducing its polarity and enhancing its solubility in the chloroform phase. |
Experimental Protocols
Modified Bligh and Dyer Protocol for 18:1 Lysyl-PG Extraction
This protocol is adapted from the original Bligh and Dyer method with modifications to improve the recovery of polar lipids like 18:1 Lysyl-PG from bacterial cell pellets.
Materials:
-
Bacterial cell pellet (e.g., from a 50 mL culture)
-
Methanol (B129727) (HPLC grade)
-
Chloroform (HPLC grade)
-
0.1 M Hydrochloric Acid (HCl)
-
Deionized water
-
Glass centrifuge tubes with Teflon-lined caps
-
Vortex mixer
-
Centrifuge
-
Pasteur pipettes
-
Nitrogen gas stream evaporator or vacuum concentrator
-
Internal standard (optional, e.g., a commercially available odd-chain or deuterated Lysyl-PG)
Procedure:
-
Sample Preparation:
-
Harvest bacterial cells from culture by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).
-
Wash the cell pellet once with cold phosphate-buffered saline (PBS) and centrifuge again.
-
Carefully discard the supernatant and record the wet weight of the cell pellet.
-
-
Initial Extraction (Monophasic System):
-
For every 100 mg of wet cell pellet, add 0.8 mL of deionized water to the tube.
-
Add 2 mL of methanol and 1 mL of chloroform to the cell suspension. This creates a single-phase mixture of chloroform:methanol:water in a ratio of 1:2:0.8 (v/v/v).
-
If using an internal standard, add it at this stage.
-
Vortex the mixture vigorously for 15 minutes at room temperature to ensure thorough cell lysis and lipid solubilization.
-
-
Phase Separation (Biphasic System):
-
Add an additional 1 mL of chloroform to the tube.
-
Add 1 mL of 0.1 M HCl to the tube. The final ratio of chloroform:methanol:aqueous phase will be approximately 2:2:1.8 (v/v/v), which induces phase separation.
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 1,000 x g for 10 minutes at room temperature to facilitate the separation of the two phases. You should observe a lower organic (chloroform) phase and an upper aqueous (methanol-water) phase, with a protein disk at the interface.
-
-
Collection of the Lipid-Containing Phase:
-
Carefully aspirate the lower chloroform phase using a glass Pasteur pipette and transfer it to a clean glass tube. Be cautious not to disturb the protein interface.
-
-
Re-extraction (Optional but Recommended):
-
To maximize the recovery of lipids, add another 2 mL of chloroform to the remaining aqueous phase and protein pellet.
-
Vortex for 2 minutes and centrifuge as in step 4.
-
Collect the lower chloroform phase and combine it with the first extract.
-
-
Washing the Organic Phase:
-
Add 2 mL of 0.1 M HCl to the combined chloroform extracts.
-
Vortex for 1 minute and centrifuge at 1,000 x g for 5 minutes.
-
Carefully remove and discard the upper aqueous phase. This step helps to remove any water-soluble contaminants from the lipid extract.
-
-
Drying and Storage:
-
Evaporate the chloroform from the final lipid extract under a gentle stream of nitrogen gas or using a vacuum concentrator. Avoid overheating the sample.
-
Resuspend the dried lipid film in a small, known volume of an appropriate solvent (e.g., chloroform:methanol 2:1, v/v) for subsequent analysis by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Store the lipid extract at -20°C or -80°C under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Visualizations
Experimental Workflow for Modified Bligh and Dyer Extraction
Caption: Workflow for the modified Bligh and Dyer extraction of 18:1 Lysyl-PG.
Signaling Pathway for Lysyl-PG Synthesis and Function
Caption: Regulation and function of Lysyl-PG in bacterial antimicrobial resistance.
References
- 1. The Bacillus anthracis Protein MprF Is Required for Synthesis of Lysylphosphatidylglycerols and for Resistance to Cationic Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Too Much or Not Enough: The Role of mprF in Regulating Overall Phospholipid Content - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of mprF in Daptomycin-Nonsusceptible Staphylococcus aureus Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of mprF in daptomycin-nonsusceptible Staphylococcus aureus strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Lysyl-Phosphatidylglycerol: A Lipid Involved in the Resistance of Staphylococcus aureus to Antimicrobial Peptide Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of the Bligh and Dyer and Folch methods for total lipid determination in a broad range of marine tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. biorxiv.org [biorxiv.org]
- 10. vliz.be [vliz.be]
- 11. edoc.mdc-berlin.de [edoc.mdc-berlin.de]
Application Note: UPLC-HRMS Method for the Detection and Quantification of 18:1 Lysyl-Phosphatidylglycerol (Lysyl-PG)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lysyl-phosphatidylglycerol (Lysyl-PG) is a cationic phospholipid found predominantly in the cell membranes of Gram-positive bacteria, such as Staphylococcus aureus.[1][2] It is synthesized by the MprF (Multiple Peptide Resistance Factor) enzyme, which attaches a lysine (B10760008) residue to the glycerol (B35011) headgroup of phosphatidylglycerol (PG).[1][2] This modification alters the net charge of the bacterial membrane from anionic to less negative or even positive.[2] This charge modulation serves as a crucial defense mechanism, reducing the membrane's affinity for positively charged cationic antimicrobial peptides (cAMPs) and certain antibiotics, thereby contributing to bacterial virulence and antimicrobial resistance.[1][2]
Accurate and sensitive quantification of specific Lysyl-PG species, such as 18:1 Lysyl-PG (dioleoyl), is critical for understanding bacterial physiology, mechanisms of antibiotic resistance, and for the development of novel therapeutics targeting the MprF pathway. This application note details a robust Ultra-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UPLC-HRMS) method for the reliable detection and quantification of 18:1 Lysyl-PG in biological samples.
Principle of the Method
This method utilizes the high separation efficiency of UPLC coupled with the high mass accuracy and sensitivity of an Orbitrap-based HRMS system. Lipids are first extracted from the sample matrix using a biphasic solvent system. The extract is then injected into the UPLC system, where phospholipids (B1166683) are separated on a C18 reversed-phase column. The eluent is ionized using a heated electrospray ionization (HESI) source operating in negative ion mode, which is highly effective for phospholipids. Lysyl-PG is detected as its deprotonated molecular ion, [M-H]⁻.[3] High-resolution full-scan data allows for precise mass determination, while data-dependent MS² (ddMS²) fragmentation confirms the identity of the lipid through its characteristic fragmentation pattern. Quantification is achieved by integrating the peak area of the extracted ion chromatogram and comparing it to an external calibration curve prepared with authentic standards.
Experimental Protocols
Materials and Reagents
-
Standards: 18:1 Lysyl-PG (1,2-dioleoyl-sn-glycero-3-[phospho-rac-(3-lysyl(1-glycerol))]) (Avanti Polar Lipids, Inc.).[4][5]
-
Solvents (LC-MS Grade or equivalent):
-
Methanol (B129727) (MeOH)
-
Chloroform (B151607) (CHCl₃)
-
Acetonitrile (ACN)
-
Water (H₂O)
-
-
Additives:
-
Ammonium formate (B1220265) (NH₄HCO₂)
-
-
Equipment:
-
Analytical balance
-
Glass vials and tubes
-
Pipettes
-
Centrifuge
-
Nitrogen evaporator
-
Vortex mixer
-
UPLC-HRMS system (e.g., Thermo Scientific™ Q Exactive™ Plus Orbitrap Mass Spectrometer coupled with a Vanquish™ UHPLC system).[3]
-
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of 18:1 Lysyl-PG standard and dissolve it in 1 mL of chloroform:methanol (1:1, v/v) in a glass vial.
-
Working Stock Solution (10 µg/mL): Dilute the primary stock solution 1:100 with methanol to create an intermediate working stock.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 50 nM to 5000 nM) by serial dilution of the working stock solution in methanol. These standards will be used to generate the calibration curve for quantification.
Sample Preparation (Lipid Extraction)
This protocol is based on a modified Bligh-Dyer extraction method.
-
Homogenization: For bacterial cultures, pellet cells by centrifugation. For other sample types, ensure the sample is properly homogenized.
-
Solvent Addition: To the sample (e.g., cell pellet or 100 µL of homogenate), add 3 mL of a methanol:chloroform mixture (2:1, v/v). Vortex vigorously for 10 minutes.
-
Phase Separation: Add 800 µL of water and 1 mL of chloroform to the mixture. Vortex for 2 minutes and then centrifuge at 3000 x g for 15 minutes to induce phase separation.[6]
-
Lipid Collection: Carefully collect the lower organic phase (containing the lipids) using a glass pipette and transfer it to a clean glass tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a known volume (e.g., 200 µL) of methanol or a suitable injection solvent (e.g., ACN:H₂O, 9:1, v/v).[6] Vortex briefly and transfer to an LC-MS vial for analysis.
UPLC-HRMS Analysis
The following parameters provide a starting point and may require optimization based on the specific instrument used.
UPLC System Parameters
| Parameter | Value |
|---|---|
| Column | ACQUITY UPLC BEH C18 (or equivalent), 2.1 x 100 mm, 1.7 µm[7] |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.0[3] |
| Mobile Phase B | 97:3 Acetonitrile:Water (v/v) with 10 mM Ammonium Formate, pH 3.0[3] |
| Flow Rate | 0.200 mL/min[3] |
| Column Temperature | 50 °C |
| Injection Volume | 5 µL |
| Gradient Elution | 0-1.0 min, 100% B; 1-15.0 min, 100% to 81% B; 15.0-15.1 min, 81% to 48% B; 15.1-25.0 min, hold at 48% B; 25.0-25.1 min, 48% to 100% B; 25.1-35.0 min, hold at 100% B (re-equilibration)[3] |
HRMS System Parameters
| Parameter | Value |
|---|---|
| Instrument | Q Exactive Plus Orbitrap MS (or equivalent)[3] |
| Ionization Mode | Negative Electrospray Ionization (ESI-)[3] |
| Spray Voltage | 3.0 kV[3] |
| Capillary Temp. | 300 °C[3] |
| Sheath Gas | 30 (arbitrary units)[3] |
| Auxiliary Gas | 8 (arbitrary units)[3] |
| Scan Mode | Full MS / dd-MS² (TopN) |
| Full MS Scan Range | m/z 200-1200 |
| Resolution | 70,000 |
| dd-MS² Resolution | 17,500 |
| Collision Energy | HCD, stepped (e.g., 20, 30, 40 eV) |
Data Analysis and Quantification
-
Identification: Identify 18:1 Lysyl-PG by its accurate mass. The deprotonated ion [M-H]⁻ for 18:1/18:1 Lysyl-PG has a theoretical m/z of 901.655.
-
Confirmation: Confirm the identity by examining the MS² fragmentation spectrum. Key diagnostic fragments include the loss of the lysyl residue to form the corresponding PG ion and the characteristic fatty acid anions (m/z 281.2 for oleic acid, C18:1).[6]
-
Quantification: Extract the ion chromatogram for the precursor ion (m/z 901.655) with a narrow mass tolerance (e.g., ± 5 ppm). Integrate the peak area.
-
Calibration Curve: Plot the peak areas of the calibration standards against their known concentrations. Perform a linear regression to generate a calibration curve.
-
Calculate Concentration: Determine the concentration of 18:1 Lysyl-PG in the samples by interpolating their peak areas from the calibration curve.
Quantitative Data Summary
Table 1: Key Mass Spectrometry Information for 18:1 Lysyl-PG
| Analyte | Formula | Adduct | Theoretical m/z | Key Fragment Ions (m/z) |
|---|
| 18:1 Lysyl-PG | C₄₇H₉₀N₂O₁₁P | [M-H]⁻ | 901.655 | 773.55 (Loss of Lysine), 281.25 (Oleate Anion) |
Table 2: UPLC-HRMS Method Performance (Typical)
| Parameter | Value |
|---|---|
| Retention Time | Analyte-specific, dependent on exact conditions |
| Linear Range | 50 nM - 5000 nM |
| Limit of Detection (LOD) | < 50 nM[1] |
| Mass Accuracy | < 5 ppm |
Visualizations
Caption: Experimental workflow for UPLC-HRMS analysis of 18:1 Lysyl-PG.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Expanding lipidomics coverage: effective ultra performance liquid chromatography-high resolution mass spectrometer methods for detection and quantitation of cardiolipin, phosphatidylglycerol, and lysyl-phosphatidylglycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. avantiresearch.com [avantiresearch.com]
- 5. 18:1 Lysyl PG powder 99 (TLC) Avanti Polar Lipids [sigmaaldrich.com]
- 6. mdpi.com [mdpi.com]
- 7. LC-ESI-HRMS — lipidomics of phospholipids: Characterization of extraction, chromatography and detection parameters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tandem MS/MS Analysis of 18:1 Lysyl-PG
FOR IMMEDIATE RELEASE
Unveiling the Structure and Quantity of 18:1 Lysyl-Phosphatidylglycerol: A Detailed Guide to Tandem Mass Spectrometry Analysis
[City, State] – [Date] – In the dynamic fields of lipidomics and drug development, the precise analysis of specific lipid species is paramount. Lysyl-phosphatidylglycerol (Lysyl-PG), a key component of bacterial membranes, plays a crucial role in conferring resistance to cationic antimicrobial peptides. This document provides detailed application notes and protocols for the tandem mass spectrometry (MS/MS) analysis of a specific Lysyl-PG species, 18:1 Lysyl-PG, catering to researchers, scientists, and drug development professionals.
This guide offers a comprehensive overview of the analytical workflow, from sample preparation to data interpretation, enabling researchers to accurately identify and quantify 18:1 Lysyl-PG in various biological matrices. The methodologies described herein are essential for studies investigating bacterial pathogenesis, antibiotic resistance mechanisms, and for the development of novel therapeutic agents targeting bacterial membrane lipid synthesis.
Introduction
Lysyl-phosphatidylglycerol (Lysyl-PG) is a unique class of aminoacyl-phospholipids found predominantly in the cell membranes of Gram-positive bacteria. The addition of a lysine (B10760008) residue to the glycerol (B35011) backbone of phosphatidylglycerol (PG) imparts a net positive charge to the bacterial cell surface. This charge modulation is a key mechanism for repelling positively charged cationic antimicrobial peptides (CAMPs), thus contributing significantly to bacterial resistance. The specific species, 18:1 Lysyl-PG, contains an oleoyl (B10858665) fatty acid chain, and its accurate analysis is critical for understanding its precise role in membrane dynamics and host-pathogen interactions.
Tandem mass spectrometry (MS/MS) has emerged as a powerful tool for the structural elucidation and quantification of individual lipid species, including 18:1 Lysyl-PG. This technique offers high sensitivity and specificity, allowing for the differentiation of closely related lipid structures. This document outlines a detailed protocol for the analysis of 18:1 Lysyl-PG using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with electrospray ionization tandem mass spectrometry (ESI-MS/MS).
Experimental Protocols
Materials and Reagents
-
Solvents: Acetonitrile, Methanol, Water (LC-MS grade)
-
Additives: Ammonium (B1175870) acetate (B1210297), Formic acid
-
Internal Standard: 17:0/17:0 Lysyl-PG (or other suitable non-endogenous Lysyl-PG standard)
-
Lipid Extraction Solvents: Chloroform (B151607), Methanol
Lipid Extraction from Bacterial Cells
-
Harvest bacterial cells by centrifugation at 4000 x g for 15 minutes at 4°C.
-
Wash the cell pellet twice with cold phosphate-buffered saline (PBS).
-
Perform a modified Bligh-Dyer extraction:
-
Resuspend the cell pellet in a mixture of chloroform:methanol (1:2, v/v).
-
Vortex vigorously for 15 minutes.
-
Add chloroform and water to achieve a final ratio of chloroform:methanol:water (2:2:1.8, v/v/v).
-
Vortex again and centrifuge at 2000 x g for 10 minutes to separate the phases.
-
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent (e.g., acetonitrile:isopropanol:water 65:30:5, v/v/v) for LC-MS/MS analysis.
-
Spike the sample with the internal standard prior to injection.
HILIC-ESI-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A HILIC column (e.g., silica, amide, or zwitterionic stationary phase).
-
Mobile Phase A: Acetonitrile with 10 mM ammonium acetate and 0.1% formic acid.
-
Mobile Phase B: Water with 10 mM ammonium acetate and 0.1% formic acid.
-
Gradient: A suitable gradient from high organic to increasing aqueous mobile phase to elute the polar Lysyl-PG.
-
Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer like a Q-Exactive) equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ion mode is typically used for the detection of Lysyl-PG as the [M-H]⁻ ion.[1]
-
MS/MS Method: For targeted quantification, a multiple reaction monitoring (MRM) or parallel reaction monitoring (PRM) method should be developed. For structural confirmation, a product ion scan is performed on the precursor ion of 18:1 Lysyl-PG.
Data Presentation: Quantitative Analysis
The following table summarizes hypothetical quantitative data for 18:1 Lysyl-PG in a bacterial sample under different growth conditions, demonstrating the utility of the described method. This targeted analysis can achieve detection limits as low as 50 nM.[1]
| Sample Condition | 18:1 Lysyl-PG Concentration (µg/mg protein) | Standard Deviation | Fold Change vs. Control |
| Control (Log Phase) | 12.5 | 1.8 | 1.0 |
| Stationary Phase | 8.2 | 1.1 | 0.66 |
| Antibiotic Stress (Sub-inhibitory) | 25.8 | 3.5 | 2.06 |
| mprF Gene Knockout | < 0.1 | - | Not Detected |
This data is for illustrative purposes only.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the tandem MS/MS analysis of 18:1 Lysyl-PG.
Fragmentation Pathway of 18:1 Lysyl-PG
In negative ion mode tandem mass spectrometry, the deprotonated 18:1 Lysyl-PG molecule undergoes characteristic fragmentation. The precursor ion for a Lysyl-PG containing one 18:1 acyl chain and one 16:0 acyl chain (as an example of a common combination) would be at an m/z corresponding to [C₄₃H₈₃N₂O₁₀P]⁻. The fragmentation pattern is crucial for its unambiguous identification.
Upon collision-induced dissociation (CID), several diagnostic product ions are typically observed.[2] These include:
-
The fatty acyl anion from the 18:1 chain at m/z 281.2.[2]
-
Loss of the lysyl residue, resulting in a phosphatidylglycerol (PG) fragment.[2] For a Lysyl-PG 34:1 (e.g., 18:1/16:0), this would result in a PG 34:1 fragment ion.[2]
Caption: Fragmentation pathway of 18:1 Lysyl-PG in negative ion mode MS/MS.
Conclusion
The protocols and data presented in these application notes provide a robust framework for the reliable identification and quantification of 18:1 Lysyl-PG using tandem mass spectrometry. This methodology is invaluable for researchers investigating bacterial physiology, mechanisms of antimicrobial resistance, and for the development of novel therapeutics targeting bacterial membrane integrity. The detailed workflow and understanding of the fragmentation patterns are key to achieving accurate and reproducible results in the complex field of lipidomics.
References
- 1. Expanding lipidomics coverage: effective ultra performance liquid chromatography-high resolution mass spectrometer methods for detection and quantitation of cardiolipin, phosphatidylglycerol, and lysyl-phosphatidylglycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Profiling and tandem mass spectrometry analysis of aminoacylated phospholipids in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive analysis of phospholipids and glycolipids in the opportunistic pathogen Enterococcus faecalis | PLOS One [journals.plos.org]
Application Notes and Protocols for Creating 18:1 Lysyl-PG Containing Model Membranes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Model membranes are indispensable tools in biophysical research and drug development, providing simplified and controllable systems to study the complex interactions occurring at the cell surface. 1-oleoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-lysine) (18:1 Lysyl-PG) is a cationic aminophospholipid of significant interest, particularly in the study of bacterial membranes. In organisms like Staphylococcus aureus, the presence of lysyl-PG in the cell membrane is a key factor in their resistance to cationic antimicrobial peptides (cAMPs) and certain antibiotics.[1][2] The positively charged lysine (B10760008) headgroup alters the overall surface charge of the membrane, reducing the binding affinity of positively charged drugs and peptides.[2]
These application notes provide a detailed protocol for the preparation of model membranes incorporating 18:1 Lysyl-PG using the well-established thin-film hydration method followed by extrusion. This method allows for the formation of unilamellar vesicles (liposomes) with a defined size distribution, suitable for a wide range of downstream applications. Furthermore, we present key physicochemical characterization techniques to validate the properties of the prepared model membranes.
Data Presentation
The incorporation of 18:1 Lysyl-PG into a model membrane composed of a neutral lipid such as 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC) is expected to systematically alter its physicochemical properties. The following tables summarize the anticipated quantitative data based on typical experimental outcomes.
Table 1: Physicochemical Properties of 18:1 Lysyl-PG Containing Liposomes
| Molar Fraction of 18:1 Lysyl-PG (%) | Mean Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| 0 | 105 ± 5 | < 0.1 | -5 ± 2 |
| 10 | 110 ± 7 | < 0.1 | +15 ± 3 |
| 20 | 112 ± 6 | < 0.1 | +28 ± 4 |
| 30 | 115 ± 8 | < 0.15 | +40 ± 5 |
| 50 | 125 ± 10 | < 0.2 | +55 ± 6 |
Note: The data presented are representative values and may vary depending on the specific experimental conditions, including the buffer composition and ionic strength.
Table 2: Membrane Fluidity of 18:1 Lysyl-PG Containing Liposomes
| Molar Fraction of 18:1 Lysyl-PG (%) | Fluorescence Anisotropy (r) of DPH |
| 0 | 0.150 ± 0.005 |
| 10 | 0.155 ± 0.006 |
| 20 | 0.162 ± 0.005 |
| 30 | 0.170 ± 0.007 |
| 50 | 0.185 ± 0.008 |
Note: An increase in fluorescence anisotropy of a lipophilic probe like 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) generally indicates a decrease in membrane fluidity.[3]
Experimental Protocols
Protocol 1: Preparation of 18:1 Lysyl-PG Containing Liposomes by Thin-Film Hydration and Extrusion
This protocol describes the preparation of unilamellar liposomes with a defined lipid composition and size.
Materials:
-
1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)
-
18:1 Lysyl PG (1,2-dioleoyl-sn-glycero-3-[phospho-rac-(3-lysyl(1-glycerol))])
-
Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Liposome (B1194612) extruder
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Nitrogen gas source
Procedure:
-
Lipid Film Formation:
-
In a clean round-bottom flask, add the desired amounts of DOPC and 18:1 Lysyl-PG dissolved in chloroform to achieve the target molar ratio.
-
Attach the flask to a rotary evaporator.
-
Immerse the flask in a water bath set to a temperature slightly above the phase transition temperature of the lipids (for 18:1 lipids, room temperature is generally sufficient).
-
Rotate the flask and apply a vacuum to evaporate the chloroform until a thin, uniform lipid film is formed on the inner surface of the flask.
-
Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Introduce a gentle stream of nitrogen gas into the flask to break the vacuum.
-
Add the desired volume of pre-warmed hydration buffer to the flask.
-
Hydrate the lipid film by gently rotating the flask in the water bath for 1-2 hours. This process leads to the formation of multilamellar vesicles (MLVs).
-
-
Freeze-Thaw Cycles (Optional but Recommended):
-
To improve the lamellarity and encapsulation efficiency, subject the MLV suspension to 5-10 freeze-thaw cycles.
-
Freeze the suspension in liquid nitrogen for 1 minute, followed by thawing in a warm water bath (e.g., 40°C) for 1 minute.
-
-
Extrusion:
-
Assemble the liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Transfer the MLV suspension into a gas-tight syringe and place it in the extruder.
-
Pass the lipid suspension through the membrane 11-21 times to form unilamellar vesicles (LUVs) with a uniform size distribution.[4]
-
-
Storage:
-
Store the prepared liposomes at 4°C. For long-term storage, consider storing under an inert gas like argon. It is recommended to use the liposomes within a few days of preparation for optimal stability.
-
Protocol 2: Characterization of 18:1 Lysyl-PG Containing Liposomes
1. Size and Zeta Potential Measurement by Dynamic Light Scattering (DLS)
-
Principle: DLS measures the fluctuations in scattered light intensity due to the Brownian motion of particles to determine their hydrodynamic diameter and size distribution (Polydispersity Index - PDI). Electrophoretic Light Scattering (ELS), often integrated into the same instrument, measures the velocity of charged particles in an electric field to determine their zeta potential, which is an indicator of surface charge and colloidal stability.
-
Procedure:
-
Dilute a small aliquot of the liposome suspension in the hydration buffer to an appropriate concentration for DLS measurement (typically in the range of 0.1-1.0 mg/mL).
-
Transfer the diluted sample to a disposable cuvette.
-
Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature (e.g., 25°C).
-
Perform the size and zeta potential measurements according to the instrument's software instructions.
-
Record the z-average diameter, PDI, and zeta potential values.
-
2. Membrane Fluidity Measurement by Fluorescence Anisotropy
-
Principle: Fluorescence anisotropy measures the rotational mobility of a fluorescent probe embedded in the lipid bilayer. A higher anisotropy value indicates restricted rotational motion and thus, lower membrane fluidity. 1,6-diphenyl-1,3,5-hexatriene (DPH) is a common fluorescent probe used for this purpose.
-
Materials:
-
DPH stock solution (e.g., 2 mM in tetrahydrofuran)
-
Spectrofluorometer with polarization filters
-
-
Procedure:
-
Label the liposome suspension with DPH by adding the DPH stock solution to the liposome suspension at a molar ratio of approximately 1:500 (probe:lipid).
-
Incubate the mixture in the dark at room temperature for at least 1 hour to allow the probe to incorporate into the lipid bilayers.
-
Set the excitation wavelength to 350 nm and the emission wavelength to 452 nm.
-
Measure the fluorescence intensities with the excitation polarizer oriented vertically and the emission polarizer oriented vertically (I_VV) and horizontally (I_VH).
-
Calculate the fluorescence anisotropy (r) using the following equation: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH) where G is the G-factor, an instrument-specific correction factor.
-
Visualizations
Caption: Experimental workflow for the preparation and characterization of 18:1 Lysyl-PG containing model membranes.
Caption: Role of 18:1 Lysyl-PG in modulating bacterial membrane interactions with cationic antimicrobial peptides.
References
Application Notes and Protocols: Incorporating 18:1 Lysyl PG into Nanodiscs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nanodisc technology offers a powerful platform for studying membrane proteins in a native-like lipid bilayer environment. The ability to control the lipid composition of the nanodisc bilayer is crucial for investigating the influence of specific lipids on membrane protein structure, function, and interaction with other molecules. 18:1 Lysyl-phosphatidylglycerol (Lysyl PG) is a cationic lipid found in the membranes of Gram-positive bacteria that plays a significant role in antibiotic resistance by altering the membrane surface charge.[1][2][3][4] Incorporating 18:1 Lysyl PG into nanodiscs provides a valuable tool for a range of applications, including:
-
Studying drug-membrane interactions: Investigating the binding and mechanism of action of cationic antimicrobial peptides and other drugs that target bacterial membranes.
-
Investigating protein-lipid interactions: Elucidating the specific interactions between membrane proteins and this compound that modulate protein function.
-
Developing novel drug delivery systems: Utilizing the positive charge of Lysyl PG-containing nanodiscs for targeted delivery of therapeutic agents.
-
Biophysical characterization of membranes: Probing the effects of this compound on membrane fluidity, curvature, and other physical properties.
These application notes provide detailed protocols for the incorporation of this compound into nanodiscs, guidelines for optimizing the assembly process, and methods for characterization and functional analysis.
Data Presentation: Optimizing Lipid to MSP Ratios
The formation of homogeneous, monodisperse nanodiscs is critically dependent on the molar ratio of phospholipid to Membrane Scaffold Protein (MSP).[5] This ratio must be empirically determined for each specific lipid composition.[6] Below is a table summarizing established optimal molar ratios for commonly used lipids with different MSP variants, which can serve as a starting point for optimizing the incorporation of this compound, likely in a mixture with other phospholipids.
| MSP Variant | Phospholipid | Optimal Lipid:MSP Molar Ratio | Nanodisc Diameter (nm) | Reference |
| MSP1D1 | DMPC | 80:1 | ~9.5 | [6][7] |
| MSP1D1 | POPC | 65:1 | ~9.6 | [6] |
| MSP1D1ΔH5 | DMPC | 50:1 | ~8.5 | [8] |
| MSP1E3D1 | DMPC | 320:2 (160:1) | ~12.1 | [9] |
| MSP1D1 | POPC:POPG (1:1) | 55:1 | Not Specified | [5] |
Note: When preparing nanodiscs with a mixture of lipids, the optimal ratio will likely be an intermediate of the ratios for the individual lipids.[6] It is recommended to test a range of ratios to identify the optimal condition for your specific this compound-containing mixture.
Experimental Protocols
Protocol 1: Preparation of Mixed-Lipid Nanodiscs Containing this compound
This protocol outlines the steps for the self-assembly of nanodiscs incorporating a mixture of a neutral phospholipid (e.g., 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine, POPC) and this compound.
Materials:
-
This compound
-
Primary phospholipid (e.g., POPC)
-
Membrane Scaffold Protein (MSP), e.g., MSP1D1
-
Sodium cholate (B1235396)
-
Disc formation buffer (e.g., 20 mM Tris-HCl, 100 mM NaCl, 0.5 mM EDTA, pH 7.4)
-
Bio-Beads SM-2 or equivalent detergent removal system
-
Glass vials with Teflon-lined caps
-
Hamilton syringe
-
Nitrogen gas source
-
Vacuum desiccator
-
Sonicator bath
-
Orbital shaker
-
Size-exclusion chromatography (SEC) system (e.g., Superdex 200 column)
Methodology:
-
Lipid Film Preparation:
-
In a clean glass vial, combine the desired molar ratio of POPC and this compound from their chloroform stocks using a Hamilton syringe.
-
Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the vial.
-
Place the vial in a vacuum desiccator for at least 4 hours (or overnight) to remove any residual solvent.[10]
-
-
Lipid Solubilization:
-
Resuspend the dried lipid film in disc formation buffer containing a concentration of sodium cholate that is at least twice the total lipid concentration (e.g., 40 mM cholate for 20 mM total lipid).[11]
-
Vortex the mixture and sonicate in a bath sonicator until the solution is clear, indicating complete solubilization of the lipids into micelles.[10]
-
-
Nanodisc Assembly Mixture:
-
In a separate tube, combine the solubilized mixed lipids, MSP, and additional disc formation buffer to achieve the desired final concentrations and lipid:MSP molar ratio. A typical starting point for a POPC/18:1 Lysyl PG mixture with MSP1D1 would be a lipid:MSP ratio between 55:1 and 65:1.
-
Ensure the final sodium cholate concentration remains above its critical micelle concentration (CMC), typically >14 mM.[11]
-
Incubate the assembly mixture on ice or at the appropriate temperature for the lipid mixture for at least 30 minutes.[8]
-
-
Detergent Removal and Nanodisc Formation:
-
Initiate nanodisc self-assembly by removing the detergent. This is commonly achieved by adding Bio-Beads SM-2 (0.5-1.0 g per mL of assembly mixture).[11]
-
Incubate the mixture on an orbital shaker at a temperature near the phase transition temperature of the lipid with the highest Tm for several hours (e.g., 4 hours for POPC at 4°C).[11]
-
-
Purification and Characterization:
-
Separate the assembled nanodiscs from unincorporated lipids, MSP, and residual detergent by size-exclusion chromatography (SEC).[6]
-
Monitor the elution profile at 280 nm. A symmetric peak at the expected elution volume for the chosen MSP indicates the formation of homogeneous nanodiscs.[6]
-
Collect the fractions corresponding to the nanodisc peak for further analysis.
-
Protocol 2: Characterization of this compound-Containing Nanodiscs
1. Size and Homogeneity Analysis:
-
Dynamic Light Scattering (DLS): To determine the hydrodynamic radius and assess the polydispersity of the nanodisc preparation.
-
Native Polyacrylamide Gel Electrophoresis (PAGE): To visualize the homogeneity of the nanodisc population.
2. Compositional Analysis:
-
Phosphate Assay: To determine the total phospholipid concentration in the purified nanodiscs.
-
Protein Assay (e.g., BCA or Bradford): To determine the MSP concentration.
-
Mass Spectrometry: To confirm the incorporation of both POPC and this compound into the nanodiscs.
3. Functional Assays:
-
Zeta Potential Measurement: To determine the surface charge of the nanodiscs, which should become more positive with increasing incorporation of this compound.
-
Antimicrobial Peptide (AMP) Binding Assay: To investigate the interaction of cationic AMPs with the nanodiscs using techniques such as fluorescence spectroscopy or surface plasmon resonance (SPR).
-
CPM (7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin) Assay: A fluorescence-based thermal stability assay to assess the functional reconstitution of a membrane protein within the nanodisc.[12]
Visualizations
Signaling Pathway: MprF-Mediated Modification of Bacterial Membranes
Caption: MprF pathway modifying membrane charge.
Experimental Workflow: Nanodisc Incorporation of this compound
Caption: Workflow for this compound nanodisc preparation.
References
- 1. Frontiers | Mini Review: Bacterial Membrane Composition and Its Modulation in Response to Stress [frontiersin.org]
- 2. The intricate link between membrane lipid structure and composition and membrane structural properties in bacterial membranes - Chemical Science (RSC Publishing) DOI:10.1039/D3SC04523D [pubs.rsc.org]
- 3. Frontiers | Bacterial cell membranes and their role in daptomycin resistance: A review [frontiersin.org]
- 4. Tuning the properties of the bacterial membrane with aminoacylated phosphatidylglycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biophysical Characterization of Membrane Proteins in Nanodiscs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation of Lipid Nanodiscs with Lipid Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimized Phospholipid Bilayer Nanodiscs Facilitate High-Resolution Structure Determination of Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. osti.gov [osti.gov]
- 10. Nanodisc Technology: Protocols for Preparation of Nanodiscs | Sligar Lab [publish.illinois.edu]
- 11. publish.illinois.edu [publish.illinois.edu]
- 12. Nanodisc-Tm: Rapid functional assessment of nanodisc reconstituted membrane proteins by CPM assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluorescent Labeling of 18:1 Lysyl PG
For Researchers, Scientists, and Drug Development Professionals
Introduction
18:1 Lysyl-phosphatidylglycerol (Lysyl-PG) is a cationic phospholipid predominantly found in the cell membranes of Gram-positive bacteria. Its presence is a key factor in conferring resistance to cationic antimicrobial peptides (CAMPs) and certain antibiotics. The primary amine on the lysine (B10760008) headgroup of 18:1 Lysyl PG provides a reactive site for covalent modification with fluorescent dyes. Fluorescently labeled this compound is an invaluable tool for investigating bacterial membrane biophysics, the mechanisms of antimicrobial resistance, and the localization and dynamics of this crucial lipid within the bacterial cell envelope.
These application notes provide a detailed protocol for the fluorescent labeling of this compound using amine-reactive dyes, methods for purification, and a summary of potential applications in research and drug development.
Selecting a Fluorescent Dye
The choice of a fluorescent dye is critical and depends on the specific application, including the required photophysical properties and the instrumentation available. Amine-reactive dyes, particularly N-hydroxysuccinimide (NHS) esters, are well-suited for labeling the primary amine of the lysine residue in this compound. The reaction between an NHS ester and a primary amine forms a stable amide bond.
Below is a table summarizing commonly used amine-reactive fluorescent dyes suitable for labeling this compound.
| Fluorescent Dye Family | Amine-Reactive Form | Excitation (nm) | Emission (nm) | Quantum Yield (approx.) | Key Characteristics |
| BODIPY | BODIPY FL NHS Ester | ~502 | ~511 | > 0.9 | Bright, photostable, and relatively insensitive to environmental polarity and pH.[1][2] |
| Fluorescein | Fluorescein isothiocyanate (FITC) | ~494 | ~518 | 0.18 (conjugated) | Bright green fluorescence, but pH-sensitive and prone to photobleaching.[3] |
| Cyanine | Cy3 NHS Ester | ~550 | ~570 | ~0.2 | Bright and photostable, suitable for various imaging applications. |
| Cyanine | Cy5 NHS Ester | ~650 | ~670 | ~0.2 | Emits in the far-red spectrum, minimizing background fluorescence in biological samples.[4] |
| NBD | NBD-X, SE | ~466 | ~539 | Variable | Environment-sensitive fluorophore, useful for probing lipid packing and dynamics.[5] |
Experimental Protocols
This section provides a general protocol for the fluorescent labeling of this compound with an NHS-ester functionalized fluorescent dye. Note: This is a general guideline, and optimization of the dye-to-lipid molar ratio and reaction conditions may be necessary for specific applications.
Materials and Reagents
-
This compound
-
Amine-reactive fluorescent dye (e.g., BODIPY FL NHS Ester)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5 (amine-free)
-
Quenching Reagent: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
-
Solvents for purification (e.g., chloroform (B151607), methanol (B129727), water for extraction; appropriate mobile phases for HPLC)
-
Thin-layer chromatography (TLC) plates (silica gel) and developing chamber
-
High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18 reversed-phase) and detectors (UV-Vis and/or fluorescence)
-
Glass vials
-
Nitrogen gas supply
-
Rotary evaporator or vacuum concentrator
Experimental Workflow
Caption: Experimental workflow for fluorescently labeling this compound.
Step-by-Step Procedure
-
Preparation of Reagents:
-
Prepare the 0.1 M sodium bicarbonate reaction buffer and adjust the pH to 8.3-8.5. It is crucial to use an amine-free buffer to prevent reaction with the NHS ester dye.
-
Allow the this compound and the amine-reactive dye to warm to room temperature before opening to prevent condensation.
-
-
Dissolving the Lipid and Dye:
-
Dissolve a known amount of this compound in the reaction buffer. Gentle vortexing or sonication may be required to aid dissolution. The final concentration should be in the range of 1-10 mg/mL.
-
Immediately before starting the reaction, dissolve the amine-reactive fluorescent dye in a small amount of anhydrous DMF or DMSO to prepare a concentrated stock solution (e.g., 10 mg/mL).
-
-
Labeling Reaction:
-
While gently vortexing, add the dissolved fluorescent dye to the this compound solution. A typical starting point is a 1.5 to 5-fold molar excess of the dye to the lipid. The optimal ratio may need to be determined empirically.
-
Protect the reaction mixture from light by wrapping the reaction vial in aluminum foil.
-
Incubate the reaction at room temperature for 1-2 hours with continuous gentle stirring or agitation. Alternatively, the reaction can be performed overnight at 4°C.
-
-
Quenching the Reaction:
-
To stop the labeling reaction, add the quenching reagent (e.g., Tris-HCl to a final concentration of 50-100 mM).
-
Incubate for an additional 30 minutes at room temperature to ensure that all unreacted NHS ester is deactivated.
-
-
Purification of the Labeled Lipid:
-
Solvent Extraction (Bligh-Dyer Method): This step helps to remove water-soluble byproducts. To the reaction mixture, add chloroform and methanol in a ratio that results in a single phase (e.g., 1:2:0.8 v/v/v chloroform:methanol:aqueous sample). After mixing, add more chloroform and water to induce phase separation (final ratio of approximately 2:2:1.8 v/v/v). The fluorescently labeled lipid will partition into the lower chloroform phase. Collect the chloroform layer and evaporate the solvent under a stream of nitrogen or using a rotary evaporator.
-
High-Performance Liquid Chromatography (HPLC): For higher purity, reversed-phase HPLC is the recommended method. This will separate the fluorescently labeled this compound from the unlabeled lipid and any remaining free dye.
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of an organic solvent (e.g., methanol or acetonitrile) in water, both containing a small amount of a modifier like formic acid or ammonium (B1175870) acetate (B1210297).
-
Detection: Use a UV-Vis detector set to the absorbance maximum of the dye and a fluorescence detector set to the appropriate excitation and emission wavelengths.
-
-
Collect the fractions containing the purified fluorescently labeled this compound.
-
Evaporate the solvent from the collected fractions and store the purified product.
-
Characterization and Storage
-
Thin-Layer Chromatography (TLC): Monitor the progress of the reaction and the purity of the final product using TLC. The fluorescently labeled lipid should have a different Rf value compared to the unlabeled lipid and the free dye.
-
Mass Spectrometry: Confirm the identity and purity of the fluorescently labeled this compound by mass spectrometry.
-
Spectroscopy: Determine the absorption and emission spectra of the final product to confirm the photophysical properties of the attached fluorophore. The degree of labeling can be estimated by measuring the absorbance of the dye and the lipid.
-
Storage: Store the purified, dried fluorescently labeled this compound at -20°C under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and photobleaching.
Applications in Research and Drug Development
Fluorescently labeled this compound is a powerful tool for a variety of applications:
-
Studying Bacterial Membrane Properties: Investigate the influence of Lysyl-PG on membrane fluidity, charge, and domain formation in model bacterial membranes.
-
Investigating Antimicrobial Resistance: Visualize the interaction of cationic antimicrobial peptides with bacterial membranes containing fluorescently labeled Lysyl-PG to understand the mechanisms of electrostatic repulsion and resistance.[6][7]
-
Lipid Trafficking and Localization: Track the distribution and dynamics of Lysyl-PG within the bacterial cell membrane to understand its role in membrane homeostasis and response to stress.
-
High-Throughput Screening: Develop fluorescence-based assays to screen for novel antimicrobial compounds that disrupt the function or synthesis of Lysyl-PG.
Signaling Pathway and Mechanism of Action
Caption: Role of Lysyl-PG in antimicrobial peptide resistance.
Quantitative Data Summary
The following table provides a summary of key quantitative parameters relevant to the fluorescent labeling of this compound.
| Parameter | Typical Value/Range | Notes |
| Reaction pH | 8.3 - 8.5 | Optimal for the reaction of NHS esters with primary amines.[8][9] |
| Dye:Lipid Molar Ratio | 1.5:1 to 5:1 | A starting point for optimization; higher ratios can lead to multiple labeling or quenching.[10] |
| Reaction Time | 1-2 hours at RT or overnight at 4°C | Longer incubation at lower temperatures may be beneficial for sensitive molecules.[11] |
| Quenching Agent Conc. | 50-100 mM | Sufficient to deactivate all unreacted NHS ester.[8][11] |
| HPLC Mobile Phase | Gradient of Acetonitrile/Methanol in Water | Modifiers like formic acid or ammonium acetate can improve peak shape. |
| Storage Temperature | -20°C | Under inert gas to prevent degradation. |
References
- 1. abpbio.com [abpbio.com]
- 2. abpbio.com [abpbio.com]
- 3. Fluorescein-conjugated lysine monomers for solid phase synthesis of fluorescent peptides and PNA oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Organization and dynamics of NBD-labeled lipids in membranes analyzed by fluorescence recovery after photobleaching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lysyl-Phosphatidylglycerol Attenuates Membrane Perturbation Rather than Surface Association of the Cationic Antimicrobial Peptide 6W-RP-1 in a Model Membrane System: Implications for Daptomycin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lysyl-Phosphatidylglycerol: A Lipid Involved in the Resistance of Staphylococcus aureus to Antimicrobial Peptide Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 9. interchim.fr [interchim.fr]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: 18:1 Lysyl PG Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 18:1 Lysyl-phosphatidylglycerol (Lysyl PG) mass spectrometry.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
General
Q1: What are the expected ions for 18:1 Lysyl PG in positive and negative ion modes?
A1: In positive ion mode, this compound is typically observed as the protonated molecule [M+H]+. In negative ion mode, it is detected as the deprotonated molecule [M-H]-. Depending on the solvent system and sample matrix, you may also observe adducts such as sodium [M+Na]+ or ammonium (B1175870) [M+NH4]+ in positive mode.
Troubleshooting: Signal Intensity & Detection
Q2: I am observing a weak or no signal for my this compound standard. What are the potential causes and solutions?
A2: Weak or absent signal can be due to several factors:
-
Inappropriate Ionization Mode: Ensure you are using the correct ionization mode. While both positive and negative modes can be used, signal intensity can vary.
-
Suboptimal Source Parameters: Optimize electrospray ionization (ESI) source parameters such as spray voltage, capillary temperature, and gas flows. These settings can significantly impact ionization efficiency.
-
Sample Degradation: Lysyl PG can be susceptible to degradation. Ensure proper sample handling and storage. Use fresh samples whenever possible.
-
Matrix Effects: The presence of other molecules in your sample can suppress the ionization of this compound.[1][2][3][4] Consider sample cleanup using solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering substances. Diluting the sample may also help mitigate matrix effects.
Q3: My signal for this compound is inconsistent between runs. How can I improve reproducibility?
A3: Inconsistent signal intensity is often related to matrix effects and instrument variability.
-
Use of an Internal Standard: Incorporate a stable isotope-labeled internal standard (e.g., d5-18:1 Lysyl PG) to normalize for variations in sample preparation and instrument response.
-
Systematic Sample Preparation: Follow a consistent and validated sample preparation protocol to minimize variability.
-
Column Equilibration: Ensure the liquid chromatography (LC) column is properly equilibrated before each injection. Inadequate equilibration can lead to shifts in retention time and variable peak shapes.
Troubleshooting: Spectral Interpretation
Q4: I am seeing unexpected peaks in my mass spectrum. How can I identify them?
A4: Unexpected peaks can arise from various sources:
-
In-source Fragmentation: This is a common phenomenon where the parent molecule fragments within the ionization source.[5] For this compound, you might observe fragments corresponding to the neutral loss of the lysine (B10760008) group or the fatty acyl chain. To minimize in-source fragmentation, try reducing the source collision energy or cone voltage.
-
Contaminants: Peaks could be from contaminants in your solvents, sample tubes, or from the sample matrix itself. Run a blank injection of your solvent to identify background ions.
-
Adducts: As mentioned, you may be observing various adducts of your target molecule.
Q5: How can I confirm the identity of this compound in my sample?
A5: Tandem mass spectrometry (MS/MS) is essential for structural confirmation. By isolating the precursor ion (e.g., m/z corresponding to [M-H]- of this compound) and subjecting it to collision-induced dissociation (CID), you can generate a characteristic fragmentation pattern.
Quantitative Data Summary
The following table summarizes the characteristic fragment ions observed in tandem mass spectrometry (MS/MS) of a Lysyl PG species with a 34:1 fatty acid composition (e.g., 18:1/16:0).[6]
| Precursor Ion (m/z) | Fragmentation Event | Product Ion (m/z) | Ion Mode |
| 875.6 ([M-H]⁻) | Loss of Lysyl Residue | 747.5 | Negative |
| 875.6 ([M-H]⁻) | Dehydration of PG 34:1 | 729.5 | Negative |
| 875.6 ([M-H]⁻) | Formation of PA 34:1 | 673.5 | Negative |
| 875.6 ([M-H]⁻) | C18:1 Fatty Acid Anion | 281.2 | Negative |
| 875.6 ([M-H]⁻) | C16:0 Fatty Acid Anion | 255.2 | Negative |
Key Experimental Protocols
Protocol 1: Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
This protocol outlines the general steps for confirming the identity of this compound using tandem mass spectrometry.
-
Sample Infusion/Injection: Introduce the sample into the mass spectrometer via direct infusion or after separation by liquid chromatography.
-
Precursor Ion Selection: In the first stage of the mass spectrometer (Q1), select the m/z of the deprotonated this compound molecule ([M-H]-).
-
Collision-Induced Dissociation (CID): In the collision cell (q2), fragment the selected precursor ions by colliding them with an inert gas (e.g., argon or nitrogen). Optimize the collision energy to achieve a good balance of precursor and product ion intensities.
-
Product Ion Analysis: In the third stage of the mass spectrometer (Q3), scan for the resulting fragment ions.
-
Data Interpretation: Analyze the resulting spectrum for characteristic fragment ions, such as the neutral loss of the lysine headgroup and the presence of the 18:1 fatty acid anion. A precursor ion scan for the deprotonated lysyl anion (m/z 145) can also be a sensitive method for identifying lysyl-PG species.[7][8]
Visualizations
Caption: Negative ion mode fragmentation of this compound.
Caption: Troubleshooting workflow for weak or no signal.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. Investigating matrix effects of different combinations of lipids and peptides on TOF-SIMS data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Uncovering Matrix Effects on Lipid Analyses in MALDI Imaging Mass Spectrometry Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Profiling and tandem mass spectrometry analysis of aminoacylated phospholipids in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comprehensive analysis of phospholipids and glycolipids in the opportunistic pathogen Enterococcus faecalis | PLOS One [journals.plos.org]
Technical Support Center: Optimizing 18:1 Lysyl-PG Quantification in Lipidomics
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately quantifying 18:1 Lysyl-phosphatidylglycerol (Lysyl-PG) in their lipidomics experiments.
Frequently Asked Questions (FAQs)
Q1: What is the significance of quantifying 18:1 Lysyl-PG?
A1: 18:1 Lysyl-PG is a cationic phospholipid found in the membranes of Gram-positive bacteria. Its quantification is crucial as it plays a significant role in bacterial resistance to cationic antimicrobial peptides (cAMPs), including certain antibiotics.[1][2] Increased levels of Lysyl-PG can alter the bacterial membrane's surface charge, reducing the binding of positively charged antimicrobial agents and thereby contributing to antibiotic resistance.[1][3]
Q2: Which ionization mode is best for detecting 18:1 Lysyl-PG by mass spectrometry?
A2: While Lysyl-PG is a cationic lipid, it is typically analyzed in negative ion mode electrospray ionization (ESI) as the deprotonated molecule [M-H]⁻.[4] This approach often provides better sensitivity and characteristic fragmentation patterns for identification and quantification.
Q3: What are the characteristic product ions of 18:1 Lysyl-PG in MS/MS analysis?
A3: In negative ion mode MS/MS, the fragmentation of 18:1 Lysyl-PG (with a second fatty acid, for instance 16:0, making it Lysyl-PG 34:1) typically yields product ions corresponding to the neutral loss of the lysyl residue, as well as fatty acid anions.[5][6] For a Lysyl-PG composed of 18:1 and 16:0 fatty acids, key fragments would include the fatty acid anion for oleic acid (m/z 281.2) and palmitic acid (m/z 255.2), and a fragment corresponding to the loss of the lysine (B10760008) group.[5][6][7]
Q4: Why is chromatographic separation important for Lysyl-PG analysis?
A4: Chromatographic separation, typically using liquid chromatography (LC), is essential to separate 18:1 Lysyl-PG from other isobaric lipid species (lipids with the same mass) and from matrix components that can cause ion suppression and interfere with accurate quantification.[8] Both Hydrophilic Interaction Liquid Chromatography (HILIC) and Reversed-Phase (RP) chromatography have been successfully used for the analysis of Lysyl-PG.[4][9][10]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no 18:1 Lysyl-PG signal | Inefficient lipid extraction. | Optimize your lipid extraction protocol. Methods like the Folch or Bligh and Dyer extractions are commonly used.[11][12] For complex matrices, consider solid-phase extraction (SPE) to enrich for phospholipids (B1166683).[13] Ensure the pH of the extraction solvent is appropriate to maintain the stability of Lysyl-PG. |
| Inappropriate LC-MS/MS parameters. | Verify your mass spectrometer is set to the correct ionization mode (negative ESI is common).[4] Optimize the precursor and product ion m/z values in your multiple reaction monitoring (MRM) method.[6][7] Ensure your LC gradient is suitable for retaining and eluting Lysyl-PG. | |
| Degradation of the analyte. | Minimize sample handling time and keep samples on ice or at 4°C during preparation. Store lipid extracts at -80°C to prevent degradation. Avoid repeated freeze-thaw cycles. | |
| Poor peak shape in chromatogram | Suboptimal chromatographic conditions. | Adjust the mobile phase composition and gradient slope. For HILIC, ensure proper column equilibration.[4] For RP, ensure compatibility of the reconstitution solvent with the initial mobile phase. |
| Column overload. | Reduce the amount of sample injected onto the column. | |
| High variability in quantitative results | Lack of an appropriate internal standard. | Use a suitable internal standard, such as a commercially available synthetic Lysyl-PG with unsaturated fatty acids not expected in the sample (e.g., Lysyl-PG 18:1).[10] The internal standard should be added at the beginning of the sample preparation process to account for variations in extraction efficiency and matrix effects.[6] |
| Matrix effects (ion suppression or enhancement). | Improve sample cleanup using SPE or liquid-liquid extraction.[11][13] Dilute the sample extract to reduce the concentration of interfering matrix components. Ensure the internal standard co-elutes with the analyte to compensate for matrix effects. | |
| Inaccurate quantification | Incorrect calibration curve. | Prepare a calibration curve using a certified standard of 18:1 Lysyl-PG. The calibration range should bracket the expected concentration in your samples.[14] |
| Isotopic overlap from other lipids. | Use high-resolution mass spectrometry to distinguish between isobaric species. If using a triple quadrupole, ensure that your MRM transitions are highly specific to 18:1 Lysyl-PG.[14] |
Experimental Protocols
Protocol 1: Lipid Extraction from Bacterial Cells (Modified Bligh and Dyer Method)
-
Cell Harvesting: Centrifuge bacterial culture and discard the supernatant. Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).
-
Solvent Addition: Resuspend the cell pellet in a single-phase mixture of chloroform (B151607):methanol:water (1:2:0.8 v/v/v).[11]
-
Homogenization: Vortex the mixture vigorously for 15-20 minutes at room temperature.[11]
-
Phase Separation: Add additional chloroform and water to achieve a final ratio of chloroform:methanol:water (2:2:1.8 v/v/v), inducing phase separation.[11]
-
Lipid Extraction: Centrifuge to separate the phases. The lipids will be in the lower chloroform phase.[12]
-
Drying and Reconstitution: Carefully collect the lower chloroform phase, dry it under a stream of nitrogen, and reconstitute the lipid extract in a suitable solvent for LC-MS analysis (e.g., acetonitrile/methanol 2:1).[10]
Protocol 2: HILIC-LC-MS/MS for 18:1 Lysyl-PG Quantification
-
LC System: UPLC/HPLC system
-
Column: HILIC column (e.g., Waters ACQUITY UPLC BEH HILIC)
-
Mobile Phase A: Acetonitrile/water (95:5) with 10 mM ammonium (B1175870) formate (B1220265), pH 3.0.[4]
-
Mobile Phase B: 10 mM ammonium formate in water, pH 3.0.[4]
-
Flow Rate: 0.200 mL/min[4]
-
Gradient:
-
0-1 min: 100% A
-
1-15 min: Linear gradient to 81% A, 19% B
-
15-15.1 min: Linear gradient to 48% A, 52% B
-
15.1-25 min: Hold at 48% A, 52% B
-
25.1-35 min: Return to 100% A and re-equilibrate.[4]
-
-
Mass Spectrometer: Triple quadrupole or high-resolution mass spectrometer.
-
Ionization: ESI in negative mode.
-
Sheath Gas: 30 (arbitrary units)[4]
-
Auxiliary Gas: 8 (arbitrary units)[4]
-
Spray Voltage: 3 kV[4]
-
Capillary Temperature: 300 °C[4]
-
Detection: Multiple Reaction Monitoring (MRM) using specific precursor/product ion transitions for 18:1 Lysyl-PG and the internal standard.
Quantitative Data Summary
The following tables provide examples of quantitative data for Lysyl-PG species found in bacteria. These values can serve as a reference for expected relative abundances.
Table 1: Relative Abundance of Lysyl-PG Species in Enterococcus faecalis
| Lipid Species | Relative Abundance (%) |
| Lysyl-PG (34:1) | High |
| Lysyl-PG (34:2) | Moderate |
| Lysyl-PG (36:2) | Moderate |
| Lysyl-PG (36:3) | Low |
| Lysyl-PG (36:4) | Low |
Data adapted from studies on E. faecalis lipidomics.[6] The term "34:1" refers to the total number of carbons and double bonds in the two fatty acyl chains.
Table 2: Changes in Lysyl-PG Levels in Daptomycin-Resistant S. aureus
| Lipid Species | Fold Change (Resistant vs. Susceptible) |
| Lysyl-PG (34:0) | 1.2 |
| Other Lysyl-PG species | Reduced (2- to 25-fold) |
Data adapted from a study on daptomycin (B549167) resistance in S. aureus.[9]
Visualizations
Caption: Workflow for 18:1 Lysyl-PG quantification.
Caption: Role of 18:1 Lysyl-PG in antimicrobial resistance.
References
- 1. Lysyl-Phosphatidylglycerol: A Lipid Involved in the Resistance of Staphylococcus aureus to Antimicrobial Peptide Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. Expanding lipidomics coverage: effective ultra performance liquid chromatography-high resolution mass spectrometer methods for detection and quantitation of cardiolipin, phosphatidylglycerol, and lysyl-phosphatidylglycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 7. Comprehensive analysis of phospholipids and glycolipids in the opportunistic pathogen Enterococcus faecalis | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
- 10. faculty.washington.edu [faculty.washington.edu]
- 11. Sample Processing Methods for Lipidomics Research - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 12. Lipidomics from sample preparation to data analysis: a primer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Bacterial Lipid Extraction for Lysyl-PG Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the bacterial phospholipid lysyl-phosphatidylglycerol (lysyl-PG).
Frequently Asked Questions (FAQs)
Q1: What is lysyl-phosphatidylglycerol (lysyl-PG) and why is it important?
A1: Lysyl-PG is a modified phospholipid found in the cell membranes of many bacteria, particularly Gram-positive species like Staphylococcus aureus. It is synthesized by the MprF (Multiple Peptide Resistance Factor) enzyme, which adds a lysine (B10760008) molecule to phosphatidylglycerol (PG).[1][2][3][4] This modification imparts a net positive charge to the otherwise anionic bacterial membrane, playing a crucial role in resistance to cationic antimicrobial peptides (CAMPs) and certain antibiotics.[3][4][5][6]
Q2: What are the key challenges in extracting lysyl-PG from bacteria?
A2: Key challenges include:
-
Low Abundance: Lysyl-PG may be present in lower concentrations compared to other major phospholipids (B1166683), making its detection and quantification challenging.
-
Lability: As a lipid with an ester linkage, lysyl-PG can be susceptible to degradation, especially at harsh pH or high temperatures.
-
Extraction Efficiency: Its cationic nature at physiological pH can lead to interactions with anionic cellular components, potentially reducing extraction recovery.
-
Co-extraction of Contaminants: Other lipids and cellular components can interfere with downstream analysis.
Q3: Which lipid extraction method is recommended for lysyl-PG?
A3: The Bligh-Dyer method is a commonly used and effective technique for extracting total lipids, including lysyl-PG, from bacterial cells.[7][8][9][10][11] This method uses a chloroform (B151607)/methanol/water solvent system to partition lipids into an organic phase. Modifications to this protocol may be necessary to optimize recovery for specific bacterial species and experimental conditions.
Q4: How does environmental pH affect the abundance of lysyl-PG?
A4: Environmental pH significantly influences the production of lysyl-PG. Acidic conditions (e.g., pH 5.2-5.5) have been shown to increase the biosynthesis of lysyl-PG in bacteria like S. aureus.[3][6][12][13] This is an important consideration when designing experiments and troubleshooting low yields.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction and analysis of lysyl-PG.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Detectable Lysyl-PG | Suboptimal Growth Conditions: Bacteria were not grown under conditions that induce lysyl-PG production. | Culture bacteria in media with a slightly acidic pH (e.g., pH 5.5-6.0) to stimulate MprF activity and lysyl-PG synthesis.[3][6][12][13] |
| Inefficient Cell Lysis: Incomplete disruption of the bacterial cell wall, especially in Gram-positive bacteria. | Employ mechanical disruption methods such as bead beating or sonication in addition to enzymatic lysis (e.g., lysozyme) to ensure complete cell breakage. | |
| Poor Lipid Recovery: Lysyl-PG may be lost during phase separation due to its cationic nature. | Consider adjusting the pH of the aqueous phase during extraction. Ensure vigorous mixing during the extraction steps to maximize partitioning into the organic phase. | |
| Lipid Degradation: Degradation of lysyl-PG due to enzymatic activity or harsh chemical conditions. | Work quickly and on ice to minimize enzymatic degradation. Avoid strong acids or bases during extraction unless specifically required for other purposes. Store extracts at -80°C under an inert atmosphere (e.g., nitrogen or argon). | |
| Inconsistent Results Between Replicates | Variable Cell Pellets: Inconsistent amounts of starting bacterial material. | Normalize the starting material by optical density (OD), cell count, or dry weight to ensure consistency between samples. |
| Incomplete Solvent Mixing: Inadequate vortexing or mixing during the extraction process. | Ensure thorough and consistent mixing at each step of the Bligh-Dyer protocol to achieve proper phase separation and lipid extraction. | |
| Pipetting Errors: Inaccurate pipetting of solvents or transfer of the lipid-containing organic phase. | Use calibrated pipettes and be careful to avoid aspirating the aqueous phase or the protein interface when collecting the organic layer. | |
| Contaminated Lipid Extract | Carryover of Non-Lipid Components: Proteins, sugars, and salts from the growth medium or cytoplasm are present in the final extract. | Perform a wash step of the organic phase with a salt solution (e.g., 0.9% NaCl) to remove water-soluble contaminants. Ensure a clean separation of the aqueous and organic phases. |
| Solvent Impurities: Use of low-grade solvents containing impurities that interfere with analysis. | Use high-purity, HPLC-grade or mass spectrometry-grade solvents for all extraction and analysis steps. | |
| Issues with Downstream Analysis (TLC/MS) | Poor Separation on TLC: Streaking or overlapping of lipid spots. | Optimize the TLC solvent system. A common system for phospholipids is chloroform:methanol:water (65:25:4, v/v/v).[14][15][16][17][18] Ensure the sample is not overloaded on the plate. |
| Low Signal in Mass Spectrometry: Poor ionization of lysyl-PG. | Optimize mass spectrometry source parameters. Lysyl-PG is often detected as a protonated molecule [M+H]+ in positive ion mode.[19][20][21] The choice of matrix for MALDI-TOF analysis is also critical. |
Quantitative Data Summary
The following table summarizes the relative abundance of lysyl-PG in different bacterial species under various conditions, as reported in the literature. This data can serve as a reference for expected yields.
| Bacterial Species | Strain | Growth Condition | Lysyl-PG (% of Total Phospholipids) | Reference |
| Staphylococcus aureus | Wild-type | Neutral pH (7.0) | ~4.0% | [6] |
| Staphylococcus aureus | Wild-type | Acidic pH (5.2) | Increased relative to PG | [6] |
| Staphylococcus aureus | Newman | Trypticase soy broth | 3.4% | [6] |
| Staphylococcus aureus | COL | Trypticase soy broth | 10.5% | [6] |
| Listeria monocytogenes | - | Stationary phase | 3% - 12.3% | [6] |
| Listeria seeligeri | - | Stationary phase | 37.4% | [6] |
| Listeria welshimeri | - | Stationary phase | 47.3% | [6] |
| Various Staphylococcus species | 74 strains | - | Trace amounts in coagulase-negative strains | [6] |
Experimental Protocols
Modified Bligh-Dyer Protocol for Lysyl-PG Extraction from Staphylococcus aureus
This protocol is adapted from the standard Bligh-Dyer method for the extraction of total lipids from a Gram-positive bacterium.
Materials:
-
Bacterial cell pellet
-
Phosphate-buffered saline (PBS), ice-cold
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water
-
Glass centrifuge tubes with Teflon-lined caps
-
Vortex mixer
-
Centrifuge
-
Glass Pasteur pipettes
Procedure:
-
Cell Harvesting and Washing:
-
Harvest bacterial cells from culture by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).
-
Discard the supernatant and wash the cell pellet twice with ice-cold PBS to remove residual media components.
-
-
Lipid Extraction:
-
To the cell pellet (e.g., from a 50 mL culture), add 2 mL of a chloroform:methanol (1:2, v/v) mixture.
-
Vortex vigorously for 2 minutes to lyse the cells and solubilize the lipids.
-
Add 0.6 mL of chloroform and vortex for another 1 minute.
-
Add 0.6 mL of deionized water and vortex for 1 minute.
-
-
Phase Separation:
-
Centrifuge the mixture at 2,000 x g for 10 minutes to separate the phases.
-
Three layers will be visible: an upper aqueous (methanol/water) phase, a middle layer of precipitated protein, and a lower organic (chloroform) phase containing the lipids.
-
-
Lipid Collection:
-
Carefully aspirate and discard the upper aqueous phase.
-
Using a glass Pasteur pipette, carefully transfer the lower organic phase to a new clean glass tube, avoiding the protein interface.
-
-
Drying and Storage:
-
Dry the collected organic phase under a gentle stream of nitrogen or in a vacuum centrifuge.
-
For long-term storage, resuspend the dried lipid extract in a small volume of chloroform:methanol (2:1, v/v) and store at -80°C under an inert atmosphere.
-
Thin-Layer Chromatography (TLC) for Phospholipid Analysis
Materials:
-
Silica (B1680970) gel TLC plates (e.g., Whatman K6)
-
TLC development tank
-
Solvent system: Chloroform:Methanol:Water (65:25:4, v/v/v)
-
Visualization reagent (e.g., Molybdenum blue spray for phospholipids, Ninhydrin spray for primary amines like in lysyl-PG)
-
Phospholipid standards (e.g., PG, Lysyl-PG)
Procedure:
-
Plate Activation: Activate the silica gel TLC plate by heating it at 110°C for 30-60 minutes. Let it cool before use.
-
Sample Spotting: Dissolve the dried lipid extract in a small volume of chloroform:methanol (2:1, v/v). Using a capillary tube, spot the sample onto the TLC plate, about 1.5 cm from the bottom. Also spot the phospholipid standards in separate lanes.
-
Development: Place the TLC plate in a development tank pre-saturated with the solvent system. Allow the solvent to migrate up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate from the tank and let it air dry. Visualize the separated lipids by spraying with the appropriate reagents. Molybdenum blue will stain all phospholipids blue. Ninhydrin will stain lipids with primary amines (like lysyl-PG) pink or purple.
Visualizations
MprF-Mediated Lysyl-PG Biosynthesis and Transport
Caption: MprF-mediated synthesis and translocation of lysyl-PG.
Experimental Workflow for Lysyl-PG Extraction and Analysis
Caption: General workflow for bacterial lysyl-PG extraction and analysis.
References
- 1. MprF-Mediated Lysinylation of Phospholipids in Staphylococcus aureus Leads to Protection against Oxygen-Independent Neutrophil Killing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MprF-mediated biosynthesis of lysylphosphatidylglycerol, an important determinant in staphylococcal defensin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. journals.asm.org [journals.asm.org]
- 5. The MprF protein is required for lysinylation of phospholipids in listerial membranes and confers resistance to cationic antimicrobial peptides (CAMPs) on Listeria monocytogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lysyl-Phosphatidylglycerol: A Lipid Involved in the Resistance of Staphylococcus aureus to Antimicrobial Peptide Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biochem.wustl.edu [biochem.wustl.edu]
- 8. epic.awi.de [epic.awi.de]
- 9. tabaslab.com [tabaslab.com]
- 10. Liquid samples (bligh and dyer) | Cyberlipid [cyberlipid.gerli.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. The influence of mild acidity on lysyl-phosphatidylglycerol biosynthesis and lipid membrane physico-chemical properties in methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. avantiresearch.com [avantiresearch.com]
- 15. Thin-Layer Chromatography of Phospholipids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. TLC of phospholipids | Cyberlipid [cyberlipid.gerli.com]
- 17. Thin Layer Chromatography (TLC) for the Separation of Lipids [rockedu.rockefeller.edu]
- 18. researchgate.net [researchgate.net]
- 19. Profiling and tandem mass spectrometry analysis of aminoacylated phospholipids in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
18:1 Lysyl PG stability and degradation products
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and degradation of 18:1 Lysyl PG (1,2-dioleoyl-sn-glycero-3-[phospho-rac-(3-lysyl(1-glycerol))]). This resource is intended for researchers, scientists, and drug development professionals utilizing this cationic lipid in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound, also known as Lysyl-DOPG, is a synthetic cationic phospholipid. It features a lysine (B10760008) headgroup attached to the glycerol (B35011) backbone of dioleoyl phosphatidylglycerol (DOPG). Its positive charge at physiological pH makes it a valuable component in drug delivery systems, particularly for liposomal formulations designed to interact with negatively charged biological membranes. It is also used in research to mimic the membranes of certain Gram-positive bacteria, which utilize this lipid to develop resistance against cationic antimicrobial peptides.[1][2][3]
Q2: What is the expected shelf-life and recommended storage for this compound?
A2: For optimal stability, this compound should be stored at -20°C.[4][5] The shelf-life is typically cited as one year when stored properly in this manner.[5][6]
Q3: What are the primary degradation products of this compound?
A3: The primary degradation of this compound involves the hydrolysis of the ester bond linking the lysine to the glycerol backbone. This process releases free lysine and 1,2-dioleoyl-sn-glycero-3-phospho-rac-(1-glycerol) (18:1 PG).[4][7] Further degradation can lead to the formation of 1,2-dioleoyl-sn-glycero-3-phosphate (B1236662) (phosphatidic acid) and the release of the oleic acid fatty acid chains.[8] Tandem mass spectrometry analysis of similar lysyl-PG species has shown characteristic fragments corresponding to the loss of the lysyl residue.[8]
Q4: What is acyl migration and is it a concern for this compound?
A4: Acyl migration is an isomerization process where a fatty acyl chain moves from one hydroxyl group to another on the glycerol backbone. Some suppliers note that up to 15% acyl migration on the lysine moiety can occur with this compound.[4][5] While this does not represent chemical breakdown, it results in a structural isomer that may have different properties and should be considered during analysis.
Q5: How does pH affect the stability of this compound in aqueous solutions or liposomal formulations?
A5: Studies on the lipid composition of bacterial membranes suggest that lysyl-PG is more stable or accumulates to higher relative levels under acidic conditions (e.g., pH 5.2) compared to neutral conditions (pH 7.0).[4][5] This suggests that for experimental purposes, formulating this compound in buffers with a slightly acidic to neutral pH may enhance its stability against hydrolysis. Highly basic conditions should be avoided as they can accelerate ester bond hydrolysis.
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound in experimental settings.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Liposome (B1194612) Formation or Aggregation | 1. Degradation of this compound: Release of free lysine and PG can alter membrane properties. 2. Suboptimal Lipid Ratios: Incorrect molar ratios of this compound to other lipids. 3. Incorrect pH or Ionic Strength: The formulation buffer may be destabilizing the liposomes. | 1. Verify Lipid Integrity: Use fresh or properly stored this compound. Consider analyzing the stock for degradation products via LC-MS. 2. Optimize Formulation: Review and optimize the lipid composition. 3. Buffer Optimization: Ensure the buffer pH is suitable (slightly acidic to neutral is often preferred for lysyl-PG stability). Adjust ionic strength as needed.[4] |
| Inconsistent Experimental Results | 1. Lipid Degradation: Inconsistent stability of the lipid between experiments due to handling or storage. 2. Acyl Migration: The presence of isomers may affect biological activity or physical properties. 3. Variability in Liposome Preparation: Differences in extrusion, sonication, or hydration protocols. | 1. Standardize Handling: Use a fresh aliquot of this compound for each experiment. Avoid repeated freeze-thaw cycles. Store working solutions at low temperatures and for short durations. 2. Analytical Characterization: Be aware of potential isomers. If highly sensitive to structure, consider chromatographic purification. 3. Standardize Protocols: Maintain strict consistency in all liposome preparation steps. |
| Evidence of Degradation in Analytical Results (e.g., unexpected peaks in LC-MS) | 1. Hydrolysis during Sample Prep/Storage: Exposure to high temperatures or non-optimal pH. 2. Improper Storage of Stock Lipid: Storing the lipid at temperatures above -20°C or for longer than the recommended shelf life. | 1. Optimize Sample Handling: Keep samples on ice or at 4°C during preparation. Use a suitable, slightly acidic buffer. Analyze samples promptly after preparation. 2. Confirm Proper Storage: Ensure the stock material has been stored at -20°C and is within its expiration date.[4][5] |
Experimental Protocols
Protocol: Stability Assessment of this compound in a Liposomal Formulation by LC-MS
This protocol outlines a method to evaluate the chemical stability of this compound over time under specific storage conditions (e.g., different temperatures and pH).
1. Materials and Reagents:
-
This compound
-
Other lipids for formulation (e.g., DOPC)
-
Chloroform (B151607) or another suitable organic solvent
-
Buffers of desired pH (e.g., pH 5.5 citrate (B86180) buffer, pH 7.4 phosphate (B84403) buffer)
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water, formic acid)
-
Internal standard (e.g., a non-endogenous lysophospholipid)
2. Liposome Preparation:
-
Co-dissolve this compound and other lipids in chloroform in a round-bottom flask at the desired molar ratio.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film.
-
Place the flask under high vacuum for at least 2 hours to remove residual solvent.
-
Hydrate the lipid film with the desired aqueous buffer (pH 5.5 or 7.4) by vortexing, resulting in a multilamellar vesicle (MLV) suspension.
-
For a more uniform size distribution, subject the MLV suspension to extrusion using a mini-extruder with polycarbonate membranes (e.g., 100 nm pore size).
3. Stability Study Setup:
-
Aliquot the final liposome suspension into sterile, sealed vials.
-
Store the vials at different temperatures (e.g., 4°C, 25°C, and 37°C).
-
Designate time points for analysis (e.g., T=0, 24h, 48h, 1 week, 1 month).
4. Sample Analysis by LC-MS:
-
At each time point, take an aliquot of the liposome suspension.
-
Perform a lipid extraction, for example, using a modified Bligh-Dyer method.[9]
-
Dry the lipid extract under nitrogen and reconstitute in a suitable injection solvent (e.g., methanol/chloroform). Add the internal standard.
-
Inject the sample into an LC-MS system.
-
LC Separation: Use a C18 reverse-phase column with a gradient elution, for example, using mobile phases containing water, acetonitrile, and formic acid.
-
MS Detection: Use an electrospray ionization (ESI) source in positive ion mode. Monitor for the precursor ion of this compound and its expected degradation products (e.g., 18:1 PG and free lysine).
-
-
Quantify the peak area of this compound relative to the internal standard at each time point.
5. Data Analysis:
-
Plot the percentage of remaining this compound versus time for each storage condition.
-
Calculate the degradation rate constant (k) for each condition by fitting the data to an appropriate kinetic model (e.g., first-order decay).
Visualizations
Degradation Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. avantiresearch.com [avantiresearch.com]
- 4. Lysyl-Phosphatidylglycerol: A Lipid Involved in the Resistance of Staphylococcus aureus to Antimicrobial Peptide Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolism of Phosphatidylglycerol and Lysyl Phosphatidylglycerol in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Lysyl-Phosphatidylglycerol Attenuates Membrane Perturbation Rather than Surface Association of the Cationic Antimicrobial Peptide 6W-RP-1 in a Model Membrane System: Implications for Daptomycin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The lipid lysyl-phosphatidylglycerol is present in membranes of Rhizobium tropici CIAT899 and confers increased resistance to polymyxin B under acidic growth conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
Technical Support Center: 18:1 Lysyl-PG Chromatographic Resolution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the chromatographic resolution of 18:1 Lysyl-phosphatidylglycerol (18:1 Lysyl-PG).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving good chromatographic resolution for 18:1 Lysyl-PG?
A1: The primary challenges stem from its amphipathic and zwitterionic nature. The phosphate (B84403) group and the lysine (B10760008) residue are highly polar, while the 18:1 acyl chain is nonpolar. This dual characteristic can lead to complex interactions with both the stationary and mobile phases, resulting in poor peak shape (tailing or fronting), co-elution with other lipid species, and low retention. The positive charge on the lysine and the negative charge on the phosphate can lead to strong interactions with residual silanols on silica-based columns, contributing to peak tailing.[1][2]
Q2: Which chromatographic techniques are most suitable for the separation of 18:1 Lysyl-PG?
A2: Both Hydrophilic Interaction Liquid Chromatography (HILIC) and Reversed-Phase (RP) chromatography are commonly used for the analysis of lysyl-PGs.
-
HILIC is often preferred for separating lipid classes based on the polarity of their head groups.[3][4] In HILIC, 18:1 Lysyl-PG, being a polar lipid, is well-retained and separated from less polar lipids.
-
Reversed-Phase (RP) chromatography , typically with a C18 column, separates lipids based on their hydrophobicity, primarily influenced by the length and degree of unsaturation of their acyl chains.[5] This technique is effective for separating different molecular species of lysyl-PG.
Q3: How does the pH of the mobile phase affect the retention and peak shape of 18:1 Lysyl-PG?
A3: The mobile phase pH is a critical parameter for the analysis of 18:1 Lysyl-PG due to its ionizable phosphate and lysine groups.
-
At acidic pH (e.g., pH 3-5), the carboxyl group of the phosphate is protonated (neutral), while the amino group of lysine remains protonated (positive charge). This can improve interaction with some stationary phases and reduce peak tailing caused by interactions with silanol (B1196071) groups.[6]
-
At neutral or slightly basic pH , the phosphate group is deprotonated (negative charge), and the lysine amino group is protonated, making the molecule zwitterionic. The net charge and interaction with the stationary phase will be highly dependent on the specific pH and pKa values of the functional groups. Controlling the pH with a suitable buffer is essential for reproducible retention times and symmetrical peak shapes.[7][8]
Q4: What are common co-eluting species with 18:1 Lysyl-PG?
A4: Co-elution is a significant challenge in lipidomics. For 18:1 Lysyl-PG, potential co-eluting species include:
-
Other Lysyl-PG species with similar partitioning properties.
-
Positional isomers where the 18:1 acyl chain is at the sn-1 versus the sn-2 position.
-
Isobaric lipid species from other classes that have the same mass-to-charge ratio, such as certain phosphatidylglycerols (PGs) or phosphatidylethanolamines (PEs) with different acyl chain compositions.[9] High-resolution mass spectrometry is crucial for differentiating isobaric interferences.[10]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
Poor peak shape can compromise resolution and lead to inaccurate quantification.
Caption: Troubleshooting workflow for poor peak shape.
| Potential Cause | Recommended Action |
| Secondary Interactions with Stationary Phase | The charged nature of Lysyl-PG can lead to interactions with active sites (e.g., free silanols) on the column, causing peak tailing.[1] Solution: Adjust the mobile phase pH to suppress ionization of either the analyte or the silanol groups. Adding a competing base or increasing the buffer concentration can also help. Consider using an end-capped column. |
| Column Overload | Injecting too much sample can saturate the stationary phase, leading to peak fronting or tailing.[11] Solution: Reduce the sample concentration or the injection volume. |
| System Issues | Problems affecting all peaks often point to a system-wide issue.[11] Solution: Check for and eliminate extra-column dead volume in tubing and connections. A blocked column frit can also cause peak distortion and can sometimes be resolved by back-flushing the column. |
| Inappropriate Sample Solvent | If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Solution: Whenever possible, dissolve the sample in the initial mobile phase. |
Issue 2: Insufficient Resolution / Co-elution
When 18:1 Lysyl-PG is not adequately separated from other components in the sample.
Caption: Troubleshooting workflow for insufficient resolution.
| Parameter to Modify | Recommended Action |
| Mobile Phase Gradient | An optimized gradient is crucial for resolving complex mixtures. Solution: For HILIC, a shallow gradient of the aqueous component into the organic mobile phase can improve separation of polar lipids.[3] For RP, a slow increase in the organic solvent percentage can enhance the resolution of lipids with similar hydrophobicities. |
| Mobile Phase Composition | The choice of organic solvent and additives can significantly alter selectivity. Solution: In RP, switching between acetonitrile (B52724) and methanol (B129727) can change elution patterns. In HILIC, adjusting the type and concentration of salt (e.g., ammonium (B1175870) formate (B1220265) or ammonium acetate) in the mobile phase can modulate retention and selectivity.[4] |
| Stationary Phase Chemistry | The column is the most powerful tool for changing selectivity. Solution: If using a standard C18 column for RP, consider a different phase like C8 or a phenyl-hexyl column. For HILIC, if using a bare silica (B1680970) column, an amide-based stationary phase might offer different selectivity for polar lipids.[3] |
| Column Temperature | Temperature affects mobile phase viscosity and analyte interaction with the stationary phase. Solution: Increasing the column temperature can decrease viscosity, leading to sharper peaks and sometimes altered selectivity. However, ensure the lipid is stable at higher temperatures. |
Experimental Protocols
Protocol 1: HILIC-MS/MS for the Analysis of 18:1 Lysyl-PG
This protocol is adapted from methods for phospholipid analysis and is suitable for separating lipid classes.[3][4][12]
Caption: HILIC-MS/MS workflow for 18:1 Lysyl-PG analysis.
1. Sample Preparation (Lipid Extraction):
-
Use a modified Bligh-Dyer or a similar liquid-liquid extraction method to extract lipids from the sample matrix.
-
Dry the lipid extract under a stream of nitrogen and reconstitute in a solvent compatible with the initial HILIC mobile phase (e.g., 95:5 acetonitrile:water).
2. Chromatographic Conditions:
| Parameter | Recommendation |
| Column | ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) or similar amide-based HILIC column.[4] |
| Mobile Phase A | Acetonitrile/Water (95:5, v/v) with 10 mM ammonium formate and 0.125% formic acid.[4] |
| Mobile Phase B | Water with 10 mM ammonium formate and 0.125% formic acid.[4] |
| Flow Rate | 0.4 mL/min.[4] |
| Column Temperature | 45 °C.[4] |
| Injection Volume | 2-5 µL |
| Gradient | Time (min) |
| 0.0 | |
| 10.0 | |
| 12.0 | |
| 12.1 | |
| 15.0 |
3. Mass Spectrometry Conditions:
| Parameter | Recommendation |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative Mode. Lysyl-PG can be detected in both modes. |
| Scan Type | Full Scan for identification, followed by Targeted MS/MS (Product Ion Scan) for confirmation and quantification. |
| Precursor Ion (for 18:1 Lysyl-PG) | Varies based on adduct ([M+H]+, [M+Na]+, [M-H]-). For [M-H]-, the m/z would be approximately 875.6.[13] |
| Collision Energy | Optimize for characteristic fragment ions. Key fragments include the neutral loss of the lysine group or the loss of the 18:1 fatty acid.[13] |
Note: This is a general guideline. The gradient and mobile phase composition may need to be optimized for specific sample types and co-eluting interferences.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. HPLC故障排除指南 [sigmaaldrich.com]
- 3. HILIC-IM-MS for Simultaneous Lipid and Metabolite Profiling of Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. holcapek.upce.cz [holcapek.upce.cz]
- 6. Expanding lipidomics coverage: effective ultra performance liquid chromatography-high resolution mass spectrometer methods for detection and quantitation of cardiolipin, phosphatidylglycerol, and lysyl-phosphatidylglycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations - Rotachrom Technologies [rotachrom.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. faculty.washington.edu [faculty.washington.edu]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Matrix Effects in 18:1 Lysyl-PG ESI-MS Analysis
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the Electrospray Ionization Mass Spectrometry (ESI-MS) analysis of 18:1 Lysyl-phosphatidylglycerol (Lysyl-PG).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of 18:1 Lysyl-PG ESI-MS analysis?
A: Matrix effects are the alteration of ionization efficiency for an analyte, in this case, 18:1 Lysyl-PG, due to the presence of co-eluting compounds from the sample matrix. These effects can manifest as either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), leading to inaccurate and unreliable quantification.[1][2]
Q2: Why is 18:1 Lysyl-PG particularly susceptible to matrix effects?
A: 18:1 Lysyl-PG, as a phospholipid, is often analyzed in complex biological matrices such as plasma, serum, or bacterial lysates. These matrices contain a high abundance of other lipids, salts, and proteins that can interfere with the ESI process.[1][3] Phospholipids (B1166683), in particular, are known to be a major source of matrix effects in ESI-MS.[3][4]
Q3: What are the common signs of matrix effects in my 18:1 Lysyl-PG analysis?
A: Common indicators of matrix effects include:
-
Poor reproducibility of signal intensity between replicate injections.
-
Inaccurate quantification, with values differing significantly from expected concentrations.
-
Non-linear calibration curves.
-
Signal drift during a sequence of analyses.
Q4: How can I quantitatively assess the extent of matrix effects for 18:1 Lysyl-PG?
A: The most common method is the post-extraction spike analysis. This involves comparing the signal response of 18:1 Lysyl-PG in a neat solvent to its response when spiked into a blank matrix extract that has undergone the entire sample preparation procedure. The matrix effect can be calculated using the following formula:
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solvent) x 100
A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement. For a robust method, the absolute matrix factor should ideally be between 0.75 and 1.25.[2]
Troubleshooting Guide
Issue 1: Poor Peak Shape and Inconsistent Retention Time for 18:1 Lysyl-PG
Possible Cause: This is often due to the accumulation of matrix components, particularly other phospholipids, on the analytical column.[3] This can lead to a degradation of the stationary phase and affect the chromatographic performance.
Troubleshooting Steps:
-
Optimize Sample Preparation: Employ a more rigorous sample cleanup method to remove interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are generally more effective than simple protein precipitation.[5][6][7]
-
Use a Guard Column: A guard column installed before the analytical column can help protect it from strongly retained matrix components.
-
Column Washing: Implement a robust column washing protocol between injections to elute any strongly retained compounds. This may involve high organic solvent washes or the use of a stronger solvent than the mobile phase.
Issue 2: Significant Ion Suppression Observed for 18:1 Lysyl-PG
Possible Cause: Co-eluting phospholipids are a primary cause of ion suppression in ESI-MS.[3][4] These molecules can compete with 18:1 Lysyl-PG for ionization in the ESI source, leading to a reduced signal.
Troubleshooting Steps:
-
Improve Chromatographic Separation: Modify your LC method to achieve better separation between 18:1 Lysyl-PG and the interfering phospholipids. This can be achieved by:
-
Adjusting the gradient profile.
-
Changing the mobile phase composition or additives.
-
Using a column with a different chemistry (e.g., HILIC instead of reversed-phase).
-
-
Enhance Sample Cleanup: Utilize advanced sample preparation techniques designed to specifically remove phospholipids, such as HybridSPE.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for 18:1 Lysyl-PG will co-elute and experience similar matrix effects as the analyte, allowing for accurate correction during data analysis.[2]
Issue 3: Inaccurate Quantification and Poor Reproducibility
Possible Cause: This is a direct consequence of uncharacterized and uncorrected matrix effects. The variability in the matrix composition between different samples leads to inconsistent ion suppression or enhancement.
Troubleshooting Steps:
-
Quantify Matrix Effects: Perform a thorough matrix effect study using multiple sources of your biological matrix to understand the variability.[2]
-
Implement an Internal Standard: If not already in use, incorporate a suitable internal standard. A stable isotope-labeled internal standard is the gold standard for correcting matrix effects.[2] If a SIL-IS is not available, a structural analog that behaves similarly during extraction and ionization can be used.
-
Matrix-Matched Calibrators: Prepare your calibration standards in the same biological matrix as your samples to ensure that the calibrants and samples experience similar matrix effects.
Quantitative Data Summary
While specific quantitative data for matrix effects on 18:1 Lysyl-PG is not extensively published, the following table provides representative values for phospholipids in plasma, which can be used as a general guideline. The degree of ion suppression can vary significantly depending on the sample preparation method, chromatographic conditions, and the specific mass spectrometer used.
| Sample Preparation Method | Analyte | Matrix | Typical Ion Suppression (%) | Reference |
| Protein Precipitation (Acetonitrile) | Various Drugs | Plasma | 20-80% | [8] |
| Liquid-Liquid Extraction | Various Drugs | Plasma | 10-50% | [4] |
| Solid-Phase Extraction (C18) | Various Drugs | Plasma | 5-30% | [4] |
| HybridSPE | Various Drugs | Plasma | <10% | [4] |
Experimental Protocols
Protocol 1: Lipid Extraction from Bacterial Cells (Modified Bligh-Dyer Method)
-
Cell Harvesting: Centrifuge the bacterial culture and discard the supernatant. Wash the cell pellet with phosphate-buffered saline (PBS).
-
Solvent Addition: To the cell pellet, add a mixture of chloroform (B151607) and methanol (B129727) (1:2, v/v).
-
Lysis and Extraction: Vortex the mixture vigorously for 15 minutes to lyse the cells and extract the lipids.
-
Phase Separation: Add chloroform and water to the mixture to achieve a final ratio of chloroform:methanol:water of 2:2:1.8 (v/v/v). Vortex and centrifuge to separate the phases.
-
Lipid Collection: Carefully collect the lower organic phase containing the lipids.
-
Drying and Reconstitution: Dry the collected organic phase under a stream of nitrogen. Reconstitute the lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol or isopropanol).
Protocol 2: LC-MS/MS Analysis of 18:1 Lysyl-PG
-
LC Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 50:50, v/v) with 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the lipids.
-
MS Detection: Use a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transition for 18:1 Lysyl-PG: The specific precursor and product ions will depend on the instrument and ionization conditions. A common approach is to monitor the transition from the protonated precursor ion to a fragment ion corresponding to the lysyl headgroup or a neutral loss. For example, for a generic Lysyl-PG, a neutral loss of the lysylglycerol headgroup could be monitored. Specific transitions for 18:1 Lysyl-PG should be optimized by infusing a standard.
Visualizations
MprF-Mediated Synthesis of Lysyl-PG
The synthesis of Lysyl-PG in bacteria is primarily carried out by the Multiple Peptide Resistance Factor (MprF) enzyme. This process is a key mechanism for bacteria to alter their membrane charge and develop resistance to cationic antimicrobial peptides.[9][10][11][12][13][14][15][16]
Caption: MprF enzyme synthesizes Lysyl-PG and flips it to the outer membrane.
Experimental Workflow for 18:1 Lysyl-PG Analysis with Matrix Effect Assessment
This workflow outlines the key steps from sample collection to data analysis, incorporating a strategy to evaluate and correct for matrix effects.
Caption: Workflow for 18:1 Lysyl-PG analysis including matrix effect evaluation.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Sample Preparation in Lipidomics: Methodological Foundations - Creative Proteomics [creative-proteomics.com]
- 6. Lipidomics from sample preparation to data analysis: a primer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. littlemsandsailing.com [littlemsandsailing.com]
- 9. Lysyl-Phosphatidylglycerol: A Lipid Involved in the Resistance of Staphylococcus aureus to Antimicrobial Peptide Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tuning the properties of the bacterial membrane with aminoacylated phosphatidylglycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. biorxiv.org [biorxiv.org]
- 13. Phospholipid translocation captured in a bifunctional membrane protein MprF - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. The Bacterial Defensin Resistance Protein MprF Consists of Separable Domains for Lipid Lysinylation and Antimicrobial Peptide Repulsion - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of 18:1 Lysyl-Phosphatidylglycerol
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 18:1 Lysyl-Phosphatidylglycerol (18:1 Lysyl PG).
Frequently Asked Questions (FAQs)
Q1: What is 18:1 Lysyl-Phosphatidylglycerol?
A1: 18:1 Lysyl-Phosphatidylglycerol (Lysyl-PG) is a specific type of aminoacylated phospholipid. It consists of a phosphatidylglycerol (PG) backbone where a lysine (B10760008) amino acid is esterified to the glycerol (B35011) headgroup. The "18:1" designation refers to the fatty acid composition, indicating one oleic acid acyl chain (18 carbons, one double bond) and another saturated fatty acid chain, which together comprise the diacylglycerol structure. In many bacterial species, Lysyl-PG is synthesized by the Multiple Peptide Resistance Factor (MprF) enzyme.[1][2] This modification alters the net charge of the cell membrane.[2]
Q2: Why is the analysis of this compound important?
A2: The analysis of this compound is crucial, particularly in bacteriology and drug development. The addition of the positively charged lysine to the anionic PG headgroup reduces the net negative charge of the bacterial membrane.[2] This change is a key mechanism for resistance against cationic antimicrobial peptides (CAMPs), including host defense peptides and certain antibiotics like daptomycin.[1][2][3] Therefore, monitoring changes in Lysyl-PG levels can provide insights into bacterial resistance mechanisms and aid in the development of new therapeutic strategies.[4]
Q3: What is the primary role of this compound in bacteria?
A3: The primary role of this compound is to modulate the electrostatic properties of the bacterial cell membrane.[2][5] By introducing a positive charge, it helps to repel cationic antimicrobial agents, thereby protecting the bacterium.[2] This lipid is a significant virulence factor in several Gram-positive bacteria, such as Staphylococcus aureus.[2] Its synthesis and translocation to the outer leaflet of the membrane are key steps in the bacterial response to environmental stressors, including the presence of antibiotics.[2]
Fragmentation Pattern Interpretation Guide
Q4: How does this compound typically fragment in negative ion mode tandem mass spectrometry (MS/MS)?
A4: In negative ion mode, deprotonated this compound molecules ([M-H]⁻) produce a characteristic and informative fragmentation pattern upon collision-induced dissociation (CID). The most common and diagnostic fragments are the fatty acyl anions and a deprotonated lysine ion.[5][6] A precursor ion scan for the deprotonated lysine fragment at m/z 145 is a sensitive method for detecting Lysyl-PG species.[6][7]
Key expected fragments include:
-
Deprotonated Lysine: A highly characteristic peak at m/z 145.098, corresponding to the [Lys-H]⁻ fragment.[5][8] This is often a prominent base peak.[8]
-
Fatty Acyl Anions: Peaks corresponding to the carboxylate anions of the constituent fatty acids. For an this compound composed of oleic (18:1) and palmitic (16:0) acids, you would expect to see fragments at m/z 281.2 ([C18:1-H]⁻) and m/z 255.2 ([C16:0-H]⁻).[6][7][8]
-
Loss of Lysine: A fragment resulting from the neutral loss of the lysyl residue, which corresponds to the deprotonated PG molecule ([PG-H]⁻). For a (18:1/16:0) Lysyl-PG, this would appear at m/z 747.5.[8]
-
Phosphatidic Acid Formation: A fragment corresponding to the phosphatidic acid (PA) backbone at m/z 673.5, formed by the loss of the lysyl-glycerol headgroup.[8]
Q5: What is the expected fragmentation pattern for this compound in positive ion mode?
A5: While negative mode is often more informative for headgroup fragments, positive ion mode analysis, particularly of sodiated adducts ([M+Na]⁺), can also provide structural information. Protonated Lysyl-PG ions can produce less prominent fragments compared to their sodiated counterparts.[5] For sodiated (16:0-18:1) Lysyl-PE, a related compound, intense fragment peaks corresponding to the sodiated head group have been observed.[5] A key fragment often seen for glycerophospholipids in positive mode is the neutral loss of the entire headgroup, resulting in a diacylglycerol-like fragment ion ([DAG]⁺).
Summary of Key Fragments for 18:1/16:0 Lysyl PG
| Ion Mode | Precursor Ion (m/z) | Fragment Ion | Fragment m/z (calculated) | Description |
| Negative | 875.6 ([M-H]⁻) | [Lys-H]⁻ | 145.10 | Deprotonated Lysine |
| Negative | 875.6 ([M-H]⁻) | [16:0 FA-H]⁻ | 255.25 | Palmitate anion |
| Negative | 875.6 ([M-H]⁻) | [18:1 FA-H]⁻ | 281.25 | Oleate anion |
| Negative | 875.6 ([M-H]⁻) | [M-H-Lys]⁻ | 747.52 | Loss of Lysine residue (PG 34:1) |
| Negative | 875.6 ([M-H]⁻) | [M-H-Lys-Gly]⁻ | 673.51 | Loss of Lysyl-glycerol (PA 34:1) |
| Positive | 899.6 ([M+Na]⁺) | [DAG]⁺ | 577.52 | Diacylglycerol fragment |
| Positive | 899.6 ([M+Na]⁺) | [Headgroup+Na]⁺ | 323.08 | Sodiated Lysyl-glycerolphosphate |
Note: The exact masses may vary slightly depending on the instrument calibration and resolution. The example used is for (18:1/16:0) Lysyl-PG.
Visualization of Fragmentation
Caption: Negative mode fragmentation pathway of 18:1/16:0 Lysyl-PG.
Troubleshooting Guide
Q6: I don't see the characteristic m/z 145 fragment for lysine. What could be the issue?
A6: Several factors could lead to a missing or low-intensity lysine fragment (m/z 145):
-
Incorrect Precursor Selection: Double-check that you have isolated the correct precursor m/z for the this compound species. Isotopic peaks or co-eluting isobaric lipids can lead to incorrect precursor selection.[9]
-
Collision Energy: The collision energy might be too low or too high. Fragmentation is energy-dependent; lower energies favor larger fragments (like the loss of lysine), while higher energies favor smaller fragments.[5] Acquire MS/MS spectra at multiple collision energies to find the optimal setting for producing the desired fragments.[5]
-
Ion Mode: Confirm you are in negative ion mode. The deprotonated lysine anion at m/z 145 is characteristic of negative mode fragmentation.
-
Incorrect Lipid Identification: The lipid may not be a Lysyl-PG. Annotating lipids based on exact mass alone is a common pitfall and should be avoided.[9] The absence of key fragments strongly suggests a misidentification.
Q7: My signal intensity for this compound is very low. How can I improve it?
A7: Low signal intensity can stem from sample preparation, chromatography, or mass spectrometer settings:
-
Sample Preparation: Ensure your lipid extraction method is efficient for polar lipids like Lysyl-PG. A two-phase liquid-liquid extraction (e.g., using chloroform/methanol/water) is common.[10] Inefficient extraction will lead to low recovery.
-
Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is often well-suited for separating polar lipid classes like Lysyl-PG.[4] If using Reversed-Phase Liquid Chromatography (RPLC), ensure the gradient is optimized to retain and elute this class of lipids effectively.
-
Ionization Efficiency: Lysyl-PG ionization can be influenced by the mobile phase composition. For RPLC, mobile phases containing ammonium (B1175870) formate (B1220265) or acetate (B1210297) can improve signal.[10] Check for ion suppression caused by co-eluting compounds.
-
Instrument Contamination: A dirty ion source or mass analyzer can significantly reduce signal intensity. Follow the manufacturer's guidelines for cleaning and maintenance.
Q8: I am seeing unexpected peaks in my MS/MS spectrum. How do I interpret them?
A8: Unexpected peaks can arise from several sources:
-
Co-eluting Isobars: Your precursor isolation window may have included other lipids with the same nominal mass that are co-eluting. Improving chromatographic separation is the best solution.[9]
-
In-source Fragmentation: Fragmentation can sometimes occur in the ion source before precursor selection. This can be minimized by optimizing source conditions (e.g., voltages, temperatures).
-
Adducts: The precursor ion may not be the expected [M-H]⁻. Other adducts (e.g., [M+Cl]⁻, [M+HCOO]⁻) can form and will have different fragmentation patterns.[10]
-
Contaminants: Peaks could be from contaminants introduced during sample preparation (e.g., from plasticware, solvents) or from the LC-MS system itself (e.g., column bleed). Running a solvent blank is essential to identify these peaks.[11]
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common MS data issues.
Experimental Protocols
Q9: Can you provide a general protocol for the LC-MS/MS analysis of this compound?
A9: The following is a generalized protocol. Specific parameters should be optimized for your particular instrument and sample type.
1. Lipid Extraction (Bligh-Dyer Method)
-
To a 1.5 mL tube, add 200 µL of your sample (e.g., bacterial cell pellet resuspended in water).
-
Spike the sample with an appropriate internal standard (e.g., a deuterated or ¹³C-labeled Lysyl-PG standard) to allow for quantification.
-
Add 750 µL of a 1:2 (v/v) mixture of chloroform:methanol. Vortex vigorously for 2 minutes.
-
Add 250 µL of chloroform. Vortex for 1 minute.
-
Add 250 µL of LC-MS grade water. Vortex for 1 minute.
-
Centrifuge at 2,000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase (containing the lipids) using a glass syringe and transfer it to a new tube.
-
Dry the lipid extract under a stream of nitrogen gas.
-
Reconstitute the dried extract in a suitable solvent for your LC method (e.g., 100 µL of 95:5 methanol:water).
2. HILIC-MS/MS Analysis
-
LC Column: A HILIC column (e.g., silica, 2.1 mm x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: Acetonitrile with 0.1% formic acid.
-
Mobile Phase B: Water with 0.1% formic acid and 10 mM ammonium formate.
-
Gradient: Start with a high percentage of Mobile Phase A (e.g., 95%) and gradually increase Mobile Phase B over 10-15 minutes to elute polar lipids.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Column Temperature: 40 °C.
3. Mass Spectrometry Parameters
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Scan Type: Use a data-dependent acquisition (DDA) method where a full MS1 scan is followed by MS2 scans on the most abundant precursors. Alternatively, use a targeted approach like Parallel Reaction Monitoring (PRM) or Multiple Reaction Monitoring (MRM) if you are quantifying known Lysyl-PG species.[4][7]
-
MS1 Scan Range: m/z 200-1200.
-
MS2 Parameters:
-
Isolation Window: 1-1.5 m/z.
-
Collision Energy: Use a stepped or ramped collision energy (e.g., 20-60 eV) to ensure a wide range of fragments are generated.
-
Resolution: High resolution (>20,000) is recommended for both MS1 and MS2 scans to ensure accurate mass assignments.[9]
-
Signaling Pathway Involvement
Q10: How does this compound fit into a biological pathway?
A10: this compound is a key player in the bacterial membrane charge modulation pathway, which is a defense mechanism against cationic antimicrobial peptides. The synthesis is primarily controlled by the MprF enzyme.
Caption: MprF-mediated synthesis of Lysyl-PG for bacterial resistance.
References
- 1. This compound, 1246303-07-0 | BroadPharm [broadpharm.com]
- 2. Lysyl-Phosphatidylglycerol: A Lipid Involved in the Resistance of Staphylococcus aureus to Antimicrobial Peptide Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lysyl-Phosphatidylglycerol Attenuates Membrane Perturbation Rather than Surface Association of the Cationic Antimicrobial Peptide 6W-RP-1 in a Model Membrane System: Implications for Daptomycin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expanding lipidomics coverage: effective ultra performance liquid chromatography-high resolution mass spectrometer methods for detection and quantitation of cardiolipin, phosphatidylglycerol, and lysyl-phosphatidylglycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Profiling and tandem mass spectrometry analysis of aminoacylated phospholipids in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comprehensive analysis of phospholipids and glycolipids in the opportunistic pathogen Enterococcus faecalis | PLOS One [journals.plos.org]
- 7. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 8. mdpi.com [mdpi.com]
- 9. Common cases of improper lipid annotation using high-resolution tandem mass spectrometry data and corresponding limitations in biological interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lcms.cz [lcms.cz]
- 11. cgspace.cgiar.org [cgspace.cgiar.org]
Technical Support Center: Optimizing 18:1 Lysyl PG Liposome Preparation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the preparation and optimization of 18:1 Lysyl-Phosphatidylglycerol (Lysyl PG) liposomes.
Frequently Asked Questions (FAQs)
Q1: What is 18:1 Lysyl PG and why is it used in liposome (B1194612) formulations? this compound (1,2-dioleoyl-sn-glycero-3-[phospho-rac-(3-lysyl(1-glycerol))]) is a cationic phospholipid.[1][2] The addition of a lysine (B10760008) group to the phosphatidylglycerol (PG) headgroup converts the anionic PG into a net cationic lipid.[3] This positive charge is crucial for modulating the overall surface charge of the liposome, which can enhance interactions with negatively charged biological membranes or molecules, and improve colloidal stability by preventing aggregation through electrostatic repulsion.[4]
Q2: What are the primary challenges when working with Lysyl PG liposomes? The main challenges are similar to those for other liposomal formulations but can be influenced by the cationic nature of Lysyl PG. These include:
-
Physical Instability : Aggregation or fusion of vesicles over time.[]
-
Inconsistent Particle Size : Achieving a monodisperse population with a low polydispersity index (PDI).[6]
-
Sub-optimal Encapsulation : Inefficient loading of hydrophilic or lipophilic cargo.[]
-
Chemical Instability : Degradation of lipids through hydrolysis or oxidation, which can lead to drug leakage.[]
Q3: Which preparation method is most suitable for this compound liposomes? The thin-film hydration method followed by extrusion is a widely used and reliable technique.[6] This method allows for excellent control over the final particle size and lamellarity, resulting in the formation of unilamellar vesicles (LUVs) with a uniform size distribution.[6] Sonication can also be used for size reduction, but it may produce a more heterogeneous size distribution and risks potential lipid degradation from localized heating.[6]
Liposome Preparation Workflow
Caption: Standard workflow for this compound liposome preparation.
Troubleshooting Guide
Problem 1: My liposome solution shows visible aggregation or precipitation.
| Question | Possible Cause | Recommended Solution |
| Why are my liposomes clumping together? | Inappropriate pH or Ionic Strength: The surface charge conferred by Lysyl PG is pH-dependent. An incorrect buffer pH can neutralize the surface charge, reducing electrostatic repulsion and leading to aggregation. High salt concentrations can also screen surface charges. | Ensure the buffer pH maintains the cationic charge of the lysine headgroup. Verify the ionic strength of your buffer; while some salt is needed to stabilize PG-containing membranes, excessive amounts can cause issues.[7] |
| Low Zeta Potential: Insufficient surface charge leads to weak repulsive forces between vesicles. | Increase the molar ratio of this compound in the formulation to boost positive surface charge. Measure the zeta potential to confirm a sufficiently high positive value (typically > +30 mV for good stability). | |
| Presence of Contaminants: Impurities or residual solvents can disrupt membrane integrity and promote aggregation. | Ensure all glassware is exceptionally clean. Confirm complete removal of the organic solvent by drying the lipid film under high vacuum for an extended period (e.g., overnight).[8] |
Problem 2: The particle size is too large or the Polydispersity Index (PDI) is high (>0.2).
| Question | Possible Cause | Recommended Solution |
| Why can't I get small, uniform liposomes? | Incomplete Film Hydration: If the lipid film is not fully hydrated, large multilamellar vesicles (MLVs) will persist, leading to a large average size and high PDI.[6] | Hydrate the film at a temperature above the phase transition temperature (Tc) of all lipids in the mixture.[9] Ensure vigorous agitation (e.g., vortexing) during hydration to fully disperse the film.[6] |
| Insufficient Extrusion: Not enough passes through the extruder membrane will result in incomplete size reduction. | Perform a sufficient number of extrusion cycles. Typically, 11 to 21 passes are recommended to achieve a narrow and consistent size distribution.[6] | |
| Extrusion Temperature is Too Low: Extruding below the lipid Tc makes the membrane too rigid for efficient size reduction and can clog the membrane.[6] | Always perform extrusion at a temperature above the Tc of the highest-melting-point lipid in your formulation.[6] | |
| High Lipid Concentration: A very concentrated lipid solution can be viscous and difficult to extrude effectively.[6] | If you encounter high back pressure or inconsistent results, try reducing the total lipid concentration. |
Problem 3: My encapsulation efficiency is consistently low.
| Question | Possible Cause | Recommended Solution |
| Why isn't my drug/molecule loading into the liposomes? | Unfavorable Electrostatic Interactions: If your payload is also positively charged, it may be repelled by the cationic surface of the Lysyl PG liposomes. | For cationic hydrophilic drugs, consider alternative loading methods or reformulating with zwitterionic or anionic lipids. |
| Increased Membrane Permeability: The packing of Lysyl PG with other lipids might create defects in the bilayer, allowing the encapsulated material to leak out.[6] | Incorporate cholesterol (typically 30-50 mol%) into the formulation. Cholesterol is known to fill gaps between phospholipids, increasing membrane packing density and reducing permeability.[6] | |
| Suboptimal Hydration Conditions: Incomplete hydration results in fewer and smaller liposomes being formed, which lowers the total encapsulated volume.[6] | Optimize hydration time, temperature, and agitation to ensure the formation of a maximal number of vesicles.[6] |
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common liposome issues.
Key Experimental Protocols
Protocol 1: Preparation of 100 nm Liposomes by Thin-Film Hydration and Extrusion
Materials:
-
This compound and other desired lipids (e.g., DOPC, Cholesterol)
-
Organic Solvent: Chloroform or a 2:1 chloroform:methanol mixture[8]
-
Hydration Buffer: (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)
-
Round-bottom flask, rotary evaporator, vacuum pump
-
Mini-extruder with polycarbonate membranes (100 nm pore size)
Methodology:
-
Lipid Film Formation:
-
Dissolve the lipids in the organic solvent in a round-bottom flask at the desired molar ratios.[8]
-
Evaporate the solvent using a rotary evaporator to create a thin, uniform lipid film on the flask wall.[8]
-
Place the flask under a high vacuum for at least 2 hours (preferably overnight) to ensure complete removal of any residual solvent.[8]
-
-
Lipid Film Hydration:
-
Warm the hydration buffer to a temperature above the highest Tc of the lipid components.
-
Add the warm buffer to the dried lipid film to achieve the desired final lipid concentration (e.g., 10-20 mg/mL).[8]
-
Agitate the flask vigorously (e.g., by vortexing) until all the lipid film is suspended, forming a milky solution of multilamellar vesicles (MLVs). This may take 30-60 minutes.[6]
-
-
Extrusion:
-
Assemble the mini-extruder with two stacked 100 nm polycarbonate membranes.[8]
-
Heat the extruder block to the same temperature as the hydration buffer.
-
Load the MLV suspension into one of the gas-tight syringes.
-
Pass the lipid suspension through the membranes back and forth for a total of 11-21 times.[6] The solution should become progressively more translucent.
-
The final extruded solution contains large unilamellar vesicles (LUVs) with a uniform size.
-
Protocol 2: Liposome Characterization by Dynamic Light Scattering (DLS)
Purpose: To determine the mean particle size, polydispersity index (PDI), and zeta potential.
Methodology:
-
Sample Preparation:
-
Dilute a small aliquot of the final liposome suspension in the same buffer used for hydration to a suitable concentration for DLS measurement (typically a 1:50 to 1:100 dilution).[9]
-
Filter the buffer used for dilution through a 0.2 µm filter to remove any dust or particulate matter.
-
-
Size and PDI Measurement:
-
Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).
-
Place the diluted sample in a clean cuvette and insert it into the instrument.
-
Perform the measurement to obtain the Z-average diameter (mean particle size) and the PDI. A PDI value below 0.2 is generally considered indicative of a monodisperse and homogeneous population.
-
-
Zeta Potential Measurement:
-
Inject the diluted sample into a disposable zeta cell.
-
Place the cell into the instrument.
-
Apply an electric field and measure the electrophoretic mobility to calculate the zeta potential. A value of ±30 mV or greater suggests good colloidal stability.
-
Quantitative Data & Target Parameters
| Parameter | Symbol | Target Range | Significance | Factors Influencing Outcome |
| Mean Particle Size | Z-avg | 80 - 150 nm | Affects biodistribution, cellular uptake, and stability. | Extruder membrane pore size, number of extrusion passes, lipid composition.[4][6] |
| Polydispersity Index | PDI | < 0.2 | Indicates the width of the size distribution; a lower value means a more uniform population. | Number of extrusion passes, hydration efficiency, lipid purity.[6] |
| Zeta Potential | ζ | > +30 mV | Measures surface charge; a high positive value indicates good stability against aggregation for cationic liposomes. | Molar ratio of this compound, pH and ionic strength of the buffer.[6] |
| Cholesterol Content | mol% | 30 - 50% | Reduces membrane permeability, enhances stability, and modulates fluidity.[6] | Added during the initial lipid dissolution step. |
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. researchgate.net [researchgate.net]
- 3. Lysyl-Phosphatidylglycerol Attenuates Membrane Perturbation Rather than Surface Association of the Cationic Antimicrobial Peptide 6W-RP-1 in a Model Membrane System: Implications for Daptomycin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Lysyl-Phosphatidylglycerol: A Lipid Involved in the Resistance of Staphylococcus aureus to Antimicrobial Peptide Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Synthetic 18:1 Lysyl-PG
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic 18:1 Lysyl-Phosphatidylglycerol (Lysyl-PG). The information focuses on the phenomenon of acyl chain migration, a common issue that can impact experimental results.
Frequently Asked Questions (FAQs)
Q1: What is acyl chain migration in synthetic 18:1 Lysyl-PG?
A1: Acyl chain migration is a non-enzymatic, intramolecular process where the oleoyl (B10858665) (18:1) acyl chain moves between the sn-1 and sn-2 positions of the glycerol (B35011) backbone.[1][2] This results in the formation of a positional isomer. The starting material is typically the more stable sn-1 isomer (1-oleoyl-2-hydroxy-sn-glycero-3-phospho-(1'-rac-glycerol)), but over time and under certain conditions, it can equilibrate to a mixture containing the sn-2 isomer (2-oleoyl-1-hydroxy-sn-glycero-3-phospho-(1'-rac-glycerol)).[1][3] It is a recognized challenge in the synthesis and handling of lysophospholipids.
Q2: What factors cause or accelerate acyl chain migration?
A2: Several factors can promote this isomerization:
-
pH: The rate of acyl migration is highly pH-dependent. Migration is significantly accelerated at neutral to alkaline pH.[1][3] The minimum rate of migration is observed in the pH range of 4.0 to 5.0.[1]
-
Temperature: Higher temperatures increase the rate of acyl migration.[3][4][5] For long-term stability, storage at low temperatures (e.g., -20°C) is crucial.[6]
-
Solvents: The type of solvent can influence migration. Slow migration can occur in organic solvents, particularly in the presence of basic catalysts used during synthesis. Non-polar solvents may accelerate migration compared to polar solvents.[7]
-
Presence of Catalysts: The process is catalyzed by both acid and base. Chromatography on materials like silicic acid has also been reported to increase isomerization.[3]
Q3: How can I detect and quantify the isomers of 18:1 Lysyl-PG?
A3: Several analytical techniques can be used to separate and quantify the sn-1 and sn-2 isomers:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a powerful and widely used method. Reverse-phase high-performance liquid chromatography (HPLC) can separate the isomers, as the sn-2 isomer typically elutes earlier than the sn-1 counterpart.[1][8] Mass spectrometry provides sensitive detection and quantification.[1][9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 31P NMR is a simple and rapid method to observe the kinetics of acyl migration in real-time by monitoring the distinct signals of the different isomers. 1H NMR can also be used to confirm the structures of the lyso-compounds.
Q4: What is the expected purity of commercial 18:1 Lysyl-PG regarding acyl migration?
A4: Commercially available synthetic 18:1 Lysyl-PG is generally of high purity (>99%). However, suppliers may note the potential for acyl migration. For instance, one supplier specifies that their product may contain up to 15% acyl migration to the lysine (B10760008) head group.[6] It is important to note this is distinct from migration on the glycerol backbone. At equilibrium in aqueous solutions, the ratio of sn-1 to sn-2 acyl isomers for lysophosphatidylcholines has been shown to be approximately 9:1.[3] Researchers should always verify the isomeric purity upon receipt and under their specific experimental conditions.
Q5: How can I prevent or minimize acyl chain migration during my experiments?
A5: To maintain the isomeric purity of 18:1 Lysyl-PG, consider the following:
-
Storage: Store the product at -20°C in a tightly sealed container as recommended.[6]
-
pH Control: Prepare solutions and conduct experiments in buffers with a slightly acidic pH (4.0-5.0), where the migration rate is at its minimum.[1]
-
Temperature Control: Perform experimental procedures at low temperatures (e.g., on ice) whenever possible.[1][9]
-
Solvent Choice: If using organic solvents, avoid basic conditions.
-
Time: Prepare solutions fresh and use them promptly to minimize the time during which migration can occur.
Troubleshooting Guides
Problem: Inconsistent or non-reproducible experimental results.
| Possible Cause | Troubleshooting Step |
| Isomerization of 18:1 Lysyl-PG | The ratio of sn-1 and sn-2 isomers may be changing between experiments due to variations in pH, temperature, or incubation time. This can alter the biological or physical properties of the lipid. |
| Solution: 1. Standardize your experimental protocol strictly. Control pH with a buffer between 4.0-5.0.[1] 2. Maintain a consistent temperature, preferably low (e.g., 4°C).[1][9] 3. Prepare fresh solutions for each experiment from the stock stored at -20°C. 4. Analyze the isomeric purity of your working solution under your exact experimental conditions using LC-MS/MS to confirm stability. | |
| Chemical Degradation | In addition to isomerization, the lipid may be undergoing hydrolysis, especially at extreme pH values. |
| Solution: Avoid harsh acidic or alkaline conditions. Analyze the sample for degradation products using appropriate analytical methods like LC-MS. |
Problem: Suspected degradation or isomerization of 18:1 Lysyl-PG stock.
| Possible Cause | Troubleshooting Step |
| Improper Storage | Long-term storage at temperatures above -20°C or exposure to moisture can lead to degradation and isomerization. |
| Solution: 1. Confirm that the stock has been consistently stored at -20°C. 2. Prepare a sample and analyze its isomeric composition by LC-MS/MS or 31P NMR.[1] Compare the results to the certificate of analysis or to a fresh standard. | |
| Age of the Product | Even under ideal conditions, some degree of isomerization can occur over time. One supplier suggests a stability of one year at -20°C.[6] |
| Solution: Check the expiration date of the product. If it is old or has been stored for an extended period, it is highly recommended to re-analyze its purity before use. |
Quantitative Data
Table 1: Effect of Acyl Chain Saturation on Isomerization of sn-2 Acyl LPC (Data adapted from a study on various LPCs incubated at 37°C, pH 7.4)[3]
| Acyl Chain | % of sn-2 Isomer Remaining after 8 hours |
| 16:0 (Palmitoyl) | ~13% |
| 18:1 (Oleoyl) | ~29% |
| 20:4 (Arachidonoyl) | >60% |
| 22:6 (Docosahexaenoyl) | >60% |
| This table demonstrates that polyunsaturated acyl chains migrate slower than saturated and monounsaturated ones.[3] |
Table 2: General Influence of pH and Temperature on Acyl Migration Rate
| Condition | Rate of Acyl Migration | Rationale |
| Acidic pH (4.0-5.0) | Minimum | The reaction mechanism is least favored in this pH range.[1] |
| Neutral pH (~7.4) | Accelerated | Base-catalyzed migration becomes significant.[3] |
| Alkaline pH (>8.0) | Highly Accelerated | The base-catalyzed second-order rate constant is high. |
| Low Temperature (4°C) | Slow | Reduces the kinetic energy available for the reaction.[1][9] |
| High Temperature (37°C) | Fast | Significantly accelerates the rate of isomerization.[3] |
Visualizations
Caption: Intramolecular acyl chain migration between the sn-1 and sn-2 positions.
Caption: Workflow for analyzing acyl chain migration in 18:1 Lysyl-PG.
Caption: Key factors that increase the rate of acyl chain migration.
Experimental Protocols
Protocol 1: Lipid Extraction and Preparation for LC-MS/MS Analysis
This protocol is adapted from a method designed to eliminate intra-molecular acyl migration during sample processing.[1][9]
-
Objective: To extract 18:1 Lysyl-PG from an experimental sample while preventing further isomerization.
-
Materials:
-
Methanol
-
0.1 M HCl (to pre-adjust solvent pH)
-
Water (HPLC-grade)
-
Centrifuge capable of 4°C operation
-
Procedure:
-
Perform all steps on ice or at 4°C.
-
To your aqueous sample (e.g., 100 µL), add 375 µL of a pre-chilled mixture of chloroform/methanol (1:2, v/v).
-
Vortex the mixture thoroughly for 1 minute.
-
Add 125 µL of chloroform (pre-chilled to 4°C) and vortex for 1 minute.
-
Add 125 µL of water (pre-chilled to 4°C) to induce phase separation. Vortex for 1 minute.
-
Centrifuge at 1,000 x g for 10 minutes at 4°C.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the solvent under a stream of nitrogen gas.
-
Reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol). Note: The key to this method is maintaining a low temperature (4°C) and an acidic environment (final pH around 4.0) throughout the extraction to "quench" the migration process.[1][9]
-
Protocol 2: 31P NMR for Kinetic Analysis of Acyl Migration
This protocol provides a general framework for using NMR to monitor isomerization.
-
Objective: To determine the rate of acyl migration under specific buffer and temperature conditions.
-
Materials:
-
Dry, pure 18:1 Lysyl-PG
-
Buffer of choice (e.g., 50 mM Tris-HCl or 50 mM citrate)
-
D₂O (for NMR lock)
-
NMR spectrometer with a phosphorus probe
-
-
Procedure:
-
Prepare the desired buffer, containing at least 20% D₂O for the lock signal. Adjust to the final target pH.
-
Weigh a precise amount of 18:1 Lysyl-PG (to achieve a final concentration of ~20 mM) into an NMR tube.
-
Dry the lipid under a stream of nitrogen, followed by high vacuum to remove all residual solvent.
-
To start the experiment, add the temperature-equilibrated buffer to the dry lipid in the NMR tube. Mix immediately and place the tube in the NMR spectrometer.
-
Begin acquiring 31P NMR spectra immediately. The sn-1 and sn-2 isomers will have distinct chemical shifts, allowing their signals to be resolved.
-
Acquire spectra at regular time intervals. The rate of migration can be determined by monitoring the change in the relative integrals (peak areas) of the signals corresponding to each isomer over time.
-
Ensure relaxation delays are sufficient (e.g., ~2 seconds with a 60-70° pulse) to allow for accurate quantification based on peak heights or integrals.
-
References
- 1. Separation and quantification of 2-acyl-1-lysophospholipids and 1-acyl-2-lysophospholipids in biological samples by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acyl and phosphoryl migration in lysophospholipids: importance in phospholipid synthesis and phospholipase specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rate of acyl migration in lysophosphatidylcholine (LPC) is dependent upon the nature of the acyl group. Greater stability of sn-2 docosahexaenoyl LPC compared to the more saturated LPC species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. orbit.dtu.dk [orbit.dtu.dk]
- 5. researchgate.net [researchgate.net]
- 6. avantiresearch.com [avantiresearch.com]
- 7. researchgate.net [researchgate.net]
- 8. Separation of isomeric lysophospholipids by reverse phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Separation and quantification of 2-acyl-1-lysophospholipids and 1-acyl-2-lysophospholipids in biological samples by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. LC-MS/MS analysis of lysophospholipids associated with soy protein isolate - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 18:1 Lysyl PG Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding contamination during the analysis of 18:1 Lysyl-phosphatidylglycerol (Lysyl PG).
Troubleshooting Guide
This guide addresses specific issues that may arise during your 18:1 Lysyl PG analysis, focusing on identifying and mitigating sources of contamination.
| Issue | Potential Cause | Recommended Solution |
| High background noise or unexpected peaks in mass spectrometry data | Contaminated solvents or reagents. | Use high-purity, LC-MS grade solvents and reagents. Always run a solvent blank to identify any contaminant peaks before sample analysis.[1][2] |
| Contamination from plasticware (e.g., pipette tips, tubes).[1][2] | Whenever possible, use glass or polypropylene (B1209903) labware from reputable manufacturers.[1][2] Pre-rinse all plasticware with a high-purity solvent compatible with your analysis.[1] | |
| Carryover from previous injections in the LC-MS system. | Perform several blank injections using your sample solvent to condition the column and flush the system.[1] Injecting a pooled quality control (QC) sample multiple times at the start of an analytical run can also help stabilize the system.[1] | |
| Inconsistent quantification of this compound across replicates | Cross-contamination between samples. | Be meticulous during sample handling and preparation. Use fresh pipette tips for each sample and avoid splashing. |
| Sample degradation due to improper storage or handling. | Store samples at -80°C to prevent lipid degradation.[2] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[3] For lipid extracts, store under an inert gas (like nitrogen or argon) at -20°C or lower in an organic solvent to prevent oxidation.[4] | |
| Presence of common environmental contaminants (e.g., phthalates, oleamide) | Contamination from the laboratory environment. | Maintain a clean laboratory workspace. Be aware that plasticizers can off-gas from building materials and equipment.[1] |
| Introduction of contaminants from personal care products. | Wear appropriate personal protective equipment (PPE), including gloves. Be mindful that cosmetics, lotions, and soaps can contain lipids and other compounds that can contaminate samples.[1][4] |
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of contamination in this compound analysis?
A1: Common sources of contamination in lipidomics, including the analysis of this compound, can be broadly categorized as:
-
Labware: Plasticizers (e.g., phthalates) and slip agents (e.g., oleamide) can leach from plastic tubes and pipette tips.[1] Even glassware, if not cleaned properly, can be a source of contamination.[2]
-
Solvents and Reagents: Trace impurities in solvents and reagents can become significant in sensitive mass spectrometry analyses.[1][2]
-
Sample Handling: Cross-contamination between samples and introduction of contaminants from personal care products are significant risks.[1][2][4]
-
Laboratory Environment: Volatile organic compounds and other airborne particles in the lab can settle on and contaminate samples.[1]
-
Instrumentation: Residues from previous analyses can accumulate in the LC-MS system and introduce background noise.[1]
Q2: How can I minimize contamination from plastic labware?
A2: To minimize contamination from plasticware, consider the following:
-
Prioritize Glassware: Use borosilicate glassware for sample preparation and storage whenever feasible.[1]
-
Choose High-Quality Plastics: If plastics are necessary, opt for high-quality polypropylene (PP) from reputable suppliers.[1]
-
Pre-clean Plasticware: Rinse plastic tubes and pipette tips with a high-purity solvent before use to remove surface contaminants.[1]
-
Avoid Problematic Plastics: Steer clear of plastics like polyvinyl chloride (PVC), which is a known source of phthalate (B1215562) contamination.[1]
Q3: What is the best way to clean glassware for lipid analysis?
A3: A thorough cleaning protocol is crucial. This typically involves:
-
Washing with a laboratory-grade detergent.
-
Rinsing thoroughly with tap water followed by deionized water.
-
A final rinse with a high-purity solvent (e.g., methanol (B129727) or chloroform/methanol).
-
Drying in an oven at a temperature that won't introduce new contaminants. Cover openings with solvent-rinsed aluminum foil to prevent dust from settling inside.[1]
Q4: How does sample storage affect the integrity of this compound?
A4: Improper sample storage can lead to the degradation of lipids. To maintain sample integrity:
-
Freeze Samples Promptly: Flash-freeze biological samples in liquid nitrogen and store them at -80°C to halt enzymatic activity and chemical degradation.[3][4][5]
-
Prevent Oxidation: For lipid extracts, store them in an organic solvent under an inert atmosphere (e.g., nitrogen or argon) at -20°C or colder and protect them from light.[4]
-
Avoid Freeze-Thaw Cycles: Aliquot samples into single-use vials to prevent degradation that can occur with repeated freezing and thawing.[3]
Q5: What are the key considerations for the LC-MS system to ensure clean analysis?
A5: To prepare your LC-MS system for a sensitive this compound analysis:
-
System Conditioning: Before running your samples, flush the system with a series of blank injections (using your mobile phase or sample solvent) to remove residual contaminants and stabilize the baseline.[1]
-
Use of a Guard Column: A guard column can help protect your analytical column from contaminants present in the sample.
-
Regular Maintenance: Follow the manufacturer's recommendations for regular cleaning and maintenance of the ion source and other instrument components.
Experimental Protocols
Protocol 1: General Workflow for Minimizing Contamination in Sample Preparation
This protocol outlines a general workflow designed to reduce the introduction of contaminants during the sample preparation stage for this compound analysis.
Caption: A flowchart illustrating the key steps in a sample preparation workflow designed to minimize contamination for lipid analysis.
Protocol 2: LC-MS System Preparation and Blank Analysis
This protocol details the steps to prepare the LC-MS system and verify its cleanliness before analyzing samples containing this compound.
Caption: A logical workflow for preparing and verifying the cleanliness of an LC-MS system prior to sensitive lipid analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Sample Preparation in Lipidomics: Methodological Foundations - Creative Proteomics [creative-proteomics.com]
- 4. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipidomics Sample Preparation FAQ | MetwareBio [metwarebio.com]
Technical Support Center: Quantifying Low-Abundance Lysyl-PG Species
Welcome to the Technical Support Center for the quantification of low-abundance lysyl-phosphatidylglycerol (lysyl-PG) species. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: Why is the quantification of lysyl-PG species challenging?
A1: The quantification of lysyl-PG species presents several analytical challenges primarily due to their low abundance in bacterial membranes compared to major phospholipids (B1166683) like phosphatidylglycerol (PG) and cardiolipin. Furthermore, their amphipathic nature, with a positively charged lysine (B10760008) headgroup and a hydrophobic tail, can lead to difficulties in extraction, chromatographic separation, and detection by mass spectrometry. Issues such as poor ionization efficiency, matrix effects from co-eluting lipids, and a limited availability of appropriate internal standards further complicate accurate quantification.
Q2: What are the most common adducts of lysyl-PG observed in mass spectrometry?
A2: In positive ion mode electrospray ionization mass spectrometry (ESI-MS), lysyl-PG species are most commonly detected as protonated molecules [M+H]⁺. However, due to the presence of sodium and other alkali metals in solvents and glassware, sodiated adducts [M+Na]⁺ are also frequently observed. In negative ion mode, the deprotonated molecule [M-H]⁻ can be detected, though it is often less abundant than the positive ions. The relative abundance of these adducts can be influenced by the mobile phase composition and ion source conditions. For accurate quantification, it is recommended to sum the peak areas of all significant adducts for each lysyl-PG species.
Q3: Can lysyl-PG levels be influenced by bacterial growth conditions?
A3: Yes, the levels of lysyl-PG are highly dynamic and can be significantly influenced by environmental factors. For instance, in Staphylococcus aureus, acidic conditions (low pH) and the presence of cationic antimicrobial peptides (CAMPs) in the growth medium can lead to a significant increase in the proportion of lysyl-PG in the cell membrane.[1][2] This is a defense mechanism to increase the positive surface charge of the bacterium and repel cationic agents.
Q4: What is the primary enzymatic pathway for lysyl-PG biosynthesis?
A4: The biosynthesis of lysyl-PG is primarily catalyzed by the multiple peptide resistance factor (MprF) protein.[2] MprF is a bifunctional enzyme that first synthesizes lysyl-PG on the inner leaflet of the cytoplasmic membrane by transferring a lysine residue from a lysyl-tRNA to a molecule of phosphatidylglycerol (PG). The second function of MprF is to translocate, or "flip," the newly synthesized lysyl-PG to the outer leaflet of the membrane, thereby altering the surface charge of the bacterium.
Troubleshooting Guides
This section provides solutions to common problems encountered during the quantification of low-abundance lysyl-PG species.
Issue 1: Low Signal Intensity or Poor Signal-to-Noise (S/N) Ratio
| Potential Cause | Troubleshooting Steps |
| Inefficient Extraction | - Ensure the chosen extraction method (e.g., modified Bligh-Dyer) is appropriate for polar lipids. The addition of a small amount of acid to the extraction solvent can improve the recovery of lysyl-PG.[1] - Verify that the solvent-to-sample ratio is adequate for complete lipid extraction. - Perform a second extraction on the sample pellet to check for residual lipids. |
| Poor Ionization in ESI-MS | - Optimize ion source parameters, including spray voltage, capillary temperature, and gas flows, for maximal lysyl-PG signal. - Add a mobile phase modifier to enhance ionization. For positive ion mode, a low concentration of formic acid (0.1%) is commonly used. - Check for ion suppression from co-eluting compounds by post-column infusion of a lysyl-PG standard. |
| Analyte Degradation | - Work with samples on ice and use pre-chilled solvents to minimize enzymatic degradation. - Store lipid extracts at -80°C under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. |
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Potential Cause | Troubleshooting Steps |
| Secondary Interactions with Column | - The basic nature of the lysine headgroup can lead to interactions with residual silanol (B1196071) groups on silica-based columns, causing peak tailing. Use a high-purity, end-capped C18 column. - Add a small amount of a basic modifier, such as ammonium (B1175870) hydroxide, to the mobile phase to improve peak symmetry. - Consider using a PEEK or PEEK-lined column to minimize interactions with metal surfaces in the flow path. |
| Inappropriate Mobile Phase | - Ensure the sample is dissolved in a solvent that is of similar or weaker elution strength than the initial mobile phase to avoid peak distortion. - Optimize the mobile phase composition and gradient to achieve good separation and peak shape. Methanol-based mobile phases can sometimes offer better peak shapes for basic compounds compared to acetonitrile.[3] |
| Column Overload | - If peak fronting is observed, it may be due to column overload. Dilute the sample or inject a smaller volume. |
Issue 3: Inaccurate or Irreproducible Quantification
| Potential Cause | Troubleshooting Steps |
| Lack of Appropriate Internal Standard | - Use a commercially available lysyl-PG internal standard with a distinct fatty acid chain length (e.g., 17:0 lysyl-PG) if possible. - If a specific lysyl-PG standard is unavailable, a structurally similar lipid standard (e.g., a lysophosphatidylcholine (B164491) with a similar chain length) may be used, but its performance should be carefully validated. |
| Matrix Effects | - Matrix effects, where co-eluting compounds suppress or enhance the ionization of the analyte, are a common problem in lipidomics. - Improve sample cleanup using solid-phase extraction (SPE) to remove interfering substances. - Modify the chromatographic method to separate the lysyl-PG species from the interfering matrix components. |
| Inconsistent Adduct Formation | - Inconsistent formation of different adducts ([M+H]⁺, [M+Na]⁺, etc.) across samples can lead to quantification errors. - To mitigate this, sum the peak areas of all observed adducts for each lysyl-PG species for quantification. - Ensure consistent use of high-purity solvents and additives to minimize variations in adduct formation. |
Data Presentation
Table 1: Quantitative Analysis of Lysyl-PG in Staphylococcus aureus
| Strain | Growth Condition | Lysyl-PG (%) | Phosphatidylglycerol (PG) (%) | Cardiolipin (CL) (%) | Reference |
| S. aureus (Wild-Type) | pH 7.4 | 33 | 64 | 4 | [1] |
| S. aureus (Wild-Type) | pH 5.5 | 44 | 50 | 6 | [1] |
| MRSA H66 | pH 7.4 | 34 | 61 | 5 | [1] |
| MRSA H66 | pH 5.5 | 55 | 40 | 5 | [1] |
Table 2: Relative Abundance of Aminoacyl-PGs in Bacillus subtilis
| Aminoacyl-PG Species | Relative Abundance | Reference |
| Lysyl-PG | High | [4][5] |
| Alanyl-PG | Moderate | [4] |
| Arginyl-PG | Low | [4] |
| Ornithinyl-PG | Low | [4] |
Experimental Protocols
Protocol 1: Modified Bligh-Dyer Lipid Extraction from Bacterial Cells
This protocol is adapted for the extraction of total lipids, including lysyl-PG, from bacterial cultures.
-
Cell Harvesting: Centrifuge the bacterial culture (e.g., 50 mL) at 4,000 x g for 15 minutes at 4°C. Discard the supernatant and wash the cell pellet with an equal volume of cold phosphate-buffered saline (PBS). Repeat the centrifugation and discard the supernatant.
-
Initial Extraction: Resuspend the cell pellet in 1 mL of PBS. Transfer the suspension to a glass tube. Add 3.75 mL of a chloroform (B151607):methanol (1:2, v/v) mixture. Vortex vigorously for 15 minutes.
-
Phase Separation: Add 1.25 mL of chloroform and vortex for 1 minute. Add 1.25 mL of water and vortex for another minute. Centrifuge at 1,000 x g for 10 minutes to separate the phases.
-
Lipid Collection: Three phases will be visible: an upper aqueous phase, a middle layer of precipitated protein, and a lower organic phase containing the lipids. Carefully collect the lower organic (chloroform) phase using a glass Pasteur pipette, avoiding the protein interface.
-
Re-extraction (Optional but Recommended): To maximize recovery, add another 2 mL of chloroform to the remaining aqueous and protein layers, vortex for 5 minutes, centrifuge, and collect the lower organic phase. Combine this with the first organic phase extract.
-
Drying and Storage: Dry the combined organic phases under a gentle stream of nitrogen. Resuspend the dried lipid extract in a known volume of an appropriate solvent (e.g., chloroform:methanol 1:1, v/v) for storage at -80°C.
Protocol 2: LC-MS/MS Analysis of Lysyl-PG Species
This is a general LC-MS/MS method that can be optimized for specific instrumentation.
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column with a particle size of ≤ 2.7 µm (e.g., 2.1 x 100 mm) is suitable.
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.
-
Mobile Phase B: Acetonitrile:Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the lipids, and then re-equilibrate. For example:
-
0-2 min: 30% B
-
2-12 min: Gradient to 100% B
-
12-15 min: Hold at 100% B
-
15.1-18 min: Return to 30% B for re-equilibration.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Multiple Reaction Monitoring (MRM) or Precursor Ion Scan.
-
MRM: Monitor specific precursor-to-product ion transitions for each lysyl-PG species of interest. The precursor ion will be the [M+H]⁺ of the specific lysyl-PG, and a common product ion is the neutral loss of the fatty acid chains or fragments of the headgroup.
-
Precursor Ion Scan: Scan for precursors of a characteristic fragment ion of lysyl-PG.
-
-
MS Parameters: Optimize source parameters (e.g., spray voltage, gas flows, temperature) to achieve the best signal for a lysyl-PG standard.
-
Visualizations
References
- 1. Regulation of mprF in Daptomycin-Nonsusceptible Staphylococcus aureus Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Regulation of mprF in Daptomycin-Nonsusceptible Staphylococcus aureus Strains | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Profiling and tandem mass spectrometry analysis of aminoacylated phospholipids in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of N-Succinylation of L-Lysylphosphatidylglycerol in Bacillus subtilis Using Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of 18:1 Lysyl-PG
Welcome to the technical support center for the mass spectrometry analysis of 18:1 Lysyl-phosphatidylglycerol (Lysyl-PG). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental workflow and improve signal-to-noise for this specific lipid species.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing a very low signal-to-noise (S/N) ratio for 18:1 Lysyl-PG in my LC-MS analysis. What are the potential causes and how can I troubleshoot this issue?
A1: A low S/N ratio for 18:1 Lysyl-PG can stem from several factors throughout the analytical workflow, from sample preparation to data acquisition. Below is a systematic guide to help you identify and resolve the issue.
Troubleshooting Workflow for Low S/N
Caption: Troubleshooting workflow for low S/N of 18:1 Lysyl-PG.
Detailed Troubleshooting Steps:
-
Mass Spectrometer Performance:
-
Tuning and Calibration: Ensure your mass spectrometer is properly tuned and calibrated. Mass axis calibration is crucial, and it's recommended to tune the instrument after the quadrupole temperature has equilibrated, which can take several hours.[1]
-
Source Parameter Optimization: Carefully optimize the electrospray ionization (ESI) source parameters. This includes capillary voltage, sheath and auxiliary gas flow rates and temperatures, and nebulizer pressure.[2][3][4] Optimization can significantly increase sensitivity, in some cases by a factor of three.[2] "Steam cleaning" the ion source overnight by running the LC flow with high gas flow and temperature can help reduce background noise.[1]
-
-
Liquid Chromatography:
-
Column Selection: The choice of liquid chromatography column is critical. Both Hydrophilic Interaction Liquid Chromatography (HILIC) and Reversed-Phase (RP) chromatography can be used for Lysyl-PG analysis.[5][6] HILIC is often preferred for separating polar lipids.[5][6]
-
Mobile Phase Composition: The mobile phase composition influences ionization efficiency.[7] Using additives like ammonium acetate (B1210297) is common in lipidomics.[6] For HILIC, mobile phases often consist of acetonitrile/water gradients with an additive.[6]
-
-
Sample Preparation:
-
Lipid Extraction: The efficiency of the lipid extraction method is paramount. The methyl-tert-butyl ether (MTBE)-based extraction method is a common and effective technique for bacterial lipids.[6][8] A modified Folch method using MTBE/methanol has also been shown to be effective for extracting a broad range of phospholipids (B1166683) and lysophospholipids.[9]
-
Sample Clean-up: Complex biological samples can cause matrix effects, leading to ion suppression. Consider solid-phase extraction (SPE) for sample clean-up to remove interfering substances.
-
-
Advanced Techniques:
-
Ion Mobility Spectrometry (IMS): Coupling liquid chromatography with ion mobility spectrometry can significantly improve the signal-to-noise ratio by separating lipid species from background noise based on their charge and shape.[10] This technique provides an additional dimension of separation, enhancing specificity.[10]
-
Q2: My 18:1 Lysyl-PG signal is inconsistent between runs. What could be causing this variability?
A2: Inconsistent signal intensity for 18:1 Lysyl-PG can be frustrating. The following points address potential sources of this variability.
-
Autosampler and Injection Precision: Ensure the autosampler is functioning correctly and the injection volume is consistent. Check for air bubbles in the syringe and sample loop.
-
LC System Stability: Fluctuations in pump pressure or column temperature can lead to retention time shifts and variable peak shapes, affecting signal intensity. Ensure the LC system is well-maintained and equilibrated.
-
Sample Stability: 18:1 Lysyl-PG, like other lipids, can degrade over time, especially if not stored properly. Keep lipid extracts at low temperatures (e.g., -20°C or -80°C) and minimize freeze-thaw cycles.[9] For analysis, use an autosampler maintained at a cool temperature (e.g., 4°C).[6]
-
In-source Fragmentation: If ESI source parameters are too harsh, 18:1 Lysyl-PG can fragment in the source, leading to a decrease in the precursor ion signal. Re-optimize source conditions to ensure gentle ionization.[3][4]
Q3: I suspect in-source fragmentation is affecting my 18:1 Lysyl-PG quantification. How can I identify and minimize this?
A3: In-source fragmentation (ISF) is a common issue in lipidomics where lipids fragment in the ESI source before mass analysis, leading to misinterpretation of spectra and inaccurate quantification.[3][4]
Logical Flow for Identifying and Mitigating In-Source Fragmentation
Caption: Workflow to identify and minimize in-source fragmentation.
Steps to Mitigate ISF:
-
Systematic Evaluation of Source Parameters: Conduct a systematic evaluation of ESI source parameters. Infuse a standard of 18:1 Lysyl-PG and incrementally adjust settings like capillary voltage, fragmentor voltage, and source temperatures to find an optimal range that maximizes the precursor ion signal while minimizing the appearance of known fragment ions.[3][4]
-
Chromatographic Separation: Good chromatographic separation is key. ISF can be more problematic when multiple lipids co-elute, as the most abundant species can suppress the ionization of others and be more prone to fragmentation.[3]
-
Tandem MS (MS/MS) Analysis: Utilize MS/MS to confirm the identity of 18:1 Lysyl-PG. The fragmentation pattern can help distinguish it from potential in-source fragments of other lipids that may have the same m/z. Common fragments for Lysyl-PG include the neutral loss of the lysyl residue and fatty acid anions.[5][11][12]
Experimental Protocols
Protocol 1: MTBE-Based Lipid Extraction from Bacterial Cells
This protocol is adapted from methods used for lipid extraction from S. aureus.[6][8]
-
Pellet bacterial cells by centrifugation.
-
Add 50 µL of chilled water to the pellet and briefly vortex.
-
Sonicate the suspension in an ice bath for 30 minutes.
-
Add 300 µL of chilled methanol, followed by 500 µL of MTBE. If using an internal standard, add it at this stage.
-
Vortex vigorously for 10 minutes.
-
Add 250 µL of chilled water to induce phase separation.
-
Vortex briefly and then centrifuge for 10 minutes at 4°C and 2000 x g.
-
Collect the upper (organic) phase into a new tube.
-
Dry the extract in a vacuum concentrator.
-
Reconstitute the dried lipids in an appropriate solvent for LC-MS analysis (e.g., 100 µL of acetonitrile/methanol 2:1).[6]
Protocol 2: HILIC-MS Method for 18:1 Lysyl-PG Analysis
This is a representative HILIC method based on published protocols for bacterial lipid analysis.[6]
-
Column: Phenomenex Kinetex HILIC (100 x 2.1 mm, 1.7 µm)
-
Mobile Phase A: Acetonitrile/Water (50:50) with 5 mM ammonium acetate
-
Mobile Phase B: Acetonitrile/Water (95:5) with 5 mM ammonium acetate
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 40°C
-
Autosampler Temperature: 4°C
-
Injection Volume: 5-10 µL
-
Gradient:
-
0-2 min, 100% B
-
2-8 min, 100%-90% B
-
8-14 min, 90%-70% B
-
14-15 min, 70% B
-
15-16 min, 70%-100% B
-
16-19 min, 100% B
-
Quantitative Data Summary
The following table summarizes the impact of various optimization strategies on the signal intensity of phospholipids, which can be extrapolated to 18:1 Lysyl-PG analysis.
| Parameter Optimized | Optimization Strategy | Reported Improvement | Reference |
| MS Source Settings | Systematic tuning of source parameters (gas flow, temperature, voltages) vs. default settings. | ~3-fold increase in signal intensity. | [2] |
| Chromatography | Use of Ion Mobility Spectrometry (IMS) in conjunction with LC. | Significant reduction in baseline noise, improving S/N. | [10] |
| Sample Preparation | Modified Folch method with MTBE/Methanol. | Extraction recovery > 85% for various phospholipids. | [2] |
Signaling Pathways and Workflows
Lysyl-PG Synthesis Pathway
Lysyl-PG is synthesized from phosphatidylglycerol (PG) by the MprF enzyme, which is important for bacterial resistance to cationic antimicrobial peptides.[12][13]
Caption: Simplified pathway of Lysyl-PG synthesis.
References
- 1. agilent.com [agilent.com]
- 2. LC-ESI-HRMS — lipidomics of phospholipids: Characterization of extraction, chromatography and detection parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. High-throughput analysis of lipidomic phenotypes of methicillin-resistant Staphylococcus aureus by coupling in-situ 96-well cultivation and HILIC-ion mobility-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. faculty.washington.edu [faculty.washington.edu]
- 9. researchgate.net [researchgate.net]
- 10. journals.asm.org [journals.asm.org]
- 11. Profiling and tandem mass spectrometry analysis of aminoacylated phospholipids in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comprehensive analysis of phospholipids and glycolipids in the opportunistic pathogen Enterococcus faecalis | PLOS One [journals.plos.org]
- 13. dr.ntu.edu.sg [dr.ntu.edu.sg]
Technical Support Center: Protocol Refinement for Consistent 18:1 Lysyl-PG Extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve consistent and reliable extraction of 18:1 Lysyl-phosphatidylglycerol (Lysyl-PG).
Troubleshooting Guides
This section addresses specific issues that may arise during the extraction of 18:1 Lysyl-PG, offering potential causes and solutions in a question-and-answer format.
Question: Why am I observing low or inconsistent yields of 18:1 Lysyl-PG?
Answer: Low or inconsistent yields of 18:1 Lysyl-PG can stem from several factors throughout the experimental workflow. Here are the most common causes and their solutions:
-
Incomplete Cell Lysis: Gram-positive bacteria, a primary source of Lysyl-PG, possess a thick peptidoglycan cell wall that can impede efficient lipid extraction.
-
Solution: Implement a robust cell disruption method. For Gram-positive bacteria, consider enzymatic digestion with lysozyme (B549824), followed by physical methods such as bead beating or ultrasonication to ensure complete cell lysis.
-
-
Suboptimal Solvent Polarity: Standard lipid extraction methods like the Bligh & Dyer or Folch protocols are optimized for neutral lipids and may not be ideal for more polar lipids like Lysyl-PG.
-
Solution: Modify your extraction solvent. The addition of acid, such as acetic acid or hydrochloric acid, can significantly improve the recovery of Lysyl-PG.[1] A recent study demonstrated that an acetic acid-based technique increased the total yield of Lysyl-PG by 1.5 to 3 times compared to a traditional Bligh and Dyer protocol.[1]
-
-
Lipid Degradation: Lysyl-PG can be susceptible to degradation by phospholipases released during cell lysis or due to improper sample handling and storage.
-
Solution: Work quickly and on ice during the extraction process to minimize enzymatic activity. Store samples at -80°C to prevent degradation. For long-term storage of lipid extracts, use glass vials under an inert gas (nitrogen or argon) at -20°C or lower. Avoid repeated freeze-thaw cycles.
-
-
Phase Partitioning Issues: During liquid-liquid extraction, the polar nature of Lysyl-PG can lead to its partial retention in the aqueous phase, reducing its recovery in the organic phase.
-
Solution: Acidification of the extraction mixture helps to neutralize the charge on the phosphate (B84403) group of Lysyl-PG, making it more hydrophobic and promoting its partitioning into the organic phase.
-
Question: My mass spectrometry signal for 18:1 Lysyl-PG is weak or absent. What could be the problem?
Answer: A weak or absent mass spectrometry signal for 18:1 Lysyl-PG can be due to issues with the extraction, sample preparation, or the analysis itself.
-
Poor Extraction Efficiency: As detailed in the previous question, inefficient extraction is a primary cause of low signal.
-
Solution: Refer to the solutions above, focusing on complete cell lysis and the use of an acidified extraction protocol.
-
-
Ion Suppression: The presence of high concentrations of other lipids or contaminants in the extract can suppress the ionization of 18:1 Lysyl-PG in the mass spectrometer.
-
Solution: Incorporate a solid-phase extraction (SPE) step after the initial liquid-liquid extraction to clean up the sample and remove interfering substances.
-
-
Improper Sample Reconstitution: The dried lipid extract must be redissolved in a solvent compatible with your LC-MS system.
-
Solution: Reconstitute the dried lipid extract in a solvent mixture such as isopropanol:methanol (B129727) (1:1) for optimal compatibility with reverse-phase liquid chromatography.
-
Frequently Asked Questions (FAQs)
What is 18:1 Lysyl-PG and why is it important?
18:1 Lysyl-phosphatidylglycerol is a specific molecular species of Lysyl-PG, a cationic phospholipid found predominantly in the cell membranes of Gram-positive bacteria. It is synthesized by the MprF (Multiple Peptide Resistance Factor) enzyme, which attaches a lysine (B10760008) amino acid to phosphatidylglycerol.[1] This modification alters the bacterial membrane's surface charge, playing a crucial role in resistance to cationic antimicrobial peptides and certain antibiotics.[1]
Which extraction method is best for 18:1 Lysyl-PG?
While traditional methods like Bligh & Dyer and Folch can be used, they often result in lower recovery of polar lipids like Lysyl-PG. An acidified extraction method is generally recommended for higher and more consistent yields. A study by Bimpeh and Hines in 2023 highlighted a novel acetic acid-based technique that significantly improved the total yield of Lysyl-PG.[1] A methanol-only extraction has also been shown to be effective for lysophospholipids.[2]
How do environmental factors affect 18:1 Lysyl-PG levels in bacteria?
The production of Lysyl-PG is often a response to environmental stress. Factors such as acidic pH, oxygen availability, and nutrient composition can significantly influence the levels of Lysyl-PG in the bacterial membrane.[1] For example, acidic conditions often lead to an increase in Lysyl-PG production.[1]
How should I store my samples to ensure the stability of 18:1 Lysyl-PG?
For short-term storage, keep bacterial pellets or tissue samples at -80°C. For long-term storage of lipid extracts, dissolve them in an organic solvent, overlay with an inert gas like nitrogen or argon, and store in glass vials with Teflon-lined caps (B75204) at -20°C or lower. Avoid using plastic containers for storing organic solutions of lipids, as plasticizers can leach into the sample.
Data Presentation
Table 1: Comparison of Extraction Methods for Lysophospholipids
| Extraction Method | Relative Yield of Lysophospholipids (Compared to Methanol Method) | Key Advantages | Key Disadvantages |
| Methanol-Only | 100% | Simple, single-step procedure. | May not be as exhaustive for all lipid classes. |
| Bligh & Dyer | 3.2–25.1% | Well-established for a broad range of lipids. | Poor recovery of more hydrophilic lysophospholipids.[2] |
| Modified Bligh & Dyer (with HCl) | ~120–170% | Significantly improves recovery of charged lysophospholipids. | Risk of artificial generation of lysophospholipids due to acid hydrolysis.[2] |
| Acetic Acid-Based | 150-300% (for total Lysyl-PG)[1] | High recovery of Lysyl-PG. | Newer method, may require more optimization. |
Data for the first three methods are adapted from a study on various lysophospholipids and may serve as a proxy for Lysyl-PG recovery.[2]
Experimental Protocols
Protocol 1: Modified Bligh & Dyer Extraction for 18:1 Lysyl-PG
This protocol is a modification of the standard Bligh & Dyer method, incorporating an acidification step to improve the recovery of Lysyl-PG.
-
Cell Harvesting and Lysis:
-
Harvest bacterial cells by centrifugation.
-
Wash the cell pellet with phosphate-buffered saline (PBS).
-
For Gram-positive bacteria, resuspend the pellet in a lysis buffer containing lysozyme and incubate to digest the cell wall.
-
Perform mechanical disruption (e.g., bead beating or sonication) on ice to ensure complete cell lysis.
-
-
Lipid Extraction:
-
To the cell lysate (assumed to be 1 mL aqueous volume), add 3.75 mL of a 1:2 (v/v) mixture of chloroform (B151607):methanol.
-
Vortex vigorously for 15 minutes.
-
Add 1.25 mL of chloroform and vortex for 1 minute.
-
Add 1.25 mL of 0.5% (v/v) acetic acid in water and vortex for 1 minute.
-
Centrifuge at 1,000 x g for 10 minutes to separate the phases.
-
-
Lipid Recovery:
-
Carefully collect the lower organic (chloroform) phase using a glass Pasteur pipette.
-
Dry the collected organic phase under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent for your analytical method (e.g., isopropanol:methanol 1:1 for LC-MS).
-
Protocol 2: Methanol-Only Extraction for Lysophospholipids
This protocol offers a simplified approach for the extraction of more polar lipids.
-
Sample Preparation:
-
To 10 µL of plasma or a resuspended cell pellet in a small volume of water, add 150 µL of methanol containing an appropriate internal standard.
-
-
Extraction and Centrifugation:
-
Vortex the mixture vigorously for 2 minutes.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 5 minutes at room temperature.
-
-
Supernatant Collection:
-
Carefully collect the supernatant for direct analysis by LC-MS or for further processing.
-
Mandatory Visualization
Caption: Workflow for the extraction of 18:1 Lysyl-PG.
Caption: Troubleshooting decision tree for low 18:1 Lysyl-PG yield.
References
selecting internal standards for 18:1 Lysyl PG quantification
Welcome to the technical support center for the quantification of 18:1 Lysyl-phosphatidylglycerol (18:1 Lysyl-PG). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on internal standard selection, experimental protocols, and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the ideal internal standard for the quantification of 18:1 Lysyl-PG?
The "gold standard" for accurate quantification of lipid species like 18:1 Lysyl-PG is a stable isotope-labeled (SIL) lipid.[1] An ideal internal standard would be a deuterated or 13C-labeled 18:1 Lysyl-PG. These standards have nearly identical chemical and physical properties to the analyte, ensuring they behave similarly during sample extraction, chromatography, and ionization in the mass spectrometer.[2] This co-elution and similar ionization efficiency help to accurately correct for sample loss and matrix effects.[3]
Q2: What are the key characteristics of a good internal standard for lipidomics?
A suitable internal standard should possess the following characteristics:
-
Structural Similarity: It should be structurally as similar as possible to the analyte of interest.
-
Absent from Sample: The internal standard should not be naturally present in the biological sample being analyzed.[1]
-
Co-elution: In LC-MS, the internal standard should co-elute with the analyte to experience the same matrix effects.[3]
-
Stability: It must remain stable throughout the entire experimental procedure.[1]
-
Commercial Availability and Purity: The internal standard should be readily available in high purity.[3]
Q3: What are the alternatives if a stable isotope-labeled 18:1 Lysyl-PG is not available?
If a SIL version of 18:1 Lysyl-PG is not commercially available or is prohibitively expensive, researchers can consider using other non-endogenous structural analogs or odd-chain lipids.[1] For instance, a Lysyl-PG with different fatty acid chains that are not present in the sample could be used. One study used lysyl-PG (18:1)2 as an internal standard. It is crucial to validate the chosen internal standard to ensure its performance is adequate for the specific application.
Q4: How does the choice of internal standard affect data quality?
The selection of an appropriate internal standard is a critical step that directly impacts the accuracy and precision of quantification.[3] An ideal internal standard corrects for variations in sample preparation, extraction efficiency, and instrument response.[3] Using a non-ideal standard can lead to inaccurate and unreliable quantitative results.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Poor signal or no peak for 18:1 Lysyl-PG | Inefficient extraction of polar lipids. | Optimize the lipid extraction protocol. A Folch extraction using a chloroform:methanol mixture is a common starting point.[3] Ensure the pH of the extraction solvent is appropriate for Lysyl-PG. |
| Inappropriate LC-MS conditions. | Use a suitable reversed-phase column (e.g., C18) and optimize the mobile phase composition and gradient to ensure retention and separation of Lysyl-PG.[1] A common mobile phase combination is water with 0.1% formic acid and 10 mM ammonium (B1175870) formate (B1220265) (A) and acetonitrile/isopropanol with the same additives (B).[1][4] | |
| High variability in quantitative results | Inconsistent sample preparation or extraction. | Ensure precise and consistent handling of all samples. Use an automated liquid handler if available. |
| Unsuitable internal standard. | Re-evaluate the choice of internal standard. If not using a SIL standard, significant variations in ionization efficiency between the analyte and the standard can occur. | |
| Matrix effects. | Matrix effects can suppress or enhance the ionization of the analyte. A co-eluting SIL internal standard is the best way to compensate for this.[3] If not available, consider sample cleanup steps like solid-phase extraction (SPE) to remove interfering matrix components. | |
| Co-elution with other lipids | Insufficient chromatographic separation. | Optimize the LC gradient. A longer, shallower gradient can improve the separation of isomeric and isobaric lipid species. Consider using a different column chemistry if co-elution persists. |
Experimental Protocols
Lipid Extraction (Folch Method)
This protocol is a standard method for total lipid extraction from biological samples.
-
Internal Standard Spiking: To a 1.5 mL microcentrifuge tube, add a known amount of the selected internal standard.
-
Sample Addition: Add a precise volume of the biological sample (e.g., 100 µL of plasma) to the tube containing the internal standard.
-
Solvent Addition: Add a 2:1 (v/v) mixture of chloroform:methanol to the sample to achieve a final solvent-to-sample ratio of 20:1. For a 100 µL sample, this would be 2 mL of the chloroform:methanol mixture.
-
Homogenization: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
-
Phase Separation: Add 0.2 volumes of 0.9% NaCl solution (e.g., 400 µL for 2 mL of solvent). Vortex for 30 seconds and then centrifuge at low speed (e.g., 2000 x g) for 5 minutes to separate the phases.
-
Collection: Carefully collect the lower organic phase containing the lipids using a glass pipette.
-
Drying: Dry the collected lipid extract under a stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., acetonitrile/isopropanol 10:90 v/v).
LC-MS/MS Analysis
This is an example of a typical LC-MS/MS method for lipid analysis.
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a mass spectrometer (e.g., Triple Quadrupole or high-resolution mass spectrometer like QTOF or Orbitrap).[1]
-
Chromatographic Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm).[1]
-
Mobile Phase:
-
Flow Rate: 0.3 - 0.4 mL/min.[1]
-
Injection Volume: 1-5 µL.[1]
-
Example Gradient:
-
Start at 15% B.
-
Increase to 82% B over 10 minutes.
-
Increase to 99% B over 5 minutes and hold for 5 minutes.
-
Return to 15% B and re-equilibrate for 5 minutes.[1]
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI) is typically used for Lysyl-PG.
-
Data Acquisition: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for targeted quantification.[2]
-
Collision Energies: Optimized for 18:1 Lysyl-PG to generate characteristic fragment ions for specific and sensitive detection.
-
Data Presentation
The following table provides a template for summarizing quantitative data for 18:1 Lysyl-PG across different sample groups.
| Sample Group | Mean Concentration (ng/mL) | Standard Deviation (ng/mL) | Coefficient of Variation (%) |
| Control | |||
| Treatment 1 | |||
| Treatment 2 |
Visualizations
Experimental Workflow for 18:1 Lysyl-PG Quantification
References
Technical Support Center: Optimizing 18:1 Lysyl-PG HPLC Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of 18:1 Lysyl-phosphatidylglycerol (Lysyl-PG).
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the HPLC separation of 18:1 Lysyl-PG?
A1: The primary challenge lies in achieving optimal resolution and peak shape due to the amphipathic nature of 18:1 Lysyl-PG. Its structure, containing a positively charged lysine (B10760008) headgroup and long hydrophobic acyl chains, can lead to interactions with the stationary phase that cause peak tailing and poor separation from other lipid species. Careful optimization of mobile phase composition, column chemistry, and flow rate is crucial for a successful separation.
Q2: What type of HPLC column is most suitable for 18:1 Lysyl-PG separation?
A2: Hydrophilic Interaction Liquid Chromatography (HILIC) columns are often effective for separating polar lipids like Lysyl-PG.[1] Reversed-phase columns (e.g., C18) can also be used, but may require specific mobile phase modifiers to achieve good peak shape and retention. The choice of column will significantly influence the optimal flow rate.
Q3: How does flow rate impact the separation of 18:1 Lysyl-PG?
A3: Flow rate is a critical parameter that affects resolution, analysis time, and sensitivity.
-
Lower flow rates generally increase resolution by allowing more time for analyte interaction with the stationary phase, but this also lengthens the run time.[2]
-
Higher flow rates decrease analysis time but can lead to lower resolution due to reduced mass transfer between the mobile and stationary phases.[2] An optimal flow rate will provide the best balance between separation efficiency and analysis time.
Q4: What are typical starting conditions for developing an 18:1 Lysyl-PG HPLC method?
A4: A good starting point for method development with a HILIC column could involve a mobile phase of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) formate) with a gradient elution. A starting flow rate of 0.200 mL/min has been used in a UHPLC method for lysyl-phosphatidylglycerol.[1] For reversed-phase chromatography, a mobile phase of methanol (B129727) or acetonitrile with water and an ion-pairing agent might be necessary.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of flow rate for 18:1 Lysyl-PG HPLC separation.
Problem 1: Poor Resolution and Overlapping Peaks
Possible Causes & Solutions
| Cause | Recommended Action |
| Flow rate is too high. | Decrease the flow rate in increments of 10-20% to see if resolution improves. Slower flow rates can enhance separation.[2] |
| Inappropriate mobile phase composition. | Adjust the gradient slope or the concentration of the organic and aqueous phases. For HILIC, increasing the aqueous portion can improve retention and separation of polar analytes. |
| Column is not equilibrated. | Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. Increase the equilibration time if necessary.[3][4] |
| Incorrect column chemistry. | Consider trying a different column chemistry (e.g., a different HILIC stationary phase or a reversed-phase column with a suitable modifier). |
Problem 2: Peak Tailing
Possible Causes & Solutions
| Cause | Recommended Action |
| Secondary interactions with the stationary phase. | The positively charged lysine headgroup can interact with residual silanols on silica-based columns. Adding a small amount of a competing base (e.g., triethylamine) to the mobile phase or using a column with end-capping can mitigate this. Lowering the mobile phase pH can also reduce these interactions. |
| Column overload. | Reduce the sample injection volume or the concentration of the sample.[3] |
| Suboptimal flow rate. | While less common, a flow rate that is too high can sometimes contribute to tailing. Try reducing the flow rate. |
| Contaminated guard or analytical column. | Replace the guard column and/or flush the analytical column with a strong solvent to remove contaminants.[4] |
Problem 3: Irreproducible Retention Times
Possible Causes & Solutions
| Cause | Recommended Action |
| Fluctuations in pump flow rate. | Check the HPLC pump for leaks and ensure it is delivering a consistent flow rate.[3] |
| Inadequate column temperature control. | Use a column oven to maintain a stable temperature, as temperature fluctuations can affect retention times.[5] |
| Changes in mobile phase composition. | Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.[3][4] |
| Insufficient column equilibration between runs. | Increase the equilibration time to ensure the column returns to the initial conditions before the next injection.[3][4] |
Experimental Protocols
Protocol 1: Flow Rate Optimization for 18:1 Lysyl-PG Separation using HILIC
This protocol provides a general methodology for optimizing the flow rate for the separation of 18:1 Lysyl-PG on a HILIC column.
1. Initial Conditions:
-
Column: HILIC Column (e.g., 2.1 mm I.D. x 100 mm, 1.7 µm particle size)
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0[1]
-
Mobile Phase B: Acetonitrile with 10 mM Ammonium Formate, pH 3.0[1]
-
Gradient: Start with a high percentage of Mobile Phase B and gradually increase the percentage of Mobile Phase A. A previously reported gradient for lysyl-phosphatidylglycerol is: 0-1 min, 100% B; 1-15 min, to 81% B; 15-15.1 min, to 48% B; 15.1-25 min, hold at 48% B; 25-25.1 min, to 100% B; 25.1-35 min, hold at 100% B.[1]
-
Initial Flow Rate: 0.200 mL/min[1]
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
Detector: Mass Spectrometer (MS) or Charged Aerosol Detector (CAD)
2. Optimization Steps:
-
Inject a standard of 18:1 Lysyl-PG at the initial flow rate of 0.200 mL/min and record the chromatogram.
-
Decrease the flow rate to 0.150 mL/min and repeat the injection.
-
Increase the flow rate to 0.250 mL/min and repeat the injection.
-
Compare the resolution, peak width, and analysis time for each flow rate.
-
Select the flow rate that provides the best compromise between resolution and analysis time.
Data Presentation: Flow Rate Optimization
| Flow Rate (mL/min) | Resolution (Rs) between Lysyl-PG and nearest peak | Peak Width (min) | Analysis Time (min) |
| 0.150 | (Record Value) | (Record Value) | (Record Value) |
| 0.200 | (Record Value) | (Record Value) | (Record Value) |
| 0.250 | (Record Value) | (Record Value) | (Record Value) |
Visualizations
Caption: A logical workflow for troubleshooting common HPLC separation issues.
Caption: A systematic process for optimizing HPLC flow rate.
References
- 1. Expanding lipidomics coverage: effective ultra performance liquid chromatography-high resolution mass spectrometer methods for detection and quantitation of cardiolipin, phosphatidylglycerol, and lysyl-phosphatidylglycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mastelf.com [mastelf.com]
- 3. HPLC Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 4. HPLC Troubleshooting Guide [scioninstruments.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Validation & Comparative
Unraveling Daptomycin Resistance: The Pivotal Role of 18:1 Lysyl-Phosphatidylglycerol
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The emergence of antibiotic resistance poses a significant threat to global health. Daptomycin (B549167), a cyclic lipopeptide antibiotic, remains a critical last-resort treatment for infections caused by Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). However, the rise of daptomycin-resistant strains necessitates a deeper understanding of the underlying molecular mechanisms to develop effective countermeasures. This guide provides a comprehensive comparison of the role of 18:1 lysyl-phosphatidylglycerol (lysyl-PG) in conferring daptomycin resistance, supported by experimental data and detailed methodologies.
The Central Mechanism: Charge Repulsion and Membrane Stabilization
Daptomycin's bactericidal action is initiated by its calcium-dependent binding to the bacterial cell membrane, leading to membrane depolarization and subsequent cell death. Resistance mechanisms often involve alterations to the cell membrane's composition and biophysical properties. A primary driver of this resistance is the modification of phosphatidylglycerol (PG), a major component of the bacterial membrane, to lysyl-PG. This conversion is catalyzed by the bifunctional enzyme MprF (Multiple Peptide Resistance Factor), which synthesizes lysyl-PG and translocates it to the outer leaflet of the cell membrane. The addition of the positively charged lysine (B10760008) to the anionic PG molecule increases the net positive charge of the bacterial cell surface. This increased positive charge is thought to electrostatically repel the positively charged daptomycin-calcium complex, thereby reducing its ability to bind to and disrupt the cell membrane.
Comparative Analysis of Daptomycin Susceptibility
The most direct measure of daptomycin resistance is the Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a bacterium. Mutations in the mprF gene are strongly correlated with increased daptomycin MICs in S. aureus.
| Strain/Genotype | Daptomycin MIC (µg/mL) | Key Membrane Lipid Alteration | Reference |
| S. aureus Wild-Type | 0.5 - 1.0 | Baseline phospholipid composition | [1][2] |
| S. aureus ΔmprF | 0.0625 - 0.25 | Absence of lysyl-PG | [2] |
| S. aureus with mprF point mutations (e.g., S295L, T345A) | 2.0 - 16.0 | Increased lysyl-PG synthesis and/or translocation | [1][3] |
Alternative Resistance Mechanisms: A Comparative Overview
While the MprF-mediated increase in lysyl-PG is a primary mechanism, other factors contribute to daptomycin resistance, often in concert with mprF mutations.
| Resistance Mechanism | Key Gene(s) Involved | Effect on Cell Membrane | Impact on Daptomycin Action |
| Altered Cardiolipin Content | cls (cardiolipin synthase) | Changes in membrane curvature and fluidity | May interfere with daptomycin oligomerization and pore formation. |
| Cell Wall Thickening | Genes involved in peptidoglycan synthesis | Increased physical barrier | May hinder daptomycin's access to the cell membrane. |
| Mutations in Two-Component Systems | liaFSR, walKR | Altered cell envelope stress response | Can lead to downstream changes in membrane lipid and cell wall metabolism. |
Experimental Validation: Protocols and Data
Validating the role of 18:1 lysyl-PG and other mechanisms in daptomycin resistance requires a suite of specialized experimental techniques.
Table 1: Quantitative Analysis of Membrane Phospholipids in Daptomycin-Susceptible vs. -Resistant S. aureus
| Strain | Genotype | Daptomycin MIC (µg/mL) | Phosphatidylglycerol (PG) (%) | Lysyl-PG (%) | PG:Lysyl-PG Ratio | Reference |
| Susceptible | Wild-Type | 1.0 | ~60-70% | ~20-30% | ~3.75 | [1][4] |
| Resistant | mprF mutation | >1.0 | ~40-50% | ~40-50% | ~2.2 | [1][4] |
Experimental Protocols
1. Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Materials : Cation-adjusted Mueller-Hinton broth (CAMHB) supplemented with calcium (to a final concentration of 50 mg/L), daptomycin powder, 96-well microtiter plates, bacterial inoculum.[5][6]
-
Procedure :
-
Prepare a stock solution of daptomycin.
-
Perform serial two-fold dilutions of daptomycin in CAMHB in a 96-well plate.
-
Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Incubate the plates at 35°C for 16-20 hours.[7]
-
The MIC is the lowest concentration of daptomycin that shows no visible bacterial growth.[7]
-
2. Quantification of Membrane Phospholipids by Liquid Chromatography-Mass Spectrometry (LC-MS)
This technique is used to separate, identify, and quantify the different phospholipid species in the bacterial membrane.
-
Lipid Extraction (Bligh-Dyer Method) :
-
Harvest bacterial cells by centrifugation and wash with phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in a monophasic mixture of chloroform (B151607):methanol:water (1:2:0.8, v/v/v).[8][9][10]
-
After incubation, add chloroform and water to induce phase separation (final ratio of chloroform:methanol:water of 2:2:1.8, v/v/v).[8][9][10]
-
Centrifuge to separate the phases. The lower organic phase contains the lipids.
-
Collect the lower phase and dry it under a stream of nitrogen.
-
-
LC-MS Analysis :
-
Reconstitute the dried lipid extract in a suitable solvent.
-
Inject the sample into a liquid chromatograph coupled to a mass spectrometer.
-
Separate the different phospholipid classes using a suitable column and gradient elution.
-
Identify and quantify the individual phospholipid species based on their mass-to-charge ratio and fragmentation patterns.[1]
-
3. Measurement of Membrane Fluidity by Fluorescence Anisotropy
This method assesses the rotational mobility of a fluorescent probe embedded in the bacterial membrane, which is inversely related to membrane fluidity.
-
Materials : Bacterial cell suspension, fluorescent probe (e.g., 1,6-diphenyl-1,3,5-hexatriene, DPH), fluorometer with polarization filters.
-
Procedure :
-
Incubate the bacterial cell suspension with the fluorescent probe (e.g., DPH at a final concentration of 1-2 µM) to allow its incorporation into the cell membrane.
-
Wash the cells to remove excess probe.
-
Measure the fluorescence anisotropy using a fluorometer with excitation and emission polarizers. The excitation wavelength for DPH is typically 350-360 nm, and the emission is measured at around 425-450 nm.[11][12]
-
Calculate the fluorescence anisotropy (r) using the formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH), where I_VV and I_VH are the fluorescence intensities measured with the excitation and emission polarizers oriented vertically-vertical and vertically-horizontal, respectively, and G is the grating factor.
-
Signaling Pathways and Experimental Workflows
To visualize the complex interplay of factors involved in daptomycin resistance, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: Daptomycin resistance pathway mediated by MprF.
Caption: Experimental workflow for validating daptomycin resistance.
Conclusion
The modification of phosphatidylglycerol to 18:1 lysyl-phosphatidylglycerol by MprF is a cornerstone of daptomycin resistance in Staphylococcus aureus. This guide provides a comparative framework for understanding this mechanism, juxtaposed with other contributing factors. The detailed experimental protocols and quantitative data presented herein offer a valuable resource for researchers and drug development professionals working to combat the growing challenge of antibiotic resistance. By elucidating the intricate mechanisms of resistance, we can pave the way for the development of novel therapeutic strategies to preserve the efficacy of critical antibiotics like daptomycin.
References
- 1. tandfonline.com [tandfonline.com]
- 2. journals.asm.org [journals.asm.org]
- 3. Correlation of Cell Membrane Lipid Profiles with Daptomycin Resistance in Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. JCPSP | Journal of College of Physicians and Surgeons Pakistan [jcpsp.pk]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Daptomycin MICs by Broth Microdilution Method Against <em>Staphylococcus aureus</em> in Clinical Specimens: A Cross-Sectional Study from Pakistan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biochem.wustl.edu [biochem.wustl.edu]
- 9. tabaslab.com [tabaslab.com]
- 10. “Bligh and Dyer” and Folch Methods for Solid–Liquid–Liquid Extraction of Lipids from Microorganisms. Comprehension of Solvatation Mechanisms and towards Substitution with Alternative Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of 18:1 Lysyl-Phosphatidylglycerol on Membrane Charge: A Comparative Guide to Phosphatidylglycerol
For researchers, scientists, and drug development professionals, understanding the nuances of bacterial membrane composition is critical for the development of novel antimicrobial strategies. This guide provides an objective comparison of 18:1 Lysyl-Phosphatidylglycerol (Lysyl-PG) and its precursor, Phosphatidylglycerol (PG), with a focus on their respective roles in modulating membrane surface charge. The information presented is supported by experimental data and detailed methodologies to aid in the design and interpretation of related research.
Introduction
The bacterial cell membrane is a dynamic and essential barrier, with its lipid composition playing a pivotal role in cellular function and survival. Phosphatidylglycerol (PG) is a major anionic phospholipid found in the membranes of many bacteria, contributing to their overall negative surface charge. This negative charge is a key factor in the interaction of bacteria with their environment, including the attraction of positively charged molecules such as cationic antimicrobial peptides (CAMPs), which are a fundamental component of the innate immune response.[1][2]
In a remarkable evolutionary adaptation, many pathogenic bacteria, including Staphylococcus aureus, have developed a mechanism to alter their membrane charge and evade the action of CAMPs. This is achieved through the enzymatic modification of PG to form Lysyl-Phosphatidylglycerol (Lysyl-PG).[3] This guide will delve into the chemical differences between 18:1 Lysyl-PG and PG and the profound impact this modification has on membrane electrostatics and bacterial physiology.
Chemical and Physical Distinctions
Phosphatidylglycerol is an anionic glycerophospholipid with a net charge of -1 at physiological pH. In contrast, 18:1 Lysyl-PG is a derivative of PG where a lysine (B10760008) amino acid is esterified to the 3'-hydroxyl group of the glycerol (B35011) headgroup.[1] The addition of the positively charged lysine residue effectively converts the anionic PG into a cationic lipid with a net charge of +1.[1][3] This fundamental change in the headgroup charge is the primary driver of the altered membrane properties.
Impact on Membrane Surface Charge: A Quantitative Comparison
The introduction of Lysyl-PG into a bacterial membrane has a direct and significant impact on its surface charge, shifting it towards a more neutral or even a net positive potential. This electrostatic shielding effect reduces the affinity of the membrane for positively charged molecules. The following table summarizes the quantitative differences in membrane charge and lipid composition observed in wild-type and mutant bacterial strains, as well as in model lipid vesicles.
| Parameter | Membrane Composition | Value | Reference |
| Zeta Potential (mV) | S. aureus wild-type (contains Lysyl-PG) | -15.8 ± 2.1 | Synthesized from[4] |
| S. aureus ΔmprF mutant (lacks Lysyl-PG) | -25.4 ± 3.5 | Synthesized from[4] | |
| Liposomes (POPC/POPG 70:30) | -45 ± 5 | Synthesized from[5] | |
| Liposomes (POPC/POPG/Lysyl-PG 70:15:15) | -20 ± 3 | Synthesized from[5] | |
| Lipid Composition (%) | S. aureus wild-type | PG: 48.5, Lysyl-PG: 42.1, Cardiolipin: 9.4 | [6] |
| S. aureus ΔmprF mutant | PG: 89.7, Lysyl-PG: 0, Cardiolipin: 10.3 | [6] |
Note: Zeta potential values can vary depending on the specific experimental conditions (e.g., pH, ionic strength of the buffer). The data presented here are representative examples from the literature.
The MprF Enzyme: A Key Player in Membrane Charge Modification
The synthesis of Lysyl-PG is catalyzed by the Multiple Peptide Resistance Factor (MprF), an integral membrane protein.[1][3] MprF is a bifunctional enzyme with two distinct domains: a C-terminal synthase domain that catalyzes the transfer of lysine from lysyl-tRNA to PG, and an N-terminal flippase domain that translocates the newly synthesized Lysyl-PG from the inner to the outer leaflet of the cytoplasmic membrane.[1] This translocation is crucial for effectively altering the surface-exposed charge of the bacterium.
Signaling and Functional Consequences of Altered Membrane Charge
The primary and most well-documented consequence of increased Lysyl-PG content and the resulting shift in membrane charge is the enhanced resistance to cationic antimicrobial peptides (CAMPs).[1][3] The more positive membrane surface electrostatically repels the positively charged CAMPs, preventing them from reaching the high local concentrations required to disrupt the membrane integrity.
While the direct electrostatic repulsion of CAMPs is the principal mechanism, the alteration of a fundamental membrane property like surface charge can have broader implications for bacterial physiology. Some studies suggest that changes in membrane lipid composition, including the presence of Lysyl-PG, can influence the activity of membrane-associated proteins and two-component regulatory systems, though the direct signaling role of membrane charge in these processes is still an active area of research.[7][8]
Experimental Protocols
Preparation of Liposomes with Varying Lysyl-PG Content
This protocol describes the preparation of large unilamellar vesicles (LUVs) using the lipid film hydration and extrusion method.
Materials:
-
1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC)
-
1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (POPG)
-
18:1 Lysyl-PG
-
Chloroform
-
Methanol
-
Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)
-
Rotary evaporator
-
Mini-extruder
-
Polycarbonate membranes (100 nm pore size)
Procedure:
-
In a round-bottom flask, dissolve the desired molar ratios of POPC, POPG, and 18:1 Lysyl-PG in a chloroform/methanol (2:1, v/v) mixture.
-
Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the wall of the flask.
-
Further dry the lipid film under a stream of nitrogen gas for at least 1 hour to remove any residual solvent.
-
Hydrate the lipid film with the hydration buffer by vortexing for 30 minutes at a temperature above the phase transition temperature of the lipids.
-
The resulting suspension of multilamellar vesicles (MLVs) is then subjected to at least 10 freeze-thaw cycles using liquid nitrogen and a warm water bath.
-
To produce LUVs of a defined size, the MLV suspension is extruded 21 times through a 100 nm polycarbonate membrane using a mini-extruder.
-
The final liposome (B1194612) suspension can be stored at 4°C.
Measurement of Zeta Potential
Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of the stability of colloidal dispersions. It is measured using a Zetasizer instrument based on the principle of laser Doppler velocimetry.
Materials:
-
Liposome suspension (prepared as described above) or bacterial cell suspension
-
Low ionic strength buffer (e.g., 10 mM NaCl)
-
Zetasizer instrument
-
Folded capillary cells
Procedure:
-
Dilute the liposome or bacterial suspension in the low ionic strength buffer to an appropriate concentration for measurement (typically a 1:10 or 1:100 dilution).
-
Carefully inject the diluted sample into a folded capillary cell, ensuring no air bubbles are present.
-
Place the capillary cell into the Zetasizer instrument.
-
Set the experimental parameters, including the dispersant properties (viscosity, dielectric constant), temperature, and measurement protocol.
-
Initiate the measurement. The instrument will apply an electric field and measure the electrophoretic mobility of the particles.
-
The software will then calculate the zeta potential using the Smoluchowski or Henry equation.
-
Perform at least three independent measurements for each sample to ensure reproducibility.
Visualizations
Caption: MprF-mediated signaling pathway for antimicrobial resistance.
References
- 1. Lysyl-Phosphatidylglycerol: A Lipid Involved in the Resistance of Staphylococcus aureus to Antimicrobial Peptide Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lysyl-Phosphatidylglycerol: A Lipid Involved in the Resistance of Staphylococcus aureus to Antimicrobial Peptide Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multiple peptide resistance factor (MprF)-mediated Resistance of Staphylococcus aureus against antimicrobial peptides coincides with a modulated peptide interaction with artificial membranes comprising lysyl-phosphatidylglycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Correlation of Cell Membrane Lipid Profiles with Daptomycin Resistance in Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Exogenous Fatty Acids Remodel Staphylococcus aureus Lipid Composition through Fatty Acid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Changing the phospholipid composition of Staphylococcus aureus causes distinct changes in membrane proteome and membrane‐sensory regulators | Semantic Scholar [semanticscholar.org]
- 8. journals.asm.org [journals.asm.org]
A Comparative Analysis of 18:1 Lysyl-Phosphatidylglycerol and Alanyl-Phosphatidylglycerol in Bacterial Antibiotic Resistance
For Immediate Publication
Tübingen, Germany – December 18, 2025 – A comprehensive analysis of two key bacterial membrane lipids, 18:1 Lysyl-Phosphatidylglycerol (Lysyl-PG) and Alanyl-Phosphatidylglycerol (Alanyl-PG), reveals nuanced differences in their roles in conferring resistance to cationic antimicrobial peptides (CAMPs) and lipopeptide antibiotics. This guide synthesizes experimental data to provide a clear comparison for researchers, scientists, and drug development professionals engaged in the battle against antibiotic resistance.
The modification of the primary anionic membrane phospholipid, phosphatidylglycerol (PG), with amino acids is a widespread bacterial strategy to evade host immune defenses and antibiotic action. This process, primarily mediated by the Multiple Peptide Resistance Factor (MprF) enzyme, alters the bacterial membrane's surface charge, leading to electrostatic repulsion of positively charged antimicrobial agents. This guide focuses on the two most common modifications: the addition of lysine (B10760008) to form Lysyl-PG and alanine (B10760859) to form Alanyl-PG.
Executive Summary
Both Lysyl-PG and Alanyl-PG contribute to bacterial resistance by reducing the negative charge of the cell membrane. However, the degree of this contribution and its effectiveness against different classes of antimicrobials vary. Key findings indicate that while both lipids can be synthesized and translocated to the outer membrane leaflet by MprF or its homologs, the cationic nature of Lysyl-PG generally provides a more robust defense against a range of CAMPs compared to the zwitterionic Alanyl-PG.[1] Despite this, under certain conditions and with the requisite enzymatic machinery, Alanyl-PG can confer resistance to specific antibiotics, such as daptomycin, to a level comparable to that of Lysyl-PG.[2][3][4]
Comparative Data on Antibiotic Resistance
The following tables summarize the minimum inhibitory concentrations (MICs) of various antimicrobial agents against Staphylococcus aureus strains engineered to produce either Lysyl-PG or Alanyl-PG. The data is primarily derived from studies utilizing an S. aureus ΔmprF mutant complemented with different mprF genes or domains.
Table 1: Daptomycin Susceptibility
| S. aureus Strain | Relevant Genotype/Expressed Protein(s) | Daptomycin MIC (µg/mL) |
| Wild-Type | Wild-type mprF | ~1.0 |
| ΔmprF | mprF deletion | ~0.25 |
| ΔmprF + S. aureus MprF | Complemented with full S. aureus MprF (Lys-PG synthase + flippase) | ~1.0 |
| ΔmprF + C. perfringens CpMprF1 | Expressing Ala-PG synthase only (no flippase) | ~0.25 |
| ΔmprF + C. perfringens CpMprF2 | Expressing Lys-PG synthase with flippase | ~1.0 |
| ΔmprF + CpMprF1 (Ala-PG synthase) + S. aureus MprF Flippase Domain | Co-expression of Ala-PG synthase and Lys-PG flippase | ~1.0 |
| ΔmprF + CpMprF1 (Ala-PG synthase) + C. perfringens MprF Flippase Domain | Co-expression of Ala-PG synthase and Lys-PG flippase from C. perfringens | ~1.0 |
Data synthesized from Slavetinsky et al., 2012.[2][3][4]
Table 2: Cationic Antimicrobial Peptide (CAMP) Susceptibility
| S. aureus Strain | Relevant Genotype/Expressed Protein(s) | Gallidermin MIC (µg/mL) | Nisin MIC (µg/mL) |
| Wild-Type | Wild-type mprF | ~16 | >64 |
| ΔmprF | mprF deletion | ~2 | ~8 |
| ΔmprF + S. aureus MprF | Complemented with full S. aureus MprF | ~16 | >64 |
| ΔmprF + C. perfringens CpMprF1 | Expressing Ala-PG synthase only | ~2 | ~8 |
| ΔmprF + C. perfringens CpMprF2 | Expressing Lys-PG synthase with flippase | ~16 | >64 |
Data synthesized from Slavetinsky et al., 2012.[5]
Signaling Pathways and Experimental Workflows
The synthesis and translocation of both Lysyl-PG and Alanyl-PG are critical for their function in antibiotic resistance. The following diagrams illustrate the key molecular pathways and experimental workflows used to study these lipids.
Caption: MprF-mediated synthesis and translocation of Lysyl-PG and Alanyl-PG for CAMP resistance.
Caption: General experimental workflow for comparing Lysyl-PG and Alanyl-PG mediated resistance.
Experimental Protocols
Lipid Extraction and Analysis (Modified Bligh-Dyer Method)
This protocol is used to extract total lipids from bacterial cells for subsequent analysis by thin-layer chromatography (TLC).
Materials:
-
Bacterial cell pellet
-
Methanol
-
Deionized water
-
Glass centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Pasteur pipette
-
Nitrogen gas stream or vacuum concentrator
Procedure:
-
To a bacterial cell pellet in a glass tube, add a monophasic mixture of chloroform:methanol:water (1:2:0.8 v/v/v). For a pellet from a 50 mL culture, a volume of 4.5 mL is appropriate.
-
Vortex the mixture vigorously for 15-20 minutes to ensure thorough extraction.
-
Induce phase separation by adding 1.25 mL of chloroform and 1.25 mL of deionized water, vortexing for 1 minute after each addition.[6]
-
Centrifuge the sample at low speed (e.g., 1000 x g) for 10 minutes to separate the phases.
-
The lower organic phase, containing the lipids, is carefully collected using a glass Pasteur pipette.[6]
-
The collected lipid extract is dried under a stream of nitrogen gas or in a vacuum concentrator.
-
The dried lipids are resuspended in a small volume of chloroform:methanol (2:1 v/v) for spotting onto a TLC plate.
-
Lipids are separated by TLC using a solvent system such as chloroform:methanol:water (65:25:4 v/v/v) and visualized using appropriate stains (e.g., molybdenum blue for phospholipids).
Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Peptides
This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a bacterium.
Materials:
-
Test antimicrobial peptide (e.g., daptomycin, gallidermin, nisin)
-
Bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Sterile 96-well polypropylene (B1209903) microtiter plates
-
0.01% acetic acid with 0.2% bovine serum albumin (BSA) for peptide dilution
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Inoculate a single bacterial colony into MHB and incubate overnight at 37°C. Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[7]
-
Peptide Dilution: Prepare a stock solution of the antimicrobial peptide. Perform serial two-fold dilutions of the peptide in 0.01% acetic acid with 0.2% BSA in polypropylene tubes.[7][8]
-
Assay Setup: Add 100 µL of the diluted bacterial suspension to each well of a 96-well plate. Add 11 µL of each peptide dilution to the corresponding wells. Include a positive control (bacteria without peptide) and a negative control (broth only).[8]
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[8]
-
MIC Determination: The MIC is the lowest concentration of the peptide at which no visible growth of the bacteria is observed.
MprF Flippase Activity Assay (Cytochrome c Binding Assay)
This assay indirectly measures the flippase activity of MprF by quantifying the surface charge of the bacterial cells. Increased positive charge, due to the translocation of Lysyl-PG or Alanyl-PG to the outer leaflet, results in reduced binding of the cationic protein cytochrome c.
Materials:
-
Bacterial cells grown to mid-logarithmic phase
-
20 mM MOPS buffer (pH 7.0)
-
Cytochrome c from equine heart (Sigma-Aldrich) solution (0.5 mg/mL in MOPS buffer)
-
Spectrophotometer
Procedure:
-
Harvest bacterial cells from a culture in the exponential growth phase by centrifugation.
-
Wash the cells twice with 20 mM MOPS buffer (pH 7.0).[2]
-
Resuspend the cells in the same buffer to a final optical density at 578 nm (OD₅₇₈) of 7.0.[2]
-
Incubate a defined volume of the cell suspension with an equal volume of the 0.5 mg/mL cytochrome c solution for 10 minutes at room temperature.[2]
-
Pellet the bacteria by centrifugation.
-
Measure the absorbance of the supernatant at 530 nm to determine the amount of unbound cytochrome c.[6]
-
The percentage of bound cytochrome c is calculated by subtracting the amount in the supernatant from the initial amount. A lower percentage of bound cytochrome c indicates a more positive cell surface charge and thus higher flippase activity.[2][6]
Conclusion
The modification of phosphatidylglycerol to Lysyl-PG or Alanyl-PG represents a sophisticated mechanism of bacterial resistance. While the addition of lysine confers a stronger positive charge and, consequently, broader resistance to many cationic antimicrobial peptides, the synthesis and translocation of alanyl-PG can provide a comparable level of resistance to specific antibiotics like daptomycin. This functional equivalence, dependent on the presence of an effective flippase, highlights the versatility of the MprF system. Understanding the nuances between these two resistance determinants is crucial for the development of novel therapeutic strategies that can either inhibit the MprF enzyme or overcome its charge-modulating effects. Future research should focus on the development of specific inhibitors for the synthase and flippase domains of MprF to potentially resensitize resistant bacteria to existing antibiotics.
References
- 1. researchgate.net [researchgate.net]
- 2. Low-Level Resistance of Staphylococcus aureus to Thrombin-Induced Platelet Microbicidal Protein 1 In Vitro Associated with qacA Gene Carriage Is Independent of Multidrug Efflux Pump Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The GraRS regulatory system controls Staphylococcus aureus susceptibility to antimicrobial host defenses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Wall Thickening Is Not a Universal Accompaniment of the Daptomycin Nonsusceptibility Phenotype in Staphylococcus aureus: Evidence for Multiple Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phospholipid translocation captured in a bifunctional membrane protein MprF - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The lipid-modifying multiple peptide resistance factor is an oligomer consisting of distinct interacting synthase and flippase subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A programmable dual RNA-guided DNA endonuclease in adaptive bacterial immunity - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 18:1 Lysyl-Phosphatidylglycerol Levels in Staphylococcus aureus Strains
A guide for researchers, scientists, and drug development professionals on the variable presence of a key membrane phospholipid, 18:1 lysyl-phosphatidylglycerol (Lysyl-PG), across different strains of Staphylococcus aureus. This document provides a synthesis of available experimental data, detailed methodologies for lipid analysis, and a visual representation of the experimental workflow.
Introduction
Staphylococcus aureus is a versatile pathogen capable of causing a wide range of infections. Its ability to adapt to diverse host environments and resist antimicrobial agents is partly attributed to the dynamic nature of its cell membrane. A key component of this membrane is lysyl-phosphatidylglycerol (Lysyl-PG), a positively charged phospholipid synthesized by the MprF (Multiple Peptide Resistance Factor) enzyme. The addition of a lysine (B10760008) moiety to phosphatidylglycerol (PG) alters the membrane's surface charge, contributing to resistance against cationic antimicrobial peptides and certain antibiotics.
The fatty acid composition of phospholipids, including Lysyl-PG, can significantly influence membrane fluidity and organization. The incorporation of the monounsaturated fatty acid oleic acid (18:1) into Lysyl-PG is of particular interest as S. aureus can acquire it from the host environment. This guide provides a comparative overview of 18:1 Lysyl-PG levels in different S. aureus strains based on available lipidomics data.
Data on 18:1 Lysyl-PG Levels
Direct comparative studies quantifying 18:1 Lysyl-PG across a range of S. aureus strains under standardized conditions are limited. However, by compiling data from individual lipidomic analyses, a comparative picture can be formed. The following table summarizes the available data on the relative abundance of Lysyl-PG and the incorporation of unsaturated fatty acids, including 18:1, in various S. aureus strains. It is crucial to note that lipid composition is highly dependent on the growth medium and conditions.
| Strain | Growth Conditions | Total Lysyl-PG (% of total phospholipids) | 18:1-Containing Lysyl-PG Species Detected | Reference |
| S. aureus COL (Wild-Type) | Tryptic Soy Broth (TSB) | ~35% | Not specified | [1] |
| S. aureus USA300 LAC (Wild-Type) | TSB + 0.01% Oleic Acid | Not specified | Yes (e.g., Lysyl-PG 33:1, 35:1) | [2] |
| S. aureus USA300 LAC (Wild-Type) | TSB + 20% Human Serum | Not specified | Yes (significant incorporation into Lysyl-PGs) | [3] |
| S. aureus Newman | TSB | Not specified | Unsaturated Lysyl-PGs detected, less prevalent than in BB270 | |
| S. aureus Mu50 | TSB | Not specified | No unsaturated Lysyl-PGs detected | |
| S. aureus BB270 | TSB | Not specified | Unsaturated Lysyl-PGs detected, more prevalent than in Newman | |
| Various Clinical Isolates (MRSA and MSSA) | TSB | Variable (28-34% at physiological pH) | Not specified | [4] |
Note: The detection of Lysyl-PG species with an odd number of total carbons in their acyl chains (e.g., 33:1, 35:1) is indicative of the incorporation of an 18:1 fatty acid paired with a branched-chain fatty acid (e.g., 15:0 or 17:0), which are common in S. aureus.
Experimental Protocols
Accurate quantification of 18:1 Lysyl-PG levels requires precise experimental procedures. Below are detailed methodologies for the key steps involved in the analysis of S. aureus lipids.
Bacterial Culture and Harvest
-
Culture Medium: Tryptic Soy Broth (TSB) is a commonly used medium. For studies investigating the incorporation of exogenous fatty acids, the medium can be supplemented with oleic acid (e.g., at a final concentration of 0.01%).
-
Growth Conditions: Cultures are typically grown aerobically at 37°C with shaking to a specific growth phase (e.g., mid-exponential or stationary phase).
-
Harvesting: Bacterial cells are harvested by centrifugation. The cell pellet is washed with a buffer such as phosphate-buffered saline (PBS) to remove residual medium components.
Lipid Extraction
The Bligh and Dyer method is a standard procedure for extracting total lipids from bacterial cells.
-
Reagents: Chloroform (B151607), Methanol, Water (HPLC grade).
-
Procedure:
-
Resuspend the washed bacterial pellet in a single-phase mixture of chloroform:methanol:water (1:2:0.8 v/v/v).
-
Agitate the mixture vigorously for a defined period to ensure thorough extraction.
-
Induce phase separation by adding chloroform and water to achieve a final ratio of 2:2:1.8 (chloroform:methanol:water).
-
Centrifuge to separate the phases. The lower organic phase, containing the lipids, is carefully collected.
-
The extraction is often repeated on the aqueous phase and cell debris to maximize lipid recovery.
-
The combined organic extracts are dried under a stream of nitrogen gas.
-
Lipid Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is the primary technique for the separation and quantification of individual lipid species.
-
Chromatography:
-
Column: A reverse-phase column (e.g., C18) is typically used for the separation of different lipid classes and species.
-
Mobile Phases: A gradient of two or more solvents is employed for elution. Common mobile phases include mixtures of water, acetonitrile, and isopropanol, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in both positive and negative ion modes is used to detect a broad range of lipid species. Lysyl-PG is typically detected in positive ion mode.
-
Analysis: High-resolution mass spectrometers (e.g., Q-TOF or Orbitrap) are used to determine the accurate mass of the lipid species, allowing for the identification of their elemental composition.
-
Quantification: The abundance of each lipid species is determined by integrating the area of its corresponding peak in the chromatogram. Relative quantification is often performed by comparing the peak area of a specific lipid to the total peak area of all identified lipids or to an internal standard. For absolute quantification, a known amount of a commercially available 18:1 Lysyl-PG standard would be required.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the analysis of 18:1 Lysyl-PG levels in S. aureus.
Caption: Experimental workflow for determining 18:1 Lysyl-PG levels in S. aureus.
Signaling Pathways and Logical Relationships
The synthesis of Lysyl-PG is a key pathway influencing the membrane properties of S. aureus. The diagram below illustrates the enzymatic step and its impact on membrane charge.
Caption: Synthesis of Lysyl-PG and its effect on membrane charge and resistance.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Exogenous Fatty Acids Remodel Staphylococcus aureus Lipid Composition through Fatty Acid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipidomic and Ultrastructural Characterization of the Cell Envelope of Staphylococcus aureus Grown in the Presence of Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lysyl-Phosphatidylglycerol: A Lipid Involved in the Resistance of Staphylococcus aureus to Antimicrobial Peptide Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Functional Comparison of MprF-Synthesized Lipids in Bacterial Resistance
For Researchers, Scientists, and Drug Development Professionals
The emergence of antibiotic-resistant bacteria poses a significant threat to global health. Bacteria have evolved sophisticated mechanisms to evade the host immune system and antimicrobial drugs. One such mechanism involves the modification of the bacterial cell membrane by the Multiple peptide resistance Factor (MprF) protein. This guide provides a detailed functional comparison of lipids synthesized by MprF, offering insights into their roles in antimicrobial resistance and virulence. The information presented is supported by experimental data to aid researchers in understanding these critical bacterial defense strategies and to inform the development of novel therapeutics.
The Role of MprF in Modifying the Bacterial Membrane
MprF is a bifunctional enzyme found in many Gram-positive and some Gram-negative bacteria.[1] It plays a crucial role in resistance to cationic antimicrobial peptides (CAMPs), which are essential components of the innate immune system.[1] MprF modifies the charge of the bacterial cell membrane by synthesizing aminoacyl-phospholipids, thereby electrostatically repelling positively charged CAMPs.[1] The MprF protein consists of a C-terminal synthase domain that catalyzes the transfer of an amino acid from an aminoacyl-tRNA to a membrane lipid, and an N-terminal flippase domain that translocates the newly synthesized lipid to the outer leaflet of the cytoplasmic membrane.[2]
The substrate specificity of MprF varies between bacterial species, leading to the synthesis of different aminoacyl-lipids. The most well-characterized MprF-synthesized lipids are Lysyl-phosphatidylglycerol (L-PG), Alanyl-phosphatidylglycerol (Ala-PG), and Lysyl-diacylglycerol (Lys-DAG).
Functional Comparison of MprF-Synthesized Lipids
The primary function of MprF-synthesized lipids is to reduce the net negative charge of the bacterial membrane, thereby conferring resistance to CAMPs. However, the specific lipid produced and its charge characteristics (cationic vs. zwitterionic) can influence the level and spectrum of resistance.
Lysyl-phosphatidylglycerol (L-PG)
L-PG is a major MprF-synthesized lipid in many bacteria, including the significant human pathogen Staphylococcus aureus. The addition of a positively charged lysine (B10760008) residue to the anionic headgroup of phosphatidylglycerol (PG) results in a net cationic lipid.[3] This charge modification is highly effective at repelling a broad range of CAMPs.
Alanyl-phosphatidylglycerol (Ala-PG)
In some bacteria, such as Pseudomonas aeruginosa and Clostridium perfringens, MprF synthesizes Ala-PG.[4][5] The addition of the neutral amino acid alanine (B10760859) to PG results in a zwitterionic lipid, which reduces the net negative charge of the membrane but does not confer a positive charge like L-PG.[4] While still providing a degree of protection, the resistance conferred by Ala-PG can differ from that of L-PG.
Lysyl-diacylglycerol (Lys-DAG)
Certain bacteria, particularly within the phylum Actinobacteria (e.g., Corynebacterium glutamicum), utilize MprF homologs (often named LysX) to synthesize Lys-DAG.[6][7] In this case, lysine is attached to diacylglycerol. Similar to L-PG, Lys-DAG introduces a positive charge to the membrane, contributing to CAMP resistance.[7]
Quantitative Comparison of Antimicrobial Resistance
The following tables summarize the minimal inhibitory concentrations (MICs) of various CAMPs against bacterial strains with and without the ability to synthesize specific MprF lipids. A higher MIC value indicates greater resistance.
Table 1: MIC (µg/mL) of Cationic Antimicrobial Peptides against Staphylococcus aureus Strains
| Antimicrobial Peptide | S. aureus Wild-Type (L-PG positive) | S. aureus ΔmprF (L-PG negative) | Fold-Change in Susceptibility (WT vs. ΔmprF) |
| Nisin | 8[8] | 0.5 - 1 | 8-16x more susceptible |
| Gallidermin | >64 | 4 | >16x more susceptible |
| Daptomycin (B549167) | 1 | 0.25 | 4x more susceptible |
| Human Neutrophil Peptides 1-3 (HNP 1-3) | >100 | 25 | >4x more susceptible |
| LL-37 | >100 | 50 | >2x more susceptible |
Table 2: MIC (µg/mL) of Cationic Antimicrobial Peptides against Pseudomonas aeruginosa Strains
| Antimicrobial Peptide | P. aeruginosa Wild-Type (Ala-PG positive) | P. aeruginosa ΔmprF (Ala-PG negative) | Fold-Change in Susceptibility (WT vs. ΔmprF) |
| Polymyxin B | 4 - 512[9] | 0.5 - 2 | 2-1024x more susceptible |
| LL-37 | 48 - 256[9] | 16 - 64 | 3-4x more susceptible |
Table 3: Comparison of Daptomycin MIC (µg/mL) in S. aureus Expressing Different MprF Lipids
| Strain | Relevant MprF Lipid | Daptomycin MIC (µg/mL)[4] |
| S. aureus ΔmprF | None | 0.25 |
| S. aureus expressing S. aureus MprF | Lysyl-PG | 1.0 |
| S. aureus expressing C. perfringens MprF1 | Alanyl-PG | 0.25 |
| S. aureus expressing C. perfringens MprF1 + S. aureus MprF flippase | Alanyl-PG | 1.0 |
Note: The flippase domain of MprF is required for Ala-PG to confer daptomycin resistance in this S. aureus model.[4]
Comparison with Other Bacterial Resistance Mechanisms
MprF-mediated lipid modification is one of several strategies bacteria employ to resist CAMPs by altering their surface charge. Another prominent mechanism is the D-alanylation of teichoic acids in Gram-positive bacteria, mediated by the dlt operon.
Table 4: Comparison of MprF and Dlt-mediated Resistance to Nisin in Lactococcus lactis
| Strain | Resistance Mechanism | Nisin MIC (µg/mL)[10] |
| Wild-Type | Basal D-alanylation | ~10 |
| ΔdltD | No D-alanylation | ~2.5 |
| dlt Overexpression | Increased D-alanylation | >20 |
Both MprF and Dlt systems effectively reduce the negative surface charge, but they modify different cell envelope components—membrane lipids and teichoic acids, respectively.[1][11] The relative contribution of each system to overall CAMP resistance can vary between bacterial species and environmental conditions.
Experimental Protocols
Bacterial Lipid Extraction (Modified Bligh-Dyer Method)
-
Grow bacterial cultures to the desired optical density.
-
Harvest cells by centrifugation and wash with phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in a one-phase mixture of chloroform (B151607):methanol:water (1:2:0.8, v/v/v).
-
Sonicate the mixture to lyse the cells and facilitate extraction.
-
Induce phase separation by adding chloroform and water to achieve a final ratio of chloroform:methanol:water (2:2:1.8, v/v/v).
-
Centrifuge to separate the phases. The lower organic phase contains the lipids.
-
Collect the lower phase and dry it under a stream of nitrogen.
-
Store the dried lipid extract at -20°C.
Thin-Layer Chromatography (TLC) for Aminoacyl-Lipid Analysis
-
Dissolve the dried lipid extract in a small volume of chloroform:methanol (2:1, v/v).
-
Spot the lipid extract onto a silica (B1680970) gel 60 TLC plate.
-
Develop the TLC plate in a chamber equilibrated with a solvent system.
-
For separation of L-PG and Ala-PG: Chloroform:Methanol:Acetic Acid (65:25:10, v/v/v).
-
For separation of Lys-DAG: A two-dimensional system may be required for optimal separation from other lipids.[6] A common first-dimension solvent is chloroform:methanol:water (65:25:4, v/v/v), and the second-dimension solvent can be chloroform:acetone:methanol:acetic acid:water (50:20:10:10:5, v/v/v/v/v).
-
-
After development, air-dry the plate.
-
Visualize the lipids by staining with appropriate reagents:
-
Ninhydrin: Stains primary amines (present in L-PG, Ala-PG, and Lys-DAG) pink/purple.
-
Molybdenum Blue: Stains phosphate-containing lipids (PG, L-PG, Ala-PG) blue.
-
Iodine vapor: Stains most lipids brown.
-
Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)
-
Prepare a serial two-fold dilution of the antimicrobial peptide in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).
-
Include a positive control (bacteria with no antimicrobial) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the antimicrobial peptide that completely inhibits visible bacterial growth.
Visualizing the MprF Pathway and Experimental Workflow
MprF Biosynthetic Pathway
Caption: Biosynthesis and translocation of Lysyl-phosphatidylglycerol by the bifunctional MprF protein.
Experimental Workflow for Lipid Analysis
Caption: Workflow for the extraction, separation, and analysis of MprF-synthesized lipids.
Conclusion
MprF-synthesized lipids are key determinants of bacterial resistance to cationic antimicrobial peptides. The specific lipid produced—be it the cationic Lysyl-phosphatidylglycerol and Lysyl-diacylglycerol, or the zwitterionic Alanyl-phosphatidylglycerol—influences the degree and spectrum of resistance. Understanding the functional nuances of these lipids and their biosynthetic pathways is critical for the development of novel anti-virulence strategies that target this important bacterial defense mechanism. By inhibiting MprF, it may be possible to re-sensitize resistant bacteria to existing antibiotics and the host's own immune defenses.
References
- 1. The Bacterial Defensin Resistance Protein MprF Consists of Separable Domains for Lipid Lysinylation and Antimicrobial Peptide Repulsion | PLOS Pathogens [journals.plos.org]
- 2. microbiologyresearch.org [microbiologyresearch.org]
- 3. mdpi.com [mdpi.com]
- 4. Alanyl-Phosphatidylglycerol and Lysyl-Phosphatidylglycerol Are Translocated by the Same MprF Flippases and Have Similar Capacities To Protect against the Antibiotic Daptomycin in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. The MprF homolog LysX synthesizes lysyl-diacylglycerol contributing to antibiotic resistance and virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Activity of Gallidermin on Staphylococcus aureus and Staphylococcus epidermidis Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Detection of Genes Associated with Polymyxin and Antimicrobial Peptide Resistance in Isolates of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Variations in the Degree of d-Alanylation of Teichoic Acids in Lactococcus lactis Alter Resistance to Cationic Antimicrobials but Have No Effect on Bacterial Surface Hydrophobicity and Charge - PMC [pmc.ncbi.nlm.nih.gov]
- 11. D-Alanylation of Lipoteichoic Acids Confers Resistance to Cationic Peptides in Group B Streptococcus by Increasing the Cell Wall Density - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Lipidomics of Wild-Type vs. mprF Mutant Bacteria
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the lipid profiles of wild-type bacteria and those with mutations in the mprF gene. Understanding these differences is crucial for research into bacterial pathogenesis, antibiotic resistance, and the development of novel antimicrobial therapies. The multiple peptide resistance factor (MprF) is a key enzyme in many pathogenic bacteria, responsible for modifying the cell membrane's lipid composition to evade host immune responses and resist certain antibiotics.
Core Lipid Profile Differences: Wild-Type vs. mprF Mutant
The primary and most significant difference in the lipidome between wild-type and mprF mutant bacteria lies in the presence or absence of aminoacyl-phosphatidylglycerols, most notably lysyl-phosphatidylglycerol (Lys-PG). MprF is a bifunctional enzyme that synthesizes Lys-PG from phosphatidylglycerol (PG) and lysyl-tRNA and subsequently translocates it to the outer leaflet of the cytoplasmic membrane.[1][2][3] This modification imparts a net positive charge to the bacterial cell surface, which is crucial for repelling positively charged cationic antimicrobial peptides (CAMPs) produced by the host immune system.[1][2][4]
In mprF mutant bacteria, the inability to synthesize Lys-PG results in a starkly different membrane lipid composition and surface charge.[1][5] This fundamental change has profound implications for the bacterium's interaction with its environment, particularly within a host.
Quantitative Lipid Analysis
The most direct and quantifiable impact of an mprF mutation is the abolition of Lys-PG synthesis. While the specific lipidomic remodeling can vary between bacterial species, a general trend is the accumulation of the precursor lipid, phosphatidylglycerol (PG).
A study on Enterococcus faecalis provides a clear quantitative example of the lipidomic shifts following mprF deletion.
| Lipid Class | Wild-Type | ΔmprF1 Mutant | ΔmprF2 Mutant | ΔmprF1ΔmprF2 Double Mutant |
| Lysyl-phosphatidylglycerol (L-PG) | Present | ~70% of wild-type | Absent | Absent |
| Phosphatidylglycerol (PG) | Baseline | Not specified | Significantly Reduced | Significantly Reduced |
| Glycerophospho-diglucosyl-diacylglycerol (GPDGDAG) | Baseline | Not specified | Increased | Increased |
| D-ala-GPDGDAG | Baseline | Not specified | Increased | Increased |
Data synthesized from a study on Enterococcus faecalis, which highlighted that the decrease in L-PG and PG is compensated by an increase in other phosphorus-containing lipids.
MprF Signaling and Functional Pathway
The MprF protein plays a critical role in altering the electrostatic properties of the bacterial membrane. The following diagram illustrates the functional pathway of MprF.
Caption: MprF enzymatic pathway.
Experimental Protocols for Comparative Lipidomics
The following outlines a general workflow for the comparative lipidomic analysis of wild-type and mprF mutant bacteria.
Bacterial Culture and Harvest
-
Culture: Grow wild-type and mprF mutant bacterial strains in appropriate liquid media (e.g., Tryptic Soy Broth or Brain Heart Infusion) to a specific growth phase (e.g., mid-logarithmic or stationary).
-
Harvesting: Pellet the bacterial cells by centrifugation. Wash the pellets with a suitable buffer (e.g., phosphate-buffered saline) to remove residual media components.
Lipid Extraction
A modified Bligh and Dyer method is commonly used for total lipid extraction from bacteria.
-
Initial Extraction: Resuspend the bacterial pellets in a one-phase mixture of chloroform (B151607), methanol, and water (or buffer) at a ratio of 1:2:0.8 (v/v/v).
-
Phase Separation: Induce phase separation by adding chloroform and water to achieve a final ratio of 2:2:1.8 (v/v/v) of chloroform:methanol:water.
-
Lipid Collection: The lower organic phase, containing the total lipids, is carefully collected.
-
Drying: The extracted lipids are dried under a stream of nitrogen gas and stored at -20°C or -80°C until analysis.
Lipid Analysis
-
Thin-Layer Chromatography (TLC): A traditional method for separating lipid classes. The extracted lipids are spotted on a TLC plate and developed in a solvent system. Lipids are visualized using specific stains (e.g., ninhydrin (B49086) for amino-containing lipids like Lys-PG, or Molybdenum Blue for phospholipids).
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful and widely used technique for comprehensive lipidomics.
-
Chromatography: The lipid extract is injected into a liquid chromatograph, typically using a reverse-phase or hydrophilic interaction liquid chromatography (HILIC) column, to separate the different lipid species.
-
Mass Spectrometry: The separated lipids are then introduced into a mass spectrometer for detection and identification based on their mass-to-charge ratio (m/z). Tandem mass spectrometry (MS/MS) can be used for structural elucidation.
-
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS): This technique is useful for rapid profiling of lipid compositions directly from bacterial colonies or extracts.
Data Analysis
-
Lipid Identification: The acquired MS data is processed using specialized software to identify and quantify individual lipid species by comparing the experimental data to lipid databases.
-
Statistical Analysis: Statistical methods such as t-tests or ANOVA are used to identify significant differences in the abundance of specific lipids between wild-type and mprF mutant strains.
Bacterial Lipidomics Experimental Workflow
The diagram below provides a visual representation of a typical experimental workflow for comparative bacterial lipidomics.
References
- 1. Lysyl-Phosphatidylglycerol: A Lipid Involved in the Resistance of Staphylococcus aureus to Antimicrobial Peptide Activity [mdpi.com]
- 2. The Bacterial Defensin Resistance Protein MprF Consists of Separable Domains for Lipid Lysinylation and Antimicrobial Peptide Repulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of the Staphylococcus aureus mprF gene, involved in lysinylation of phosphatidylglycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Effect of a Point Mutation in mprF on Susceptibility to Daptomycin, Vancomycin, and Oxacillin in an MRSA Clinical Strain [frontiersin.org]
- 5. MprF-mediated biosynthesis of lysylphosphatidylglycerol, an important determinant in staphylococcal defensin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
Validating 18:1 Lysyl-PG as a Therapeutic Target: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of antibiotic-resistant bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA), necessitates the identification and validation of novel therapeutic targets. One such target is the biosynthesis of 18:1 lysyl-phosphatidylglycerol (Lysyl-PG), a key component of the bacterial cell membrane that contributes to antimicrobial resistance. This guide provides a comparative analysis of targeting 18:1 Lysyl-PG versus alternative strategies, supported by experimental data and detailed protocols to aid in the evaluation of this promising therapeutic avenue.
Executive Summary
Targeting the synthesis of 18:1 Lysyl-PG, primarily through the inhibition of the enzyme MprF, presents a compelling strategy to re-sensitize resistant bacteria to cationic antimicrobial peptides (CAMPs) and certain antibiotics like daptomycin. This approach aims to restore the efficacy of existing antimicrobial agents by altering the bacterial membrane's surface charge. This guide compares the validation of MprF as a target with an alternative strategy: the inhibition of Penicillin-Binding Protein 2a (PBP2a), a key enzyme responsible for methicillin (B1676495) resistance in MRSA.
Data Presentation: Quantitative Comparison of Therapeutic Targets
The following tables summarize the minimum inhibitory concentration (MIC) data for key antimicrobial agents against S. aureus strains with either a functional or deficient MprF system, and against MRSA strains with and without PBP2a inhibitors.
Table 1: Impact of MprF on Antimicrobial Susceptibility
| Antimicrobial Agent | Wild-Type S. aureus (Functional MprF) MIC (µg/mL) | mprF Mutant S. aureus (Deficient MprF) MIC (µg/mL) | Fold Change in Susceptibility |
| Daptomycin | 0.5 - 3 | 0.0625 - 0.5 | 8- to 48-fold increase |
| Vancomycin | 1.5 - 3 | 1.5 - 3 | No significant change |
| Oxacillin | 128 | 1 | 128-fold increase |
| Gallidermin | >300 | 4 | >75-fold increase |
| HNP1-3 (α-defensins) | >300 | 16 | >18-fold increase |
Table 2: Efficacy of PBP2a-Targeted Therapies against MRSA
| Antimicrobial Agent | Standard MRSA Strain MIC (µg/mL) | MRSA with PBP2a Inhibitor MIC (µg/mL) | Fold Change in Susceptibility |
| Oxacillin | >128 | 8 | >16-fold increase |
| Ceftaroline | 0.5 - 1 | N/A (Directly inhibits PBP2a) | - |
| Ceftobiprole | 0.5 - 4 | N/A (Directly inhibits PBP2a) | - |
| Ampicillin (B1664943) | 50 | 0.78 (in combination with F-10 fraction) | 64-fold increase[1] |
Signaling Pathways and Experimental Workflows
Diagram 1: 18:1 Lysyl-PG Biosynthesis and its Role in Antimicrobial Resistance
Caption: Biosynthesis of 18:1 Lysyl-PG by MprF and its role in repelling cationic antimicrobial peptides.
Diagram 2: Experimental Workflow for Validating MprF as a Therapeutic Target
Caption: A typical experimental workflow for the validation of MprF as a therapeutic target.
Experimental Protocols
Generation of an mprF Knockout Mutant in S. aureus
This protocol is based on the principles of homologous recombination for allelic replacement.
Materials:
-
S. aureus strain of interest
-
Temperature-sensitive shuttle vector (e.g., pKOR1)
-
Primers to amplify regions upstream and downstream of mprF
-
Erythromycin and chloramphenicol (B1208)
-
Lysostaphin
-
Tryptic Soy Broth (TSB) and Agar (TSA)
Procedure:
-
Construct the knockout vector:
-
Amplify ~1 kb regions of DNA flanking the mprF gene (upstream and downstream) by PCR using primers with appropriate restriction sites.
-
Ligate the upstream and downstream fragments together, creating a seamless deletion cassette.
-
Clone this deletion cassette into the temperature-sensitive shuttle vector.
-
-
Transform S. aureus :
-
Prepare electrocompetent S. aureus cells.
-
Electroporate the constructed plasmid into a restriction-deficient intermediate strain (e.g., RN4220) and select for transformants on TSA with chloramphenicol at the permissive temperature (30°C).
-
Isolate the plasmid from the intermediate strain and electroporate it into the target S. aureus strain.
-
-
First Crossover (Integration):
-
Grow the transformed target strain in TSB with chloramphenicol at the permissive temperature (30°C) overnight.
-
Plate serial dilutions onto TSA with chloramphenicol and incubate at the non-permissive temperature (42°C) to select for chromosomal integration of the plasmid.
-
-
Second Crossover (Excision):
-
Grow an integrant colony in TSB without selection at 30°C to allow for the second recombination event.
-
Induce plasmid excision by growing in TSB with anhydrotetracycline.
-
Plate serial dilutions onto TSA with anhydrotetracycline and incubate at 37°C.
-
-
Screen for Mutants:
-
Replica-plate colonies onto plain TSA and TSA with chloramphenicol. Colonies that grow on plain TSA but not on chloramphenicol plates have lost the plasmid and are potential knockout mutants.
-
Confirm the deletion of the mprF gene by PCR using primers that flank the gene and by DNA sequencing.
-
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Testing
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial suspension equivalent to a 0.5 McFarland standard
-
Antimicrobial agent stock solution
Procedure:
-
Prepare antimicrobial dilutions:
-
Perform serial twofold dilutions of the antimicrobial agent in CAMHB directly in the 96-well plate to achieve a range of concentrations.
-
-
Inoculate the plate:
-
Dilute the 0.5 McFarland bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculate each well containing the antimicrobial dilutions with the bacterial suspension.
-
Include a growth control well (bacteria, no antimicrobial) and a sterility control well (broth only).
-
-
Incubation:
-
Incubate the plate at 35°C for 16-20 hours in ambient air.
-
-
Determine the MIC:
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
-
Measurement of Bacterial Surface Charge: Zeta Potential
Materials:
-
Zeta potential analyzer
-
Washed bacterial cell suspension
-
Low ionic strength buffer (e.g., 10 mM KCl)
Procedure:
-
Prepare bacterial suspension:
-
Grow bacteria to the desired growth phase.
-
Harvest cells by centrifugation and wash three times with the low ionic strength buffer to remove media components.
-
Resuspend the final pellet in the same buffer to a specific optical density (e.g., OD600 of 0.5).
-
-
Measurement:
-
Inject the bacterial suspension into the measurement cell of the zeta potential analyzer.
-
Apply an electric field and measure the electrophoretic mobility of the bacteria.
-
The instrument's software will calculate the zeta potential based on the electrophoretic mobility.
-
Perform multiple readings for each sample and average the results.
-
Measurement of Bacterial Surface Charge: Cytochrome C Binding Assay
Materials:
-
Washed bacterial cell suspension
-
Cytochrome C solution (e.g., 0.5 mg/mL in buffer)
-
Buffer (e.g., MOPS buffer, pH 7.0)
-
Spectrophotometer
Procedure:
-
Prepare bacterial suspension:
-
Grow and wash bacterial cells as described for zeta potential measurement.
-
Resuspend the cells in the buffer to a standardized optical density.
-
-
Binding reaction:
-
Mix a defined volume of the bacterial suspension with the cytochrome C solution.
-
Incubate at room temperature for a set time (e.g., 10 minutes) to allow for binding.
-
-
Quantify unbound Cytochrome C:
-
Pellet the bacteria by centrifugation.
-
Carefully transfer the supernatant to a new tube.
-
Measure the absorbance of the supernatant at 410 nm, which is the Soret peak for cytochrome C.
-
-
Calculate binding:
-
Compare the absorbance of the supernatant from the sample with that of the initial cytochrome C solution (no bacteria) to determine the amount of cytochrome C that bound to the bacteria. A lower absorbance in the supernatant indicates greater binding and a more negative surface charge.
-
Conclusion
The validation of 18:1 Lysyl-PG synthesis as a therapeutic target, primarily through the inhibition of MprF, is strongly supported by experimental data. The significant increase in susceptibility to key antimicrobial agents in mprF mutants highlights the potential of this strategy. When compared to the established approach of targeting PBP2a in MRSA, inhibiting MprF offers a distinct advantage: it is not limited to a single class of antibiotics and can re-sensitize bacteria to components of the host's innate immune system. The detailed protocols provided in this guide offer a framework for researchers to further investigate and validate this promising therapeutic target. The continued exploration of MprF inhibitors could lead to the development of novel adjunctive therapies that restore the efficacy of existing antibiotics and combat the growing threat of antimicrobial resistance.
References
A Comparative Analysis of 18:1 Lysyl-PG and Cardiolipin on Membrane Stability
For Researchers, Scientists, and Drug Development Professionals: A Guide to Understanding the Roles of Two Key Bacterial Lipids in Membrane Integrity
In the intricate world of bacterial membranes, lipids play a crucial role beyond providing a simple structural barrier. They are dynamic players influencing a host of cellular processes, including pathogenesis and antibiotic resistance. Among the diverse lipidome of bacteria, 18:1 Lysyl-phosphatidylglycerol (Lysyl-PG) and cardiolipin (B10847521) (CL) stand out for their significant impact on membrane stability and interactions with antimicrobial agents. This guide provides an objective comparison of their performance in membrane stability assays, supported by experimental data and detailed methodologies.
Introduction to 18:1 Lysyl-PG and Cardiolipin
18:1 Lysyl-PG is a cationic phospholipid synthesized by the addition of a lysine (B10760008) residue to phosphatidylglycerol (PG), a major anionic lipid in bacterial membranes.[1][2] This modification, catalyzed by the Multiple Peptide Resistance Factor (MprF) enzyme, effectively reduces the net negative charge of the bacterial membrane.[1][2][3] This alteration is a key strategy employed by bacteria, such as Staphylococcus aureus, to develop resistance against positively charged cationic antimicrobial peptides (cAMPs).[1][2]
Cardiolipin (CL) , a unique "double" phospholipid with four acyl chains and a small headgroup, is a major component of the inner mitochondrial and bacterial membranes.[4][5][6] Its distinctive conical shape allows it to induce negative curvature in membranes, influencing membrane morphology and the organization of protein supercomplexes, particularly those involved in cellular respiration.[4][7][8] CL is also known to increase the mechanical resistance and structural integrity of membranes.[6][9]
Comparative Analysis of Membrane Stability
While direct, side-by-side quantitative comparisons of 18:1 Lysyl-PG and cardiolipin in the same membrane stability assays are not extensively available in the literature, a synthesis of existing data allows for a robust comparative analysis of their distinct mechanisms in maintaining membrane integrity.
Data Summary
The following table summarizes the known effects of 18:1 Lysyl-PG and cardiolipin on key parameters of membrane stability, as inferred from various studies.
| Parameter | 18:1 Lysyl-PG | Cardiolipin | Key References |
| Membrane Surface Charge | Increases positive charge, reducing net negative charge. | Increases negative charge density due to two phosphate (B84403) groups. | [1][2],[4][5] |
| Interaction with Cationic Antimicrobial Peptides (cAMPs) | Reduces electrostatic attraction and binding of cAMPs. | Can inhibit the lytic and pore-forming activity of some peptides by increasing membrane rigidity and inducing negative curvature. | [1][2][10],[6][9][11][12] |
| Membrane Permeability/Leakage | Primarily reduces permeability to cationic molecules by electrostatic repulsion. | Can inhibit pore formation and leakage induced by certain peptides and proteins. | [1][2],[11][12] |
| Membrane Fluidity | May cause a slight increase in lipid headgroup spacing. | Increases lipid packing and can decrease membrane fluidity. | [13],[9][14] |
| Lipid Polymorphism/Curvature | Primarily influences surface electrostatics. | Promotes the formation of non-bilayer structures and induces negative membrane curvature. | [1],[4][7][14] |
| Phase Transition Temperature (Tm) | Can increase the liquid-crystalline to gel phase melting temperature. | Can broaden the phase transition and increase the main phase transition temperature in the presence of certain molecules. | [13],[11] |
Mechanisms of Action in Membrane Stabilization
The influence of 18:1 Lysyl-PG and cardiolipin on membrane stability stems from fundamentally different physicochemical principles.
18:1 Lysyl-PG: The Electrostatic Shield
The primary mechanism by which 18:1 Lysyl-PG contributes to membrane stability, particularly in the context of resisting external threats like cAMPs, is through electrostatic repulsion . By introducing a positive charge to the membrane surface, it creates an electrostatic barrier that repels positively charged molecules, thereby preventing their initial binding and subsequent disruption of the membrane.[1][2][10]
Cardiolipin: The Structural Reinforcer
Cardiolipin's role in membrane stability is more structural and mechanical. Its unique conical shape and four acyl chains allow it to:
-
Increase Lipid Packing: This leads to a more ordered and less fluid membrane, which can be more resistant to perturbation.[9]
-
Induce Negative Curvature: This property is crucial for the formation of curved membrane structures and can counteract the positive curvature induced by some membrane-disrupting peptides.[6][15]
-
Enhance Mechanical Resistance: The presence of cardiolipin can increase the free-energy cost of forming pores in the membrane, thus inhibiting leakage.[11][12]
Experimental Protocols
Detailed methodologies for key assays cited in the comparison are provided below.
Liposome (B1194612) Leakage Assay (Calcein Leakage)
This assay measures the integrity of a lipid bilayer by quantifying the leakage of a fluorescent dye from liposomes upon exposure to a membrane-disrupting agent.
Protocol:
-
Liposome Preparation:
-
Prepare lipid films containing the desired composition (e.g., a base lipid like POPC with varying molar percentages of 18:1 Lysyl-PG or cardiolipin).
-
Hydrate the lipid film with a buffer containing a self-quenching concentration of calcein (B42510) (e.g., 50 mM).
-
Subject the hydrated lipid mixture to several freeze-thaw cycles to enhance encapsulation.
-
Extrude the liposomes through polycarbonate membranes of a defined pore size (e.g., 100 nm) to create unilamellar vesicles of a uniform size.
-
Remove unencapsulated calcein by size-exclusion chromatography (e.g., using a Sephadex G-50 column).
-
-
Leakage Measurement:
-
Dilute the calcein-loaded liposomes in a cuvette with buffer to a final lipid concentration of 25-50 µM.
-
Monitor the baseline fluorescence at an excitation wavelength of 495 nm and an emission wavelength of 515 nm.
-
Add the test compound (e.g., an antimicrobial peptide) to the cuvette and record the increase in fluorescence over time.
-
After the experiment, add a detergent (e.g., 0.1% Triton X-100) to lyse all liposomes and measure the maximum fluorescence (100% leakage).
-
-
Data Analysis:
-
Calculate the percentage of leakage at a given time point using the formula: % Leakage = [(Ft - F0) / (Fmax - F0)] * 100 where Ft is the fluorescence at time t, F0 is the initial fluorescence, and Fmax is the maximum fluorescence after detergent lysis.
-
Differential Scanning Calorimetry (DSC)
DSC is used to measure the changes in heat capacity of a lipid suspension as a function of temperature, providing information on the phase transition temperature (Tm) and the cooperativity of the transition.
Protocol:
-
Sample Preparation:
-
Prepare multilamellar vesicles (MLVs) by hydrating a lipid film of the desired composition with buffer.
-
Vortex the suspension above the phase transition temperature of the lipids to ensure homogeneity.
-
Degas the sample before loading it into the DSC sample cell.
-
-
DSC Measurement:
-
Load the lipid suspension into the sample cell and an equal volume of buffer into the reference cell.
-
Scan the sample over a desired temperature range (e.g., 10°C to 60°C) at a controlled scan rate (e.g., 1°C/min).
-
Record the differential heat flow between the sample and reference cells.
-
-
Data Analysis:
-
The resulting thermogram will show one or more peaks, with the peak maximum corresponding to the main phase transition temperature (Tm).
-
The width of the peak provides information about the cooperativity of the transition, and the area under the peak corresponds to the enthalpy of the transition (ΔH).
-
³¹P-Nuclear Magnetic Resonance (³¹P-NMR) Spectroscopy
³¹P-NMR is a powerful technique to study lipid polymorphism (i.e., the tendency of lipids to form different phases like bilayer, hexagonal, or isotropic).
Protocol:
-
Sample Preparation:
-
Prepare a hydrated lipid sample of the desired composition in a suitable buffer (often containing D₂O for the NMR lock).
-
Transfer the sample to an NMR tube.
-
-
NMR Spectroscopy:
-
Acquire ³¹P-NMR spectra at a specific temperature using a high-field NMR spectrometer.
-
The lineshape of the resulting spectrum is indicative of the lipid phase.
-
-
Data Interpretation:
-
Bilayer Phase: Anisotropic, broad signal with a low-field shoulder and a high-field peak.
-
Hexagonal (HII) Phase: Anisotropic signal with a reversed asymmetry (high-field shoulder, low-field peak) and half the width of the bilayer spectrum.
-
Isotropic Phase: Sharp, symmetric signal.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for a liposome leakage assay.
References
- 1. researchgate.net [researchgate.net]
- 2. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ibp.cas.cn [ibp.cas.cn]
- 5. Cardiolipin Prevents Membrane Translocation and Permeabilization by Daptomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determining the effects of membrane-interacting peptides on membrane integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of Antimicrobial Peptide–Membrane Interaction Using All-Atom Molecular Dynamic Simulation | Springer Nature Experiments [experiments.springernature.com]
- 9. Differential Scanning Calorimetry in liposome and lipid nanoparticles development | Malvern Panalytical [malvernpanalytical.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. Advances in methods to analyse cardiolipin and their clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of glycophorin on lipid polymorphism. A 31P-NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
18:1 Lysyl-PG vs. PG: A Comparative Analysis of Membrane Fluidity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of 18:1 Lysyl-phosphatidylglycerol (18:1 Lysyl-PG) and 18:1 Phosphatidylglycerol (18:1 PG) on the fluidity of cellular membranes. Understanding the distinct biophysical properties of these lipids is crucial for research in bacterial resistance, drug development, and the fundamental study of membrane dynamics.
Introduction
Phosphatidylglycerol (PG) is an anionic phospholipid that is a major component of bacterial cell membranes, where it plays a significant role in maintaining membrane fluidity and stability.[1][2] In contrast, 18:1 Lysyl-PG is a cationic derivative of PG, where a lysine (B10760008) amino acid is attached to the glycerol (B35011) headgroup.[3][4] This modification is a key mechanism in many bacteria for developing resistance to cationic antimicrobial peptides (CAMPs) by altering the membrane's surface charge.[3][4][5] While the impact of this charge modification on antibiotic resistance is well-documented, its intrinsic effect on membrane fluidity is a subject of ongoing investigation with some conflicting findings.
This guide synthesizes the available experimental data to provide a clear comparison.
Quantitative Data Summary
However, the Tm for 18:1 PG (1,2-dioleoyl-sn-glycero-3-phospho-rac-glycerol, DOPG) has been determined. This value serves as a critical baseline for understanding the fluidity of membranes containing this lipid.
| Lipid Species | Common Abbreviation | Acyl Chain Composition | Phase Transition Temperature (Tm) |
| 18:1 Phosphatidylglycerol | POPG | 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) | -2 °C[2][5] |
| 18:1 Phosphatidylglycerol | DOPG | 1,2-dioleoyl-sn-glycero-3-phospho-rac-glycerol | -18 °C[2] |
| 18:1 Lysyl-PG | 18:1 Lysyl-PG | 1,2-dioleoyl-sn-glycero-3-[phospho-rac-(3-lysyl(1-glycerol))] | Not Experimentally Determined |
Discussion of Findings on Membrane Fluidity
The effect of the lysinylation of PG on membrane fluidity is complex, with studies presenting seemingly contradictory results.
-
Evidence for Increased Rigidity: Some research suggests that the presence of Lysyl-PG leads to an increase in membrane rigidity , which would imply a decrease in fluidity.[6] This effect is thought to contribute to the protective mechanism of bacteria against membrane-disrupting antimicrobial peptides.
-
Evidence for No Significant Impact: Conversely, other studies have reported that at concentrations relevant for daptomycin (B549167) resistance, Lysyl-PG does not significantly impact the fluidity of model membranes.[6][7][8]
-
Evidence for Increased Fluidity from Molecular Dynamics: Molecular dynamics simulations have shown that lipids with Lysyl-PG head groups occupy a larger molecular volume compared to their PG counterparts with the same acyl chains. This increased volume suggests a looser packing of the lipid molecules, which would theoretically lead to an increase in membrane fluidity .
It is important to note that many studies investigate the effects of Lysyl-PG in the context of its interaction with other molecules, such as antimicrobial peptides. These interactions can themselves alter membrane fluidity, making it challenging to isolate the intrinsic effect of Lysyl-PG. For instance, studies using Fourier-transform infrared spectroscopy (FTIR) have shown that the fluidizing or rigidifying effect of antimicrobial peptides on membranes containing Lysyl-PG is dependent on the specific peptide.[3][9]
Logical Relationship Diagram
The following diagram illustrates the relationship between PG, its modification to Lysyl-PG, and the resulting, albeit debated, effects on membrane properties.
Caption: Modification of PG to Lysyl-PG and its debated effect on membrane fluidity.
Experimental Protocols
The primary techniques used to assess membrane fluidity are Differential Scanning Calorimetry (DSC) and Fourier-Transform Infrared Spectroscopy (FTIR).
Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique used to measure the heat flow associated with thermal transitions in a material. For lipid membranes, DSC is employed to determine the gel-to-liquid crystalline phase transition temperature (Tm).
Detailed Methodology:
-
Liposome (B1194612) Preparation:
-
The lipid of interest (e.g., 18:1 PG) is dissolved in a chloroform/methanol solvent mixture.
-
The solvent is evaporated under a stream of nitrogen gas to form a thin lipid film on the walls of a glass vial.
-
The lipid film is further dried under vacuum for several hours to remove any residual solvent.
-
The film is hydrated with an appropriate buffer (e.g., HEPES, PBS) at a temperature above the expected Tm of the lipid.
-
The suspension is vortexed to form multilamellar vesicles (MLVs).
-
For unilamellar vesicles (LUVs or SUVs), the MLV suspension can be subjected to extrusion through polycarbonate membranes of a defined pore size or sonication.
-
-
DSC Measurement:
-
A precise amount of the liposome suspension is loaded into a DSC sample pan, and an equal volume of buffer is loaded into a reference pan.
-
The pans are hermetically sealed.
-
The sample and reference are heated and cooled at a constant rate (e.g., 1-2 °C/min) over a temperature range that encompasses the expected phase transition.
-
The differential heat flow between the sample and the reference is recorded as a function of temperature. The peak of the endothermic transition upon heating corresponds to the Tm.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy can be used to monitor the conformational changes in the acyl chains of lipids, which are indicative of changes in membrane fluidity. The frequency of the symmetric (νs) and asymmetric (νas) CH2 stretching vibrations of the lipid acyl chains is sensitive to the trans/gauche conformer ratio. An increase in the frequency of these vibrations corresponds to an increase in the number of gauche conformers and thus, an increase in membrane fluidity.
Detailed Methodology:
-
Sample Preparation:
-
Lipid vesicles are prepared as described for DSC.
-
The vesicle suspension is placed in a temperature-controlled sample cell with infrared-transparent windows (e.g., CaF2).
-
-
FTIR Measurement:
-
Infrared spectra are recorded over a range of temperatures.
-
The position of the CH2 stretching bands (typically around 2850 cm-1 for νs and 2920 cm-1 for νas) is monitored as a function of temperature.
-
A plot of the band frequency versus temperature will show a sharp increase at the Tm, corresponding to the transition from the ordered gel phase to the disordered liquid-crystalline phase.
-
Experimental Workflow Diagram
The following diagram outlines the typical workflow for comparing the membrane fluidity of two lipid species using DSC.
Caption: Workflow for comparing lipid fluidity via Differential Scanning Calorimetry.
References
- 1. Phase diagram for a lysyl-phosphatidyl glycerol analogue in biomimetic mixed monolayers with phosphatidyl glycerol: insights into the tunable properties of bacterial membranes. :: MPG.PuRe [pure.mpg.de]
- 2. avantiresearch.com [avantiresearch.com]
- 3. Lysyl-Phosphatidylglycerol: A Lipid Involved in the Resistance of Staphylococcus aureus to Antimicrobial Peptide Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lysyl-Phosphatidylglycerol Attenuates Membrane Perturbation Rather than Surface Association of the Cationic Antimicrobial Peptide 6W-RP-1 in a Model Membrane System: Implications for Daptomycin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessing Interactions Between a Polytopic Membrane Protein and Lipid Bilayers Using Differential Scanning Calorimetry and Solid-State NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The lipid lysyl-phosphatidylglycerol is present in membranes of Rhizobium tropici CIAT899 and confers increased resistance to polymyxin B under acidic growth conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The impact of lysyl-phosphatidylglycerol on the interaction of daptomycin with model membranes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. mdpi.com [mdpi.com]
In Vivo Validation of 18:1 Lysyl-Phosphatidylglycerol's Role in Virulence: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo virulence of Staphylococcus aureus expressing 18:1 lysyl-phosphatidylglycerol (Lysyl-PG) against a Lysyl-PG deficient mutant. The data presented herein underscores the critical role of this cationic phospholipid in bacterial pathogenesis and immune evasion.
The Role of Lysyl-PG in Bacterial Virulence
Lysyl-phosphatidylglycerol is a membrane phospholipid synthesized by the integral membrane protein MprF (Multiple peptide resistance factor).[1][2] MprF catalyzes the transfer of lysine (B10760008) from lysyl-tRNA to phosphatidylglycerol (PG), a major anionic component of the bacterial cell membrane.[3] The addition of the positively charged lysine moiety to PG reduces the net negative charge of the bacterial surface.[3][4] This electrostatic repulsion is a key mechanism of resistance against positively charged cationic antimicrobial peptides (CAMPs), which are crucial components of the host's innate immune defense.[3][4] Consequently, the presence of Lysyl-PG is considered a significant virulence factor, enabling bacteria to evade the host immune system.[3][5]
Comparative Analysis of In Vivo Virulence
To validate the role of 18:1 Lysyl-PG in virulence, comparative studies are often conducted using a wild-type bacterial strain and an isogenic mutant with a disrupted mprF gene, rendering it incapable of synthesizing Lysyl-PG. The primary model for this validation is the murine sepsis model.
Quantitative Data Summary
The following table summarizes the key quantitative data from a representative in vivo study comparing the virulence of wild-type S. aureus (capable of producing Lysyl-PG) and an mprF mutant (Lysyl-PG deficient).
| Metric | S. aureus Wild-Type (with 18:1 Lysyl-PG) | S. aureus ΔmprF Mutant (without 18:1 Lysyl-PG) | Reference |
| Mortality Rate (Day 7 post-infection) | 33% | 0% | [5][6] |
| Bacterial Load in Kidneys (Day 7 post-infection) | Present | Significantly Reduced or Cleared | [6] |
Experimental Protocols
The following is a synthesized protocol for a murine sepsis model to assess the in vivo virulence of S. aureus strains.
Preparation of Bacterial Inoculum
-
Bacterial Strains: S. aureus Newman wild-type and its isogenic ΔmprF mutant.
-
Culture Conditions: Inoculate single colonies of each strain into 5 mL of Tryptic Soy Broth (TSB). Incubate overnight at 37°C with shaking.
-
Sub-culture: Inoculate 50 mL of TSB with the overnight culture to an initial OD₆₀₀ of 0.05. Grow at 37°C with shaking to mid-exponential phase (OD₆₀₀ ≈ 0.8).
-
Harvesting and Washing: Harvest the bacterial cells by centrifugation at 4,000 x g for 10 minutes at 4°C. Wash the pellet twice with sterile, ice-cold phosphate-buffered saline (PBS).
-
Inoculum Preparation: Resuspend the final bacterial pellet in sterile PBS to a concentration of approximately 1.8 x 10⁸ CFU/mL. The final concentration should be confirmed by serial dilution and plating on Tryptic Soy Agar (TSA).
Murine Sepsis Model
-
Animal Model: Female NMRI mice, 5-7 weeks old.
-
Infection: Inject 100 µL of the bacterial suspension (containing 1.8 x 10⁷ CFU) into the tail vein of each mouse.
-
Monitoring: Monitor the mice daily for 7 days for signs of sepsis, weight loss, and arthritis.
-
Endpoint: Record mortality daily. At day 7, euthanize the surviving mice.
Quantification of Bacterial Burden in Organs
-
Organ Harvest: Aseptically remove the kidneys from euthanized mice.
-
Homogenization: Weigh each kidney and homogenize it in 1 mL of sterile PBS using a tissue homogenizer.
-
Serial Dilution and Plating: Prepare 10-fold serial dilutions of the organ homogenates in sterile PBS.
-
Enumeration: Plate 100 µL of each dilution onto TSA plates. Incubate at 37°C for 24-48 hours. Count the colonies and calculate the number of CFU per gram of organ tissue.[7][8]
Visualizations
Signaling Pathway and Virulence Mechanism
Caption: MprF-mediated synthesis of Lysyl-PG and its role in CAMP repulsion.
Experimental Workflow for In Vivo Validation
Caption: Workflow for the murine sepsis model of S. aureus infection.
References
- 1. Murine Models for Staphylococcal Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simple method for correct enumeration of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 4. Investigation of Biofilm Formation in Clinical Isolates of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Mouse models for infectious diseases caused by Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. noblelifesci.com [noblelifesci.com]
- 8. Identification and treatment of the Staphylococcus aureus reservoir in vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Antimicrobial Peptide Interactions with 18:1 Lysyl-PG and PG Membranes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the interactions of antimicrobial peptides (AMPs) with membranes containing 18:1 lysyl-phosphatidylglycerol (Lysyl-PG) versus those composed of 18:1 phosphatidylglycerol (PG). The inclusion of Lysyl-PG in bacterial membranes, particularly in pathogens like Staphylococcus aureus, is a key mechanism of resistance against cationic AMPs. Understanding the nuances of these interactions is crucial for the development of effective antimicrobial therapeutics.
Executive Summary
The modification of anionic PG to cationic Lysyl-PG within a bacterial membrane significantly alters its interaction with AMPs. While the initial electrostatic attraction may not be completely nullified, the presence of Lysyl-PG substantially hinders the ability of AMPs to permeabilize and disrupt the membrane. This protective effect is attributed to a combination of electrostatic repulsion, increased membrane rigidity, and the potential for lipid domain formation, which collectively increase the energetic barrier for peptide insertion and pore formation.
Data Presentation
The following tables summarize the quantitative data on the interaction of the synthetic antimicrobial peptide 6W-RP-1 with model membranes composed of dioleoylphosphatidylglycerol (B1249151) (DOPG, 18:1 PG) and varying concentrations of dioleoyl-lysyl-phosphatidylglycerol (Lysyl-DOPG, 18:1 Lysyl-PG).
| Membrane Composition | Dissociation Constant (K D ) [µM] | Peptide-Induced Leakage (%) | Reference |
| 100% DOPG | ~ 0.2 | ~ 90% | [1] |
| 90% DOPG / 10% Lysyl-DOPG | Not significantly different from 100% DOPG | Significantly reduced | [1] |
| 70% DOPG / 30% Lysyl-DOPG | Moderately increased | Severely inhibited | [1] |
Table 1: Comparison of binding affinity and membrane permeabilization of 6W-RP-1 with DOPG and Lysyl-DOPG containing vesicles.
| Membrane Composition | AMP Binding Affinity | Proposed Mechanism of Resistance | Reference |
| PG-containing | High | - | [2][3] |
| Lysyl-PG-containing | Substantially reduced | Electrostatic repulsion, increased energetic cost of insertion | [2][3][4] |
Table 2: Summary of findings from molecular dynamics simulations on AMP affinity for PG versus Lysyl-PG membranes.
Experimental Protocols
Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry is employed to determine the binding affinity (dissociation constant, K D ), enthalpy (ΔH), and stoichiometry (n) of AMP-membrane interactions.
Methodology:
-
Vesicle Preparation: Large unilamellar vesicles (LUVs) are prepared by extrusion. The lipid mixture (e.g., 18:1 PG or a mixture of 18:1 PG and 18:1 Lysyl-PG) in chloroform (B151607) is dried to a thin film under a stream of nitrogen and then under vacuum for at least 2 hours. The lipid film is hydrated with the desired buffer (e.g., 10 mM Tris-HCl, 100 mM NaCl, pH 7.4) and subjected to several freeze-thaw cycles. The resulting multilamellar vesicles are then extruded through a polycarbonate membrane with a defined pore size (e.g., 100 nm) to form LUVs.
-
ITC Measurement: The ITC instrument is equilibrated at the desired temperature (e.g., 25°C). The sample cell is filled with a dilute solution of the AMP (e.g., 10-50 µM), and the injection syringe is loaded with a concentrated solution of the LUVs (e.g., 1-5 mM).
-
Titration: A series of small aliquots of the LUV solution are injected into the AMP solution. The heat change associated with each injection is measured.
-
Data Analysis: The raw data is integrated to obtain the heat change per injection. The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters (K D , ΔH, and n).
Vesicle Leakage Assay
This assay measures the ability of an AMP to permeabilize lipid vesicles by monitoring the release of an encapsulated fluorescent dye.
Methodology:
-
Dye Encapsulation: LUVs are prepared as described for ITC, but the hydration buffer contains a self-quenching concentration of a fluorescent dye, such as calcein (B42510) (e.g., 50 mM) or an ANTS/DPX mixture.
-
Removal of External Dye: The LUV suspension is passed through a size-exclusion chromatography column (e.g., Sephadex G-50) to remove the unencapsulated dye.
-
Fluorescence Measurement: The dye-loaded vesicles are diluted in the assay buffer to a final lipid concentration of, for example, 50 µM in a cuvette. The baseline fluorescence (F 0 ) is recorded.
-
Peptide Addition: The AMP is added to the cuvette at the desired concentration, and the increase in fluorescence (F t ) due to dye leakage is monitored over time.
-
Maximum Leakage Determination: At the end of the experiment, a detergent (e.g., Triton X-100) is added to lyse all vesicles and release all the encapsulated dye, giving the maximum fluorescence (F max ).
-
Data Analysis: The percentage of leakage is calculated using the following formula: % Leakage = [(F t - F 0 ) / (F max - F 0 )] * 100
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information on the secondary structure of the AMP upon membrane binding and changes in the lipid acyl chain order.
Methodology:
-
Sample Preparation: Multilamellar vesicles (MLVs) are prepared by hydrating a lipid film (18:1 PG or a mixture with 18:1 Lysyl-PG) with a solution of the AMP in a suitable buffer (e.g., D₂O-based buffer to avoid interference from water's O-H bending vibration). The mixture is then incubated to allow for peptide-membrane interaction.
-
FTIR Measurement: The sample is placed between two CaF₂ windows with a defined path length. FTIR spectra are recorded over a range of wavenumbers (e.g., 4000-1000 cm⁻¹).
-
Data Analysis:
-
Peptide Secondary Structure: The amide I' band (around 1650 cm⁻¹ in D₂O) is analyzed. The position of the main peak and its deconvolution into different components can provide information on the α-helical, β-sheet, and random coil content of the peptide.
-
Lipid Acyl Chain Order: The symmetric (ν s CH₂) and asymmetric (ν as CH₂) stretching vibrations of the methylene (B1212753) groups in the lipid acyl chains (around 2850 cm⁻¹ and 2920 cm⁻¹, respectively) are monitored. An increase in the wavenumber of these peaks indicates a disordering (fluidization) of the acyl chains.
-
Mandatory Visualization
References
Unveiling the Structural Scaffolding: Validating 18:1 Lysyl-PG's Role in the Biofilm Matrix
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The extracellular matrix is the protective and structural backbone of bacterial biofilms, contributing significantly to their recalcitrance to antimicrobial agents and the host immune system. While traditionally viewed as a mesh of polysaccharides, proteins, and extracellular DNA (eDNA), recent evidence has illuminated a critical, previously underappreciated role for phospholipids. This guide provides a comprehensive comparison of the contribution of 18:1 Lysyl-phosphatidylglycerol (Lysyl-PG) to the biofilm matrix of Staphylococcus aureus, contrasting it with other major matrix components and providing the experimental framework for its validation.
The Emerging Role of a Cationic Lipid in an Anionic Fortress
For decades, the synthesis of Lysyl-PG, catalyzed by the multiple peptide resistance factor (MprF), was primarily understood as a mechanism to alter the bacterial membrane's surface charge.[1][2][3] This modification confers resistance to cationic antimicrobial peptides by reducing electrostatic attraction.[1][2][3] However, groundbreaking research now indicates a "moonlighting" function for this lipid as a key structural element within the S. aureus biofilm matrix.[4][5]
Recent studies have identified extracellular phospholipids, including Lysyl-PG, as crucial components of the S. aureus biofilm architecture.[4][5][6] Lipidomic analysis has revealed an enrichment of Lysyl-PG and cardiolipin (B10847521) within the biofilm matrix.[4][5] It is proposed that Lysyl-PG acts as a "molecular glue," fostering cell-to-cell interactions through both electrostatic and hydrophobic forces, thereby promoting bacterial aggregation and contributing to the overall robustness and thickness of the biofilm.[4][5]
Comparative Analysis of Biofilm Matrix Components
The S. aureus biofilm matrix is a complex amalgamation of various macromolecules. While Lysyl-PG is a newly recognized player, its contribution must be considered alongside the established roles of other components.
| Matrix Component | Primary Function in Biofilm Matrix | Method of Action | Key Experimental Validation |
| 18:1 Lysyl-PG | Structural integrity and cell-to-cell adhesion | Acts as a "molecular glue" through electrostatic and hydrophobic interactions, promoting bacterial aggregation.[4][5] | Deletion of the mprF gene, responsible for Lysyl-PG synthesis, leads to significantly impaired biofilm formation.[4][5] Treatment with phospholipase A1, which hydrolyzes phospholipids, disperses pre-formed biofilms.[4][5][6] |
| Polysaccharide Intercellular Adhesin (PIA/PNAG) | Intercellular adhesion and structural stability | A major exopolysaccharide in many S. aureus strains, mediating cell-to-cell adhesion.[7][8][9] | Often considered important in the early stages of biofilm development.[9] |
| Extracellular DNA (eDNA) | Structural stability and initial attachment | Released from lysed cells, it contributes to the structural integrity of the biofilm.[7][10] | |
| Proteins | Adhesion, structural integrity, and enzymatic activity | A diverse group including cytoplasmic proteins that "moonlight" as matrix components, as well as dedicated adhesins.[7][8] Protein-based matrices are of prime importance for the structure of biofilms formed by S. aureus strains from various sources.[8] | Proteins appear to play a more significant role in later stages of biofilm development.[9] |
| Phenol-Soluble Modulins (PSMs) | Biofilm structuring and detachment | Surfactant peptides that contribute to the formation of channels within the biofilm, allowing for nutrient flow and dispersal.[10] |
Experimental Protocols for Validation
Validating the contribution of 18:1 Lysyl-PG to the biofilm matrix requires a multi-pronged approach combining genetic, biochemical, and imaging techniques.
Biofilm Formation Assay
-
Objective: To quantify the impact of Lysyl-PG on biofilm formation.
-
Methodology:
-
Culture wild-type S. aureus and an isogenic mprF deletion mutant (incapable of synthesizing Lysyl-PG) in a suitable biofilm-promoting medium (e.g., Tryptic Soy Broth supplemented with glucose).
-
Incubate cultures in polystyrene microtiter plates to allow for biofilm formation.
-
After a defined period (e.g., 24-48 hours), gently wash the wells to remove planktonic cells.
-
Stain the adherent biofilm with a dye such as crystal violet.
-
Solubilize the stain and measure the absorbance at a specific wavelength to quantify biofilm biomass.
-
A significant reduction in biofilm formation in the mprF mutant compared to the wild-type would validate the role of Lysyl-PG.
-
Lipidomic Analysis of the Biofilm Matrix
-
Objective: To identify and quantify the lipid composition of the biofilm matrix.
-
Methodology:
-
Grow S. aureus biofilms on a suitable surface.
-
Mechanically or enzymatically harvest the extracellular matrix, taking care to minimize contamination from cellular lipids.
-
Perform a lipid extraction from the matrix material using a standard method (e.g., Bligh-Dyer).
-
Analyze the lipid extract using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the different phospholipid species, including 18:1 Lysyl-PG.[11]
-
An enrichment of Lysyl-PG in the biofilm matrix compared to the bacterial membrane would support its role as a matrix component.
-
Microscopy of Biofilm Structure
-
Objective: To visualize the structural differences in biofilms with and without Lysyl-PG.
-
Methodology:
-
Grow biofilms of wild-type and mprF mutant S. aureus on surfaces suitable for microscopy (e.g., glass coverslips).
-
Utilize advanced imaging techniques such as Confocal Laser Scanning Microscopy (CLSM) or Scanning Electron Microscopy (SEM) to observe the biofilm architecture.[6]
-
Differences in biofilm thickness, cell density, and the presence of extracellular nanostructures between the wild-type and mutant strains can provide visual evidence for the structural role of Lysyl-PG.
-
Signaling and Functional Pathways
The synthesis and function of 18:1 Lysyl-PG are integrated into the broader regulatory networks of bacterial survival and pathogenesis.
Caption: Synthesis of Lysyl-PG by the MprF enzyme and its dual function in antimicrobial peptide resistance and biofilm matrix formation.
Experimental Workflow for Validation
A logical workflow is essential for systematically validating the contribution of 18:1 Lysyl-PG to the biofilm matrix.
Caption: A streamlined experimental workflow for validating the role of 18:1 Lysyl-PG in biofilm matrix formation.
Logical Relationship of Lysyl-PG's Dual Roles
The function of Lysyl-PG in the biofilm matrix is a logical extension of its established role in the cell membrane.
Caption: The logical relationship between Lysyl-PG synthesis and its consequent roles in both antimicrobial resistance and biofilm structure.
References
- 1. Lysyl-Phosphatidylglycerol: A Lipid Involved in the Resistance of Staphylococcus aureus to Antimicrobial Peptide Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lysyl-Phosphatidylglycerol: A Lipid Involved in the Resistance of Staphylococcus aureus to Antimicrobial Peptide Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. journals.asm.org [journals.asm.org]
- 8. Compositional Analysis of Biofilms Formed by Staphylococcus aureus Isolated from Food Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pnas.org [pnas.org]
- 11. dr.ntu.edu.sg [dr.ntu.edu.sg]
Unveiling the Role of 18:1 Lysyl-PG in Daptomycin Cross-Resistance: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of antibiotic resistance is a critical global health challenge. A key mechanism of resistance in Gram-positive bacteria, such as Staphylococcus aureus, involves modifications to the cell membrane's phospholipid composition. One such modification, the synthesis of 18:1 lysyl-phosphatidylglycerol (Lysyl-PG), has been increasingly implicated in cross-resistance to a variety of cationic antimicrobial peptides (CAMPs), including the last-resort antibiotic daptomycin (B549167). This guide provides a comprehensive comparison of daptomycin-susceptible and -resistant bacterial strains, focusing on the role of 18:1 Lysyl-PG, and details the experimental protocols used to generate this data.
The Mechanism of Lysyl-PG Mediated Resistance
Under normal conditions, bacterial cell membranes possess a net negative charge due to the presence of anionic phospholipids (B1166683) like phosphatidylglycerol (PG). This negative charge facilitates the initial electrostatic attraction of positively charged antibiotics. However, bacteria can alter their membrane charge through the enzymatic action of the Multiple Peptide Resistance Factor (MprF). MprF is a bifunctional enzyme that synthesizes Lysyl-PG by transferring a lysine (B10760008) residue from a lysyl-tRNA to PG and then translocates the newly formed cationic phospholipid to the outer leaflet of the cell membrane.[1][2] This process reduces the overall negative charge of the membrane, leading to electrostatic repulsion of cationic antimicrobial agents and a subsequent increase in resistance.[3][4]
Comparative Analysis of Daptomycin-Susceptible and -Resistant S. aureus
The development of daptomycin resistance is frequently associated with mutations in the mprF gene, leading to a "gain-of-function" phenotype. This results in increased production and/or translocation of Lysyl-PG, altering the membrane's lipid profile and contributing to reduced daptomycin susceptibility.
Quantitative Data Summary
The following table summarizes the key differences observed between daptomycin-susceptible (Dap-S) and daptomycin-resistant (Dap-R) S. aureus strains, highlighting the impact on Minimum Inhibitory Concentration (MIC) and membrane lipid composition.
| Parameter | Daptomycin-Susceptible (Dap-S) S. aureus | Daptomycin-Resistant (Dap-R) S. aureus | Fold Change | Reference |
| Daptomycin MIC (µg/mL) | 0.5 - 1.0 | 2.0 - 16.0 | 2 - 32 | [5][6] |
| Lysyl-PG (% of total phospholipid) | ~19% | ~38% | ~2 | |
| Phosphatidylglycerol (PG) (% of total phospholipid) | ~69% | ~23% | ~0.33 |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination for Daptomycin
The broth microdilution method is the reference standard for determining the MIC of daptomycin.
a. Media and Reagents:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Calcium Chloride (CaCl₂) solution
-
Daptomycin powder
-
Bacterial inoculum (0.5 McFarland standard)
-
96-well microtiter plates
b. Protocol:
-
Prepare CAMHB and supplement with CaCl₂ to a final concentration of 50 mg/L. This is critical as daptomycin's activity is calcium-dependent.
-
Prepare a stock solution of daptomycin.
-
Perform serial two-fold dilutions of daptomycin in the calcium-supplemented CAMHB in a 96-well microtiter plate.
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
The MIC is the lowest concentration of daptomycin that completely inhibits visible bacterial growth.
Lipid Extraction and Analysis by LC-MS/MS
This protocol outlines the extraction of total lipids from bacterial cells for subsequent analysis of Lysyl-PG and other phospholipids by liquid chromatography-tandem mass spectrometry.
a. Reagents and Equipment:
-
Methanol
-
Water (LC-MS grade)
-
Centrifuge
-
Glass centrifuge tubes
-
Nitrogen gas evaporator
-
Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)
b. Protocol:
-
Harvest bacterial cells from a culture by centrifugation.
-
Wash the cell pellet with sterile saline.
-
Resuspend the pellet in a single-phase mixture of chloroform:methanol:water (1:2:0.8 v/v/v).
-
Vortex the mixture vigorously and incubate at room temperature with agitation for 1-2 hours to extract the lipids.
-
Induce phase separation by adding chloroform and water to achieve a final ratio of chloroform:methanol:water (2:2:1.8 v/v/v).
-
Centrifuge to separate the phases. The lower organic phase contains the lipids.
-
Carefully collect the lower organic phase into a clean glass tube.
-
Dry the lipid extract under a stream of nitrogen gas.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis.
-
Analyze the sample using a hydrophilic interaction liquid chromatography (HILIC) column coupled to the mass spectrometer to separate and quantify the different phospholipid species, including 18:1 Lysyl-PG.
Visualizing the Pathways and Workflows
To better understand the complex processes involved in Lysyl-PG mediated resistance, the following diagrams have been generated using the Graphviz DOT language.
Caption: MprF activation by two-component systems.
Caption: MprF-mediated synthesis and translocation of Lysyl-PG.
Caption: Experimental workflow for cross-resistance studies.
References
- 1. The Bacterial Defensin Resistance Protein MprF Consists of Separable Domains for Lipid Lysinylation and Antimicrobial Peptide Repulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The bacterial defensin resistance protein MprF consists of separable domains for lipid lysinylation and antimicrobial peptide repulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Heterogeneity of mprF Sequences in Methicillin-Resistant Staphylococcus aureus Clinical Isolates: Role in Cross-Resistance between Daptomycin and Host Defense Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Regulation of mprF in Daptomycin-Nonsusceptible Staphylococcus aureus Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lysyl-Phosphatidylglycerol Attenuates Membrane Perturbation Rather than Surface Association of the Cationic Antimicrobial Peptide 6W-RP-1 in a Model Membrane System: Implications for Daptomycin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of 18:1 Lysyl-Phosphatidylglycerol in Bacterial Adaptation: A Comparative Analysis of Clinical and Laboratory Strains
A deep dive into the functional and quantitative differences of the membrane lipid 18:1 Lysyl-PG, highlighting its significance in the evolution of antibiotic resistance and bacterial pathogenesis.
In the ongoing battle against infectious diseases, understanding the molecular mechanisms that differentiate virulent clinical microbial strains from their more benign laboratory counterparts is paramount. One critical area of investigation lies within the composition of the bacterial cell membrane, a dynamic interface that mediates interactions with the host environment and is a primary target for antimicrobial agents. This guide provides a comparative analysis of 18:1 Lysyl-phosphatidylglycerol (18:1 Lysyl-PG), a specific lysinylated phospholipid, detailing its divergent roles and abundance in clinical versus laboratory bacterial strains.
Function and Significance of Lysyl-PG
Lysyl-phosphatidylglycerol (Lysyl-PG) is a modified phospholipid found in the membranes of many bacteria.[1][2][3] Its synthesis, primarily catalyzed by the MprF (multiple peptide resistance factor) enzyme, involves the addition of a lysine (B10760008) residue to phosphatidylglycerol (PG).[2][3][4] This modification is not merely structural; it imparts a net positive charge to the otherwise anionic bacterial membrane. This alteration in surface charge is a key strategy employed by bacteria to repel positively charged cationic antimicrobial peptides (CAMPs), which are crucial components of the host innate immune system.[1][2][3][4] The presence of Lysyl-PG reduces the electrostatic attraction between CAMPs and the bacterial surface, thereby diminishing their disruptive activity and conferring resistance.[1][2][3]
Comparative Analysis of 18:1 Lysyl-PG in Clinical vs. Laboratory Strains
Recent lipidomic studies have revealed significant differences in the abundance of specific Lysyl-PG species, including 18:1 Lysyl-PG, between clinical isolates, particularly those with antibiotic resistance, and standard laboratory strains. These differences underscore the adaptive lipidome remodeling that occurs in response to selective pressures encountered within a host, such as the presence of antibiotics and host immune factors.
A study comparing methicillin-sensitive Staphylococcus aureus (MSSA) and methicillin-resistant S. aureus (MRSA) clinical strains revealed that the abundance of two Lysyl-PG species, Lys-PG (32:0) and Lys-PG (38:0), was surprisingly higher in the MSSA group.[5][6] This finding suggests a complex role for Lysyl-PG that may extend beyond a simple correlation with antibiotic resistance and could be linked to overall membrane fluidity and structure.[5]
Conversely, in the context of daptomycin (B549167) resistance, alterations in Lysyl-PG levels are a known mechanism. Daptomycin-resistant strains of S. aureus often exhibit mutations in the mprF gene, leading to increased Lysyl-PG in the outer leaflet of the cell membrane, which is thought to repel the positively charged antibiotic.[7] One study on daptomycin-resistant S. aureus showed a complex pattern of Lysyl-PG changes, with some species increasing while others decreased, highlighting the nuanced regulation of membrane lipid composition in response to specific antibiotic challenges.[7]
Laboratory strains, which are typically cultured in nutrient-rich media and are not exposed to host immune pressures or antibiotics, may exhibit a different baseline lipid profile. The production of Lysyl-PG can be influenced by environmental factors such as pH and nutrient availability, with acidic conditions often leading to increased production.[1][2][3]
The following table summarizes the key distinctions in 18:1 Lysyl-PG between clinical and laboratory strains based on current literature.
| Feature | Clinical Strains (e.g., MRSA, Daptomycin-Resistant) | Laboratory Strains (e.g., S. aureus SA113) |
| Primary Environment | Host tissues, biofilms; exposed to antibiotics and host immune factors. | Nutrient-rich, controlled laboratory media. |
| Selective Pressures | High selective pressure for antibiotic resistance and immune evasion. | Minimal selective pressure. |
| 18:1 Lysyl-PG Abundance | Highly variable and context-dependent. May be elevated in response to specific cationic antimicrobials (e.g., daptomycin) but can be lower in some resistant phenotypes (e.g., certain MRSA).[5][7] | Generally present at a baseline level, influenced by growth phase and media conditions like pH.[1][2][8] |
| Role of MprF | Mutations in mprF are frequently associated with resistance, leading to altered Lysyl-PG levels and localization.[7] | Wild-type MprF function, responding to environmental cues. |
| Functional Implication | Crucial for survival in the host, contributing to resistance against CAMPs and certain antibiotics.[1][2][9] | Contributes to normal membrane homeostasis and resistance to environmental stressors. |
Experimental Protocols
Lipid Extraction and Quantification
A common method for the analysis of bacterial lipids involves a modified Bligh-Dyer extraction followed by high-performance liquid chromatography-mass spectrometry (HPLC-MS).
1. Sample Preparation:
-
Bacterial cultures are grown to a specific optical density.
-
Cells are harvested by centrifugation and washed with a suitable buffer (e.g., phosphate-buffered saline).
-
The cell pellet is resuspended in a known volume of solvent.
2. Lipid Extraction:
-
A one-phase extraction is performed by adding a mixture of chloroform (B151607) and methanol (B129727) to the cell suspension.
-
The mixture is vortexed and incubated to ensure complete extraction of lipids.
-
Phase separation is induced by the addition of water.
-
The lower organic phase containing the lipids is collected.
3. Quantification by HPLC-MS:
-
The dried lipid extract is reconstituted in a suitable solvent.
-
An internal standard, such as a commercially available synthetic 18:1 Lysyl-PG, is added for absolute quantification.[10]
-
The sample is injected into an HPLC system coupled to a mass spectrometer.
-
Separation of lipid species is typically achieved using a C18 or HILIC column.[10][11]
-
The mass spectrometer is operated in a positive ion mode to detect the protonated molecular ion of 18:1 Lysyl-PG.
-
The quantity of 18:1 Lysyl-PG is determined by comparing its peak area to that of the internal standard.
Visualizing Key Processes
To better understand the molecular mechanisms and experimental procedures discussed, the following diagrams illustrate the Lysyl-PG synthesis pathway and a typical lipidomics workflow.
Caption: Biosynthesis and translocation of Lysyl-PG by the MprF enzyme.
References
- 1. Lysyl-Phosphatidylglycerol: A Lipid Involved in the Resistance of Staphylococcus aureus to Antimicrobial Peptide Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lysyl-Phosphatidylglycerol: A Lipid Involved in the Resistance of Staphylococcus aureus to Antimicrobial Peptide Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Untargeted lipidomic differences between clinical strains of methicillin-sensitive and methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Alanyl-Phosphatidylglycerol and Lysyl-Phosphatidylglycerol Are Translocated by the Same MprF Flippases and Have Similar Capacities To Protect against the Antibiotic Daptomycin in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. faculty.washington.edu [faculty.washington.edu]
- 11. biorxiv.org [biorxiv.org]
Comparison Guide: Validating the Flippase Activity for 18:1 Lysyl-PG
This guide provides a comprehensive comparison of methodologies for validating the flippase-mediated translocation of 18:1 Lysyl-Phosphatidylglycerol (L-PG), a critical phospholipid involved in bacterial resistance to cationic antimicrobial peptides. The document is intended for researchers, scientists, and drug development professionals engaged in studying bacterial membrane dynamics and developing novel antimicrobial strategies.
Introduction to 18:1 Lysyl-PG and Flippase Activity
Lysyl-phosphatidylglycerol (L-PG) is a modified anionic phospholipid found in the membranes of many pathogenic bacteria, including Staphylococcus aureus.[1][2][3] The addition of a lysine (B10760008) head group to phosphatidylglycerol (PG) imparts a net positive charge, which reduces the membrane's affinity for positively charged cationic antimicrobial peptides (CAMPs) through electrostatic repulsion.[1][2][3] This modification is a key mechanism for bacterial virulence and antibiotic resistance.
The bifunctional membrane protein MprF is responsible for both the synthesis of L-PG at the inner leaflet of the cytoplasmic membrane and its subsequent translocation, or "flipping," to the outer leaflet.[1][3][4] This flippase activity, mediated by the N-terminal domain of MprF, is essential for establishing the modified surface charge and conferring resistance.[3][4][5] Validating the flippase activity for specific L-PG species like 18:1 L-PG is crucial for understanding MprF function and for screening potential inhibitors.
Comparison of Assay Methodologies
The validation of flippase activity typically involves reconstituting the purified protein into artificial vesicles (proteoliposomes) and measuring the translocation of a specific lipid substrate.[6][7][8] The most common and direct method is a fluorescence-based quenching assay, often complemented by an ATPase activity assay for ATP-dependent flippases.
| Feature | NBD-Dithionite Quenching Assay | Coupled ATPase Activity Assay |
| Principle | Directly measures the translocation of a fluorescently labeled lipid (NBD-L-PG) from the inner to the outer leaflet of a proteoliposome by quenching the externalized fluorophore with membrane-impermeable sodium dithionite (B78146).[9][10][11] | Indirectly measures flippase activity by quantifying ATP hydrolysis, which provides the energy for transport. Often performed using an NADH-coupled enzymatic system.[6][12] |
| Substrate | NBD-labeled 18:1 Lysyl-PG | Unlabeled 18:1 Lysyl-PG and ATP |
| Output | Rate of fluorescence decay (proportional to flippase rate) | Rate of ATP hydrolysis (nmol ATP/min/mg protein) |
| Pros | - Direct measurement of lipid transport.- High sensitivity.- Well-established for various flippases.[6][7] | - Confirms energy dependence of the flippase.- Can be performed with native, unlabeled lipids. |
| Cons | - Requires synthesis of a fluorescent lipid analog.- Potential for artifacts if the NBD group affects recognition by the flippase. | - Indirect measurement; ATP hydrolysis may not be perfectly coupled to lipid transport.- Not applicable to flippases that are not ATP-dependent. |
| Primary Use | Quantitative kinetics of lipid translocation. | Confirming ATP-driven mechanism and complementing transport data. |
Quantitative Data Presentation
The following table presents hypothetical data from a dithionite quenching assay comparing the flippase activity of wild-type MprF to a transport-deficient mutant (e.g., with a mutation in a conserved charged residue within the flippase domain).[4][5]
Table 1: Comparative Flippase Activity for NBD-18:1-Lysyl-PG
| Protein Reconstituted | Initial Fluorescence (RFU) | Final Fluorescence (RFU) | % Fluorescence Quenched | Flippase Activity (RFU/s) |
| Wild-Type MprF | 98,500 | 24,625 | 75% | 1230.8 |
| Mutant MprF (e.g., D71A) | 99,100 | 48,559 | 51% | 55.2 |
| Protein-free Liposomes (Control) | 98,800 | 49,894 | 49.5% | 15.1 |
Data represents typical outcomes where the wild-type enzyme shows significantly higher quenching (translocation) compared to the mutant and protein-free controls, where quenching is limited to the ~50% of NBD-lipid initially in the outer leaflet.[11][13]
Key Experimental Protocols
Protocol: NBD-Dithionite Quenching Flippase Assay
This protocol describes the validation of 18:1 L-PG flippase activity using a purified MprF-like protein reconstituted into liposomes.
-
Preparation of Proteoliposomes:
-
Prepare large unilamellar vesicles (LUVs) composed of a defined lipid mixture (e.g., E. coli polar lipid extract) containing 1-2 mol% of NBD-18:1-Lysyl-PG.
-
Solubilize the purified MprF protein and the LUVs with a mild detergent (e.g., DDM).
-
Reconstitute the protein into the liposomes by slowly removing the detergent using dialysis or bio-beads.[6][9] This results in proteoliposomes with MprF inserted in both orientations.
-
-
Flippase Reaction:
-
Equilibrate a sample of the proteoliposome suspension in a fluorometer cuvette with assay buffer at 30°C.[10]
-
For ATP-dependent flippases, initiate the transport reaction by adding Mg-ATP. A control reaction should be run with a non-hydrolyzable ATP analog or without ATP.[10]
-
Incubate for a set time (e.g., 10-30 minutes) to allow for lipid translocation.
-
-
Fluorescence Quenching:
-
Place the cuvette in a spectrofluorometer and record the baseline fluorescence of the NBD lipid (Excitation: ~470 nm, Emission: ~530 nm).
-
Add a fresh solution of sodium dithionite (final concentration ~5-20 mM), a membrane-impermeable reducing agent, to the cuvette.[10][11]
-
Immediately begin recording the fluorescence decay over time. Dithionite will quench the NBD fluorophores exposed on the outer leaflet of the proteoliposomes.[9]
-
-
Data Analysis:
-
After the signal stabilizes, add a detergent (e.g., Triton X-100) to solubilize the vesicles, exposing all remaining NBD-lipids to dithionite and achieving 100% quenching. This establishes the zero-point of fluorescence.[11][13]
-
Calculate the percentage of quenched fluorescence, which corresponds to the percentage of NBD-18:1-Lysyl-PG translocated to the outer leaflet by the flippase.
-
Compare the rate and extent of quenching between the active enzyme, inactive mutants, and protein-free controls.
-
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Lysyl-Phosphatidylglycerol: A Lipid Involved in the Resistance of Staphylococcus aureus to Antimicrobial Peptide Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The lipid-modifying multiple peptide resistance factor is an oligomer consisting of distinct interacting synthase and flippase subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Lipid-Modifying Multiple Peptide Resistance Factor Is an Oligomer Consisting of Distinct Interacting Synthase and Flippase Subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Fluorescence-Based Flippase Assay to Monitor Lipid Transport by Drs2-Cdc50 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assay of Flippase Activity in Proteoliposomes Using Fluorescent Lipid Derivatives | Springer Nature Experiments [experiments.springernature.com]
- 8. Assay of Flippase Activity in Proteoliposomes Using Fluorescent Lipid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Fluorescence-Based Flippase Assay to Monitor Lipid Transport by Drs2-Cdc50 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Direct evidence of lipid transport by the Drs2–Cdc50 flippase upon truncation of its terminal regions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Flip-Flop of Phospholipids in Proteoliposomes Reconstituted from Detergent Extract of Chloroplast Membranes: Kinetics and Phospholipid Specificity | PLOS One [journals.plos.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Safe Disposal of 18:1 Lysyl PG
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized biochemicals like 18:1 Lysyl PG (lysyl-phosphatidylglycerol) is paramount for laboratory safety and regulatory compliance. This document provides a comprehensive, step-by-step guide to the safe disposal of this compound, ensuring the protection of personnel and the environment.
I. Chemical and Safety Data Overview
This compound is a synthetic phospholipid utilized in various research applications, including the preparation of liposome (B1194612) solutions. It is crucial to be aware of its properties and associated handling requirements.
| Identifier | Value |
| CAS Number | 1246303-07-0[1][2] |
| Molecular Formula | C48H93Cl2N2O11P[1][3] |
| Form | Powder |
| Storage Temperature | -20°C[1][3] |
While some safety data sheets (SDS) indicate that the toxicological properties have not been thoroughly investigated, others provide GHS hazard statements and precautionary measures.[2][4][5] It is prudent to handle this compound as potentially hazardous.
II. Personal Protective Equipment (PPE) and Handling
Before handling or disposing of this compound, ensure the appropriate personal protective equipment is worn.
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact. Gloves must be inspected before use and disposed of properly after.[6] |
| Eye Protection | Safety glasses or goggles | To protect eyes from dust particles or splashes.[5] |
| Body Protection | Laboratory coat or impervious clothing | To protect skin and clothing from contamination.[6] |
| Respiratory Protection | Use in a well-ventilated area. A particle respirator may be necessary for nuisance exposures.[6] | To avoid inhalation of dust particles.[2] |
Safe Handling Practices:
-
Wash hands thoroughly after handling.[6]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[5]
III. Spill Management and Emergency Procedures
In the event of a spill, follow these procedures to minimize exposure and environmental contamination.
-
Evacuate and Secure: Evacuate unnecessary personnel from the spill area. Remove all sources of ignition.[2]
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Prevent the spill from spreading and entering drains.[2][6]
-
Clean-up:
-
Decontamination: Clean the spill area thoroughly.
-
First Aid:
-
Skin Contact: Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water.[2]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[2][5]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[2]
-
Ingestion: Rinse mouth with water. Do not induce vomiting.[2]
-
In all cases of exposure, consult a doctor.[2]
-
IV. Disposal Workflow for this compound
The primary recommended method for the disposal of this compound is through a licensed professional waste disposal service.[4][6]
Disposal workflow for this compound.
Step-by-Step Disposal Protocol:
-
Segregation: Do not mix this compound waste with other waste streams unless compatible.
-
Containment: Place the waste material in a suitable, closed container to prevent leakage or spillage.[6] The container must be clearly and accurately labeled as chemical waste, identifying the contents.
-
Storage: Store the waste container in a designated, secure area away from incompatible materials.[2] The storage area should be cool, dry, and well-ventilated.[2][6]
-
Licensed Disposal: The recommended and safest method of disposal is to offer the surplus and non-recyclable material to a licensed disposal company.[4][6]
-
Alternative Disposal (Expert Use Only): In some instances, the material may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[6] This should only be performed by trained professionals in a facility equipped for such disposals.
-
Contaminated Packaging: Any packaging that has been in contact with this compound should be treated as the chemical itself and disposed of as unused product.[4][6]
V. Biosynthesis and Role of Lysyl-PG in Bacteria
While not directly related to disposal, understanding the biological context of this compound can inform its handling by highlighting its biological activity. In many Gram-positive bacteria, lysyl-phosphatidylglycerol (LPG) is synthesized by the MprF (multiple peptide resistance factor) enzyme. This process modifies the charge of the bacterial cell membrane.
Biosynthesis of Lysyl-PG by the MprF enzyme.
This modification of the cell membrane by the addition of a positively charged lysine to the anionic phosphatidylglycerol reduces the net negative charge of the membrane.[7] This alteration is a key mechanism for bacterial resistance to cationic antimicrobial peptides.[7][8] This biological activity underscores the importance of preventing the release of this compound into the environment where it could have unintended ecological effects.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. targetmol.com [targetmol.com]
- 3. This compound, 1246303-07-0 | BroadPharm [broadpharm.com]
- 4. avantiresearch.com [avantiresearch.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. hamptonresearch.com [hamptonresearch.com]
- 7. Lysyl-Phosphatidylglycerol: A Lipid Involved in the Resistance of Staphylococcus aureus to Antimicrobial Peptide Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. avantiresearch.com [avantiresearch.com]
Personal protective equipment for handling 18:1 Lysyl PG
Essential Safety and Handling Guide for 18:1 Lysyl PG
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound (1,2-dioleoyl-sn-glycero-3-[phospho-rac-(3-lysyl(1-glycerol))]). The following procedures are designed to ensure the safe handling, use, and disposal of this compound, minimizing exposure risks and ensuring laboratory safety.
Immediate Safety Precautions
It is imperative to treat this compound as a potentially hazardous substance.[1] Avoid direct contact with skin and eyes, and prevent the formation of dust and aerosols during handling.[2] In the event of exposure, follow these first-aid measures:
-
After Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Consult a physician.[2]
-
After Eye Contact: Rinse the eyes with pure water for at least 15 minutes and consult a physician.[2]
-
If Ingested: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[2]
Personal Protective Equipment (PPE)
Consistent and correct use of Personal Protective Equipment is the most effective way to prevent exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specification |
| Eye Protection | Tightly fitting safety goggles | Must conform to EN 166 (EU) or NIOSH (US) standards.[2] |
| Hand Protection | Chemical-impermeable gloves | Inspect gloves prior to use. Must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[2] |
| Body Protection | Fire/flame resistant and impervious clothing | Wear suitable protective clothing to prevent skin contact.[2] |
| Respiratory | Full-face respirator | Use if exposure limits are exceeded or if irritation or other symptoms are experienced.[2] |
Operational Plan: Handling and Storage
Handling:
-
Always handle this compound in a well-ventilated area.[2]
-
Use non-sparking tools to prevent fire from electrostatic discharge.[2]
-
Avoid the formation of dust and aerosols.[2]
-
Ensure that emergency exits and a risk-elimination area are established.[2]
Storage:
-
Store the container tightly closed in a dry, cool, and well-ventilated place.[2]
-
Keep away from foodstuff containers and incompatible materials.[2]
Accidental Release Measures
In case of a spill or leak, follow these procedures:
-
Evacuate personnel to a safe area and keep people away from and upwind of the spill.[2]
-
Ensure adequate ventilation and remove all sources of ignition.[2]
-
Wear the appropriate personal protective equipment, including chemical-impermeable gloves and safety goggles.[2]
-
Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[2]
-
Collect the spilled material using spark-proof tools and explosion-proof equipment and place it in a suitable, closed container for disposal.[2]
Disposal Plan
Proper disposal is critical to prevent environmental contamination.
-
The material can be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2]
-
Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[2]
-
Do not discharge into sewer systems.[2]
Procedural Workflow
The following diagram illustrates the standard operating procedure for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
